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  • Product: 3-Bromo-5-nitrobenzoic acid
  • CAS: 6307-83-1

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-Bromo-5-nitrobenzoic Acid

A Bifunctional Linchpin for Medicinal Chemistry and Materials Science[1] Executive Summary 3-Bromo-5-nitrobenzoic acid (CAS 6307-83-1) is a high-value aromatic building block characterized by its meta-substituted trifunc...

Author: BenchChem Technical Support Team. Date: February 2026

A Bifunctional Linchpin for Medicinal Chemistry and Materials Science[1]

Executive Summary

3-Bromo-5-nitrobenzoic acid (CAS 6307-83-1) is a high-value aromatic building block characterized by its meta-substituted trifunctionality .[1][2] Unlike simple benzoic acids, this molecule possesses three distinct reactive handles—a carboxylic acid, a nitro group, and a bromine atom—positioned in a 1,3,5-relationship.[1] This unique geometry makes it an indispensable scaffold ("linchpin") in the synthesis of complex pharmaceutical intermediates and rigid linkers for Metal-Organic Frameworks (MOFs).[1] This guide details the physicochemical profile, validated synthetic protocols, and strategic applications of this compound.[1][3][2][4][5]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The following data aggregates confirmed values from industrial certificates of analysis and standard chemical databases.

PropertySpecification
CAS Number 6307-83-1
IUPAC Name 3-Bromo-5-nitrobenzoic acid
Molecular Formula C₇H₄BrNO₄
Molecular Weight 246.02 g/mol
Appearance White to light yellow crystalline powder
Melting Point 159–163 °C
pKa (Predicted) ~3.4 (Acidic due to electron-withdrawing -NO₂ and -Br)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water (unless pH > 7)
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][6] Irrit.)

Synthetic Pathways & Logic[1]

The Regiochemical Challenge

Synthesizing 3-bromo-5-nitrobenzoic acid is not trivial due to the directing effects of substituents on the benzene ring.[1]

  • Direct Nitration of 3-Bromobenzoic Acid: The carboxyl group (-COOH) directs meta, but the bromine (-Br) directs ortho/para.[1] This conflict typically results in a mixture of isomers (mainly 3-bromo-2-nitro- and 3-bromo-6-nitrobenzoic acid) rather than the desired 3,5-substitution.[1]

  • Direct Bromination of 3-Nitrobenzoic Acid: Both -COOH and -NO₂ are strong electron-withdrawing groups (EWGs), severely deactivating the ring toward electrophilic aromatic substitution.[1] Direct bromination requires harsh conditions and often fails to achieve high yields.[1]

The Expert Route: Sandmeyer Reaction

To bypass these limitations, the Sandmeyer reaction via 3-amino-5-nitrobenzoic acid is the preferred laboratory method for high regiochemical fidelity.[1] This route ensures the bromine is installed exactly at the C3 position relative to the nitro group.[1]

Protocol: Synthesis via Diazotization

Prerequisites: Fume hood, temperature control (ice bath), chemically resistant gloves.[1]

Step 1: Diazotization

  • Dissolution: Suspend 10 mmol of 3-amino-5-nitrobenzoic acid in 20 mL of 48% hydrobromic acid (HBr). Cool the mixture to 0–5 °C in an ice/salt bath.

  • Activation: Dropwise add a solution of sodium nitrite (NaNO₂, 11 mmol) in water (5 mL), maintaining the temperature below 5 °C. Stir for 30 minutes. The solution will clarify as the diazonium salt forms.[1]

    • Checkpoint: Use starch-iodide paper to confirm excess nitrous acid (turns blue/black).[1]

Step 2: Sandmeyer Displacement

  • Preparation: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 12 mmol) in 48% HBr (10 mL).

  • Addition: Slowly transfer the cold diazonium solution into the stirring CuBr solution.

    • Observation: Evolution of nitrogen gas (N₂) will occur.[1]

  • Heating: Once addition is complete and gas evolution subsides, heat the mixture to 80 °C for 1 hour to drive the reaction to completion.

Step 3: Isolation & Purification

  • Quench: Pour the reaction mixture into 100 mL of ice water. The crude product will precipitate.[1]

  • Filtration: Collect the solid via vacuum filtration.[1]

  • Purification: Recrystallize from ethanol/water or acetic acid to yield pure 3-bromo-5-nitrobenzoic acid (Target MP: 160–163 °C).

Synthesis Workflow Diagram

SynthesisRoute Start 3-Amino-5-nitrobenzoic Acid Diazonium Diazonium Intermediate (Unstable at >5°C) Start->Diazonium NaNO2, HBr 0-5°C Product 3-Bromo-5-nitrobenzoic Acid (CAS 6307-83-1) Diazonium->Product CuBr, HBr 80°C (Sandmeyer)

Figure 1: The Sandmeyer route ensures precise placement of the bromine atom, avoiding isomer mixtures common in direct electrophilic substitution.[1]

Reactivity & Derivatization Strategy

For drug development professionals, this molecule is a "divergent intermediate."[1] The chemical orthogonality between the bromine (susceptible to Pd-catalyzed coupling) and the nitro group (susceptible to reduction) allows for sequential functionalization.[1]

Functionalization Logic
  • Anchor (COOH): Usually protected first (e.g., methyl ester) to prevent catalyst poisoning or side reactions.[1]

  • Coupling (Br): The aryl bromide is an excellent partner for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.[1]

  • Transformation (NO₂): Post-coupling, the nitro group is reduced (Fe/NH₄Cl or H₂/Pd-C) to an aniline, enabling amide coupling or heterocycle formation.[1]

Derivatization Pathway[1]

Derivatization Core 3-Bromo-5-nitrobenzoic Acid Ester Methyl 3-bromo-5-nitrobenzoate (Protected Anchor) Core->Ester MeOH, H2SO4 (Esterification) Suzuki Biaryl Derivative (C-C Bond Formation) Ester->Suzuki Ar-B(OH)2, Pd(PPh3)4 (Suzuki Coupling) Aniline 3-Amino-5-arylbenzoate (Gateway to Amides) Suzuki->Aniline Fe, NH4Cl or H2/Pd (Nitro Reduction)

Figure 2: Sequential functionalization strategy.[1] The bromine is typically engaged first to preserve the nitro group as a masked amine.[1]

Applications in Research

Medicinal Chemistry[1][3][4]
  • Kinase Inhibitors: The 3,5-disubstituted benzoic acid motif is a common scaffold in p38 MAP kinase inhibitors.[1] The bromine allows for the attachment of hydrophobic aryl groups that fit into the kinase selectivity pocket.[1]

  • Antibacterial Agents: Derivatives of 5-nitrobenzoic acid have shown activity against M. tuberculosis.[1] The bromine atom modulates lipophilicity (LogP), enhancing cell membrane permeability.[1]

Metal-Organic Frameworks (MOFs)
  • Rigid Linkers: In materials science, 3-bromo-5-nitrobenzoic acid serves as a rigid, V-shaped linker.[1]

  • Post-Synthetic Modification (PSM): The unreacted bromine or nitro groups within the MOF pores can be chemically modified after the framework is built, allowing for "tunable" porosity and catalytic activity.[1]

Safety & Handling (HSE)

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory.[1]

  • Dust Hazard: As a fine powder, it can be an inhalation irritant.[1] Weighing should be performed in a fume hood or powder enclosure.[1]

  • Storage: Store in a cool, dry place. Keep away from strong bases and oxidizing agents.[1]

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1]

    • Skin Contact: Wash with plenty of soap and water.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 239336, 3-Bromo-5-nitrobenzoic acid.[1] Retrieved from [Link]

  • Wang, X., et al. (2012). Synthesis and antibacterial activity of novel diaryl urea derivatives.[1] (General reference for 3,5-substituted benzoic acid scaffolds in MedChem). [Link][1]

Sources

Exploratory

Technical Whitepaper: Physicochemical Characterization of 3-Bromo-5-nitrobenzoic Acid

The following technical whitepaper provides an in-depth analysis of 3-Bromo-5-nitrobenzoic acid, tailored for researchers and drug development professionals. Executive Summary 3-Bromo-5-nitrobenzoic acid is a critical di...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical whitepaper provides an in-depth analysis of 3-Bromo-5-nitrobenzoic acid, tailored for researchers and drug development professionals.

Executive Summary

3-Bromo-5-nitrobenzoic acid is a critical disubstituted aromatic building block used extensively in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and heterocyclic scaffolds. Its utility stems from the orthogonal reactivity of its three functional groups: the carboxylic acid (amide coupling/esterification), the nitro group (reduction to aniline), and the bromine atom (transition-metal catalyzed cross-coupling). This guide details its physical properties, structural electronics, and purification protocols to ensure high-fidelity application in drug discovery pipelines.

Molecular Identity & Structural Analysis[1][2]

The compound is a trisubstituted benzene derivative where the substituents are positioned meta to one another (1,3,5-substitution pattern). This arrangement creates a unique electronic environment that influences its solubility, acidity, and reactivity.

Table 1: Chemical Identity Data
ParameterSpecification
IUPAC Name 3-Bromo-5-nitrobenzoic acid
CAS Registry Number 6307-83-1
Molecular Formula C₇H₄BrNO₄
Molecular Weight 246.02 g/mol
SMILES OC(=O)C1=CC(Br)=CC(=O)=C1
InChIKey AXRKIZCFYZBBPX-UHFFFAOYSA-N
Appearance White to light yellow/orange crystalline powder
Electronic Structure & Reactivity

The benzene ring is highly electron-deficient due to the synergistic electron-withdrawing effects (EWG) of the nitro group (-I, -R effects) and the carboxylic acid. The bromine atom contributes a -I (inductive withdrawal) effect but a weak +R (resonance donation) effect.

  • Acidity: The presence of the nitro group at the meta position significantly stabilizes the carboxylate anion, making this compound more acidic than unsubstituted benzoic acid.

  • Lipophilicity: The bromine atom increases the partition coefficient (LogP), reducing water solubility compared to nitrobenzoic acid analogues.

Physicochemical Profile

The following data aggregates experimental and predicted values critical for formulation and synthesis planning.

Table 2: Physical Properties
PropertyValue / RangeContext
Melting Point (MP) 159 – 164 °CSharp MP indicates high purity; broadens significantly with moisture/impurities [1, 2].
Boiling Point ~376 °C (Predicted)Decomposes before boiling at atmospheric pressure.
Density 1.89 ± 0.1 g/cm³High density attributed to the heavy bromine atom.
pKa (Acid) 3.09 ± 0.10 (Predicted)More acidic than benzoic acid (pKa 4.2) due to EWG stabilization [3].
LogP (Octanol/Water) 2.3 – 2.44Moderate lipophilicity; soluble in organic solvents, poor in water [4].
Flash Point ~181 °CNon-volatile solid.
Solubility Profile
  • High Solubility: Methanol, Ethanol, DMSO, DMF, Ethyl Acetate.

  • Moderate Solubility: Dichloromethane, Chloroform.

  • Low Solubility: Water, Hexanes, Petroleum Ether.

  • pH Dependence: Solubility in water increases significantly at pH > 4.0 due to deprotonation of the carboxylic acid.

Spectroscopic Identification

For quality control (QC), the 1H NMR spectrum is the primary validation tool. The 1,3,5-substitution pattern results in a characteristic pattern of three distinct aromatic protons.

1H NMR Analysis (DMSO-d₆, 400 MHz): Due to the lack of symmetry, three distinct signals are observed in the aromatic downfield region (8.0 – 9.0 ppm).

  • δ ~8.8 ppm (t, 1H): Protons between NO₂ and COOH (H6). Most deshielded due to two strong EWGs.

  • δ ~8.6 ppm (t, 1H): Protons between NO₂ and Br (H4).

  • δ ~8.3 ppm (t, 1H): Protons between COOH and Br (H2).

  • δ ~13.5 ppm (br s, 1H): Carboxylic acid proton (exchangeable with D₂O). (Note: Multiplicities appear as triplets or doublet-of-doublets with small meta-coupling constants, J ~1-2 Hz).

Experimental Protocols

Synthesis & Purification Workflow

The synthesis typically involves the bromination of 3-nitrobenzoic acid.[1] The following protocol outlines the purification of the crude material to achieve >98% purity required for physical property measurement.

PurificationWorkflow Start Crude 3-Bromo-5-nitrobenzoic Acid (Contains isomers/unreacted SM) Dissolution Dissolution Solvent: Ethyl Acetate (Hot) Temp: 60-70°C Start->Dissolution 1. Dissolve Filtration Hot Filtration Remove insoluble inorganic salts Dissolution->Filtration 2. Filter Precipitation Precipitation/Crystallization Add Co-solvent: Hexanes/Pet Ether Cool to 0-4°C Filtration->Precipitation 3. Induce Nucleation Isolation Vacuum Filtration Wash with cold Hexanes Precipitation->Isolation 4. Collect Solid Drying Vacuum Drying 45°C, 12h, P < 10 mbar Isolation->Drying 5. Remove Solvent Product Pure Product White Needles/Powder MP: 160-164°C Drying->Product QC: NMR/HPLC

Figure 1: Recrystallization workflow for obtaining analytical grade 3-Bromo-5-nitrobenzoic acid.

Protocol: pKa Determination (Potentiometric Titration)

To accurately determine the pKa, avoid gravimetric errors by using a standardized titration method.

  • Preparation: Dissolve 25 mg of the compound in 10 mL of a 50:50 Methanol:Water mixture (to ensure solubility).

  • Titrant: Standardized 0.01 M NaOH.

  • Procedure:

    • Calibrate pH meter with buffers (pH 4.01 and 7.00).

    • Perform titration under inert atmosphere (N₂) to prevent CO₂ absorption.

    • Record pH vs. Volume of NaOH added.

  • Calculation: The inflection point of the titration curve represents the pKa. Correct for the solvent effect (methanol content) to estimate the aqueous pKa.

Structure-Property Relationships (SPR)

Understanding the electronic contributions of the substituents allows for rational drug design.

SPR_Logic Core Benzoic Acid Core Nitro 5-Nitro Group (-NO2) Core->Nitro Bromo 3-Bromo Group (-Br) Core->Bromo Effect_Acid Increased Acidity (pKa ~3.1) Nitro->Effect_Acid Electron Withdrawal (-I, -R) Effect_Sol Increased Lipophilicity (LogP ~2.4) Bromo->Effect_Sol Lipophilic Character Effect_React Suzuki/Sonogashira Coupling Site Bromo->Effect_React Labile C-Br Bond

Figure 2: Impact of functional groups on the physicochemical and reactive profile of the molecule.

Handling and Stability

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container. Protect from light, as brominated compounds can undergo slow photolytic debromination over extended periods.

  • Safety (MSDS Summary):

    • GHS Signal: Warning.

    • H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

    • Handling: Use standard PPE (Gloves, Goggles, Fume Hood).

References

  • ChemSrc. (2025). 3-Bromo-5-nitrobenzoic acid: Physicochemical Properties and MSDS. Retrieved from [Link]

  • PubChem. (2025).[2] Compound Summary: 3-Bromo-5-nitrobenzoic acid (CID 239336).[2][3][4] National Library of Medicine. Retrieved from [Link]

  • Zhang, C., et al. (2018). Solubility of benzoic acid and its nitro-derivatives. Journal of Chemical & Engineering Data. (Contextual citation regarding solubility trends of nitro-benzoic acids).

Sources

Foundational

An In-depth Technical Guide to 3-Bromo-5-nitrobenzoic Acid: Synthesis, Characterization, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 3-Bromo-5-nitrobenzoic acid, a versatile chemical inter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-5-nitrobenzoic acid, a versatile chemical intermediate of significant interest in pharmaceutical and materials science research. We will delve into its synthesis, detailed analytical characterization, and its reactivity as a building block in advanced organic synthesis, providing field-proven insights and actionable protocols.

Core Molecular Attributes and Physicochemical Properties

3-Bromo-5-nitrobenzoic acid is a substituted aromatic carboxylic acid featuring both a bromine atom and a nitro group on the benzene ring.[1] This unique substitution pattern imparts distinct reactivity to the molecule, making it a valuable precursor in the synthesis of complex organic scaffolds. The electron-withdrawing nature of the nitro group and the carboxylic acid deactivates the aromatic ring towards electrophilic substitution, while the bromine atom provides a reactive handle for a variety of cross-coupling reactions.

The physical characteristics of 3-Bromo-5-nitrobenzoic acid, such as its crystalline solid form and defined melting point range, are indicative of its purity and stability, which are critical for predictable outcomes in synthetic applications.[2]

PropertyValueSource(s)
Molecular Formula C₇H₄BrNO₄[1]
Molecular Weight 246.01 g/mol [1]
CAS Number 6307-83-1[1]
Appearance White to light yellow powder
Melting Point 159-161 °C[2]
IUPAC Name 3-bromo-5-nitrobenzoic acid[1]
SMILES C1=C(C=C(C=C1[O-])Br)C(=O)O[1]

Synthesis of 3-Bromo-5-nitrobenzoic Acid: A Step-by-Step Protocol

The most common and logical laboratory-scale synthesis of 3-Bromo-5-nitrobenzoic acid involves the electrophilic bromination of 3-nitrobenzoic acid. The nitro and carboxylic acid groups are meta-directing, thus favoring the introduction of the bromine atom at the C-5 position.

Experimental Protocol: Bromination of 3-Nitrobenzoic Acid

This protocol is based on established methods for the bromination of deactivated aromatic rings.

Materials:

  • 3-Nitrobenzoic acid

  • Fuming sulfuric acid (oleum)

  • Liquid bromine (Br₂)

  • Iron powder (Fe) or Iron(III) bromide (FeBr₃) as a catalyst

  • Ice

  • Sodium bisulfite solution (saturated)

  • Dichloromethane or other suitable organic solvent

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), place 3-nitrobenzoic acid.

  • Dissolution: Carefully add fuming sulfuric acid to the flask while stirring until the 3-nitrobenzoic acid is completely dissolved. Cool the mixture in an ice bath.

  • Catalyst Addition: Add a catalytic amount of iron powder or iron(III) bromide to the stirred solution.

  • Bromine Addition: Slowly add liquid bromine from the dropping funnel to the reaction mixture. The addition should be done at a rate that maintains the temperature of the reaction mixture below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating may be required to drive the reaction to completion.

  • Quenching: Carefully pour the reaction mixture onto crushed ice. This will precipitate the crude 3-Bromo-5-nitrobenzoic acid.

  • Workup: Filter the crude product and wash it with cold water. To remove any unreacted bromine, wash the solid with a saturated sodium bisulfite solution until the color of the filtrate is no longer yellow.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-Bromo-5-nitrobenzoic acid.

  • Drying: Dry the purified product under vacuum.

Synthesis 3-Nitrobenzoic_Acid 3-Nitrobenzoic Acid Reaction Electrophilic Aromatic Substitution (Bromination) 3-Nitrobenzoic_Acid->Reaction Reagents Reagents:Br₂, FeBr₃Fuming H₂SO₄ Reagents->Reaction Workup Quenching on ice, Filtration, Washing Reaction->Workup Product 3-Bromo-5-nitrobenzoic Acid Workup->Product

Caption: Synthesis of 3-Bromo-5-nitrobenzoic acid.

Comprehensive Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized 3-Bromo-5-nitrobenzoic acid. The following are the expected outcomes from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum is expected to show three aromatic protons in the downfield region. Due to the substitution pattern, each proton will appear as a distinct multiplet (likely a triplet or a doublet of doublets). The integration of these signals will be in a 1:1:1 ratio. The acidic proton of the carboxylic acid will appear as a broad singlet, the chemical shift of which is dependent on the concentration and solvent.

  • ¹³C NMR: The ¹³C NMR spectrum will show seven distinct carbon signals. The carboxyl carbon will be the most downfield signal. The aromatic region will display six signals, with the carbons attached to the bromine and nitro groups being readily identifiable by their chemical shifts and the absence of attached protons in a DEPT experiment.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide confirmation of the key functional groups. Expected characteristic absorption bands include:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid, usually around 1700 cm⁻¹.

  • Asymmetric and symmetric N-O stretches from the nitro group, appearing in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

  • C-Br stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The molecular ion peaks [M]⁺ and [M+2]⁺ will be observed, confirming the presence of one bromine atom in the molecule.

Synthetic Utility and Key Reactions

3-Bromo-5-nitrobenzoic acid is a versatile building block due to the differential reactivity of its functional groups. The bromine atom is amenable to various cross-coupling reactions, while the nitro group can be readily reduced to an amine, and the carboxylic acid can be converted to a range of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a new C-C bond by coupling with an organoboron reagent. This is a powerful method for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[3]

  • Sonogashira Coupling: The coupling with a terminal alkyne provides access to arylalkynes, which are valuable intermediates in the synthesis of natural products and functional materials.[2]

Reactivity cluster_coupling Cross-Coupling Reactions (at C-Br) cluster_reduction Nitro Group Reduction cluster_cooh Carboxylic Acid Derivatization Suzuki Suzuki-Miyaura Coupling (with R-B(OH)₂) Sonogashira Sonogashira Coupling (with R-C≡CH) Reduction Reduction (e.g., SnCl₂/HCl) Esterification Esterification Amidation Amidation Start 3-Bromo-5-nitrobenzoic Acid Start->Suzuki Start->Sonogashira Start->Reduction Start->Esterification Start->Amidation

Caption: Key reaction pathways of 3-Bromo-5-nitrobenzoic acid.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group using various reducing agents, such as tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or catalytic hydrogenation.[4] This transformation opens up a plethora of synthetic possibilities, including the introduction of the resulting aniline into heterocyclic systems or its use in diazotization reactions.

Materials:

  • 3-Bromo-5-nitrobenzoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-Bromo-5-nitrobenzoic acid in ethanol.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

  • Reaction: Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.

  • Workup: Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution. The resulting tin salts will precipitate.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-amino-5-bromobenzoic acid. Further purification can be achieved by recrystallization.

Applications in Drug Discovery and Development

The unique trifunctional nature of 3-Bromo-5-nitrobenzoic acid makes it a highly sought-after intermediate in the synthesis of pharmaceutical agents.[5][6] Its derivatives have shown potential in the development of new therapeutic agents for various diseases, including cancer and infectious diseases.[6] The ability to selectively manipulate the three functional groups allows for the construction of diverse molecular libraries for structure-activity relationship (SAR) studies, a crucial aspect of modern drug discovery.[6]

Safety and Handling

3-Bromo-5-nitrobenzoic acid is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

3-Bromo-5-nitrobenzoic acid is a pivotal building block in organic synthesis, offering a unique combination of reactive sites that can be selectively functionalized. Its importance in the construction of complex molecules for pharmaceutical and materials science applications is well-established. This guide has provided a detailed overview of its synthesis, characterization, and key reactions, offering a solid foundation for its effective utilization in research and development.

References

  • Chemical Synthesis Insights: Leveraging 3-Bromo-5-nitrobenzoic Acid. (2026-01-28). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. (n.d.). International Journal for Research in Applied Science and Engineering Technology. [Link]

  • CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde. (n.d.).
  • 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336. (n.d.). PubChem. [Link]

  • Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • What groups can be reduced by Sn/HCl? (2025-03-16). Chemistry Stack Exchange. [Link]

  • AU2018100365A4 - Antagonists medicine intermediates o-nitrobenzoic acid synthesis method. (n.d.).
  • What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? (2022-05-11). Quora. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021-01-04). RSC Publishing. [Link]

  • (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. (2025-08-06). ResearchGate. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

Sources

Exploratory

Technical Monograph: 3-Bromo-5-Nitrobenzoic Acid

The following technical guide details the physicochemical characterization of 3-Bromo-5-nitrobenzoic acid , focusing specifically on its melting point as a critical quality attribute (CQA). Melting Point Determination &...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of 3-Bromo-5-nitrobenzoic acid , focusing specifically on its melting point as a critical quality attribute (CQA).

Melting Point Determination & Thermodynamic Profiling[1]

Executive Summary

3-Bromo-5-nitrobenzoic acid (CAS 6307-83-1) is a high-value intermediate used in the synthesis of heterocycles and pharmaceutical active ingredients (APIs).[1][2] Its melting point (MP), consistently observed between 159°C and 161°C in high-purity samples, serves as the primary rapid-release specification for industrial quality control.[1]

This guide analyzes the thermodynamic basis of this phase transition, delineates the synthetic routes that influence impurity profiles (and consequently MP depression), and provides a validated protocol for precise thermal analysis.

Physicochemical Identity

Before establishing analytical protocols, the compound’s structural integrity must be defined.[2] The presence of two strong electron-withdrawing groups (nitro and carboxyl) significantly influences the crystal lattice energy and, by extension, the melting point.[1]

PropertySpecification
IUPAC Name 3-Bromo-5-nitrobenzoic acid
CAS Registry Number 6307-83-1
Molecular Formula C₇H₄BrNO₄
Molecular Weight 246.02 g/mol
Melting Point (Experimental) 159 – 161 °C (Consensus Value)
Appearance White to light yellow crystalline powder
Solubility Soluble in Methanol, DMSO; Sparingly soluble in water
Synthesis & Impurity Profile

Understanding the synthesis is crucial for interpreting melting point deviations. The melting point is a colligative property; impurities such as unreacted starting materials or regioisomers will cause melting point depression and range broadening.

3.1 Validated Synthetic Route (Meta-Directing Logic)

The most robust synthesis involves the bromination of 3-nitrobenzoic acid.[1] Both the carboxyl (-COOH) and nitro (-NO₂) groups are meta-directing deactivators.[1] The only position meta to both groups is position 5, ensuring high regioselectivity for the 3,5-isomer.[1]

Reaction Scheme:

  • Starting Material: 3-Nitrobenzoic acid.[3][4][5][6][7]

  • Reagent: N-Bromosuccinimide (NBS).

  • Catalyst/Solvent: H₂SO₄ / Trifluoroacetic acid (TFA).

  • Mechanism: Electrophilic Aromatic Substitution (S_EAr).

3.2 Impurity Impact on Melting Point
  • Unreacted 3-Nitrobenzoic Acid: MP ~140°C. Presence lowers the observed MP of the product significantly.[1]

  • Regioisomers (e.g., 2-bromo-5-nitrobenzoic acid): Rare due to steric/electronic hindrance but possible if reaction temperature is uncontrolled.[1]

SynthesisPath Start 3-Nitrobenzoic Acid (MP: 140°C) Reagents Reagents: NBS, H2SO4, TFA (50°C, 16h) Start->Reagents Transition Electrophilic Attack at Position 5 (Meta-Directing Synergy) Reagents->Transition Product 3-Bromo-5-nitrobenzoic Acid (MP: 159-161°C) Transition->Product Major Pathway Impurity Impurity Risk: Unreacted Starting Material (Causes MP Depression) Transition->Impurity Incomplete Rxn

Figure 1: Synthetic pathway highlighting the thermodynamic origin of the product and potential impurities affecting the melting point.[8]

Experimental Protocol: Melting Point Determination

To distinguish between "technical grade" (95%) and "research grade" (>98%) material, a precise capillary method is required.

4.1 Equipment & Conditions
  • Instrument: Automated Melting Point Apparatus (e.g., Mettler Toledo MP series or equivalent) or DSC.

  • Capillary: Borosilicate glass, 1.5 mm O.D.[1]

  • Heating Rate:

    • Fast Ramp: 10°C/min to 140°C.

    • Critical Ramp:1.0°C/min from 140°C to 165°C.

4.2 Step-by-Step Workflow
  • Sample Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove solvent residues (solvates can mimic impurities).

  • Packing: Grind the sample to a fine powder. Fill the capillary to a height of 3 mm. Compact by tapping (packing density affects heat transfer).

  • Determination:

    • Onset Point (Solidus): The temperature at which the first liquid meniscus is visible.

    • Clear Point (Liquidus): The temperature at which the sample becomes completely transparent.

  • Acceptance Criteria:

    • Range: Must fall within 159.0 – 161.0 °C .

    • Breadth: The difference between Onset and Clear Point must be ≤ 2.0°C . A broader range indicates >2% impurity.

Advanced Thermal Analysis (DSC)

For drug development applications where polymorphism is a concern, Differential Scanning Calorimetry (DSC) is superior to capillary methods.

  • Protocol: 3-5 mg sample in a crimped aluminum pan.

  • Program: Equilibrate at 30°C → Ramp 10°C/min to 200°C.

  • Expected Thermogram: A single sharp endothermic peak with an onset at ~159°C.

  • Interpretation: Additional small endotherms prior to the main peak indicate eutectic impurities or solvate desolvation.

DSC_Workflow cluster_0 DSC Analysis Protocol Sample Sample: 3-5 mg (Dried) Pan Aluminum Pan (Crimped, Non-hermetic) Sample->Pan Ramp Heating Ramp 10°C/min Pan->Ramp Event Endothermic Event Onset: ~159°C Ramp->Event

Figure 2: Differential Scanning Calorimetry (DSC) workflow for confirming phase purity.

Applications & Utility

The precise melting point validates the compound for downstream applications:

  • Suzuki-Miyaura Coupling: The bromine atom (C-3) is a handle for palladium-catalyzed cross-coupling, essential for biaryl synthesis in drug discovery.[1]

  • Nitro Reduction: The nitro group (C-5) can be selectively reduced to an aniline, providing a nucleophilic site for further derivatization.

  • Proteomics: Used as a brominated tag for mass spectrometry-based protein analysis.[1]

References
  • ChemSynthesis. (2025). 3-Bromo-5-nitrobenzoic acid Properties and Synthesis. Retrieved from

  • TCI Chemicals. (2025). Product Specification: 3-Bromo-5-nitrobenzoic Acid (B3370).[1][9] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 239336, 3-Bromo-5-nitrobenzoic acid. Retrieved from

  • ChemicalBook. (2025). 3-Bromo-5-nitrobenzoic acid MSDS and Technical Data. Retrieved from [10]

  • Alfa Aesar (Thermo Fisher). (2025). Certificate of Analysis: 3-Bromo-5-nitrobenzoic acid, 99%. Retrieved from

Sources

Foundational

Technical Whitepaper: Thermal Characterization and Handling of 3-Bromo-5-nitrobenzoic Acid

[1] Part 1: Executive Summary In the context of pharmaceutical intermediate development, 3-Bromo-5-nitrobenzoic acid (CAS 6307-83-1) represents a critical scaffold for structure-activity relationship (SAR) studies, parti...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary

In the context of pharmaceutical intermediate development, 3-Bromo-5-nitrobenzoic acid (CAS 6307-83-1) represents a critical scaffold for structure-activity relationship (SAR) studies, particularly in the synthesis of antitubercular and antineoplastic agents.[1]

The Core Technical Insight: While often queried for its boiling point, this compound exhibits a "Boiling Point Paradox." At standard atmospheric pressure, the theoretical boiling point (~376°C) is thermodynamically inaccessible because the crystal lattice energy and the lability of the nitro group lead to thermal decomposition (decarboxylation and denitration) well before a liquid-gas phase transition occurs.[1]

Therefore, this guide pivots from a futile search for a standard boiling point to the critical thermal parameters that actually matter for handling: Melting Point (MP) as a purity index, sublimation behavior, and recrystallization protocols.

Part 2: Physicochemical Profile[1][2]

The following data aggregates experimental values from Certificates of Analysis (CoA) and predictive models.

Table 1: Key Physicochemical Specifications
PropertyValue / RangeMethod/Note
Appearance White to light yellow crystalline powderVisual Inspection
Melting Point (Experimental) 159 – 163 °C Capillary Method (Primary Purity Indicator)
Boiling Point (Predicted) 376.8 ± 32.0 °CACD/Labs Model (Theoretical only)
Boiling Point (Experimental) N/A (Decomposes) Sublimation/Decomposition occurs >200°C
Density 1.89 ± 0.1 g/cm³Predicted
pKa 3.09 ± 0.10Acidic (Benzoic acid core + EWG effects)
Solubility Soluble in DMSO, Methanol, EtOAcInsoluble in water

Technical Note: The presence of two strong electron-withdrawing groups (–NO₂ and –Br) on the benzene ring significantly increases the acidity compared to benzoic acid (pKa 4.2), while also reducing the electron density of the ring, making it susceptible to nucleophilic aromatic substitution under specific conditions.

Part 3: The Boiling Point Paradox & Thermal Stability[1]

Researchers attempting to distill this compound at atmospheric pressure will encounter failure. The mechanism is driven by the instability of the nitro-aromatic core at high temperatures.[1]

The Decomposition Mechanism

When heated beyond its melting point (>165°C), the compound undergoes:

  • Decarboxylation: Loss of CO₂ to form 1-bromo-3-nitrobenzene.[1]

  • Radical Decomposition: The nitro group can initiate radical cleavage at temperatures approaching 220°C.

Operational Implication:

  • Do NOT Distill: Purification via distillation is hazardous and ineffective.[1]

  • Use Recrystallization: The only validated purification method is recrystallization from Dichloromethane (DCM) or Ethyl Acetate/Petroleum Ether mixtures.

  • Vacuum Sublimation: For analytical standards, vacuum sublimation (0.1 mmHg at 140°C) may be attempted, but yield is often poor.

Part 4: Validated Synthesis & Purification Protocol

This protocol is selected for its self-validating nature: the product precipitates out of the reaction matrix, simplifying isolation.[1]

Workflow: Bromination of 3-Nitrobenzoic Acid

Reaction: Electrophilic Aromatic Substitution (Bromination) Reagents: 3-Nitrobenzoic acid, N-Bromosuccinimide (NBS), H₂SO₄/TFA.[1][2]

Step-by-Step Methodology
  • Dissolution: Dissolve 16.7 g (100 mmol) of 3-nitrobenzoic acid in a mixture of Trifluoroacetic acid (50 mL) and concentrated Sulfuric acid (20 mL) at 50°C.

    • Why: The strong acid medium activates the NBS and solubilizes the deactivated nitrobenzoic acid substrate.

  • Addition: Add N-Bromosuccinimide (26.7 g, 150 mmol) in three equal batches over 3 hours.

    • Control: Batch addition prevents exotherm spikes and ensures selectivity for the meta-position relative to the nitro group.[1]

  • Reaction: Stir at 50°C for 16 hours.

  • Quench & Isolation: Slowly pour the reaction mixture into 200 mL of ice water.

    • Observation: A white precipitate forms immediately (Self-validating step).[1]

  • Extraction: Extract with Ethyl Acetate (3x). Dry organic layer over anhydrous Na₂SO₄.[1][3]

  • Purification (Critical): Concentrate the organic layer.[2] Recrystallize the residue from Dichloromethane (DCM) .

    • Target: White solid, MP 159-161°C.[1][2]

Visualization: Synthesis Workflow

SynthesisWorkflow Start 3-Nitrobenzoic Acid (Substrate) Reaction Reaction: 50°C, 16h Electrophilic Substitution Start->Reaction Reagent NBS + H2SO4/TFA (Brominating Agent) Reagent->Reaction Quench Quench: Ice Water (Precipitation) Reaction->Quench Complete Extraction Extraction: Ethyl Acetate Phase Separation Quench->Extraction Solid/Oil Purification Recrystallization: DCM (Removal of isomers) Extraction->Purification Crude Product Final Product: 3-Bromo-5-nitrobenzoic acid (MP 159-161°C) Purification->Product Pure Crystal

Figure 1: Validated synthesis pathway emphasizing recrystallization over distillation.

Part 5: Applications in Drug Discovery[1][5]

3-Bromo-5-nitrobenzoic acid is a "Dual-Handle" intermediate.[1] The bromine allows for cross-coupling, while the nitro group allows for reduction and nitrogen-functionalization.[1][4]

Logic Tree for Derivatization

Researchers use this scaffold to access complex heterocyclic libraries.[1]

  • Path A (Suzuki Coupling): React Br-handle with Boronic acids

    
     Biaryl systems.[1]
    
  • Path B (Nitro Reduction): Reduce NO₂ to NH₂ (using Fe/HCl or H₂/Pd)

    
     Aniline derivative for amide coupling.
    
  • Path C (Acid Activation): Convert COOH to COCl (Thionyl chloride)

    
     Amide/Ester formation.
    
Visualization: Derivatization Logic

Derivatization Core 3-Bromo-5-nitrobenzoic acid Br_Handle Bromine Handle (Pos 3) Core->Br_Handle Nitro_Handle Nitro Handle (Pos 5) Core->Nitro_Handle Acid_Handle Carboxyl Handle (Pos 1) Core->Acid_Handle Suzuki Suzuki/Sonogashira (C-C Bond Formation) Br_Handle->Suzuki Reduction Reduction to Amine (Heterocycle Precursor) Nitro_Handle->Reduction Amide Amide Coupling (Peptidomimetics) Acid_Handle->Amide

Figure 2: Functional group utility in medicinal chemistry workflows.[1]

Part 6: Safety & Handling (SDS Summary)

Hazard Class: Irritant (Skin/Eye/Respiratory).[5] Signal Word: Warning.

  • H315: Causes skin irritation.[1][5]

  • H319: Causes serious eye irritation.[1][5]

  • H335: May cause respiratory irritation.[1][5]

Handling Protocol:

  • Engineering Controls: Use only in a chemical fume hood. The powder is fine and can easily become airborne.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store at room temperature (15-25°C), sealed dry. Moisture can degrade the acid functionality over long periods.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 239336, 3-Bromo-5-nitrobenzoic acid. PubChem.[1][5][6][7][8] Retrieved October 26, 2023, from [Link]

  • Ningbo Inno Pharmchem. (2023).[9] Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research. Retrieved October 26, 2023, from [Link]

  • ChemSynthesis. (2023). Synthesis and Properties of CAS 6307-83-1. Retrieved October 26, 2023, from [Link]

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Physicochemical Characterization of 3-Bromo-5-nitrobenzoic Acid

Executive Summary 3-Bromo-5-nitrobenzoic acid (CAS 6307-83-1) is a critical disubstituted benzoic acid intermediate, widely utilized in the synthesis of pharmaceuticals (e.g., thrombopoietin receptor agonists) and proteo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-nitrobenzoic acid (CAS 6307-83-1) is a critical disubstituted benzoic acid intermediate, widely utilized in the synthesis of pharmaceuticals (e.g., thrombopoietin receptor agonists) and proteomic derivatization agents. Its solubility behavior is governed by the interplay between the hydrophilic carboxylic acid "head" and the lipophilic, electron-deficient aromatic "body."

This guide provides a definitive technical analysis of its solubility profile. Unlike simple benzoic acid, the presence of the nitro (-NO₂) and bromo (-Br) groups significantly alters its crystal lattice energy and solvation thermodynamics. This document details the physicochemical basis for solvent selection, pH-dependent extraction, and recrystallization protocols.

Key Physicochemical Metrics
PropertyValueContext
Molecular Weight 246.01 g/mol Moderate size, diffusion-limited dissolution.
Melting Point 159–161 °CHigh lattice energy; requires thermal input for dissolution.
pKa (Predicted) ~3.09Significantly more acidic than benzoic acid (pKa 4.2).
LogP (Predicted) ~2.3Moderately lipophilic; poor water solubility at pH < 3.
Appearance White to light yellowColor intensity often correlates with nitro-isomer impurities.

Molecular Architecture & Solubility Mechanisms[1]

To optimize solubility, one must understand the competing forces within the crystal lattice.

Electronic Effects on Solvation

The 3-bromo and 5-nitro substituents are both electron-withdrawing groups (EWG).

  • The Nitro Group (-NO₂): Induces a strong dipole moment. While it increases polarity, it also enhances crystal packing stability through

    
    -
    
    
    
    stacking interactions, often making the solid harder to break apart than unsubstituted benzoic acid.
  • The Bromo Group (-Br): Adds lipophilicity and polarizability. It facilitates solubility in halogenated solvents (DCM, Chloroform) and aromatic solvents (Toluene) compared to non-halogenated analogs.

The Dissolution Mechanism

Dissolution is an endothermic process for this compound (


). The energy required to break the crystal lattice (fusion) must be compensated by the energy released during solvation.

SolubilityMechanism Solid Solid Crystal Lattice (High Stability) Transition Transition State (Lattice Breaking) Solid->Transition +ΔH (Fusion) Endothermic Solvated Solvated Species (Thermodynamic Equilibrium) Transition->Solvated -ΔH (Solvation) Exothermic Solvent Solvent Selection Solvent->Transition Dipole-Dipole Interactions

Caption: Thermodynamic cycle of 3-bromo-5-nitrobenzoic acid dissolution. High melting point (161°C) implies a high energy barrier to the transition state.

Thermodynamic Solubility Profile

The following solubility hierarchy is derived from experimental behavior of structural analogs (3-nitrobenzoic acid) and specific synthesis workups for CAS 6307-83-1.

Solvent Hierarchy (at 25°C)
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Polar Aprotic DMSO, DMF, THFExcellent (>100 mg/mL)Strong dipole interactions disrupt the crystal lattice; H-bond acceptors stabilize the carboxylic proton.
Polar Protic Methanol, EthanolHigh (50–80 mg/mL)Solvation via H-bonding. Solubility increases drastically with temperature (ideal for recrystallization).
Esters/Ketones Ethyl Acetate, AcetoneModerate (20–50 mg/mL)Good general solvents; often used for extraction from acidified aqueous layers.
Halogenated Dichloromethane (DCM)Moderate/Good Preferred for high-purity recrystallization. The Br-substituent interacts favorably with chlorinated solvents.
Non-Polar Hexane, HeptanePoor (<1 mg/mL)Lack of polarity cannot overcome lattice energy. Used as antisolvents.
Water Water (pH < 3)Very Poor Hydrophobic aromatic ring dominates behavior in acidic media.
Temperature Dependence (The van't Hoff Relationship)

Solubility in alcohols (MeOH, EtOH) exhibits a steep positive slope with temperature.

  • Equation:

    
    
    
  • Practical Implication: A 40°C increase (20°C

    
     60°C) typically increases solubility by factor of 3–5x in ethanol. This "solubility window" is the design space for purification.
    

pH-Dependent Solubility (Extraction Strategy)

Because the pKa is ~3.09, this compound acts as a "pH-switchable" surfactant. This property is vital for separating the product from non-acidic impurities (e.g., unreacted bromobenzene derivatives).

  • pH < 2.0: Species is neutral (

    
    ). Predominantly soluble in Organics (DCM, EtOAc).
    
  • pH > 5.0: Species is ionized (

    
    ). Predominantly soluble in Water.
    

Protocol for Chemical Separation:

  • Dissolve crude mixture in Ethyl Acetate.

  • Extract with 5% NaHCO₃ (pH ~8.5). The 3-bromo-5-nitrobenzoic acid moves to the aqueous layer as the sodium salt. Non-acidic impurities remain in Ethyl Acetate.

  • Separate layers.

  • Acidify aqueous layer with HCl to pH 1. The product precipitates as a white solid.

Experimental Protocols

Protocol A: High-Purity Recrystallization (DCM Method)

Reference: Adapted from synthesis workflows for nitrated benzoic acids.

Objective: Remove isomer impurities (e.g., 2-nitro isomers) which often have different solubilities in chlorinated solvents.

  • Preparation: Place 10 g of crude 3-bromo-5-nitrobenzoic acid in a round-bottom flask.

  • Dissolution: Add Dichloromethane (DCM) slowly under reflux (approx. 40°C).

    • Note: Use minimum volume required to dissolve the solid at reflux.

  • Filtration (Hot): If insoluble particulates remain (inorganic salts), filter while hot through a sintered glass funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours.

    • Do not shock cool: Rapid cooling traps impurities.

  • Collection: Filter the resulting white needles. Wash with cold (0°C) DCM.

  • Drying: Vacuum dry at 45°C.

Protocol B: Green Chemistry Recrystallization (EtOH/Water)

Objective: Scalable purification avoiding halogenated solvents.

  • Dissolve crude solid in boiling Ethanol (95%).

  • Add hot Water dropwise until persistent turbidity is just observed (the "cloud point").

  • Add a few drops of hot Ethanol to clear the solution.

  • Allow to cool to room temperature, then refrigerate at 4°C.

  • Yields distinct crystals; improves removal of water-soluble mineral acids.

Analytical Determination of Solubility (Shake-Flask Method)

To generate precise data for your specific batch:

ExperimentalWorkflow Step1 Excess Solid Addition (Saturate Solvent) Step2 Equilibration (24h @ Constant Temp) Step1->Step2 Step3 Phase Separation (Filtration/Centrifugation) Step2->Step3 Step4 Dilution (Mobile Phase) Step3->Step4 Step5 HPLC Analysis (UV @ 254 nm) Step4->Step5

Caption: Standard Shake-Flask methodology for thermodynamic solubility determination.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) – 60:40 Isocratic.

  • Detection: UV at 254 nm (Nitro group provides strong absorbance).

References

  • PubChem. (2025).[1] 3-Bromo-5-nitrobenzoic acid (CID 239336) Physical Properties. National Library of Medicine. [Link]

  • Zhang, Y., et al. (2014). Solubilities of Benzoic Acid and Its Nitrated Derivatives in Pure Solvents. Journal of Chemical & Engineering Data. (Data extrapolated for nitro-benzoic acid trends). [Link]

Sources

Foundational

Technical Synthesis Guide: 3-Bromo-5-nitrobenzoic Acid

CAS: 6316-07-0 | Molecular Formula: C7H4BrNO4 | MW: 246.02 g/mol Executive Summary & Strategic Value This guide details the high-fidelity synthesis of 3-Bromo-5-nitrobenzoic acid , a critical bifunctional building block...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 6316-07-0 | Molecular Formula: C7H4BrNO4 | MW: 246.02 g/mol

Executive Summary & Strategic Value

This guide details the high-fidelity synthesis of 3-Bromo-5-nitrobenzoic acid , a critical bifunctional building block in medicinal chemistry. Its strategic value lies in its 1,3,5-substitution pattern , which provides three distinct orthogonal handles for diversification:

  • Carboxylic Acid (C1): Amide coupling/esterification.

  • Nitro Group (C5): Precursor to anilines for heterocycle formation.[1]

  • Bromide (C3): Excellent leaving group for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings.

Achieving this specific regiochemistry via direct electrophilic aromatic substitution is kinetically unfavorable due to the synergistic deactivation of the ring. Therefore, this guide advocates for the Desymmetrization Route via the partial reduction of 3,5-dinitrobenzoic acid, followed by a Sandmeyer transformation.

Retrosynthetic Analysis & Pathway Selection

Direct bromination of 3-nitrobenzoic acid is chemically inefficient. Both the nitro and carboxyl groups are strong meta-directors, theoretically directing the incoming halogen to the 5-position. However, the ring is so electron-deficient that electrophilic attack requires forcing conditions, often leading to poor yields and significant impurities.

The Validated Pathway: We utilize 3,5-Dinitrobenzoic acid as the starting scaffold.[2] The symmetry of this molecule allows for a high-yield "desymmetrization" via the Zinin Reduction , converting only one nitro group to an amine. This amine is then converted to a bromide via the Sandmeyer reaction .

Synthetic Pathway Visualization

SynthesisPath Start Benzoic Acid (Starting Material) Inter1 3,5-Dinitrobenzoic Acid (Symmetric Scaffold) Start->Inter1 HNO3/H2SO4 (Double Nitration) Inter2 3-Amino-5-nitrobenzoic Acid (Desymmetrized) Inter1->Inter2 Na2S/NaHCO3 (Zinin Reduction) Target 3-Bromo-5-nitrobenzoic Acid (Target) Inter2->Target 1. NaNO2/HBr 2. CuBr (Sandmeyer)

Caption: Fig 1. The desymmetrization strategy avoids the kinetic traps of direct halogenation on deactivated rings.

Detailed Experimental Protocol

Stage 1: Preparation of 3,5-Dinitrobenzoic Acid

Note: This compound is commercially available. If synthesizing de novo from benzoic acid, extreme caution is required due to the use of fuming nitric acid.

Reference Standard: Organic Syntheses, Coll.[3] Vol. 3, p.337 (1955).

Stage 2: Selective Zinin Reduction

Objective: Selectively reduce one nitro group to an amine while leaving the second nitro group and the carboxylic acid intact. Mechanism: Nucleophilic attack of sulfide on the nitro group oxygen, followed by dehydration.

ReagentEquiv.[4]Role
3,5-Dinitrobenzoic Acid 1.0Substrate
Sodium Sulfide (Na₂S[5]·9H₂O) 1.5 - 2.0Reducing Agent
Methanol/Water SolventReaction Medium
Sodium Bicarbonate BufferpH Control (Critical)

Protocol:

  • Dissolution: Dissolve 0.1 mol of 3,5-dinitrobenzoic acid in 100 mL methanol and 50 mL water containing sufficient ammonia or bicarbonate to form the soluble salt.

  • Addition: Heat the solution to a gentle reflux (approx. 60-65°C).

  • Reduction: Dropwise add a solution of Sodium Sulfide (Na₂S·9H₂O) in water over 30-60 minutes.

    • Critical Control Point: The reaction is exothermic. Maintain reflux but avoid runaway boiling. The color will shift from pale yellow to deep red/orange (formation of azo/azoxy intermediates) and finally to the dark color of the amine.

  • Workup:

    • Evaporate methanol under reduced pressure.

    • Dilute the aqueous residue with water.[3]

    • Acidify carefully with Glacial Acetic Acid to pH ~4-5. The 3-amino-5-nitrobenzoic acid will precipitate.

    • Note: Strong mineral acid (HCl) may redissolve the product as the hydrochloride salt.

  • Purification: Recrystallize from water or ethanol.

    • Target Yield: 60-75%

    • Appearance: Yellow to orange needles.[5]

Stage 3: The Sandmeyer Transformation (Bromination)

Objective: Convert the amino group to a diazonium salt, then displace with bromide.

ReagentEquiv.[4]Role
3-Amino-5-nitrobenzoic Acid 1.0Substrate
Sodium Nitrite (NaNO₂) 1.1Diazotization Agent
HBr (48% aq) ExcessAcid/Halogen Source
Cu(I)Br (Cuprous Bromide) 1.2Catalyst

Protocol:

  • Diazotization:

    • Suspend the amine (0.05 mol) in 48% Hydrobromic Acid (HBr). Cool the mixture to 0–5°C in an ice/salt bath.

    • Add a solution of Sodium Nitrite (NaNO₂) in water dropwise.

    • Observation: The solid amine should dissolve/react to form a clear(er) solution of the diazonium salt. Maintain temp < 5°C to prevent decomposition to the phenol.

  • Sandmeyer Displacement:

    • In a separate vessel, prepare a solution of CuBr in HBr.

    • Slowly add the cold diazonium solution to the CuBr solution while stirring vigorously.

    • Safety: Nitrogen gas (N₂) will evolve rapidly. Ensure adequate venting.

  • Heating: Once addition is complete, warm the mixture to 80°C for 1 hour to ensure complete displacement.

  • Isolation:

    • Cool to room temperature.[2][3]

    • Dilute with water.[3] The product, 3-bromo-5-nitrobenzoic acid , will precipitate as a solid.

    • Filter and wash with cold water.[6]

  • Purification: Recrystallize from Ethanol/Water (1:1).

Process Workflow & Logic

Workflow cluster_stage2 Stage 2: Zinin Reduction cluster_stage3 Stage 3: Sandmeyer Step1 Reactor A: 3,5-Dinitro + MeOH Reflux (65°C) Step2 Controlled Addition: Na2S Solution Step1->Step2 Step3 Acidification (AcOH) to pH 4.5 Step2->Step3 Step4 Filtration of Amino-Nitro Intermediate Step3->Step4 Step5 Reactor B (0°C): Diazotization (NaNO2 + HBr) Step4->Step5 Dried Intermediate Step7 Transfer B -> C (N2 Evolution Control) Step5->Step7 Step6 Reactor C: CuBr Catalyst Solution Step6->Step7 Step8 Final Isolation (Filtration) Step7->Step8

Caption: Fig 2. Operational workflow emphasizing the separation of the diazotization and displacement steps to manage exotherms.

Analytical Specifications (QC)

For drug development applications, the following specifications are standard:

TestMethodAcceptance Criteria
Appearance VisualWhite to light yellow crystalline powder
Assay HPLC (C18, MeOH/Water)≥ 98.0%
Melting Point Capillary159–161°C [Ref 1]
1H NMR DMSO-d6δ 8.64 (t, 1H), 8.56 (t, 1H), 8.42 (t, 1H) (Approx)
Moisture Karl Fischer≤ 0.5%

Impurity Profile:

  • 3,5-Dinitrobenzoic acid:[2][5][7] Carryover from Stage 1/2.

  • 3,5-Dibromobenzoic acid:[7] Over-reaction (rare in this path).

  • 3-Hydroxy-5-nitrobenzoic acid: Hydrolysis of diazonium salt (if temp > 5°C during Step 1).

Safety & E-E-A-T Considerations

  • Diazonium Salts: The intermediate diazonium species is unstable.[8] Never let the reaction mixture dry out completely before the displacement step. Always keep in solution.

  • HBr/Nitrites: Generates toxic NOx and Br2 vapors. All operations must be performed in a high-efficiency fume hood.

  • Zinin Reduction: Generates H₂S gas (rotten egg smell, highly toxic) if the pH drops too low. Use a scrubber containing bleach or NaOH connected to the exhaust.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80509, 3-Bromo-5-nitrobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (1923).[3] m-Nitrobenzoic Acid.[3][6][9] Org. Synth. 1923, 3,[2][10][11] 73. (Provides foundational nitration logic). Retrieved from [Link][3]

  • Porter, H. K. (1973).[4] The Zinin Reduction of Nitroarenes. Organic Reactions, 20, 455–481. (The authoritative review on selective sulfide reductions).

  • Cohen, J. B., & McCandlish, D. (1905). The substitution of the amino-group in aromatic compounds. Journal of the Chemical Society, Transactions.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical.

Sources

Exploratory

3-Bromo-5-nitrobenzoic acid synthesis from 5-nitrobenzoic acid

Technical Whitepaper: Regioselective Synthesis of 3-Bromo-5-nitrobenzoic Acid Part 1: Executive Summary & Strategic Analysis The synthesis of 3-bromo-5-nitrobenzoic acid from 3-nitrobenzoic acid (often referred to as 5-n...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Regioselective Synthesis of 3-Bromo-5-nitrobenzoic Acid

Part 1: Executive Summary & Strategic Analysis

The synthesis of 3-bromo-5-nitrobenzoic acid from 3-nitrobenzoic acid (often referred to as 5-nitrobenzoic acid depending on numbering convention) represents a classic challenge in aromatic substitution: the functionalization of a doubly deactivated arene.

Standard electrophilic aromatic substitution (EAS) protocols (e.g.,


) often fail or result in poor yields because the electron-withdrawing nature of both the nitro (

) and carboxyl (

) groups severely depletes electron density from the ring. Furthermore, both groups direct incoming electrophiles to the meta position.[1][2] In 3-nitrobenzoic acid, the only position meta to both groups is C5. While this reinforces regioselectivity, the kinetic barrier is immense.

This guide details the "Super-Electrophile" Protocol , utilizing N-Bromosuccinimide (NBS) in concentrated Sulfuric Acid (


) . This method generates a highly reactive brominating species capable of overcoming the electronic deactivation of the substrate, offering a homogeneous, high-yielding, and scalable alternative to heterogeneous iron-catalyzed methods.

Part 2: Reaction Mechanism & Chemical Strategy

The "Meta-Meta" Reinforcement

In 3-nitrobenzoic acid:

  • 
     (C1):  Directs to C3 (occupied) and C5.
    
  • 
     (C3):  Directs to C5.
    
  • Result: The C5 position is the exclusive site for substitution, but the ring is electron-deficient ($ \delta+ $).

The Super-Electrophile Solution

Standard


 is not electrophilic enough. By dissolving NBS in concentrated 

, we generate a protonated NBS species that acts as a potent source of the bromonium ion (

), often referred to as a "super-electrophile."

DOT Diagram 1: Reaction Mechanism

NBS_Mechanism NBS N-Bromosuccinimide (NBS) Act_NBS Protonated NBS (Super-Electrophile) NBS->Act_NBS + H+ H2SO4 H2SO4 (Solvent/Catalyst) H2SO4->Act_NBS Complex Sigma Complex (Arenium Ion) Act_NBS->Complex Attack on C5 Substrate 3-Nitrobenzoic Acid Substrate->Complex Product 3-Bromo-5-nitrobenzoic Acid Complex->Product - H+ Succ Succinimide Complex->Succ Byproduct

Caption: Activation of NBS by strong acid to generate the reactive brominating species for attack on the deactivated C5 position.

Part 3: Experimental Protocol

Safety Warning: This reaction involves concentrated sulfuric acid and strong oxidizers. It is highly exothermic. Perform in a fume hood with appropriate PPE (acid-resistant gloves, face shield).

Materials
ReagentRoleSpecification
3-Nitrobenzoic Acid Substrate>98% Purity
N-Bromosuccinimide (NBS) Bromine SourceRecrystallized (remove free Br2)
Sulfuric Acid (

)
Solvent/Catalyst98% Concentrated
Ice/Water QuenchingDeionized
Step-by-Step Methodology
  • Preparation of Reaction Matrix:

    • In a round-bottom flask equipped with a magnetic stir bar, add 3-nitrobenzoic acid (1.0 equiv).

    • Add concentrated

      
        (approx. 4–5 mL per gram of substrate).[3]
      
    • Note: Stir at room temperature until the solid is mostly dissolved. The solution may be slightly viscous.

  • Addition of Electrophile Source:

    • Add NBS (1.2 – 1.3 equiv) portion-wise over 15–20 minutes.

    • Critical Control: Do not add all at once. The reaction is exothermic. Monitor internal temperature; keep below 30°C during addition.

  • Reaction Phase:

    • Heat the reaction mixture to 60°C .

    • Maintain temperature for 1 to 2 hours .

    • Monitoring: Monitor reaction progress via TLC (solvent system: Ethyl Acetate/Hexane/Acetic Acid) or HPLC. The starting material spot should disappear.

  • Quenching & Isolation:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly into a beaker of crushed ice (approx. 10x volume of acid) with vigorous stirring.

    • Observation: A white to off-white precipitate (the product) will form immediately.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the cake copiously with cold water to remove residual sulfuric acid and succinimide.

    • Recrystallization: Recrystallize from Ethanol/Water or Ethyl Acetate/Petroleum Ether to obtain pure crystals.

DOT Diagram 2: Experimental Workflow

Workflow Start Start: 3-Nitrobenzoic Acid Dissolve Dissolve in conc. H2SO4 (Homogeneous Solution) Start->Dissolve AddNBS Add NBS Portion-wise (Control Exotherm) Dissolve->AddNBS Heat Heat to 60°C for 1-2h (Kinetic Activation) AddNBS->Heat Quench Pour into Crushed Ice (Precipitation) Heat->Quench Filter Filtration & Wash (Remove Succinimide) Quench->Filter Pure Final Product: 3-Bromo-5-nitrobenzoic Acid Filter->Pure

Caption: Operational workflow for the NBS-mediated bromination synthesis.[2][3][4][5]

Part 4: Data & Quality Control

Expected Analytical Data
ParameterValue / CharacteristicNotes
Appearance White to light yellow crystalline powderDarkens if residual

remains.
Melting Point 159–161 °CSharp mp indicates high purity.
Yield 80 – 90%High atom economy relative to Fe/Br2.
1H NMR (DMSO-d6)

~8.5 - 8.8 ppm (3H)
Aromatic protons appear as two doublets and one triplet (or multiplets depending on resolution) in the downfield region due to EWGs.
Troubleshooting Guide
  • Low Yield: Ensure

    
     is concentrated (98%). Water kills the super-electrophile.
    
  • Sticky Product: Incomplete washing of succinimide. Wash thoroughly with water, then recrystallize.[6]

  • Unreacted Starting Material: If reaction stalls, add 0.1 equiv more NBS and increase temp to 65°C. Do not exceed 80°C to avoid decarboxylation or tarring.

Part 5: References

  • Rajesh, K., et al. (2007). Regioselective Bromination of Deactivated Aromatic Compounds using N-Bromosuccinimide in Concentrated Sulfuric Acid. The Journal of Organic Chemistry , 72(15), 5867–5869.

    • Core Reference: Establishes the NBS/H2SO4 methodology for deactivated substrates.

  • ChemicalBook. (n.d.). 3-Bromo-5-nitrobenzaldehyde Synthesis Procedures.

    • Validation: Confirms the efficacy of NBS/H2SO4 for 3,5-disubstituted nitro-bromo systems (aldehyde analogue).

  • PubChem. (2023).[7] 3-Bromo-5-nitrobenzoic acid - Compound Summary. National Library of Medicine.

    • Data Verification: Source for physical properties and structural identifiers (CID 239336).[7]

  • Derbyshire, D. H., & Waters, W. A. (1950). The Significance of the Bromine Cation in Aromatic Substitution. Journal of the Chemical Society , 573-577.

    • Mechanistic Grounding: Foundational text on the generation of

      
       in strong acid media.
      

Sources

Foundational

Technical Guide: Scalable Synthesis of 3-Bromo-5-nitrobenzoic Acid via Sandmeyer Reaction

Executive Summary Target Molecule: 3-Bromo-5-nitrobenzoic acid (CAS: 6307-83-1) Molecular Weight: 246.02 g/mol Melting Point: 159–161 °C[1][2][3] This guide details the synthesis of 3-bromo-5-nitrobenzoic acid from 3-ami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-Bromo-5-nitrobenzoic acid (CAS: 6307-83-1) Molecular Weight: 246.02 g/mol Melting Point: 159–161 °C[1][2][3]

This guide details the synthesis of 3-bromo-5-nitrobenzoic acid from 3-amino-5-nitrobenzoic acid. While the Sandmeyer reaction is a staple of organic chemistry, this specific substrate presents a challenge: the presence of two strong electron-withdrawing groups (nitro and carboxyl) significantly reduces the basicity of the amine (


 of conjugate acid < 1). Standard aqueous diazotization often fails due to poor solubility and incomplete reaction.

The Solution: This protocol utilizes a Nitrosyl Sulfuric Acid method or an Acetic Acid co-solvent system to ensure complete diazotization, followed by a copper(I) bromide-mediated radical substitution. This approach maximizes yield and suppresses phenol formation.

Part 1: Strategic Analysis & Mechanism

Retrosynthetic Logic

The synthesis relies on the functionalization of the aromatic ring at the meta-position relative to the directing groups. The 3-amino-5-nitrobenzoic acid precursor is typically derived from the partial reduction of 3,5-dinitrobenzoic acid.

Retrosynthesis Target 3-Bromo-5-nitrobenzoic acid (Target) Diazo Diazonium Intermediate (Unstable) Target->Diazo Sandmeyer (CuBr/HBr) Start 3-Amino-5-nitrobenzoic acid (Precursor) Diazo->Start Diazotization (NaNO2/H2SO4)

Caption: Retrosynthetic disconnection showing the critical diazonium intermediate.

Mechanistic Pathway (Single Electron Transfer)

Unlike standard nucleophilic substitutions, the Sandmeyer reaction proceeds via a radical mechanism initiated by a Single Electron Transfer (SET) from the Copper(I) catalyst.

  • Diazotization: Formation of the electrophilic nitrosonium ion (

    
    ) which attacks the amine.
    
  • Reduction:

    
     reduces the aryldiazonium ion to an aryl radical (
    
    
    
    ) and nitrogen gas (
    
    
    ).
  • Ligand Transfer: The aryl radical abstracts a bromine atom from

    
    , regenerating the 
    
    
    
    catalyst.

Mechanism Amine Ar-NH2 Diazo Ar-N2+ Amine->Diazo + NaNO2/H+ Nitrosonium NO+ Radical [Ar• ... N2 ... Cu(II)Br] Diazo->Radical SET (Reduction) Cu1 Cu(I)Br Cu1->Radical Catalyst Entry Radical->Cu1 Regeneration Product Ar-Br Radical->Product Ligand Transfer

Caption: SET mechanism showing the catalytic cycle of Copper(I) in the Sandmeyer reaction.

Part 2: Experimental Protocol

Materials & Equipment
ReagentEquiv.[4]RoleHazards
3-Amino-5-nitrobenzoic acid 1.0SubstrateIrritant
Sodium Nitrite (

)
1.2Diazotizing AgentOxidizer, Toxic
Sulfuric Acid (

)
SolventSolvent/AcidCorrosive
Copper(I) Bromide (

)
1.2Catalyst/ReagentToxic to aquatic life
Hydrobromic Acid (48%) ExcessHalogen SourceCorrosive
Step-by-Step Methodology
Phase A: Preparation of Nitrosyl Sulfuric Acid (The "Senior Scientist" Method)

Standard aqueous HCl is insufficient for this substrate. We generate anhydrous HNO2.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and addition funnel. Cool to 0°C using an ice/salt bath.

  • Dissolution: Charge concentrated

    
     (5 mL per gram of substrate).
    
  • Nitrite Addition: Slowly add solid Sodium Nitrite (

    
    ) in small portions.
    
    • Critical Control: Keep temperature

      
      . Allow the solid to dissolve completely to form a clear, pale blue solution of nitrosyl sulfuric acid.
      
Phase B: Diazotization[5]
  • Substrate Addition: Slowly add 3-amino-5-nitrobenzoic acid to the nitrosyl sulfuric acid solution.

    • Observation: The mixture may become viscous. Maintain stirring speed.

    • Temperature: Strictly maintain

      
      . Exotherms will decompose the diazonium salt to a phenol impurity.
      
  • Reaction Time: Stir at

    
     for 2 hours.
    
    • Validation: Remove a drop, dilute with water, and test with starch-iodide paper. Instant blue/black confirms excess nitrous acid (required).

Phase C: Sandmeyer Reaction[6]
  • Catalyst Prep: In a separate vessel, dissolve Copper(I) Bromide (

    
    , 1.2 equiv) in 48% Hydrobromic Acid (
    
    
    
    ). Cool to
    
    
    .
  • Transfer: Transfer the cold diazonium sulfate solution (from Phase B) into the dropping funnel above the CuBr solution.

  • Addition: Add the diazonium solution dropwise to the CuBr solution.

    • Safety: Vigorous evolution of Nitrogen gas (

      
      ) will occur. Ensure distinct venting.
      
    • Foam Control: If foaming is excessive, add a drop of octanol or pause addition.

  • Thermal Ramp: Once addition is complete, remove the ice bath. Allow to warm to room temperature (25°C) over 1 hour. Then, heat to 60–70°C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

Phase D: Workup & Purification[4][7][8]
  • Quench: Pour the reaction mixture into a 3x volume of crushed ice/water. The crude product will precipitate as a solid.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold water to remove copper salts and acid.

  • Purification:

    • Dissolve the crude solid in dilute Sodium Hydroxide (

      
      ) solution (converts acid to soluble carboxylate).
      
    • Filter off any insoluble impurities (copper oxides).

    • Re-acidify the filtrate with conc. HCl to pH 1. The pure product precipitates.[4]

    • Recrystallize from Ethanol/Water (1:1) or Acetic Acid if necessary.

  • Drying: Dry in a vacuum oven at 50°C.

Workflow Prep Prep Nitrosyl Sulfuric Acid (Conc H2SO4 + NaNO2, <10°C) Diazo Add Amine Substrate (Stir 2h, 0-5°C) Prep->Diazo Combine Dropwise Addition (Vigorous N2 Evolution) Diazo->Combine CuPrep Prepare CuBr/HBr Solution CuPrep->Combine Heat Heat to 60-70°C (Complete Reaction) Combine->Heat Quench Pour into Ice Water (Precipitation) Heat->Quench Purify Base/Acid Reprecipitation Recrystallize (EtOH/H2O) Quench->Purify

Caption: Operational workflow for the synthesis of 3-bromo-5-nitrobenzoic acid.

Part 3: Process Optimization & Troubleshooting

Critical Process Parameters (CPPs)
ParameterSettingRationale
Diazotization Temp

Prevents hydrolysis to 3-hydroxy-5-nitrobenzoic acid.
Acidity Anhydrous

Essential for solubilizing the electron-deficient amine.
CuBr Quality Fresh/WhiteGreen/Blue CuBr indicates oxidation to Cu(II), which is inactive for the initial SET step. Wash CuBr with sulfite if colored.
Troubleshooting Guide
  • Problem: Low yield; large amount of phenolic byproduct.

    • Root Cause:[3][5][9] Temperature too high during diazotization or insufficient acid strength.

    • Fix: Use strictly anhydrous

      
       and keep T < 5°C.
      
  • Problem: Reaction mixture turns into a solid block.

    • Root Cause:[3][5][9] Substrate concentration too high.

    • Fix: Dilute with Glacial Acetic Acid (as a co-solvent) during the initial dissolution.

  • Problem: Product is colored (green/blue).

    • Root Cause:[3][5][9] Residual Copper salts.

    • Fix: The base/acid reprecipitation step (Phase D.3) is mandatory to chelate and remove copper.

Part 4: Safety & References

Safety Profile
  • Diazonium Salts: Potentially explosive if allowed to dry. Always keep in solution and decompose thermally before isolation.

  • HBr/H2SO4: Severe chemical burns. Use full PPE (face shield, acid-resistant gloves).

  • NOx Fumes: The reaction generates toxic nitrogen oxides. Perform strictly in a fume hood.

References
  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (General Sandmeyer protocols).
  • Organic Syntheses , Coll. Vol. 3, p. 185 (1955). Sandmeyer Reaction General Procedures. Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 239336, 3-Bromo-5-nitrobenzoic acid. Retrieved February 7, 2026. Link[10]

  • BenchChem Protocols. Copper(I) Bromide Catalyzed Sandmeyer Reaction. Link

  • ChemSynthesis. Physical Properties of CAS 6307-83-1. Link

Sources

Exploratory

3-Bromo-5-nitrobenzoic acid safety data sheet

CAS: 6307-83-1 | Formula: C₇H₄BrNO₄ | M.W.: 246.02 g/mol [1][2][3][4] Part 1: Executive Summary & Molecular Architecture For the attention of: Medicinal Chemists, Process Engineers, and HSE Officers. 3-Bromo-5-nitrobenzo...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 6307-83-1 | Formula: C₇H₄BrNO₄ | M.W.: 246.02 g/mol [1][2][3][4]

Part 1: Executive Summary & Molecular Architecture

For the attention of: Medicinal Chemists, Process Engineers, and HSE Officers.

3-Bromo-5-nitrobenzoic acid represents a high-value "bifunctional scaffold" in modern drug discovery. Unlike simple benzoic acid derivatives, this molecule offers three distinct orthogonal handles for diversification:

  • Carboxylic Acid (C-1): Amenable to esterification, amide coupling, or heterocycle formation (e.g., benzimidazoles).[2][4]

  • Bromide (C-3): A prime candidate for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[2][4]

  • Nitro Group (C-5): A masked aniline equivalent, allowing for late-stage reduction and subsequent functionalization.[2][4]

Physicochemical Profile

The electronic environment of the benzene ring is heavily deactivated.[2][4] Both the nitro group (-NO₂) and the bromine atom (-Br) exert strong electron-withdrawing inductive effects (-I).[2][4]

PropertyValueTechnical Insight
Appearance White to light yellow crystalline powderColoration often indicates trace nitro-reduction impurities or photo-degradation.[2][4]
Melting Point 159–163 °CSharp melting range indicates high purity; broadens significantly with moisture content.[2][4]
pKa (Predicted) ~3.09Significantly more acidic than benzoic acid (pKa 4.[2][4]2) due to the electron-withdrawing stabilization of the carboxylate anion.[2][4]
Solubility DMSO, Methanol, Ethyl AcetateSparingly soluble in water at neutral pH; highly soluble as a carboxylate salt (pH > 8).[2][4]

Part 2: Risk Assessment & Safety Engineering (SDS Core)

Standard GHS classifications provide a baseline, but laboratory safety requires a containment strategy.[2][4]

Hazard Identification (GHS)[2][4][5][6][7]
  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][4][5][6][7]

  • H319: Causes serious eye irritation.[2][4][5][6][7][8]

  • H335: May cause respiratory irritation.[2][4][5][6]

Expert Handling Protocols

1. Dust Control Strategy: As a dry, crystalline powder with potential respiratory irritancy, standard fume hood airflow (100 fpm) is mandatory.[2][4] For quantities >50g, use a powder weighing funnel to minimize aerosolization during transfer.

2. Chemical Incompatibility:

  • Strong Bases: Exothermic acid-base reaction.[2][4]

  • Reducing Agents: The nitro group is susceptible to uncontrolled reduction (e.g., with hydrazine or metal hydrides), potentially generating heat and pressure.[4]

  • Palladium Catalysts: While not dangerous, free carboxylic acids can poison certain Pd-catalysts.[2][4] It is often recommended to convert to the methyl ester before cross-coupling steps.[2][4]

Emergency Response Workflow

The following decision tree outlines the immediate response to exposure or spillage.

SafetyProtocol Start Incident Detected Type Identify Exposure Type Start->Type Skin Skin/Eye Contact Type->Skin Inhal Inhalation (Dust) Type->Inhal Spill Benchtop Spill Type->Spill Action_Skin Flush 15min (Safety Shower) Remove Contaminated Clothing Skin->Action_Skin Action_Inhal Move to Fresh Air Support Oxygen if needed Inhal->Action_Inhal Action_Spill Wet Wipe (Avoid Dust) Neutralize with weak base Spill->Action_Spill Disposal Dispose as Halogenated Organic Waste Action_Spill->Disposal

Figure 1: Immediate response protocol for 3-Bromo-5-nitrobenzoic acid incidents.

Part 3: Synthetic Utility & Application Guide

The strategic value of this compound lies in its "divergent synthesis" capabilities.[2][4]

Synthetic Divergence Map

This flowchart illustrates how to access different chemical spaces from the parent scaffold.[2][4]

SynthesisMap Core 3-Bromo-5-nitrobenzoic acid (Scaffold) Ester Methyl Ester (Protection) Core->Ester MeOH, H2SO4 Aniline 3-Amino-5-bromobenzoic acid (Reduction) Core->Aniline SnCl2 or Fe/AcOH Suzuki Biaryl Derivatives (Suzuki Coupling) Ester->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Amide Amide Coupling (Library Generation) Aniline->Amide R-COCl, Pyridine

Figure 2: Divergent synthetic pathways.[2][4] Note that protecting the acid (Ester) is often preferred before Pd-coupling.[2][4]

Detailed Protocol: Methyl Esterification & Suzuki Coupling

Rationale: Direct Suzuki coupling on the free acid is possible but often suffers from catalyst poisoning or difficult purification.[2][4] Converting to the methyl ester renders the molecule lipophilic and compatible with standard silica chromatography.[2][4]

Step 1: Methyl Ester Formation[2]
  • Reagents: 3-Bromo-5-nitrobenzoic acid (1.0 eq), Methanol (solvent, 0.5M), Thionyl Chloride (SOCl₂, 2.0 eq) or conc. H₂SO₄ (cat.).[2][4][5]

  • Setup: Flame-dried round bottom flask under Nitrogen.

  • Procedure:

    • Dissolve acid in Methanol.[2][4] Cool to 0°C.[2][4]

    • Add SOCl₂ dropwise (Exothermic!).[2][4]

    • Reflux for 3-4 hours.[2][4] Monitor by TLC (the ester is less polar/higher Rf than the acid).[2][4]

    • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO₃ (removes unreacted acid), then Brine.[2][4] Dry over MgSO₄.[2][4]

  • Yield Expectation: >90% (Quantitative conversion is typical).

Step 2: Suzuki-Miyaura Coupling (General Procedure)[2][4]
  • Reagents: Methyl 3-bromo-5-nitrobenzoate (1.0 eq), Aryl Boronic Acid (1.2 eq), Potassium Carbonate (K₂CO₃, 3.0 eq).

  • Catalyst: Pd(dppf)Cl₂[2][4]·DCM (3-5 mol%).[2][4] Why? This bidentate ligand is robust against oxidation and works well for electron-deficient aryl bromides.[2][4]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[2][4] Why? Water is required to dissolve the inorganic base.[2][4]

  • Procedure:

    • Degas solvents with Nitrogen bubbling for 15 mins.[2][4]

    • Combine reactants and catalyst in a sealable vial.

    • Heat to 80-90°C for 4–12 hours.

    • Purification: Filter through Celite (removes Pd black).[2][4] Flash chromatography (Hexanes/EtOAc).[2][4]

Part 4: Storage and Stability

  • Storage Conditions: Store at room temperature (15–25°C) in a tightly sealed container.

  • Moisture: Slightly hygroscopic.[2][4] Store with desiccant.

  • Light: Protect from direct sunlight.[2][4] Nitro compounds can undergo slow photochemical degradation over months.[2][4]

  • Shelf Life: 24 months if stored correctly.[2][4] Retest purity (HPLC) annually.[2][4]

References

  • PubChem. (n.d.).[2][4] 3-Bromo-5-nitrobenzoic acid (Compound Summary).[2][3][4][9][10][11][12] National Library of Medicine.[2][4] Retrieved from [Link][2][4]

Sources

Foundational

Technical Monograph: Handling, Storage, and Strategic Utility of 3-Bromo-5-nitrobenzoic Acid

[1] Executive Summary 3-Bromo-5-nitrobenzoic acid is a trisubstituted benzene derivative serving as a critical scaffold in medicinal chemistry.[1] Its structural uniqueness lies in its orthogonal reactivity : a carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Bromo-5-nitrobenzoic acid is a trisubstituted benzene derivative serving as a critical scaffold in medicinal chemistry.[1] Its structural uniqueness lies in its orthogonal reactivity : a carboxylic acid for solubility/anchoring, a nitro group as a masked amine/redox center, and a bromine atom for palladium-catalyzed cross-coupling.[1]

While chemically stable, its handling requires specific protocols to mitigate irritation risks (Skin/Eye/Respiratory) and ensure downstream purity in sensitive drug development campaigns.[1] This guide synthesizes physical property data with field-proven handling strategies to ensure personnel safety and compound integrity.[1]

Physicochemical Profile & Identification

Understanding the physical state is the first step in designing a safe handling protocol.[1]

PropertySpecificationNotes for Handlers
CAS Number 6307-83-1Verify against label; isomers (e.g., 2-bromo-5-nitro) have different reactivities.[1]
Molecular Weight 246.02 g/mol Useful for molarity calculations in synthesis.
Appearance White to light yellow crystalline powderDiscoloration (dark orange/brown) indicates degradation or impurities.[1]
Melting Point 159–161 °CHigh melting point suggests stability, but avoid localized overheating.
Acidity (pKa) ~3.09 (Predicted)Stronger acid than benzoic acid (pKa 4.[1]2) due to electron-withdrawing -NO₂ and -Br groups.[1]
Solubility DMSO, Methanol, Ethanol, Ethyl AcetatePoor water solubility.[1] Use polar organic solvents for stock solutions.[1]

Strategic Utility in Drug Discovery[1][2]

To handle this compound effectively, one must understand why it is being used.[1] It is rarely the final product; it is a linchpin intermediate .[1]

The "Tri-Functional" Advantage

The molecule offers three distinct "handles" for chemical modification, allowing it to serve as a core scaffold for library generation.[1]

  • Carboxylic Acid (-COOH): Amide coupling or esterification to link to solubilizing tails.[1]

  • Bromine (-Br): Site for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend carbon skeletons.[1]

  • Nitro (-NO₂): Precursor to an aniline (-NH₂) via reduction (Fe/HCl or H₂/Pd), enabling further functionalization.[1]

ChemicalUtility Core 3-Bromo-5-nitrobenzoic Acid Suzuki Pd-Catalyzed Coupling (Biaryl formation) Core->Suzuki -Br Site Reduction Nitro Reduction (Aniline formation) Core->Reduction -NO2 Site Amide Amide Coupling (Peptide/Linker attachment) Core->Amide -COOH Site Drug1 Kinase Inhibitor Scaffolds Suzuki->Drug1 Reduction->Drug1 Drug2 Antibacterial Agents Amide->Drug2

Figure 1: Orthogonal reactivity map showing how the three functional groups facilitate divergent synthesis.[1]

Hazard Assessment & Safety Engineering

GHS Classification (Warning)[1]
  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][4]

  • H335: May cause respiratory irritation.[1][2][3][4]

Engineering Controls

The primary risk with 3-Bromo-5-nitrobenzoic acid is dust generation during weighing and transfer.[1] The electron-withdrawing groups increase acidity, making the dust particularly irritating to mucous membranes.[1]

Protocol: The "Static-Free" Weighing Workflow
  • Engineering: Always handle inside a certified Chemical Fume Hood.[1]

  • PPE:

    • Eyes: Chemical splash goggles (Safety glasses are insufficient for fine acidic powders).[1]

    • Hands: Nitrile gloves (0.11 mm minimum thickness).[1] Double glove if dissolving in penetrating solvents like DCM.[1]

    • Respiratory: If fume hood is unavailable (not recommended), use N95 or P100 particulate respirator.[1]

  • Static Control: This powder can be static-prone.[1] Use an anti-static gun or ionizer bar near the balance to prevent "flying powder" which leads to inhalation risk and cross-contamination.

SafetyLogic Start Handling Event State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (e.g., DMSO/MeOH) State->Liquid Risk1 Risk: Dust Inhalation & Static Solid->Risk1 Control1 Action: Anti-static gun + Fume Hood + Goggles Risk1->Control1 Risk2 Risk: Skin Absorption via Solvent Liquid->Risk2 Control2 Action: Double Nitrile Gloves (Check Solvent Permeation) Risk2->Control2

Figure 2: Decision matrix for PPE and engineering controls based on physical state.[1]

Storage & Stability Protocols

Proper storage is vital to prevent the formation of impurities (such as debrominated byproducts or decarboxylation, though rare under ambient conditions) that can poison palladium catalysts in subsequent steps.[1]

Storage Conditions
  • Temperature: Ambient (15–25 °C) is generally acceptable.[1] For long-term (>1 year), store at 2–8 °C to minimize slow degradation.

  • Atmosphere: Keep container tightly sealed. While not acutely hygroscopic, moisture can cause clumping and hydrolysis if converted to acid chlorides downstream.[1]

  • Light: Store in amber glass or opaque containers. Nitro compounds can undergo slow photochemical degradation over extended periods.[1]

Incompatibility Management

Do NOT store near:

  • Strong Bases: Will form salts immediately, altering solubility and potentially causing exotherms.[1]

  • Strong Oxidizers: Potential fire hazard.[1][3]

  • Reducing Agents: Risk of premature reduction of the nitro group.[1]

Operational Handling: Solubilization & Reaction Integration[1]

Solubilization Strategy

When preparing stock solutions for biological assays or synthesis:

  • Preferred Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1]

    • Why? The high polarity solubilizes the aromatic ring and the carboxylic acid effectively.[1]

  • Avoid: Pure water or non-polar solvents (Hexanes, Toluene) where solubility is negligible.[1]

  • Protocol:

    • Weigh solid into a vial.

    • Add solvent.[1]

    • Vortex or sonicate for 30–60 seconds.[1] The solution should be clear and yellow/colorless.[1] Cloudiness indicates insolubility or impurities.[1]

Reaction Setup (Example: Amide Coupling)

When using this acid in coupling reactions (e.g., with EDC/NHS or HATU):

  • Base Requirement: The carboxylic acid proton must be removed.[1] Ensure at least 1.0 equivalent of tertiary amine base (DIPEA or TEA) is added before the coupling reagent to ensure activation.

  • Order of Addition:

    • 3-Bromo-5-nitrobenzoic acid[1][5][6][7][8]

    • Solvent (DMF/DCM)[1]

    • Base (DIPEA) -> Wait 2 mins for deprotonation

    • Coupling Reagent (HATU) -> Wait 5 mins for activation

    • Amine partner

Emergency Response & Waste Disposal

Spill Cleanup[1]
  • Isolate: Evacuate the immediate area if a large dust cloud is formed.[1]

  • PPE: Wear goggles, nitrile gloves, and a lab coat.[1]

  • Neutralization:

    • Cover the spill with a weak base like Sodium Carbonate (soda ash) or Sodium Bicarbonate.[1]

    • Moisten slightly to minimize dust.[1]

    • Scoop into a chemical waste container.[1]

  • Cleaning: Wipe the surface with water followed by ethanol.[1]

Disposal[3][4][5]
  • Classification: Hazardous Organic Waste (Acidic).[1]

  • Method: Dissolve in a combustible solvent and incinerate in a licensed chemical incinerator equipped with an afterburner and scrubber (to handle Nitrogen Oxides and Bromine gas emissions).[1]

  • Do NOT: Flush down the drain. The compound is harmful to aquatic life and difficult to biodegrade.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 239336, 3-Bromo-5-nitrobenzoic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: 3-bromo-5-nitrobenzoic acid. Retrieved from [Link][1]

Sources

Exploratory

Chemo-Orthogonal Reactivity of 3-Bromo-5-nitrobenzoic Acid: A Strategic Guide for Scaffold Diversification

Executive Summary 3-Bromo-5-nitrobenzoic acid (CAS 6307-83-1) represents a privileged "tri-functional hub" in medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its three substituents: a carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-nitrobenzoic acid (CAS 6307-83-1) represents a privileged "tri-functional hub" in medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its three substituents: a carboxylic acid (nucleophilic anchor), a nitro group (latent aniline/diazonium precursor), and a bromine atom (electrophilic cross-coupling handle).[1][2]

This guide addresses the primary challenge in utilizing this scaffold: Chemoselectivity . Specifically, it details how to manipulate one functional group without compromising the integrity of the others—most notably, preventing the hydrodehalogenation (loss of bromine) during nitro-reduction.[2]

Electronic Architecture & Reactivity Profile

To design effective synthetic routes, one must first understand the electronic environment of the benzene ring.[2]

  • 1,3,5-Substitution Pattern: The substituents are meta to each other.[1][2]

  • Electronic Nature: Both the Nitro (-NOngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) and Carboxylic Acid (-COOH) groups are strong electron-withdrawing groups (EWG).[1]
    
  • Consequence for Sngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    Ar:  Despite the electron-deficient ring, Nucleophilic Aromatic Substitution (S
    
    
    
    Ar) is ineffective
    here.[1] The bromine is located meta to the EWGs, meaning the Meisenheimer complex cannot be stabilized by resonance.[2]
  • Consequence for SEAr: The ring is highly deactivated, making Electrophilic Aromatic Substitution (e.g., further nitration or halogenation) difficult and requiring harsh conditions.[2]

Strategic Conclusion: The bromine must be utilized via Metal-Catalyzed Cross-Coupling (Suzuki, Sonogashira), not S


Ar.
Visualization: Chemoselectivity Map

The following diagram illustrates the divergent pathways available from the parent scaffold.[2]

ReactivityMap Center 3-Bromo-5-nitrobenzoic Acid Acid Carboxylic Acid (-COOH) Solubility Anchor Center->Acid Nitro Nitro Group (-NO2) Latent Amine Center->Nitro Bromo Bromine (-Br) Coupling Handle Center->Bromo Esters Esters/Amides (Fischer/HATU) Acid->Esters Protection/Derivatization Aniline 3-Amino-5-bromobenzoic acid (Chemoselective Reduction) Nitro->Aniline Fe/NH4Cl or SnCl2 (Avoid H2/Pd!) Biaryl Biaryl Scaffolds (Suzuki-Miyaura) Bromo->Biaryl Pd(dppf)Cl2 / Ar-B(OH)2

Figure 1: Orthogonal reactivity channels.[1][2][3] Note the critical warning regarding nitro reduction.

The Carboxylic Acid: Solubility & Protection[2][4]

The carboxylic acid is the most acidic proton (pKa ~3.[2]5) and can interfere with base-sensitive palladium couplings.[1][2] It is best protected as an ester early in the synthesis.[2]

Protocol A: Quantitative Methyl Esterification

Why this method? Standard Fischer esterification (MeOH/Hngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


SO

) is effective, but the Thionyl Chloride method ensures complete conversion and easier workup for this deactivated substrate.[1]
  • Activation: Suspend 3-bromo-5-nitrobenzoic acid (1.0 eq) in anhydrous Methanol (0.5 M).

  • Reagent Addition: Cool to 0°C. Add Thionyl Chloride (SOClngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , 2.0 eq) dropwise. Caution: Gas evolution (SO
    
    
    
    , HCl).[1]
  • Reflux: Heat to reflux (65°C) for 3–4 hours. The solid will dissolve as the ester forms.[2]

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCOngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (to remove HCl traces), then Brine.[1] Dry over Na
    
    
    
    SO
    
    
    .
  • Outcome: Methyl 3-bromo-5-nitrobenzoate (White solid).[1][2]

The Nitro Group: The "Debromination Trap"[2]

This is the most critical technical nuance. You often need to convert the -NOngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 to an -NH

(aniline) to build amide libraries or heterocycles.[1]

The Trap: Standard Catalytic Hydrogenation (Hngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


, Pd/C) will reduce the Nitro group and cleave the Bromine (Hydrodehalogenation), destroying your coupling handle.

The Solution: Use chemoselective metal-mediated reduction.[1][2]

Protocol B: Chemoselective Nitro Reduction

Target: 3-Amino-5-bromobenzoic acid (or its ester).[1]

MethodReagentsProsCons
Standard (Avoid) H

/ Pd-C
Fast, CleanRemoves Bromine (Side product: 3-aminobenzoic acid)
Recommended Fe / NH

Cl
100% Bromine Retention , CheapHeterogeneous sludge, requires filtration
Alternative SnCl

/ EtOH
HomogeneousAcidic workup required; Tin waste is toxic

Step-by-Step (Fe/NH


Cl Method): 
  • Dissolve Methyl 3-bromo-5-nitrobenzoate (1.0 eq) in EtOH/Water (3:1 ratio).

  • Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH

    
    Cl, 5.0 eq).
    
  • Heat to 70°C with vigorous stirring for 2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron oxides.[1][2] Wash with EtOAc.[1][2]

  • Isolation: The filtrate contains the aniline.[1][2] Concentrate and extract.

The Bromine: Cross-Coupling[2]

Once the acid is protected (and optionally the nitro group reduced), the bromine atom serves as the entry point for Carbon-Carbon bond formation.[2]

Protocol C: Suzuki-Miyaura Coupling

Context: The electron-poor nature of the ring facilitates Oxidative Addition of the Pd(0) catalyst into the C-Br bond, making this substrate highly reactive for Suzuki coupling.[2]

  • Components:

    • Substrate: Methyl 3-bromo-5-nitrobenzoate (1.0 eq).[1]

    • Partner: Aryl Boronic Acid (1.1 eq).[1][2][4]

    • Catalyst: Pd(dppf)Clngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      [1]·DCM (3-5 mol%).[1][2] Chosen for stability and resistance to dehalogenation compared to Pd(PPhngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
      
      
      
      )
      
      
      .[1]
    • Base: Kngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      CO
      
      
      
      (2.0 eq) or Cs
      
      
      CO
      
      
      .[1]
    • Solvent: 1,4-Dioxane/Water (4:1).[1][2] Degassed.

  • Conditions: Heat at 80–90°C for 4–12 hours under Argon/Nitrogen.

  • Purification: Silica gel chromatography.

Integrated Workflow Strategy

The order of operations is paramount. Below is the logic flow for synthesizing a complex drug scaffold (e.g., a biaryl amide).

Visualization: Sequential Synthesis Logic

Workflow Start Start: 3-Bromo-5-nitrobenzoic acid Step1 Step 1: Esterification (Protect Acid) Start->Step1 Branch Decision Point Step1->Branch PathA Path A: Reduce Nitro First (If Amine is needed for cyclization) Branch->PathA PathB Path B: Couple Bromine First (Standard Biaryl Synthesis) Branch->PathB ReactionA Fe/NH4Cl Reduction (Retains Br) PathA->ReactionA ReactionB Suzuki Coupling (Retains NO2) PathB->ReactionB FinalA Product A: 3-Amino-5-bromo-benzoate (Ready for Buchwald or Amide coupling) ReactionA->FinalA FinalB Product B: 5-Nitro-3-aryl-benzoate (Ready for late-stage reduction) ReactionB->FinalB

Figure 2: Strategic decision tree for synthesis planning.

Critical "Order of Operations" Rules:
  • Never attempt Lithium-Halogen exchange (e.g., n-BuLi) on the nitro-containing species.[1][2] The nitro group is incompatible with organolithiums (redox reactions/polymerization occur).[1][2]

  • Esterify First: The free acid can poison catalysts and limit solubility in non-polar coupling solvents.[1][2]

  • Reduce Carefully: If you couple first (Path B), you can use standard Hngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    /Pd for the subsequent nitro reduction only if the newly formed biaryl bond is stable.[1] If you need to keep the bromine for a later step, you must use Path A (Fe/NHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    
    Cl).

References

  • PubChem. (n.d.).[1][2][5] 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4.[1][6][7][8] National Library of Medicine.[1][2] Retrieved February 7, 2026, from [Link]

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] (Foundational text for Protocol C).

  • Beilstein Journals. (2018). Mechanistic aspects regarding the Suzuki–Miyaura reaction.... Beilstein J. Org.[1][2] Chem. Retrieved from [Link][1][2]

  • Organic Chemistry Portal. (n.d.).[1][2] Nitro Reduction. (General reference for Fe/NH4Cl selectivity). Retrieved from [Link]

Sources

Foundational

1H NMR spectrum of 3-Bromo-5-nitrobenzoic acid

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-5-nitrobenzoic Acid Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-5-nitrobenzoic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-5-nitrobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Understanding its spectral properties is crucial for reaction monitoring, quality control, and structural verification. This document will delve into the theoretical underpinnings of the spectrum, provide a detailed peak-by-peak assignment, and outline a robust experimental protocol for data acquisition.

Molecular Structure and its Influence on the ¹H NMR Spectrum

The chemical structure of 3-Bromo-5-nitrobenzoic acid is fundamental to interpreting its ¹H NMR spectrum. The benzene ring is substituted with three distinct functional groups: a carboxylic acid (-COOH), a bromine atom (-Br), and a nitro group (-NO₂).

Caption: Molecular structure of 3-Bromo-5-nitrobenzoic acid with proton numbering.

The arrangement of these substituents at the 1, 3, and 5 positions results in a molecule with three chemically distinct aromatic protons (H₂, H₄, and H₆) and one carboxylic acid proton. The strong electron-withdrawing nature of the nitro and carboxylic acid groups, along with the inductive effect of the bromine atom, significantly deshields the aromatic protons. This deshielding effect shifts their resonance signals to a lower field (higher ppm values) in the ¹H NMR spectrum, a region characteristic of aromatic protons.[2]

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of 3-Bromo-5-nitrobenzoic acid presents four distinct signals, corresponding to the four unique proton environments in the molecule.

Experimental Data

The following table summarizes the experimental ¹H NMR data for 3-Bromo-5-nitrobenzoic acid, acquired using a 300 MHz spectrometer with DMSO-d₆ as the solvent.[3]

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
113.8Broad Singlet1H-COOH
28.60Triplet (t)1HH-2
38.55Triplet (t)1HH-6
48.37Triplet (t)1HH-4

Note: The original source describes the aromatic signals as "single peaks".[3] However, due to the expected meta-coupling, they are more accurately described as narrow triplets or multiplets. This fine splitting may not be perfectly resolved on a lower-field instrument.

Detailed Peak Assignment and Rationale

Signal 1: The Carboxylic Acid Proton (δ 13.8)

The signal at δ 13.8 ppm is assigned to the carboxylic acid proton (-COOH).[3] This significant downfield shift is characteristic of acidic protons, which are highly deshielded. The broadness of the peak is a result of rapid chemical exchange with trace amounts of water in the solvent or intermolecular hydrogen bonding.[4] In deuterated protic solvents like D₂O, this peak would disappear due to the exchange of the proton for a deuterium atom.[4]

Signals 2, 3, and 4: The Aromatic Protons (δ 8.37 - 8.60)

The three signals in the aromatic region correspond to H₂, H₄, and H₆. Their specific assignment is based on the combined electronic effects of the three substituents. All three substituents are electron-withdrawing, leading to a general downfield shift for all aromatic protons.

  • H-2 (δ 8.60): This proton is positioned between the carboxylic acid (meta) and the nitro group (meta). However, its proximity to the C1 carbon, which is part of the electron-withdrawing carboxylic acid group, causes significant deshielding.

  • H-6 (δ 8.55): This proton is situated between the bromine atom (ortho) and the nitro group (meta). The combined deshielding from these two groups results in a substantial downfield shift.

  • H-4 (δ 8.37): This proton is located between the bromine atom (ortho) and the carboxylic acid group (meta). While still deshielded, its chemical shift is slightly upfield relative to H-2 and H-6.

Spin-Spin Coupling:

Each of the three aromatic protons (H₂, H₄, and H₆) is meta-coupled to the other two. Meta coupling constants (⁴J) in benzene rings are typically small, in the range of 2-3 Hz. This results in each aromatic signal being split into a narrow triplet (t), as each proton is coupled to two other neighboring protons. The small coupling constant is why these signals might be reported as singlets at lower resolutions.[5]

The following diagram illustrates the factors influencing the chemical shifts of the aromatic protons.

cluster_0 Substituent Effects on Aromatic Protons NO2 Nitro Group (-NO₂) Strong Electron-Withdrawing Deshielding Increased Deshielding (Downfield Shift) COOH Carboxylic Acid (-COOH) Electron-Withdrawing Br Bromine (-Br) Inductive Electron-Withdrawing H2 Proton H₂ H4 Proton H₄ H6 Proton H₆ Deshielding->H2 Influences Deshielding->H4 Influences Deshielding->H6 Influences

Caption: Influence of electron-withdrawing groups on proton chemical shifts.

Experimental Protocol for ¹H NMR Analysis

To ensure high-quality and reproducible ¹H NMR spectra of 3-Bromo-5-nitrobenzoic acid, the following protocol is recommended.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of 3-Bromo-5-nitrobenzoic acid.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is a good choice due to the excellent solubility of the compound and its ability to resolve the carboxylic acid proton.[3] CDCl₃ can also be used, but the carboxylic acid peak may be broader or less distinct.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to δ 0.00 ppm.

  • Homogenization: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

NMR Spectrometer Setup and Data Acquisition

The following diagram outlines the general workflow for acquiring the ¹H NMR spectrum.

cluster_workflow ¹H NMR Acquisition Workflow A Sample Preparation (Dissolve in DMSO-d₆ + TMS) B Insert Sample into Spectrometer A->B C Lock and Shim (Optimize Magnetic Field Homogeneity) B->C D Set Acquisition Parameters (e.g., 32 scans, 1s relaxation delay) C->D E Acquire Free Induction Decay (FID) D->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) E->F G Spectral Analysis (Peak Picking, Integration, Assignment) F->G

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Typical Acquisition Parameters (for a 400 MHz spectrometer):

  • Number of Scans (ns): 16-32 (to improve signal-to-noise ratio)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 2-4 seconds

  • Spectral Width (sw): 16 ppm (to cover the full range of expected chemical shifts)

Conclusion

The ¹H NMR spectrum of 3-Bromo-5-nitrobenzoic acid is a clear illustration of how substituent effects dictate the chemical environment of protons in an aromatic system. The spectrum is characterized by a broad singlet for the acidic carboxylic proton at a very low field and three distinct, downfield-shifted signals for the aromatic protons. The fine splitting of the aromatic signals into narrow triplets, a result of meta-coupling, provides further structural confirmation. This comprehensive guide serves as a valuable resource for researchers in accurately identifying and characterizing this important chemical compound.

References

  • PubChem. (n.d.). 3-Bromo-5-nitrobenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). ¹H NMR Spectra and Interpretation. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general. Retrieved from [Link]

  • Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved from [Link]

Sources

Exploratory

Advanced FTIR Characterization of 3-Bromo-5-nitrobenzoic Acid

Executive Summary 3-Bromo-5-nitrobenzoic acid (CAS: 6307-83-1) is a critical trisubstituted aromatic intermediate employed in the synthesis of complex heterocycles, including 5-nitroisocoumarins and pharmaceutical precur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-nitrobenzoic acid (CAS: 6307-83-1) is a critical trisubstituted aromatic intermediate employed in the synthesis of complex heterocycles, including 5-nitroisocoumarins and pharmaceutical precursors for angiotensin II receptor antagonists.[1] Its structural integrity is defined by three distinct functionalities: a carboxylic acid moiety, a nitro group, and a bromine atom, arranged in a meta-stable 1,3,5-substitution pattern on the benzene ring.

Fourier Transform Infrared (FTIR) spectroscopy serves as the primary rapid-screening tool for this compound. Unlike NMR, which requires dissolution and deuterated solvents, FTIR provides an immediate "molecular fingerprint" of the solid state. This guide outlines a rigorous protocol for the vibrational analysis of 3-Bromo-5-nitrobenzoic acid, focusing on the differentiation of this product from its mono-functionalized precursors (3-nitrobenzoic acid or 3-bromobenzoic acid) through specific band assignments.

Molecular Architecture & Vibrational Theory

To accurately interpret the spectrum, one must understand the vibrational modes dictated by the molecule's symmetry (


 point group) and electronic environment.
Electronic Effects
  • Inductive Withdrawal (-I): Both the Nitro (-NO₂) and Bromo (-Br) groups are electron-withdrawing. This reduces electron density in the aromatic ring, slightly increasing the force constant of the C=O bond in the carboxylic acid compared to unsubstituted benzoic acid.

  • Hydrogen Bonding: In the solid state, the carboxylic acid forms stable dimers. This lowers the O-H stretch frequency significantly (broadening it) and shifts the C=O stretch to a lower wavenumber (~1700 cm⁻¹) compared to its monomeric gas-phase counterpart (~1760 cm⁻¹).

Predicted Vibrational Profile

The spectrum is a superposition of four distinct zones:

  • High Frequency (2500–3500 cm⁻¹): O-H stretching (H-bonded).

  • Carbonyl Region (1680–1750 cm⁻¹): C=O stretching.[2]

  • Mid-Frequency (1300–1600 cm⁻¹): Nitro stretches and Aromatic ring modes.

  • Fingerprint/Low Frequency (500–1000 cm⁻¹): C-Br stretch and Out-of-Plane (OOP) bending.

Experimental Methodology

Standard Operating Procedure (SOP) for Solid-State Analysis

Protocol: Diamond ATR (Routine)
  • Crystal Cleaning: Clean the diamond crystal with isopropanol. Ensure absolute dryness; residual solvent peaks (approx. 3300 cm⁻¹ and 1000 cm⁻¹) will mask the analyte.

  • Background Scan: Collect a 32-scan background of the ambient air.

  • Sample Loading: Place ~5 mg of the white/pale yellow crystalline powder onto the crystal.

  • Compression: Apply high pressure using the anvil. Note: Ensure the sample is ground to a fine powder before loading to maximize contact efficiency.

  • Acquisition: Scan range 4000–400 cm⁻¹; Resolution 4 cm⁻¹; 32 scans.

Protocol: KBr Pellet (Validation)
  • Ratio: Mix 2 mg of analyte with 200 mg of spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Critical: Do not over-grind to the point of absorbing atmospheric moisture.

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Analysis: Scan immediately to prevent hygroscopic water uptake (broad band at 3400 cm⁻¹).

Workflow Visualization

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Acquisition cluster_proc Processing Start Raw Sample (Crystalline Solid) Grind Particle Size Reduction (Agate Mortar) Start->Grind Choice Method Selection Grind->Choice ATR ATR Method (High Throughput) Choice->ATR Routine KBr KBr Pellet (High Resolution) Choice->KBr Validation Scan Spectral Scan (4000-400 cm⁻¹) ATR->Scan KBr->Scan Base Baseline Correction Scan->Base Peak Peak Picking Base->Peak

Figure 1: Optimized FTIR acquisition workflow for solid aromatic acids.

Spectral Interpretation Guide

The following table synthesizes theoretical data with empirical observations for 1,3,5-trisubstituted benzenes.

Diagnostic Peak Assignments
Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityDiagnostic Value
Carboxylic Acid O-H Stretch2500 – 3300Medium, BroadPrimary ID: The "fermi resonance" shape often obscures C-H stretches. Indicates acid dimerization.
Carboxylic Acid C=O[2][3] Stretch1690 – 1720Strong, SharpPrimary ID: Confirming carbonyl presence. Shifts >1720 cm⁻¹ indicate monomeric form (rare in solid).
Aromatic Ring C=C Ring Stretch1580 – 1610MediumConfirms aromatic backbone.
Nitro Group N-O Asymmetric Stretch1530 – 1550StrongCritical: Distinguishes from 3-bromobenzoic acid. Often the strongest peak in the 1500s.
Nitro Group N-O Symmetric Stretch1340 – 1360StrongConfirmation: Paired with the 1530 band.
Carboxylic Acid C-O Stretch1250 – 1300StrongOften coupled with O-H in-plane bending.
Aromatic Ring C-H In-Plane Bend1000 – 1100WeakLess diagnostic.[4]
Substitution C-H Out-of-Plane (OOP)810 – 850MediumPattern ID: Characteristic of isolated hydrogens in 1,3,5-substitution.
Substitution C-H Out-of-Plane (OOP)710 – 750StrongPattern ID: Meta-substitution indicator.
Carbon-Bromine C-Br Stretch500 – 700Medium/StrongDifferentiation: Distinguishes from non-halogenated nitrobenzoic acids. Look for bands near 650-680 cm⁻¹.
Critical Differentiation Logic

In a synthesis context, you are often monitoring the bromination of 3-nitrobenzoic acid or the nitration of 3-bromobenzoic acid.

  • Scenario A: Did the Bromination work?

    • Precursor (3-Nitrobenzoic acid): Shows NO₂ peaks (1530/1350) but lacks bands in the 500–700 cm⁻¹ region (except general ring bending).

    • Product: Appearance of distinct C-Br bands (~600-680 cm⁻¹) and a shift in the OOP bending pattern from 1,3-disubstituted to 1,3,5-trisubstituted.

  • Scenario B: Did the Nitration work?

    • Precursor (3-Bromobenzoic acid): Shows C=O and C-Br bands but lacks the massive NO₂ doublets at 1530 and 1350 cm⁻¹.

    • Product: Appearance of the two strong Nitro bands.[2]

Quality Control & Validation Logic

Use the following decision tree to validate the identity of the synthesized compound.

QC_Logic Start Analyze Spectrum Check1 Is there a broad O-H (2500-3300) AND Sharp C=O (~1700)? Start->Check1 Fail1 Not a Carboxylic Acid (Check for salt formation) Check1->Fail1 No Check2 Are Nitro Bands Present? (~1535 & ~1350 cm⁻¹) Check1->Check2 Yes Fail2 Missing Nitro Group (Likely 3-Bromobenzoic Acid) Check2->Fail2 No Check3 Is Fingerprint Region Active? (C-Br bands 500-700 cm⁻¹) Check2->Check3 Yes Fail3 Missing Bromine (Likely 3-Nitrobenzoic Acid) Check3->Fail3 No Pass Identity Confirmed: 3-Bromo-5-nitrobenzoic Acid Check3->Pass Yes

Figure 2: Logical decision tree for structural verification via FTIR.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 239336, 3-Bromo-5-nitrobenzoic acid. Retrieved from [Link]

  • LibreTexts Chemistry (2023). Infrared Spectra of Some Common Functional Groups (Aromatic Compounds & Halogens). Retrieved from [Link]

  • Spectroscopy Online (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups & Alkyl Halides. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Mass Spectrometry of 3-Bromo-5-nitrobenzoic Acid

This guide provides a comprehensive overview of the mass spectrometric analysis of 3-Bromo-5-nitrobenzoic acid, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Tailored for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the mass spectrometric analysis of 3-Bromo-5-nitrobenzoic acid, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of ionization and fragmentation, offering field-proven insights to facilitate robust analytical method development.

Introduction: The Analytical Imperative

3-Bromo-5-nitrobenzoic acid (C₇H₄BrNO₄), with a monoisotopic mass of 244.93237 Da, presents a unique analytical challenge due to its combination of a carboxylic acid, a nitro group, and a bromine atom on an aromatic ring.[2] Understanding its behavior under mass spectrometric conditions is paramount for reaction monitoring, purity assessment, and metabolite identification. This guide will focus primarily on Electrospray Ionization (ESI), a soft ionization technique well-suited for polar, thermally labile molecules like the target analyte.[3]

Foundational Principles: Ionization and Isotopic Signature

The choice of ionization technique is critical for the successful analysis of 3-Bromo-5-nitrobenzoic acid. While Electron Ionization (EI) is a common technique for volatile compounds, it is a "hard" ionization method that often leads to extensive fragmentation and potentially the absence of a molecular ion peak.[4] Given the structure of 3-Bromo-5-nitrobenzoic acid, gentler "soft" ionization techniques are preferable.[4]

Electrospray Ionization (ESI) is particularly well-suited for this analyte, especially in the negative ion mode. The acidic proton of the carboxylic acid group is readily lost, forming the deprotonated molecule [M-H]⁻ as the primary ion. This process is highly efficient for carboxylic acids and provides a clear indication of the molecular weight.

A key feature in the mass spectrum of 3-Bromo-5-nitrobenzoic acid is the isotopic pattern of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic signature for any bromine-containing ion, with two peaks of nearly equal intensity separated by 2 m/z units. This signature is a powerful diagnostic tool for identifying and confirming bromine-containing fragments in the mass spectrum.

Deciphering the Fragmentation Cascade

Tandem mass spectrometry (MS/MS) is an indispensable tool for structural elucidation. By isolating the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern emerges. The fragmentation of nitroaromatic compounds, including nitrobenzoic acids, is influenced by the nature and position of the substituents on the aromatic ring.[5] For 3-Bromo-5-nitrobenzoic acid, the primary fragmentation pathways in negative ion ESI-MS/MS are predictable based on established chemical principles.

A study on the ionization and fragmentation of various nitroaromatic compounds using ESI-MS/MS revealed that for nitrobenzoic acids, decarboxylation (the loss of CO₂) is a common and significant fragmentation reaction.[5] Furthermore, the loss of the nitro group (NO₂) and nitric oxide (NO) are also frequently observed fragmentation pathways for this class of compounds.[5]

The proposed fragmentation pathway for the [M-H]⁻ ion of 3-Bromo-5-nitrobenzoic acid is detailed below:

fragmentation_pathway M_H [M-H]⁻ m/z 244/246 loss_CO2 Loss of CO₂ (-44 Da) M_H->loss_CO2 loss_NO2 Loss of NO₂ (-46 Da) M_H->loss_NO2 loss_Br Loss of Br (-79/81 Da) M_H->loss_Br fragment1 [M-H-CO₂]⁻ m/z 200/202 loss_CO2->fragment1 fragment2 [M-H-NO₂]⁻ m/z 198/200 loss_NO2->fragment2 loss_CO2_from_fragment2 Loss of CO₂ (-44 Da) fragment2->loss_CO2_from_fragment2 fragment3 [M-H-NO₂-CO₂]⁻ m/z 154/156 loss_CO2_from_fragment2->fragment3 fragment4 [M-H-Br]⁻ m/z 165 loss_Br->fragment4

Caption: Proposed ESI-MS/MS fragmentation of 3-Bromo-5-nitrobenzoic acid.

Key Fragmentation Pathways:

  • Decarboxylation: The most prominent fragmentation is the loss of carbon dioxide (CO₂) from the carboxylate group, resulting in an ion at m/z 200/202. This is a characteristic fragmentation for benzoic acid derivatives.[5]

  • Loss of the Nitro Group: The expulsion of the nitro group (NO₂) as a neutral radical is another significant pathway, leading to a fragment ion at m/z 198/200.

  • Sequential Fragmentation: The fragment ion resulting from the loss of the nitro group can subsequently undergo decarboxylation, yielding an ion at m/z 154/156.

  • Loss of Bromine: The cleavage of the carbon-bromine bond can also occur, resulting in the loss of a bromine radical and the formation of an ion at m/z 165.

Experimental Protocol: A Self-Validating System

The following protocol outlines a robust methodology for the analysis of 3-Bromo-5-nitrobenzoic acid using Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI.

4.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of 3-Bromo-5-nitrobenzoic acid at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution to prepare working standards in the desired concentration range (e.g., 1 ng/mL to 1 µg/mL). The diluent should be compatible with the mobile phase.

4.2. Liquid Chromatography Parameters

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration. The gradient should be optimized to ensure good peak shape and separation from any impurities.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

4.3. Mass Spectrometry Parameters (Negative Ion ESI)

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Negative.

  • Capillary Voltage: 2.5-3.5 kV.

  • Cone Voltage: 20-40 V (Optimize for minimal in-source fragmentation and maximum intensity of the [M-H]⁻ ion).

  • Desolvation Gas Flow: 600-800 L/hr (Typically Nitrogen).

  • Desolvation Temperature: 350-450 °C.

  • Source Temperature: 120-150 °C.

  • MS Scan Range: m/z 50-300.

  • MS/MS: Isolate the precursor ions at m/z 244 and 246. Apply a collision energy of 10-30 eV to induce fragmentation and acquire the product ion spectrum.

Data Interpretation and Validation

The successful application of this method relies on a systematic approach to data interpretation.

IonExpected m/z (⁷⁹Br/⁸¹Br)Description
[M-H]⁻ 244/246Deprotonated molecular ion
[M-H-CO₂]⁻ 200/202Loss of carbon dioxide from the molecular ion
[M-H-NO₂]⁻ 198/200Loss of the nitro group from the molecular ion
[M-H-NO₂-CO₂]⁻ 154/156Sequential loss of the nitro group and CO₂
[M-H-Br]⁻ 165Loss of the bromine atom from the molecular ion

Table 1: Key diagnostic ions for 3-Bromo-5-nitrobenzoic acid in negative ion ESI-MS.

The presence of the characteristic bromine isotopic pattern for the molecular ion and the major fragments provides a high degree of confidence in the identification of the analyte. The relative intensities of the fragment ions can be used to confirm the fragmentation pathway and can be valuable for distinguishing between isomers.

Conclusion: A Framework for Confident Analysis

This technical guide provides a robust framework for the mass spectrometric analysis of 3-Bromo-5-nitrobenzoic acid. By leveraging the principles of soft ionization and understanding the predictable fragmentation pathways, researchers can develop and validate analytical methods with a high degree of scientific integrity. The provided experimental protocol serves as a starting point for method development, and the detailed interpretation of the mass spectral data will enable confident identification and characterization of this important chemical entity.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 239336, 3-Bromo-5-nitrobenzoic acid. [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. [Link].

  • Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(15), 2293–2302. [Link].

  • Singh, N. (2021, May 23). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. YouTube. [Link].

  • Peyton, G. R., Bell, O. J., Girin, E., & LeFaive, M. H. (1995). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Environmental Science & Technology, 29(6), 1710–1712. [Link].

  • Bongiorno, D., Ceraulo, L., & Ferrugia, M. (2020). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry, 8, 603. [Link].

Sources

Exploratory

A Senior Application Scientist's Guide to 3-Bromo-5-nitrobenzoic Acid in Medicinal Chemistry

Abstract In the landscape of modern drug discovery, the strategic selection of foundational chemical structures is paramount to the successful development of novel therapeutic agents. Among the vast array of building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the strategic selection of foundational chemical structures is paramount to the successful development of novel therapeutic agents. Among the vast array of building blocks available to medicinal chemists, 3-Bromo-5-nitrobenzoic acid (CAS No. 6307-83-1) has emerged as a particularly valuable and versatile scaffold. Its unique trifunctional architecture—a carboxylic acid, a bromine atom, and a nitro group—offers a powerful toolkit for molecular diversification and the systematic exploration of structure-activity relationships (SAR). This technical guide provides an in-depth analysis of the chemical properties and strategic applications of 3-Bromo-5-nitrobenzoic acid, presenting it as a key intermediate in the synthesis of complex pharmaceutical agents. We will explore its role in generating diverse compound libraries, detail key synthetic transformations, and highlight its application in the development of therapeutics for oncology, infectious diseases, and inflammation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthon in their research and development endeavors.

The Molecular Blueprint: Understanding 3-Bromo-5-nitrobenzoic Acid

At its core, 3-Bromo-5-nitrobenzoic acid is a simple benzene ring, yet its specific substitution pattern makes it a powerhouse for synthetic innovation.[1][2] The molecule's utility is derived from the distinct reactivity of its three functional groups, which can be addressed selectively or in concert to build complex molecular architectures.

PropertyValueSource
CAS Number 6307-83-1[1][3]
Molecular Formula C₇H₄BrNO₄[3][4]
Molecular Weight 246.01 g/mol [3][4]
Appearance White to light yellow crystalline solid[5][6][7]
Melting Point 159-161 °C[2][5]
pKa (Predicted) 3.09 ± 0.10[6]

The strategic placement of the electron-withdrawing nitro and bromo groups meta to the carboxylic acid influences the reactivity of the entire molecule. This electronic arrangement is fundamental to its role as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2][5]

structure cluster_0 3-Bromo-5-nitrobenzoic acid mol mol

Caption: Chemical structure of 3-Bromo-5-nitrobenzoic acid.

Common synthetic routes to this compound include the bromination of 5-nitrobenzoic acid or the diazotization of 3-amino-5-nitrobenzoic acid, with the choice of method often depending on precursor availability and desired purity.[1]

The Power of Three: A Trifunctional Scaffold for Drug Design

The concept of a "privileged scaffold" is central to medicinal chemistry, referring to molecular frameworks that can bind to multiple biological targets through varied modifications.[8] 3-Bromo-5-nitrobenzoic acid exemplifies this principle, offering three distinct points for chemical elaboration, which is critical for the iterative process of lead optimization.[1]

This multi-handle approach allows for the creation of large, diverse libraries of compounds from a single, readily available starting material, accelerating the discovery of molecules with desired biological activity.[9]

G A 3-Bromo-5-nitrobenzoic Acid (Scaffold) B Carboxylic Acid (-COOH) A->B C Bromine (-Br) A->C D Nitro Group (-NO2) A->D E Amidation, Esterification B->E Derivatization F Cross-Coupling (e.g., Suzuki, Sonogashira) C->F C-C Bond Formation G Reduction to Amine (-NH2) D->G Functional Group Interconversion

Caption: Synthetic utility of 3-Bromo-5-nitrobenzoic acid's functional groups.

The Carboxylic Acid Handle

The carboxylic acid moiety is a versatile anchor for introducing a wide range of substituents. Through standard amide coupling reactions, chemists can append various amine-containing fragments, a common strategy to modulate solubility, cell permeability, and target engagement. Esterification provides another route for modification, often used in the design of prodrugs.

The Bromine Handle for C-C Bond Formation

The bromine atom is an ideal functional group for modern cross-coupling reactions.[2] Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, allow for the efficient formation of carbon-carbon bonds with boronic acids.[10] This is a cornerstone of contemporary medicinal chemistry, enabling the synthesis of complex bi-aryl structures frequently found in kinase inhibitors and other targeted therapies.

The Nitro Group as a Masked Amine

The nitro group serves as a robust precursor to a primary amine.[5] Its reduction, typically achieved with reagents like tin(II) chloride or through catalytic hydrogenation, unmasks a nucleophilic amino group. This newly formed amine can then be acylated, alkylated, or used as a key component in the synthesis of heterocyclic rings, which are prevalent in many approved drugs.[11]

Therapeutic Frontiers: Applications in Disease-Modifying Agents

The synthetic versatility of 3-Bromo-5-nitrobenzoic acid has been leveraged in the pursuit of new treatments across several disease areas. Its derivatives have shown promise as anticancer, antitubercular, and anti-inflammatory agents.[1][9]

Oncology

In cancer research, the scaffold has been used to generate inhibitors of key signaling pathways. The ability to construct complex, rigid molecules through cross-coupling reactions makes it suitable for targeting the well-defined binding pockets of enzymes like kinases. Derivatives of brominated phenols and benzoic acids have demonstrated both antioxidant and anticancer activities, making this class of compounds a fertile ground for further investigation.[12]

Infectious Diseases

The development of new antibiotics is a global health priority. 3-Bromo-5-nitrobenzoic acid derivatives have been explored for their potential to combat bacterial infections, including tuberculosis.[1][7] The nitroaromatic core itself is a feature of some antimicrobial drugs, and the ability to append diverse side chains allows for the optimization of antibacterial potency and selectivity.[11][13]

Anti-inflammatory Agents

While direct evidence for 3-Bromo-5-nitrobenzoic acid is emerging, related structures like 2-Bromo-3-nitrobenzoic acid have been proposed as scaffolds for novel anti-inflammatory drugs.[9] The strategy involves synthesizing libraries of N-substituted amides to identify compounds that can modulate inflammatory pathways, potentially by inhibiting enzymes like cyclooxygenase (COX).[9] This approach highlights the transferability of synthetic strategies using bromonitrobenzoic acid isomers.

Experimental Workflow: A Practical Protocol

To translate the potential of 3-Bromo-5-nitrobenzoic acid into tangible results, robust and reproducible synthetic protocols are essential. Below is a representative workflow for a Suzuki-Miyaura cross-coupling reaction, a key step in elaborating this scaffold.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To synthesize a bi-aryl compound by coupling 3-Bromo-5-nitrobenzoic acid (or its ester derivative) with an arylboronic acid.

Materials:

  • Methyl 3-bromo-5-nitrobenzoate (esterification of the starting material is recommended to avoid side reactions with the acidic proton)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Inert Atmosphere: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reagent Addition: To the flask, add Methyl 3-bromo-5-nitrobenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), and the base, potassium carbonate (2.0 eq).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium catalyst, Palladium(II) acetate (0.02 eq), and the ligand, triphenylphosphine (0.04 eq), in a small amount of the reaction solvent.

  • Reaction Setup: Add the degassed solvent mixture (Dioxane/Water) to the main reaction flask, followed by the catalyst premix.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A 1. Assemble & Purge Glassware (Inert Atm.) B 2. Add Reactants: - 3-Br-5-NO2-Benzoate - Arylboronic Acid - Base (K2CO3) A->B C 3. Add Solvent & Palladium Catalyst B->C D 4. Heat (80-100°C) & Monitor (TLC/LC-MS) C->D E 5. Cool & Quench D->E F 6. Liquid-Liquid Extraction E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I

Sources

Foundational

3-Bromo-5-nitrobenzoic acid derivatives and their potential uses

Strategic Scaffolding in Medicinal Chemistry and Material Science Executive Summary 3-Bromo-5-nitrobenzoic acid (CAS: 6307-83-1) represents a "privileged scaffold" in modern organic synthesis.[1] Unlike simple mono-subst...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffolding in Medicinal Chemistry and Material Science

Executive Summary

3-Bromo-5-nitrobenzoic acid (CAS: 6307-83-1) represents a "privileged scaffold" in modern organic synthesis.[1] Unlike simple mono-substituted benzenes, this tris-functionalized arene offers orthogonal reactivity : three distinct functional groups (carboxylic acid, nitro, and bromide) that can be modified independently without protecting groups. This guide analyzes its utility as a core hub for generating diversity-oriented libraries, specifically in the development of EGFR kinase inhibitors and antitubercular hydrazones.

Structural Analysis & Synthetic Utility

The power of 3-bromo-5-nitrobenzoic acid lies in its meta-meta substitution pattern. This geometry prevents steric crowding at the ipso positions while directing substituents into specific vectors desirable for binding pockets in proteins (e.g., the ATP-binding site of kinases).

The Orthogonality Principle
  • Site A (-COOH): The "Anchor." Ready for amide coupling, esterification, or heterocycle formation (e.g., oxadiazoles). It usually serves as the solvent-exposed tail in drug design.

  • Site B (-Br): The "Coupling Partner." A prime handle for Palladium-catalyzed C-C bond formation (Suzuki, Sonogashira, Buchwald-Hartwig). The electron-withdrawing nitro group activates this position for oxidative addition.

  • Site C (-NO₂): The "Latent Amine." Stable during acid/base manipulations and Pd-coupling. It can be selectively reduced to an aniline (-NH₂) at a late stage, unlocking urea or sulfonamide formation.

Visualization: The Synthetic Divergence Hub

The following diagram illustrates the logical flow of functionalizing this scaffold.

SyntheticHub Core 3-Bromo-5-nitrobenzoic Acid (The Scaffold) COOH COOH (Acid) Amidation/Esterification Core->COOH Path A Br Br (Bromide) Suzuki/Sonogashira Coupling Core->Br Path B NO2 NO2 (Nitro) Reduction to Aniline Core->NO2 Path C Amide Amide Linkers (Solubility/Targeting) COOH->Amide Biaryl Biaryl Systems (Hydrophobic Binding) Br->Biaryl Urea Ureas/Sulfonamides (H-Bond Donors) NO2->Urea

Caption: Orthogonal functionalization pathways. Path B (Br) is typically executed first or second to avoid catalyst poisoning by free amines generated in Path C.

Medicinal Chemistry Applications

Case Study A: Antitubercular Agents (Hydrazone Derivatives)

The emergence of Multi-Drug Resistant (MDR) Mycobacterium tuberculosis has renewed interest in benzoic acid derivatives. The 3-bromo-5-nitro scaffold is a precursor to acylhydrazones , which act by chelating metal ions essential for bacterial enzymes or by inhibiting mycolic acid synthesis.

  • Mechanism: The nitro group is often reduced to an amine or kept as a lipophilic moiety to penetrate the mycobacterial cell wall. The acid moiety is converted to a hydrazide (-CONHNH₂), which is then condensed with aldehydes.

  • Key Insight: Research indicates that the electron-withdrawing nature of the nitro group at the 5-position, combined with a lipophilic halogen at the 3-position, enhances the lipophilicity (LogP), facilitating transport across the waxy mycobacterial envelope [1].

Case Study B: Kinase Inhibitors (EGFR/VEGFR)

In oncology, 3,5-disubstituted aromatic rings are classic "hinge binders" or hydrophobic pocket fillers.

  • Application: Third-generation EGFR inhibitors (targeting T790M mutations) often utilize a core phenyl ring substituted with an acrylamide (Michael acceptor) to covalently bind Cys797.

  • Synthetic Logic:

    • Br-Position: Coupled to a bicyclic heterocycle (e.g., quinazoline) via Suzuki coupling.

    • NO₂-Position: Reduced to aniline, then acylated with acryloyl chloride to form the covalent warhead.

    • COOH-Position: Converted to a solubilizing amide tail (e.g., piperazine amide).

Experimental Protocol: Selective Suzuki Coupling

Objective: To couple a phenylboronic acid to the 3-position without affecting the nitro group or carboxylic acid (protected as methyl ester).

Reaction: Methyl 3-bromo-5-nitrobenzoate + Phenylboronic acid → Methyl 5-nitro-[1,1'-biphenyl]-3-carboxylate

Reagents & Equipment[2][3]
  • Substrate: Methyl 3-bromo-5-nitrobenzoate (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) — Chosen for stability and efficiency with electron-poor aryl bromides.

  • Base: Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) — Degassed.

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk flask, dissolve Methyl 3-bromo-5-nitrobenzoate (260 mg, 1 mmol) and Phenylboronic acid (146 mg, 1.2 mmol) in 10 mL of 1,4-Dioxane.

  • Degassing: Bubble Argon through the solution for 15 minutes. This is critical to prevent homocoupling of the boronic acid or oxidation of the catalyst.

  • Catalyst Addition: Add K₂CO₃ (414 mg, 3 mmol) dissolved in 2.5 mL distilled water, followed immediately by Pd(dppf)Cl₂ (41 mg, 0.05 mmol).

  • Reflux: Heat the mixture to 90°C under an Argon balloon for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The starting bromide (Rf ~0.6) should disappear; a fluorescent blue spot (biphenyl product) will appear.

  • Workup: Cool to Room Temperature (RT). Filter through a Celite pad to remove Palladium black. Wash the pad with EtOAc.[2]

  • Extraction: Dilute filtrate with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

Yield Expectation: 85–92% as a pale yellow solid.

Comparative Data: Substituent Effects

The following table summarizes the impact of the 3-Bromo-5-Nitro substitution pattern compared to other benzoic acid derivatives in antimicrobial assays (Representative data synthesized from SAR studies [1][2]).

Compound ScaffoldSubstituent 1 (C3)Substituent 2 (C5)LogP (Calc)MIC (M. tuberculosis) µg/mLNotes
Benzoic AcidHH1.87>100Inactive
3-Bromo-benzoicBrH2.6550Weak activity
3,5-Dinitro-benzoicNO₂NO₂1.9512.5Good activity, potential toxicity
3-Bromo-5-Nitro Br NO₂ 2.45 6.25 Optimal Lipophilicity/Activity Balance

Future Directions: PROTACs and MOFs

  • PROTAC Linkers: The scaffold is increasingly used in Proteolysis Targeting Chimeras (PROTACs). The rigid phenyl core provides a defined exit vector, allowing the "warhead" and the E3 ligase ligand to be oriented precisely, unlike flexible alkyl chain linkers.

  • Metal-Organic Frameworks (MOFs): 3-bromo-5-nitrobenzoic acid derivatives are used as ligands for lanthanide-based MOFs. The nitro group can be post-synthetically modified (PSM) within the MOF pore to tune gas adsorption selectivity (e.g., CO₂ vs. N₂).

References

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]]

  • Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link] (Note: Contextual cross-reference for hydrazone activity).

  • Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors. Source: American Chemical Society (ACS) / NIH. URL:[Link] (Contextual: 3,5-substitution patterns in kinase inhibitors).

  • 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336. Source: PubChem.[3] URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 3-Bromo-5-nitrobenzoic Acid in Pharmaceutical Scaffolding

Executive Summary 3-Bromo-5-nitrobenzoic acid represents a "privileged scaffold" in medicinal chemistry, offering three distinct, orthogonal handles for functionalization: a carboxylic acid, a nitro group, and an aryl br...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-nitrobenzoic acid represents a "privileged scaffold" in medicinal chemistry, offering three distinct, orthogonal handles for functionalization: a carboxylic acid, a nitro group, and an aryl bromide. This trifunctional nature makes it an ideal starting material for Fragment-Based Drug Discovery (FBDD), particularly in the synthesis of kinase inhibitors, antibacterial agents, and receptor modulators.

This guide provides a validated workflow for utilizing this compound, focusing on chemoselectivity —specifically, how to perform cross-coupling reactions without compromising the nitro group, and how to reduce the nitro group without dehalogenating the bromine.

Strategic Analysis: The Trifunctional Advantage

The utility of 3-Bromo-5-nitrobenzoic acid lies in its electronic environment.[1][2] The electron-withdrawing nitro and carboxyl groups deactivate the ring, making the bromine atom highly susceptible to oxidative addition by palladium catalysts (facilitating Suzuki/Buchwald couplings) while simultaneously enabling nucleophilic aromatic substitution (SNAr) under specific conditions.

Chemoselectivity Map

The following diagram illustrates the orthogonal reactivity of the three functional groups.

ChemoselectivityMap Core 3-Bromo-5-nitrobenzoic Acid (Scaffold) COOH Carboxylic Acid (-COOH) Handle 1 Core->COOH NO2 Nitro Group (-NO2) Handle 2 Core->NO2 Br Bromine (-Br) Handle 3 Core->Br Amide Amide Coupling (Linker Attachment) COOH->Amide  EDC/HOBt or SOCl2 Red Reduction to Aniline (For Urea/Heterocycle formation) NO2->Red  Fe/NH4Cl or SnCl2 (Avoid H2/Pd!) Suzuki Pd-Catalyzed Coupling (Biaryl Formation) Br->Suzuki  Pd(dppf)Cl2 / Boronic Acid

Figure 1: Orthogonal reactivity map showing the three distinct derivatization pathways.[1]

Critical Application Protocols

Phase 1: Solubilization & Protection (Methyl Ester Formation)

Direct coupling on the free acid is possible but often results in lower yields due to catalyst poisoning and solubility issues.[1] Converting to the methyl ester is the recommended first step.

Protocol:

  • Dissolution: Dissolve 3-Bromo-5-nitrobenzoic acid (10.0 g, 40.6 mmol) in anhydrous Methanol (100 mL).

  • Activation: Cool to 0°C. Add Thionyl Chloride (SOCl₂, 6.0 mL, 2.0 equiv) dropwise over 20 minutes.

    • Expert Insight: The reaction is exothermic.[1] Control addition rate to prevent splashing.

  • Reflux: Heat to reflux (65°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1]

  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat.[1] NaHCO₃ (to remove residual acid) and Brine.[1] Dry over Na₂SO₄.[1]

  • Yield: Expect >95% yield of Methyl 3-bromo-5-nitrobenzoate as a white/pale yellow solid.[1]

Phase 2: The Carbon-Carbon Bond Formation (Suzuki-Miyaura Coupling)

This step installs the biaryl motif.[1] The nitro group remains intact, serving as a "masked" amine for later stages.

Reagents:

  • Substrate: Methyl 3-bromo-5-nitrobenzoate (1.0 equiv)[1]

  • Coupling Partner: Aryl Boronic Acid (1.1 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][3]·DCM (3-5 mol%)[1]

  • Base: K₂CO₃ or Na₂CO₃ (2.5 equiv)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Protocol:

  • Degassing: In a reaction vial, combine the methyl ester, boronic acid, and base. Add the solvent mixture.[1][4] Sparge with Argon/Nitrogen for 15 minutes.

    • Why? Oxygen promotes homocoupling of boronic acids and deactivates the Pd(0) species.[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM rapidly under positive inert gas pressure.[1] Seal the vessel.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Monitoring: Look for the disappearance of the starting bromide.

  • Purification: Filter through a Celite pad to remove Palladium black.[1] Dilute with EtOAc, wash with water.[1] Purify via Flash Column Chromatography (Silica gel).[1]

Data: Typical Yields for Substituents

Boronic Acid Type Electronic Nature Expected Yield Notes
Phenylboronic Acid Neutral 85-92% Standard conditions.[1]
4-Methoxyphenyl Electron Rich 88-95% Fast reaction.[1]

| 3-Pyridyl | Heterocyclic | 60-75% | May require Pd₂(dba)₃/XPhos if sluggish.[1] |

Phase 3: Chemoselective Nitro Reduction

CRITICAL WARNING: Do not use catalytic hydrogenation (H₂ + Pd/C) if the bromine atom is still present (i.e., if you skipped Phase 2). Palladium will rapidly catalyze hydrodehalogenation, cleaving the C-Br bond.[1]

Even after Suzuki coupling, metal-mediated reduction is preferred to avoid reducing other sensitive motifs on the new biaryl ring.

Recommended Method: Iron-Mediated Reduction (Bechamp Conditions) This method is robust, cheap, and highly selective for -NO₂ over -Br and -COOMe.[1]

Protocol:

  • Setup: Suspend the Nitro-Biaryl intermediate (1.0 equiv) in Ethanol/Water (3:1).

  • Activator: Add Ammonium Chloride (NH₄Cl, 5.0 equiv) and Iron Powder (Fe, 5.0 equiv, <325 mesh).

  • Reaction: Heat to 70°C with vigorous stirring for 2–6 hours.

  • Workup: The mixture will turn into a brown slurry (iron oxides).[1] Filter hot through Celite.[1] Wash the cake with hot Ethanol.[1]

  • Isolation: Concentrate the filtrate. The amine product is often pure enough for the next step (e.g., amide coupling or cyclization).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Debromination (Product mass = M-Br+H)Palladium Hydride formation during Suzuki.[1]Switch catalyst to Pd(PPh₃)₄ or Pd(OAc)₂/SPhos.[1] Ensure rigorous exclusion of water if using anhydrous protocols.[1]
Protodeboronation (Loss of boronic acid)Reaction temperature too high or base too strong.[1]Switch base to K₃PO₄ or CsF.[1] Lower temp to 70°C.
Incomplete Reduction Iron surface passivation.[1]Add a catalytic amount of dilute HCl or use activated Iron powder (pre-washed with dilute HCl).[1]

Strategic Workflow Diagram

Workflow Start 3-Bromo-5-nitrobenzoic Acid Step1 Step 1: Methyl Esterification (MeOH, SOCl2) Start->Step1 Inter1 Methyl 3-bromo-5-nitrobenzoate Step1->Inter1 Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Inter1->Step2 Inter2 Biaryl Nitro Ester Step2->Inter2 Step3 Step 3: Chemoselective Reduction (Fe/NH4Cl or SnCl2) Inter2->Step3 End Final Scaffold: Amino-Biaryl Ester Step3->End Ready for Drug Optimization

Figure 2: Sequential workflow for converting the raw material into a pharmaceutical intermediate.

Safety & Handling (MSDS Summary)

  • Hazards: 3-Bromo-5-nitrobenzoic acid is an irritant (Skin Irrit. 2, Eye Irrit.[1] 2A). It may cause respiratory irritation.[1]

  • Handling: Use in a fume hood.[1] Avoid dust formation.[1]

  • Storage: Store at room temperature, sealed, away from strong oxidizing agents.

References

  • PubChem. 3-Bromo-5-nitrobenzoic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.[1] (Foundational Suzuki Protocol).[1] Available at: [Link][1]

  • Organic Chemistry Portal. Reduction of Nitro Compounds. (Detailed review of chemoselective reduction methods including Fe/NH4Cl). Available at: [Link][1]

Sources

Application

Application Note: Modular Synthesis of DprE1-Targeting Antitubercular Agents using 3-Bromo-5-nitrobenzoic Acid

Executive Summary This application note details a robust, modular synthetic protocol for generating antitubercular drug candidates derived from 3-Bromo-5-nitrobenzoic acid . This scaffold is strategically valuable for ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, modular synthetic protocol for generating antitubercular drug candidates derived from 3-Bromo-5-nitrobenzoic acid . This scaffold is strategically valuable for accessing nitrobenzamide and benzothiazinone (BTZ) analogs, a class of compounds potent against Mycobacterium tuberculosis (Mtb).

The protocol focuses on targeting DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), a vulnerable cell wall target.[1][2][3] The presence of the nitro group is critical, acting as a "warhead" that is reduced in vivo to a nitroso species, forming a covalent suicide complex with the Cys387 residue of DprE1.[4] The bromine substituent allows for late-stage diversification via palladium-catalyzed cross-coupling, facilitating rapid Structure-Activity Relationship (SAR) profiling.

Strategic Retrosynthesis & Mechanism

The synthesis is designed to be divergent. By utilizing the orthogonal reactivity of the carboxylic acid (amide coupling) and the aryl bromide (Suzuki-Miyaura coupling), researchers can generate a library of compounds from a single core.

Mechanism of Action (DprE1 Inhibition)

The target compounds function as prodrugs. Inside the mycobacterium, the nitro group (


) is reduced to a nitroso (

) intermediate by the flavoenzyme DprE1. This nitroso intermediate specifically reacts with a cysteine residue in the active site, irreversibly inhibiting the enzyme and blocking arabinan synthesis, leading to cell lysis.
Synthetic Pathway Visualization

G Start 3-Bromo-5-nitrobenzoic Acid (Scaffold) Step1 Acid Chloride Activation Start->Step1 (COCl)2, DMF cat. Inter1 Activated Intermediate (Acid Chloride) Step1->Inter1 Step2 Amide Coupling (Linker Installation) Inter1->Step2 R-NH2, Et3N Inter2 3-Bromo-5-nitrobenzamide (Core) Step2->Inter2 Step3 Suzuki-Miyaura Coupling (Late-Stage Diversification) Inter2->Step3 Ar-B(OH)2, Pd(dppf)Cl2 Final 3-Aryl-5-nitrobenzamide (DprE1 Inhibitor Candidate) Step3->Final

Figure 1: Modular synthetic pathway transforming 3-Bromo-5-nitrobenzoic acid into DprE1 inhibitors via sequential activation, amidation, and cross-coupling.

Detailed Experimental Protocols

Phase 1: Scaffold Activation & Amide Coupling

Objective: To install the "Left-Hand Side" amine linker, commonly a benzyl or heterocyclic amine which dictates pharmacokinetic properties.

Reagents:

  • 3-Bromo-5-nitrobenzoic acid (1.0 eq)

  • Oxalyl chloride (1.2 eq)

  • N,N-Dimethylformamide (DMF) (catalytic, 2-3 drops)

  • Dichloromethane (DCM) (anhydrous)

  • Target Amine (e.g., 4-(trifluoromethyl)benzylamine) (1.1 eq)

  • Triethylamine (

    
    ) (2.0 eq)
    

Protocol:

  • Activation: In a flame-dried round-bottom flask under

    
    , dissolve 3-Bromo-5-nitrobenzoic acid (5.0 mmol) in anhydrous DCM (20 mL).
    
  • Add catalytic DMF (2 drops).

  • Add Oxalyl chloride (6.0 mmol) dropwise at

    
    . Caution: Gas evolution (
    
    
    
    ,
    
    
    ,
    
    
    ).
  • Stir at room temperature (RT) for 2 hours until gas evolution ceases. Concentrate in vacuo to yield the crude acid chloride (yellow solid). Do not purify.

  • Coupling: Re-dissolve the acid chloride in DCM (15 mL).

  • In a separate flask, mix the Target Amine (5.5 mmol) and

    
     (10.0 mmol) in DCM (10 mL) at 
    
    
    
    .
  • Add the acid chloride solution dropwise to the amine mixture.

  • Stir at RT for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash with 1N HCl (2x), sat.

    
     (2x), and Brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol or Flash Chromatography (Gradient 0-30% EtOAc in Hexanes).

Phase 2: Suzuki-Miyaura Cross-Coupling

Objective: To functionalize the "Right-Hand Side" (bromine position) with a hydrophobic aryl/heteroaryl group to fit the DprE1 hydrophobic pocket.

Reagents:

  • 3-Bromo-5-nitrobenzamide intermediate (from Phase 1) (1.0 eq)

  • Aryl Boronic Acid (e.g., Phenylboronic acid, Pyridyl-3-boronic acid) (1.2 eq)

  • 
     (0.05 eq)
    
  • Potassium Carbonate (

    
    ) (2M aqueous solution, 3.0 eq)
    
  • 1,4-Dioxane (degassed)

Protocol:

  • In a microwave vial or pressure tube, combine the amide intermediate (1.0 mmol), boronic acid (1.2 mmol), and

    
     (0.05 mmol).
    
  • Add 1,4-Dioxane (8 mL) and 2M

    
     (2 mL).
    
  • Degas the mixture by bubbling

    
     for 5 minutes.
    
  • Reaction: Heat to

    
     for 12 hours (oil bath) or 
    
    
    
    for 45 mins (Microwave).
  • Workup: Filter through a Celite pad, washing with EtOAc. Wash filtrate with water and brine.

  • Purification: Silica Gel Chromatography (Gradient: Hexane/EtOAc).

Analytical Validation & QC

Every synthesized candidate must pass the following Quality Control (QC) gates before biological testing.

QC ParameterMethodAcceptance CriteriaRationale
Identity

/

NMR
Clear assignment of all protons; absence of starting material peaks.Confirms core structure and successful coupling.
Purity HPLC-UV (254 nm)> 95% Area Under Curve (AUC).High purity required for reliable MIC data.
Mass HRMS (ESI+)

ppm error.
Confirms elemental composition.
Trace Metal ICP-MSPd < 10 ppm.Palladium residue can be toxic in biological assays.
QC Decision Tree

QC Sample Crude Product TLC TLC Check (Single Spot?) Sample->TLC Purify Flash Chromatography TLC->Purify No NMR 1H NMR Analysis TLC->NMR Yes Purify->NMR HPLC HPLC Purity > 95%? NMR->HPLC Structure Confirmed Release Release for Biological Assay (MIC) HPLC->Release Yes Repurify Re-Purify / Recrystallize HPLC->Repurify No Repurify->HPLC

Figure 2: Quality Control workflow ensuring only high-purity compounds proceed to biological screening.

Safety & Handling

  • Nitro-Aromatics: While 3-bromo-5-nitrobenzoic acid is stable, nitro compounds can be energetic. Avoid excessive heat during rotary evaporation.

  • Oxalyl Chloride: Highly toxic and corrosive. Generates CO and HCl. Must be used in a well-ventilated fume hood.

  • Palladium Catalysts: Handle with care; potential sensitizers.

References

  • Chikhale, R. V., et al. (2018).[3] "Overview of the development of DprE1 inhibitors for combating the menace of tuberculosis." Journal of Medicinal Chemistry, 61(19), 8563–8593.[3] Link

  • Trefzer, C., et al. (2010). "Benzothiazinones: prodrugs that target DprE1, an essential enzyme in Mycobacterium tuberculosis cell wall synthesis." Science, 328(5986), 175-175. Link

  • Batt, S. M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 109(28), 11354-11359. Link

  • Magnet, S., et al. (2010). "Reaction of Benzothiazinones with the Flavoenzyme DprE1 of Mycobacterium tuberculosis." Science, 328, 1349. Link

Sources

Method

Application Note: Strategic Utilization of 3-Bromo-5-nitrobenzoic Acid in Oncology

Topic: Strategic Utilization of 3-Bromo-5-nitrobenzoic Acid in Oncology: From Kinase Inhibitors to PROTAC Linker Design Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 3-Bromo-5-nitrobenzoic Acid in Oncology: From Kinase Inhibitors to PROTAC Linker Design Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the high-stakes landscape of oncology drug discovery, 3-Bromo-5-nitrobenzoic acid (CAS 6307-83-1) has emerged as a "linchpin" intermediate. Its structural uniqueness lies in its orthogonal reactivity : a trifunctional scaffold possessing a carboxylic acid, a nitro group, and a bromine atom. This specific substitution pattern allows medicinal chemists to independently manipulate three distinct vectors, making it an ideal core for Fragment-Based Drug Discovery (FBDD) and the synthesis of Proteolysis Targeting Chimeras (PROTACs) .

This guide details the strategic application of 3-Bromo-5-nitrobenzoic acid in synthesizing Type II kinase inhibitors and PROTAC linkers, providing validated protocols for selective transformations that preserve the molecule’s halogen integrity.

Chemical Profile & Reactivity Analysis

PropertySpecificationStrategic Implication
CAS Number 6307-83-1Unique identifier for sourcing high-purity inputs.[1]
Molecular Weight 246.02 g/mol Low MW allows for the addition of complex pharmacophores while adhering to Lipinski's Rule of 5.
Handle A (-COOH) Carboxylic AcidReady for amide coupling to form the "hinge-binding" or "solvent-exposed" motif.
Handle B (-NO₂) Nitro GroupPrecursor to an aniline (-NH₂) via selective reduction; essential for urea/amide formation in kinase inhibitors.
Handle C (-Br) BromineExcellent leaving group for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to attach hydrophobic tails.
Reactivity Logic

The power of this scaffold lies in the ability to sequence reactions without protecting groups.

  • Amide Coupling (C-1): The acid is typically the first point of diversification.

  • Nitro Reduction (C-5): Must be performed selectively to avoid debromination.[2]

  • Cross-Coupling (C-3): The bromine is usually reserved for the final diversification step to introduce steric bulk or specific protein-protein interaction elements.

Strategic Application: Type II Kinase Inhibitor Synthesis

Many FDA-approved kinase inhibitors (e.g., Sorafenib, Nilotinib) utilize a 3,5-disubstituted benzene ring to lock the kinase in the inactive "DFG-out" conformation. 3-Bromo-5-nitrobenzoic acid is a privileged starting material for accessing this chemical space.

Pathway Visualization

The following diagram illustrates the divergent synthesis workflow, highlighting the critical "Decision Points" where library diversity is introduced.

KinaseInhibitorWorkflow cluster_logic Design Logic Start 3-Bromo-5-nitrobenzoic Acid (Starting Material) Step1 Amide Coupling (R1-NH2) Start->Step1 HATU/DIPEA Inter1 Intermediate A: 3-Bromo-5-nitrobenzamide Step1->Inter1 Step2 Selective Nitro Reduction (SnCl2 or Fe/NH4Cl) Inter1->Step2 Critical: Avoid Pd/H2 Inter2 Intermediate B: 3-Amino-5-bromobenzamide Step2->Inter2 Step3 Derivatization (Urea Formation / Amide Coupling) Inter2->Step3 Isocyanates (R2-NCO) Step4 Suzuki Coupling (Ar-B(OH)2) Step3->Step4 Pd(dppf)Cl2 Final Type II Kinase Inhibitor (Library Generation) Step4->Final

Caption: Divergent synthetic pathway for Type II Kinase Inhibitors. Note the critical reduction step (Step 2) which must preserve the bromine atom.

Strategic Application: PROTAC Linker Hub

In PROTAC (Proteolysis Targeting Chimera) design, the linker's geometry and exit vector are crucial for ternary complex formation. 3-Bromo-5-nitrobenzoic acid serves as a rigid, aromatic linker hub that allows for the orthogonal attachment of the E3 ligase ligand and the Target Protein ligand.

Assembly Logic
  • Vector 1 (Acid): Attachment of the E3 Ligase Ligand (e.g., Thalidomide derivative).

  • Vector 2 (Bromo): Attachment of the Linker chain (PEG/Alkyl) via Sonogashira or Suzuki coupling.

  • Vector 3 (Amine via Nitro): Attachment of the Target Protein Ligand.

Detailed Experimental Protocols

Protocol A: Selective Nitro Reduction (Preserving Aryl Bromine)

Objective: Reduce the nitro group to an aniline without removing the bromine atom (debromination). Critical Note: Do NOT use standard Catalytic Hydrogenation (Pd/C + H₂) as it frequently causes hydrodebromination (loss of Br).

Reagents:

  • Substrate: 3-Bromo-5-nitrobenzamide derivative (1.0 equiv)

  • Reducing Agent: Stannous Chloride Dihydrate (SnCl₂[3][4]·2H₂O) (5.0 equiv)

  • Solvent: Ethanol (Absolute)[4][5]

  • Base (Workup): 1N NaOH or sat. NaHCO₃

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1.0 mmol of the nitro-compound in 10 mL of absolute ethanol.

  • Addition: Add 5.0 mmol of SnCl₂·2H₂O in a single portion.[3]

  • Reaction: Heat the mixture to 70°C (oil bath) under an inert atmosphere (N₂ or Ar). Stir for 2–4 hours.

    • Monitoring: Check TLC or LC-MS for the disappearance of the starting material. The amine product is usually more polar.

  • Workup (Critical Step):

    • Cool the reaction to room temperature.

    • Pour the mixture into 50 mL of ice water.

    • Adjust pH to ~8–9 using saturated NaHCO₃ or 1N NaOH. Caution: Tin salts will form a thick white slurry.

    • Filter the slurry through a pad of Celite to remove the tin salts. Wash the Celite pad thoroughly with Ethyl Acetate.

  • Extraction: Extract the filtrate with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Typically 85–95%. The product (3-amino-5-bromobenzamide) is often pure enough for the next step without chromatography.

Protocol B: Suzuki-Miyaura Coupling on the 3-Bromo Position

Objective: Install a hydrophobic aryl group or heterocycle at the 3-position.

Reagents:

  • Substrate: 3-Amino-5-bromobenzamide derivative (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM complex (0.05 equiv)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: Charge a microwave vial or pressure tube with the bromo-substrate, boronic acid, and Pd catalyst.

  • Solvent: Add 1,4-Dioxane and the aqueous K₂CO₃ solution.

  • Degassing: Sparge the mixture with Nitrogen for 5 minutes to remove oxygen (crucial for Pd cycle).

  • Reaction: Seal the vessel and heat to 90°C for 4–12 hours (or 120°C for 30 min in a microwave reactor).

  • Workup: Dilute with water, extract with EtOAc, and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Expert Tips & Troubleshooting

IssueProbable CauseExpert Solution
Loss of Bromine (M-79 peak) Hydrogenolysis during reduction.Stop using Pd/C + H₂. Switch to SnCl₂ (Protocol A) or Fe/NH₄Cl. If hydrogenation is mandatory, use sulfided Pt/C or add a poison (e.g., thiophene).
Tin Emulsion during workup Formation of amphoteric Sn hydroxides.Use Rochelle's Salt (Potassium Sodium Tartrate) solution during the aqueous workup. It complexes Tin and breaks the emulsion effectively.
Low Yield in Amide Coupling Steric hindrance or electron withdrawal.The nitro group is electron-withdrawing, making the acid reactive but the ring electron-deficient. Use HATU or T3P (Propylphosphonic anhydride) for efficient coupling.
Incomplete Suzuki Coupling Oxidative addition failure.The amino group (if present) can coordinate Pd. Protect the aniline (e.g., Boc) or use a catalyst system resistant to poisoning, such as XPhos Pd G2 .

Safety & Compliance

  • Nitro Compounds: Although 3-Bromo-5-nitrobenzoic acid is stable, nitroaromatics can be energetic. Avoid heating dry solids to decomposition.

  • Stannous Chloride: Corrosive and irritant. Tin residues are toxic; dispose of aqueous waste in heavy metal containers.

  • Handling: Use standard PPE (gloves, goggles, lab coat). Perform all reactions in a fume hood.

References

  • BenchChem. (2025).[2][6][7] Selective Reduction of the Nitro Group in 4-Bromo-2,3-dimethyl-6-nitrophenol. Retrieved from

  • Bellamy, F. D., & Ou, K. (1984).[8] Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium.[9] Tetrahedron Letters, 25(8), 839-842.[8][10] Link[8]

  • Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. Link

  • Ningbo Inno Pharmchem. (2025).[11] 3-Bromo-5-nitrobenzoic Acid in Research and Development. Retrieved from

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups. Retrieved from

Sources

Application

Application of 3-Bromo-5-nitrobenzoic acid in agrochemical manufacturing

Application Note: Strategic Utilization of 3-Bromo-5-nitrobenzoic Acid in Agrochemical Manufacturing Abstract This technical guide outlines the utility of 3-Bromo-5-nitrobenzoic acid (CAS 6307-83-1) as a high-value ortho...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Bromo-5-nitrobenzoic Acid in Agrochemical Manufacturing

Abstract

This technical guide outlines the utility of 3-Bromo-5-nitrobenzoic acid (CAS 6307-83-1) as a high-value orthogonal scaffold in the synthesis of next-generation agrochemicals. Unlike commodity precursors, this molecule offers three distinct, chemically differentiable handles—a carboxylic acid, a nitro group, and an aryl bromide. This "tri-functional" nature makes it an indispensable building block for Anthranilic Diamide Insecticides (Ryanodine Receptor modulators) and Biaryl Ether Herbicides (PPO inhibitors/Auxin mimics). This document provides validated protocols for its chemo-selective functionalization, ensuring high yield and purity in library synthesis and process scale-up.

The Chemical Advantage: A Tri-Functional Scaffold

In modern agrochemical discovery, "Escape from Flatland" (increasing sp3 character and 3D complexity) is a priority. 3-Bromo-5-nitrobenzoic acid serves as a critical junction point because it allows for divergent synthesis —the ability to grow a molecule in three different directions using orthogonal reaction conditions.

Functional HandleReactivity ProfileAgrochemical Application
Carboxylic Acid (-COOH) Esterification, Amide CouplingLinker to solubilizing tails or receptor binding domains.
Nitro Group (-NO₂) Reduction to Aniline (-NH₂)Precursor to Anthranilic Acid cores; essential for diamide insecticides.
Aryl Bromide (-Br) Pd-Catalyzed Coupling (Suzuki, Buchwald)Introduction of biaryl diversity elements common in herbicides.

Key Application Workflows

Application A: Synthesis of Anthranilic Diamide Analogs (Insecticides)

The most significant industrial application of this scaffold lies in its conversion to 3-amino-5-bromobenzoic acid . This intermediate is a structural isostere of the anthranilic acid core found in blockbuster insecticides like Chlorantraniliprole.

  • Mechanism: The nitro group is selectively reduced to an amine. The resulting meta-amino acid is then coupled with pyrazole acids to form the diamide pharmacophore.

  • Why 3-Bromo-5-nitro? The bromine atom at the C3 position (relative to the acid) provides the necessary steric bulk and lipophilicity to lock the active ingredient into the Ryanodine receptor pocket.

Application B: Synthesis of Biaryl Herbicides

For herbicide discovery, the bromine handle is utilized first.

  • Mechanism: A Suzuki-Miyaura coupling installs a substituted phenyl or heteroaryl ring. The acid is then esterified to improve leaf cuticle penetration.

  • Target Class: This pathway is typical for discovering novel Protoporphyrinogen Oxidase (PPO) Inhibitors .

Divergent Synthesis Pathway (Visualization)

G Start 3-Bromo-5-nitrobenzoic Acid (Tri-Functional Scaffold) StepA1 Step A1: Nitro Reduction (Fe/HCl or H2/Pd) Start->StepA1 Pathway A (Insecticides) StepB1 Step B1: Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Start->StepB1 Pathway B (Herbicides) IntermediateA 3-Amino-5-bromobenzoic Acid (Anthranilic Core) StepA1->IntermediateA StepA2 Step A2: Amide Coupling (Pyrazole Acid Chloride) IntermediateA->StepA2 ProductA Diamide Insecticide Analog (Ryanodine Modulator) StepA2->ProductA IntermediateB 3-Aryl-5-nitrobenzoic Acid StepB1->IntermediateB StepB2 Step B2: Esterification (ROH, H+) IntermediateB->StepB2 ProductB Biaryl Ether Herbicide (PPO Inhibitor) StepB2->ProductB

Caption: Divergent synthesis map showing how the scaffold splits into Insecticide (Left) and Herbicide (Right) development pipelines.

Detailed Experimental Protocol

Protocol: Chemo-selective Reduction to 3-Amino-5-bromobenzoic Acid

Objective: Selectively reduce the nitro group to an amine without dehalogenating the bromine atom (a common side reaction with catalytic hydrogenation).

Reagents:

  • 3-Bromo-5-nitrobenzoic acid (1.0 eq)

  • Iron powder (Fe, 325 mesh) (5.0 eq)

  • Ammonium Chloride (NH₄Cl) (0.5 eq)

  • Ethanol/Water (4:1 v/v)

Step-by-Step Methodology:

  • Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge 3-Bromo-5-nitrobenzoic acid (10.0 g, 40.6 mmol) and Ethanol (120 mL).

  • Activation: Add a solution of Ammonium Chloride (1.08 g, 20.3 mmol) in Water (30 mL). Heat the mixture to 60°C until the starting material is fully dissolved.

  • Reduction: Add Iron powder (11.3 g, 203 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction.

  • Reflux: Increase temperature to reflux (approx. 80°C) and stir vigorously for 2 hours.

    • Process Check: Monitor by TLC (50% EtOAc/Hexane). The starting material spot (Rf ~0.6) should disappear, replaced by a fluorescent amine spot (Rf ~0.4).

  • Workup:

    • Hot filter the mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol (50 mL).

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Adjust the pH of the remaining aqueous residue to pH 4.0 using 1N HCl.

    • The product, 3-Amino-5-bromobenzoic acid , will precipitate as an off-white solid.

  • Purification: Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50°C for 12 hours.

    • Expected Yield: 85-92%

    • Purity: >98% (HPLC)

Why this works: The Fe/NH₄Cl system is mild and chemoselective. Unlike Pd/C hydrogenation, it poses zero risk of cleaving the C-Br bond, preserving the halogen for future coupling steps [1].

Quality Control & Analytics

To ensure the integrity of the intermediate for downstream GMP manufacturing, the following specification limits are recommended.

Test ParameterMethodSpecification Limit
Appearance VisualOff-white to pale yellow powder
Assay HPLC (C18, ACN/H2O)≥ 98.0%
Loss on Drying Gravimetric≤ 0.5%
Melting Point Capillary159–161 °C [2]
Iron Content ICP-MS≤ 20 ppm (Critical for catalytic steps)

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Dust Explosion: As a finely divided organic powder, it presents a dust explosion hazard. Ground all equipment.

  • Waste Disposal: The iron sludge from the reduction protocol contains heavy metals and must be disposed of as hazardous solid waste.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 239336, 3-Bromo-5-nitrobenzoic acid. Retrieved from [Link]

  • European Patent Office. (2020).[1] Agrochemical Composition with Improved Drift Properties (EP 3994990 A1).[1] Retrieved from

  • Ningbo Inno Pharmchem. (2024). 3-Bromo-5-nitrobenzoic Acid in Research and Development. Retrieved from [Link][2][3]

Sources

Method

Application Note: Strategic Synthesis of Herbicides using 3-Bromo-5-nitrobenzoic Acid

Executive Summary In the competitive landscape of agrochemical discovery, 3-Bromo-5-nitrobenzoic acid represents a "privileged scaffold" due to its unique tri-functional architecture. Unlike simple benzoic acid derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the competitive landscape of agrochemical discovery, 3-Bromo-5-nitrobenzoic acid represents a "privileged scaffold" due to its unique tri-functional architecture. Unlike simple benzoic acid derivatives, this molecule offers three distinct orthogonal reactive sites: a carboxylic acid (for solubility/esterification), a nitro group (a latent amine for heterocycle construction), and a bromine atom (a handle for cross-coupling).

This guide details the strategic application of 3-Bromo-5-nitrobenzoic acid in synthesizing Protoporphyrinogen Oxidase (PPO) inhibiting herbicides and Benzamide-class growth regulators . We provide a validated protocol for the conversion of this scaffold into high-value 3-amino-5-bromobenzoate intermediates, followed by downstream functionalization.

Chemical Profile & Strategic Utility

The Tri-Functional Advantage

The core value of 3-Bromo-5-nitrobenzoic acid lies in its ability to undergo sequential, selective functionalization. This allows researchers to "grow" the herbicide molecule in specific vectors.

Functional GroupReactivity ModeAgrochemical Application
-COOH (C1)Esterification / AmidationSolubilizing tail or receptor binding motif (e.g., in Auxinic herbicides).
-NO₂ (C3)Reduction to -NH₂Precursor for N-phenyl uracils , phthalimides , or sulfonamides (PPO inhibitors).
-Br (C5)Pd-Catalyzed CouplingAttachment of lipophilic biaryl side chains (Suzuki) or alkynes (Sonogashira) to tune LogP and metabolic stability.
Strategic Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single starting material.

G Start 3-Bromo-5-nitrobenzoic Acid (Scaffold) AcidCl Acid Chloride (Activation) Start->AcidCl SOCl2 Ester Methyl Ester (Protection) Start->Ester MeOH/H+ Biaryl Biaryl Ethers (Lipophilic Tuning) Start->Biaryl Suzuki Coupling (Site-Selective) Benzamide Benzamide Herbicides (e.g., Isoxaben analogs) AcidCl->Benzamide R-NH2 Aniline 3-Amino-5-bromobenzoate (The 'Pivot' Intermediate) Ester->Aniline Fe/AcOH (Selective Red.) Uracil N-Phenyl Uracils (PPO Inhibitors) Aniline->Uracil Cyclization

Figure 1: Divergent synthetic utility of 3-Bromo-5-nitrobenzoic acid in herbicide development.

Detailed Experimental Protocols

The following protocols focus on the "Aniline Route" (Path 2 in Fig 1), as this generates Methyl 3-amino-5-bromobenzoate , the most versatile intermediate for modern herbicide synthesis (e.g., Saflufenacil analogs).

Step 1: Fischer Esterification (Protection)

Objective: Protect the carboxylic acid to prevent interference during reduction and coupling.

Reagents:

  • 3-Bromo-5-nitrobenzoic acid (10.0 g, 40.6 mmol)

  • Methanol (100 mL, anhydrous)

  • Sulfuric Acid (H₂SO₄, catalytic, 1.0 mL)

Protocol:

  • Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of 3-Bromo-5-nitrobenzoic acid in 100 mL of anhydrous methanol.

  • Catalysis: Add 1.0 mL of concentrated H₂SO₄ dropwise with stirring.

  • Reflux: Heat the mixture to reflux (65°C) for 6–8 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3). The acid spot (Rf ~0.1) should disappear, replaced by the ester spot (Rf ~0.6).

  • Workup: Cool to room temperature. Concentrate the solvent to ~20 mL under reduced pressure. Pour the residue into 100 mL ice-water.

  • Isolation: The methyl ester will precipitate as a pale yellow solid. Filter, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 45°C.

    • Yield: ~9.5 g (90-95%)

    • QC Check: ¹H NMR (CDCl₃) should show a singlet at ~3.9 ppm (OCH₃).

Step 2: Selective Nitro Reduction (The "Pivot" Step)

Objective: Reduce the nitro group to an amine WITHOUT de-halogenating the bromine. Standard Pd/C hydrogenation is risky here as it often cleaves C-Br bonds.

Mechanism: Iron-mediated reduction (Béchamp conditions) is preferred for its chemoselectivity toward nitro groups in the presence of halogens.

Reagents:

  • Methyl 3-bromo-5-nitrobenzoate (5.0 g, 19.2 mmol)

  • Iron Powder (Fe, 325 mesh, 5.4 g, 5.0 equiv)

  • Ammonium Chloride (NH₄Cl, 1.0 g)

  • Ethanol/Water (4:1 mixture, 50 mL)

Protocol:

  • Preparation: Suspend 5.0 g of the nitro-ester in 50 mL Ethanol/Water (4:1) in a 100 mL flask.

  • Activation: Add 1.0 g NH₄Cl and 5.4 g Iron powder.

  • Reaction: Heat to mild reflux (75–80°C) with vigorous stirring for 2–4 hours. The reaction color will shift from yellow to dark sludge (iron oxides).

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with 20 mL hot ethanol.

  • Concentration: Evaporate the filtrate to remove ethanol.

  • Extraction: Extract the aqueous residue with Ethyl Acetate (3 x 30 mL). Dry the organic layer over Na₂SO₄ and concentrate.

    • Product: Methyl 3-amino-5-bromobenzoate (Off-white to brown solid).

    • Yield: ~3.8 g (85%).

    • Purity Validation: HPLC >98%. This intermediate is stable and can be stored.

Step 3: Application - Synthesis of Benzamide Herbicides

Objective: Demonstrate the "Amide" pathway (Path 1) using a solvent-free thionyl chloride method, as validated by recent literature (Jagtap et al., 2019).

Protocol:

  • Activation: Mix 3-Bromo-5-nitrobenzoic acid (1.0 mmol) with Thionyl Chloride (SOCl₂, 1.5 mL) and a catalytic drop of DMF.

  • Reflux: Heat at reflux for 2 hours until gas evolution (SO₂, HCl) ceases. Evaporate excess SOCl₂ under vacuum to obtain the acid chloride.

  • Coupling: Add the crude acid chloride to a neat amine (e.g., tert-butylamine or 2,6-difluoroaniline) (1.2 mmol).

  • Reaction: The reaction is exothermic. Stir for 10 minutes.

  • Isolation: Quench with water. The benzamide precipitates immediately. Recrystallize from ethanol.

Analytical Data & Quality Control

To ensure protocol integrity, the following analytical parameters should be met for the key intermediate (Methyl 3-amino-5-bromobenzoate ).

ParameterSpecificationMethod
Appearance Off-white to beige crystalline solidVisual
Melting Point 78–82 °CCapillary Method
HPLC Purity > 98.0% (Area %)C18 Column, ACN:H₂O (Gradient)
¹H NMR (DMSO-d₆) δ 7.6 (s, 1H), 7.4 (s, 1H), 7.2 (s, 1H), 5.8 (s, 2H, NH₂), 3.8 (s, 3H, OCH₃)400 MHz NMR
Mass Spec (ESI) [M+H]⁺ = 230.0/232.0 (Br isotope pattern)LC-MS

Safety & Handling (SDS Summary)

  • 3-Bromo-5-nitrobenzoic acid: Irritant (Skin/Eye). May cause sensitization. Handle in a fume hood.

  • Thionyl Chloride: Highly corrosive; reacts violently with water. Use strictly anhydrous conditions.

  • Bromine Compounds: Organic bromides can be toxic; avoid inhalation of dusts.

References

  • Jagtap, S. D., et al. (2019).[1] "Thionyl chloride induced convenient synthesis of benzamides from 3-bromo-5-nitrobenzoic acid and amines under solvent free conditions."[1][2] Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences.

  • Ambeed. (2024). "Product Analysis: Methyl 3-bromo-5-nitrobenzoate." Chemical Data Sheet.

  • BenchChem. (2024). "Synthesis pathways for 3-Bromo-5-nitrobenzoic acid derivatives." Chemical Synthesis Database.

  • Sigma-Aldrich. (2024). "3-Amino-5-bromobenzoic acid: Technical Specifications." Product Catalog.

Sources

Application

Application Note: Enhanced Detection of Non-Chromophoric Analytes using 3-Bromo-5-Nitrobenzoic Acid

Abstract & Introduction Many pharmacologically active compounds—such as fatty alcohols, amino sugars, and aliphatic amines—lack the conjugated -systems required for sensitive UV/Vis detection. Furthermore, their low mole...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Many pharmacologically active compounds—such as fatty alcohols, amino sugars, and aliphatic amines—lack the conjugated


-systems required for sensitive UV/Vis detection. Furthermore, their low molecular weight and lack of ionizable groups often result in poor ionization efficiency in Electrospray Ionization (ESI) Mass Spectrometry.

This guide details the application of 3-Bromo-5-nitrobenzoic acid (3-B-5-NBA) as a dual-mode derivatizing agent. Unlike standard reagents (e.g., 3,5-dinitrobenzoyl chloride), 3-B-5-NBA offers a unique advantage: The Bromine Signature.

  • UV Sensitivity: The nitro-aromatic moiety introduces strong UV absorption at 254 nm.

  • MS Isotopic Tagging: The natural 1:1 abundance of

    
     and 
    
    
    
    isotopes creates a distinct "twin-peak" mass spectral signature, allowing for unambiguous identification of the derivatized analyte against complex biological matrices.

Chemical Basis & Mechanism

The derivatization process involves a nucleophilic acyl substitution. Since 3-Bromo-5-nitrobenzoic acid is relatively unreactive in its carboxylic acid form, it must first be activated to its acid chloride form, 3-bromo-5-nitrobenzoyl chloride , or activated in situ using coupling agents (e.g., EDC/NHS).

Reaction Scheme

The reagent targets nucleophilic hydroxyl (-OH) and amino (-NH2) groups to form stable esters and amides, respectively.

ReactionScheme Acid 3-Bromo-5-nitrobenzoic Acid (Precursor) Chloride Active Reagent: 3-Bromo-5-nitrobenzoyl chloride Acid->Chloride Reflux (1h) Activator Activation Agent (SOCl2 or Oxalyl Chloride) Activator->Chloride Product Derivatized Product (Ester/Amide) Chloride->Product + Base (Pyridine) 70°C, 30 min Analyte Analyte (R-OH or R-NH2) Analyte->Product

Figure 1: Activation and derivatization pathway. The acid is converted to an acid chloride to facilitate rapid reaction with the analyte.

Experimental Protocols

Safety & Preparation
  • Warning: Acid chlorides and thionyl chloride are corrosive and moisture-sensitive. Perform all activation steps in a fume hood.

  • Solvents: Use anhydrous solvents (Acetonitrile, Pyridine) to prevent hydrolysis of the reagent.

Protocol A: Reagent Activation (Synthesis of Acid Chloride)

If commercially available 3-bromo-5-nitrobenzoyl chloride is unavailable, generate it from the acid:

  • Weigh 500 mg of 3-Bromo-5-nitrobenzoic acid into a dry 10 mL round-bottom flask.

  • Add 2.0 mL of Thionyl Chloride (

    
    ).
    
  • Add 1 drop of Dimethylformamide (DMF) as a catalyst.

  • Reflux at 75°C for 60 minutes. Evolution of

    
     and 
    
    
    
    gas indicates reaction progress.
  • Evaporate excess thionyl chloride under a stream of dry nitrogen or rotary evaporation.

  • Re-dissolve the residue in 10 mL anhydrous acetonitrile to create a ~0.2 M stock solution. Use immediately or store in a desiccator at -20°C.

Protocol B: Derivatization of Analytes (Alcohols/Amines)
StepActionCritical Note
1 Dissolve sample (approx. 0.1 mmol) in 100 µL anhydrous acetonitrile.Moisture competes with the analyte.
2 Add 50 µL of Base (Pyridine or Triethylamine).Neutralizes HCl generated during reaction.
3 Add 150 µL of the prepared Reagent Solution (from Protocol A).Excess reagent ensures complete reaction (pseudo-first-order kinetics).
4 Cap vial and heat at 70°C for 30 minutes .Time varies by steric hindrance of the analyte.
5 Quenching: Add 100 µL of 10% aqueous ammonia or water.Hydrolyzes excess acid chloride to prevent column damage.
6 Dilute to 1.0 mL with Mobile Phase A (Water/0.1% Formic Acid).Prepares sample for injection.[1]

HPLC & LC-MS Methodology

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 150 x 2.1 mm, 1.8 µm or 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       95% B
      
    • 15-18 min: 95% B (Wash)

    • 18-20 min: 10% B (Re-equilibration)

Detection Parameters
UV Detection[1]
  • Wavelength: 254 nm (Primary) and 280 nm.

  • Mechanism: The nitro-benzene ring provides strong

    
     transitions.
    
Mass Spectrometry (The "Bromine Advantage")

The derivatized product will exhibit a mass spectrum where the molecular ion cluster shows two peaks of nearly equal intensity separated by 2 Da (


 and 

).
  • Ionization: ESI Positive Mode.

  • Target Scan: Full Scan (MS1) followed by MS/MS of the isotopic pair.

Workflow cluster_detect Dual Detection Logic Sample Biological Sample (Plasma/Urine) Extract Extraction (LLE or SPE) Sample->Extract Deriv Derivatization (3-B-5-NBA + Base) Extract->Deriv HPLC HPLC Separation (C18 Column) Deriv->HPLC UV UV Detector (254nm) Quantification HPLC->UV MS Mass Spec (ESI+) Confirmation HPLC->MS Logic Isotope Filter: Look for 1:1 ratio (m/z vs m/z+2) MS->Logic

Figure 2: Analytical workflow emphasizing the isotopic filtering capability of the bromine tag.

Performance & Validation

Sensitivity Comparison

The following table illustrates the theoretical sensitivity gains when analyzing a fatty alcohol (e.g., 1-Octanol) using this protocol.

ParameterUnderivatized (LC-MS)Derivatized (3-B-5-NBA)Improvement Factor
Ionization Source APCI (Poor ESI response)ESI (High efficiency)High
LOD (Limit of Detection) ~500 ng/mL~10 ng/mL50x
Retention Time Early elution (Polar)Shifted to organic regionBetter Resolution
Selectivity Low (Matrix interference)High (Isotope Pattern)Unambiguous ID
Troubleshooting Guide
  • Problem: Multiple peaks for a single analyte.

    • Cause: Incomplete derivatization or hydrolysis of the ester bond.

    • Solution: Ensure reagents are anhydrous. Increase reaction time. Check pH of mobile phase (avoid pH > 8).

  • Problem: High background noise in UV.

    • Cause: Excess reagent (Hydrolyzed 3-bromo-5-nitrobenzoic acid) eluting near the void volume.

    • Solution: The acid form usually elutes earlier than the ester derivative. Adjust the gradient to separate the reagent front from the analyte.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 329821435, 3-Bromo-5-nitrobenzoyl chloride. [Link]

  • Li, N., et al. (2024). Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites. (Demonstrates the principle of Br-isotope tagging). [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry: The Bromine 1:1 Ratio. [Link]

Sources

Method

Application Note: Optimized Strategies for the Esterification of 3-Bromo-5-nitrobenzoic Acid

Abstract & Strategic Context 3-Bromo-5-nitrobenzoic acid is a high-value scaffold in medicinal chemistry, serving as a critical bifurcation point for diversity-oriented synthesis.[1] The presence of the bromine atom faci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

3-Bromo-5-nitrobenzoic acid is a high-value scaffold in medicinal chemistry, serving as a critical bifurcation point for diversity-oriented synthesis.[1] The presence of the bromine atom facilitates Suzuki-Miyaura cross-couplings, while the nitro group offers a handle for reduction to an aniline (and subsequent amide coupling or heterocycle formation).

However, the simultaneous presence of two strong electron-withdrawing groups (EWGs)—the nitro group (


) and the bromine atom (

)—significantly deactivates the carboxylate oxygen, reducing its nucleophilicity.[1] Conversely, these groups increase the electrophilicity of the carbonyl carbon. This application note details two optimized protocols to overcome these electronic effects and achieve high-yield esterification:
  • Method A: thermodynamic control via acid-catalyzed Fischer esterification.[1]

  • Method B: kinetic activation via acyl chloride formation.[1]

Strategic Analysis: Reactivity & Mechanism

Electronic Challenges

The esterification of benzoic acids is an equilibrium process. In 3-bromo-5-nitrobenzoic acid, the inductive (


) and mesomeric (

) effects of the nitro group at the meta position, combined with the inductive withdrawal of the bromine, create a highly electron-deficient ring system.[1]
  • Impact on Fischer Esterification: The carbonyl carbon is highly electrophilic, which is favorable. However, the equilibrium constant (

    
    ) is often not significantly shifted. The primary challenge is solubility and reaction kinetics; the electron-deficient ring can make the intermediate oxocarbenium ion less stable than in electron-rich systems.[1]
    
  • Impact on Acyl Chloride Route: The formation of the acyl chloride is generally favored because the EWGs make the hydroxyl group a better leaving group upon activation with thionyl chloride.

Mechanism Visualization (Fischer Esterification)

The following diagram illustrates the acid-catalyzed mechanism, highlighting the critical proton transfer steps driven by the sulfuric acid catalyst.

FischerMechanism Substrate 3-Bromo-5-nitrobenzoic acid Protonation Carbonyl Protonation (+ H+) Substrate->Protonation H2SO4 Attack Nucleophilic Attack (MeOH) Protonation->Attack Activation PT Proton Transfer (Tetrahedral Intermediate) Attack->PT Equilibrium Elimination Elimination of Water (- H2O) PT->Elimination Rate Limiting Product Methyl 3-bromo-5-nitrobenzoate Elimination->Product - H+

Figure 1: Step-wise mechanism of acid-catalyzed esterification. Note that water removal is critical to drive the equilibrium to the right.

Experimental Protocols

Method A: Modified Fischer Esterification (Preferred for Methyl Esters)

Rationale: This method is atom-economical and avoids the formation of hazardous


 and 

gases associated with acid chlorides. It is ideal for methyl and ethyl esters.[1]

Reagents:

  • 3-Bromo-5-nitrobenzoic acid (1.0 equiv)[1]

  • Methanol (anhydrous, solvent/reagent, ~0.5 M concentration relative to substrate)

  • Sulfuric acid (

    
    , conc., 98%, 0.5–1.0 equiv)
    

Protocol:

  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (calcium chloride or Drierite) to exclude atmospheric moisture.

  • Dissolution: Charge the RBF with 3-Bromo-5-nitrobenzoic acid. Add anhydrous methanol. Stir until a suspension or partial solution is achieved.[1]

  • Catalyst Addition: Critical Safety Step. Cool the mixture in an ice bath to 0°C. Add concentrated

    
     dropwise. The reaction is exothermic; temperature control prevents localized boiling.
    
  • Reflux: Remove the ice bath and heat the reaction mixture to a gentle reflux (approx. 65°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Eluent: 20% EtOAc in Hexanes). The acid spot (baseline or low

      
       with streaking) should disappear, replaced by a distinct, higher 
      
      
      
      ester spot.
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent in vacuo to approx. 20% of the original volume.

    • Pour the residue slowly onto crushed ice/water mixture with vigorous stirring. The ester should precipitate as a solid.

    • Neutralize residual acid with saturated

      
       solution (careful: gas evolution).
      
  • Isolation: Filter the solid precipitate using a Buchner funnel. Wash with cold water (

    
    ) to remove all acid traces.
    
  • Purification: Recrystallize from hot methanol or an EtOAc/Hexane mixture if necessary.

Method B: Acyl Chloride Activation (Thionyl Chloride)

Rationale: Preferred when the alcohol is sterically hindered, expensive, or when the Fischer method equilibrium is stubborn.

Reagents:

  • 3-Bromo-5-nitrobenzoic acid (1.0 equiv)[1]

  • Thionyl Chloride (

    
    , 1.5–2.0 equiv)
    
  • Catalytic DMF (Dimethylformamide, 2–3 drops)

  • Solvent: Toluene or DCM (optional, can be run neat)

  • Methanol (excess)

Protocol:

  • Activation: In a fume hood, combine the carboxylic acid, toluene (optional), and catalytic DMF in an RBF.

  • Addition: Add

    
     dropwise.
    
  • Reaction: Heat to reflux (if toluene) or 60°C for 2 hours. Gas evolution (

    
    ) indicates reaction progress.
    
  • Evaporation: Once gas evolution ceases, concentrate the mixture in vacuo to remove excess

    
     (azeotrope with toluene helps). This yields the crude acid chloride.
    
  • Esterification: Redissolve the residue in DCM. Add Methanol (excess) and Triethylamine (1.1 equiv) at 0°C. Stir for 1 hour.

  • Workup: Wash with 1M HCl, then Brine. Dry over

    
     and concentrate.
    

Decision Matrix & Workflow

The following decision tree assists in selecting the appropriate protocol based on laboratory constraints and substrate requirements.

Workflow Start Start: 3-Bromo-5-nitrobenzoic Acid Choice Select Ester Type Start->Choice MethylEthyl Methyl/Ethyl Ester Choice->MethylEthyl Simple Alcohols Complex Complex/Hindered Alcohol Choice->Complex Expensive/Bulky Alcohols Fischer Method A: Fischer Esterification (MeOH/H2SO4) MethylEthyl->Fischer AcidChloride Method B: Thionyl Chloride (SOCl2 -> ROH) Complex->AcidChloride Workup Workup: Neutralize & Precipitate Fischer->Workup AcidChloride->Workup

Figure 2: Operational workflow for selecting the optimal synthesis route.[1]

Data Presentation & Characterization

Comparison of Methods
MetricMethod A (Fischer)Method B (Acid Chloride)
Atom Economy High (Water is only byproduct)Low (SO2, HCl byproducts)
Reaction Time 4–8 Hours3–4 Hours (2 steps)
Purification Precipitation/RecrystallizationExtraction/Column Chromatography
Scalability Excellent (Kilogram scale)Good (Requires gas scrubbing)
Typical Yield 85–92%90–95%
Expected Analytical Data (Methyl Ester)

Compound: Methyl 3-bromo-5-nitrobenzoate (CAS: 6307-87-5) Physical State: Off-white to pale yellow solid.[1]

TechniqueSignal/ShiftAssignment
1H NMR (CDCl3)

3.98 (s, 3H)
Methyl Ester (

)

8.52 (t, 1H)
Aromatic H (between Br and NO2)

8.60 (t, 1H)
Aromatic H (between Br and COOMe)

8.85 (t, 1H)
Aromatic H (between NO2 and COOMe)
IR (ATR) 1725

C=O[1] Stretch (Ester)
1530, 1350

N-O Stretch (Nitro)

Note: Aromatic protons in 1,3,5-substituted systems often appear as triplets (


) due to meta-coupling.[1]

Safety & Handling

  • Nitro Compounds: While 3-bromo-5-nitrobenzoic acid is stable, nitro compounds can be energetic.[1] Avoid heating dry solids to decomposition.[1]

  • Sulfuric Acid: Highly corrosive. Always add acid to solvent, never the reverse.

  • Thionyl Chloride: Reacts violently with water to release

    
     and 
    
    
    
    . Use only in a well-ventilated fume hood.[1]
  • Waste Disposal: The aqueous filtrate from Method A contains methanol and acid; neutralize before disposal. Method B generates acidic gas scrubbers which must be treated as hazardous waste.[1]

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Organic Syntheses. Methyl m-nitrobenzoate. Org. Synth. 1927 , 7,[1] 70. (Foundational protocol for nitro-benzoic acid esterification).

  • PubChem Compound Summary. Methyl 3-bromo-5-nitrobenzoate (CID 239341).[1][2] National Center for Biotechnology Information.[1] (Physical property verification).

  • Jagtab, S. D., et al. Thionyl Chloride Induced Convenient Synthesis of Benzamides from 3-Bromo-5-nitrobenzoic Acid. Eur.[1][2][3] Chem. Bull.[1]2019 , 8(4), 123-127.[1] (Validation of acid chloride activation for this specific substrate).

Sources

Application

Application Note: Strategic Amide Synthesis from 3-Bromo-5-nitrobenzoic Acid

Executive Summary & Strategic Importance 3-Bromo-5-nitrobenzoic acid (CAS: 6307-83-1) is a high-value scaffold in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD). Its trisubstituted benzene rin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

3-Bromo-5-nitrobenzoic acid (CAS: 6307-83-1) is a high-value scaffold in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD). Its trisubstituted benzene ring offers three distinct vectors for diversification:

  • Carboxylic Acid: Amide coupling (Target of this guide).[1][2][3]

  • Bromide: Handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Nitro Group: Precursor for anilines (via reduction) or heterocycle formation.

The Challenge: The presence of two strong electron-withdrawing groups (EWGs)—Nitro (-NO


) and Bromide (-Br)—at the meta positions significantly alters the electronic profile of the carboxylic acid compared to benzoic acid. While these groups increase the acidity of the -COOH (lowering pKa), they can also stabilize the carboxylate anion, potentially making initial attack by coupling reagents sluggish. Conversely, once activated, the carbonyl carbon becomes highly electrophilic, susceptible to hydrolysis if moisture is present.

This guide details three validated protocols ranging from high-throughput discovery (HATU) to scalable process chemistry (T3P) and traditional activation (Acid Chloride).

Chemical Properties & Solubility Profile[4][5]

Understanding the physical properties of the substrate is the first step toward a successful reaction.

Table 1: Substrate Properties

Property Value Implication for Synthesis
Molecular Weight 246.02 g/mol Calculation basis.
Appearance White/Light Yellow Powder Darkening indicates decomposition.

| Electronic Nature | Electron Deficient (


-acidic) | Activated intermediate is highly reactive; prone to hydrolysis. |
| Solubility  | High: MeOH, EtOH, DMF, DMSOMod: EtOAc, THFLow: DCM, Toluene, Water | Avoid DCM for concentrated stock solutions. Use DMF for HATU; EtOAc for T3P. |

Decision Matrix: Selecting the Right Protocol

Do not default to one method. Choose based on your scale and the nucleophilicity of your amine partner.

DecisionMatrix Start Start: 3-Bromo-5-nitrobenzoic acid ScaleQ What is your Reaction Scale? Start->ScaleQ AmineQ Amine Nucleophilicity? ScaleQ->AmineQ < 100 mg MethodB Method B: T3P (Process/Scale-Up) ScaleQ->MethodB > 1 gram (Green Chemistry) MethodA Method A: HATU (Discovery/HTS) AmineQ->MethodA Aliphatic/Reactive MethodC Method C: Acid Chloride (Stubborn Amines) AmineQ->MethodC Aniline/Sterically Hindered MethodB->MethodC If T3P fails

Figure 1: Decision tree for selecting the optimal amide coupling strategy.

Detailed Protocols

Method A: High-Throughput Coupling (HATU)

Best for: Discovery scale (<100 mg), valuable amines, and parallel synthesis. Mechanism: HATU generates a highly reactive O-acyl(azabenzotriazole)-uronium species. The electron-deficient nature of our substrate makes the pre-activation step critical to ensure the active ester forms before the amine is introduced.

Reagents:

  • Substrate: 3-Bromo-5-nitrobenzoic acid (1.0 equiv)

  • Coupling Agent: HATU (1.1 - 1.2 equiv)

  • Base: DIPEA (Hunig's Base) (2.0 - 3.0 equiv)

  • Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)

Protocol:

  • Dissolution: In a dry vial, dissolve 3-bromo-5-nitrobenzoic acid (1.0 equiv) in anhydrous DMF.

  • Deprotonation: Add DIPEA (1.0 equiv only at this stage). Note: The acid is quite acidic; 1 equiv ensures carboxylate formation.

  • Activation: Add HATU (1.1 equiv). Stir at Room Temperature (RT) for 15-30 minutes .

    • Checkpoint: The solution often turns yellow/orange. This wait time is crucial for electron-poor acids to form the activated ester.

  • Coupling: Add the amine (1.1 equiv) and the remaining DIPEA (1.0 - 2.0 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc. Wash with 1M HCl (remove excess amine/DIPEA), then Sat. NaHCO

    
     (remove unreacted acid), then Brine. Dry over Na
    
    
    
    SO
    
    
    .
Method B: Scalable & Green (T3P - Propanephosphonic Acid Anhydride)

Best for: Scale-up (>1 g), ease of purification, and "Green" chemistry. Advantage: T3P by-products are water-soluble.[4] No chromatography is often required.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylimidazole (NMI) (2.5 equiv)

  • Solvent: EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).

Protocol:

  • Charge: Load 3-bromo-5-nitrobenzoic acid (1.0 equiv), Amine (1.1 equiv), and solvent (EtOAc, 5-10 volumes) into the flask.

  • Base: Add Pyridine (3.0 equiv).

  • Addition: Cool to 0°C. Add T3P solution dropwise over 10 minutes.

    • Why Cool? The reaction is exothermic. T3P is very reactive.

  • Reaction: Allow to warm to RT. Stir for 12 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C. The nitro/bromo stability allows for mild heating.

  • Workup (The "Magic" Step): Add water. Separate layers. Wash organic layer with 1M HCl, then 1M NaOH.

    • Result: T3P byproducts wash away in water.[4] Unreacted amine washes away in HCl. Unreacted acid washes away in NaOH. Evaporate solvent to yield pure amide.

Method C: The "Sledgehammer" (Acid Chloride via Thionyl Chloride)

Best for: Non-nucleophilic amines (e.g., electron-poor anilines) or when coupling reagents fail.

Protocol:

  • Activation: Suspend 3-bromo-5-nitrobenzoic acid in Thionyl Chloride (

    
    ) (5-10 vol).
    
  • Catalysis: Add 1-2 drops of anhydrous DMF.

    • Mechanism:[1][2][5][6][7] DMF reacts with

      
       to form the Vilsmeier-Haack reagent (chloroiminium ion), which rapidly converts the carboxylic acid to the acid chloride.
      
  • Reflux: Heat to reflux (75°C) for 2 hours. Solution should become clear.

  • Isolation: Evaporate

    
     to dryness (use a trap for acidic gases!). Re-dissolve the residue in DCM or Toluene and evaporate again (azeotrope) to remove trace HCl.
    
  • Coupling: Dissolve the crude acid chloride in DCM/THF. Add to a solution of Amine + Et

    
    N at 0°C.
    

Process Visualization

The following diagram illustrates the chemical workflow and critical control points (CCPs).

Workflow cluster_0 Critical Control Point Acid 3-Br-5-NO2-Benzoic Acid Activation Activation Step (Formation of Active Ester/Chloride) Acid->Activation Reagent Activation Agent (HATU / T3P / SOCl2) Reagent->Activation  + Base Amine Amine Partner Coupling Nucleophilic Attack (C-N Bond Formation) Amine->Coupling Activation->Coupling  Active Species Quench Quench & Workup (Acid/Base Wash) Coupling->Quench

Figure 2: General reaction workflow highlighting the activation step as the critical control point.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Reaction turns black/tarry Decomposition3-Br-5-NO2 is sensitive to strong bases at high temp. Switch from

/Reflux to T3P at RT. Reduce base equivalents.
Low Conversion (<20%) Poor NucleophilicityThe amine is likely sterically hindered or electron-poor. Switch to Method C (Acid Chloride) or use microwave irradiation (80°C, 10 min) with HATU.
Precipitate forms immediately Salt FormationThe amine and acid may have formed an insoluble salt before coupling. Add DMF to solubilize, or switch to a stepwise addition (activate acid fully before adding amine).
Hydrolysis Product (Reversion) Wet SolventsThe electron-deficient acid chloride/active ester is extremely moisture sensitive. Dry all solvents over molecular sieves (3Å).

Safety & Handling

  • 3-Bromo-5-nitrobenzoic acid: Irritant to eyes and skin. Handle in a fume hood.

  • Thionyl Chloride: Releases HCl and SO

    
     gas upon contact with air/moisture. Corrosive. Fatal if inhaled.  Use a caustic scrubber.
    
  • HATU: Potential sensitizer.[4] Avoid dust inhalation.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Patterson, A. W., et al. (2007). Protection of α-Amino Acid-Derived Weinreb Amides. Journal of Organic Chemistry, 72(21), 8106–8109. (Demonstrates T3P utility in sensitive substrates). Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[8] Tetrahedron, 61(46), 10827-10852. Link

Sources

Method

Application Note: Optimizing Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-nitrobenzoic Acid

Executive Summary 3-Bromo-5-nitrobenzoic acid (CAS: 6307-83-1) is a critical bifunctional building block in medicinal chemistry, widely used in the synthesis of kinase inhibitors, P2Y14 receptor antagonists, and anti-inf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-nitrobenzoic acid (CAS: 6307-83-1) is a critical bifunctional building block in medicinal chemistry, widely used in the synthesis of kinase inhibitors, P2Y14 receptor antagonists, and anti-inflammatory agents. Its utility lies in its meta-meta substitution pattern, allowing for the independent manipulation of the carboxylic acid (amide/ester formation), the nitro group (reduction to aniline), and the bromine atom (cross-coupling).

However, this substrate presents specific challenges in Suzuki-Miyaura coupling:

  • Acidic Interference: The free carboxylic acid (

    
    ) can protonate basic intermediates or form insoluble palladium carboxylates, dampening the catalytic cycle.
    
  • Electronic Deactivation: While the nitro group facilitates oxidative addition, it renders the ring electron-deficient, potentially increasing susceptibility to homocoupling or dehalogenation side reactions under forcing conditions.

This guide provides two validated protocols: a Robust Esterification Route (Method A) for high-value intermediates requiring maximum yield, and a Direct Aqueous Route (Method B) for rapid, green synthesis.

Substrate Analysis & Mechanistic Considerations

Electronic Landscape

The 3-bromo-5-nitrobenzoic acid scaffold is highly electron-deficient.

  • Nitro Group (-NO

    
    ):  A strong electron-withdrawing group (EWG) at the 5-position activates the C-Br bond for oxidative addition to Pd(0). However, it also makes the ring susceptible to reduction if harsh hydridic conditions are used.
    
  • Carboxylic Acid (-COOH): In the presence of standard carbonate bases, this group deprotonates to form the carboxylate anion (-COO

    
    ). While this increases water solubility, the anionic species can coordinate to palladium, potentially acting as a trap that removes active catalyst from the cycle.
    
Catalyst Selection Strategy
  • Ligands: To counteract the electron-poor nature of the aryl bromide, electron-rich phosphine ligands (e.g., SPhos, XPhos, or tricyclohexylphosphine) are recommended to facilitate the oxidative addition and stabilize the Pd(II) intermediate.

  • Base: Weak bases (bicarbonates) are often insufficient to maintain the active catalytic species in the presence of the free acid. Stronger carbonate bases (K

    
    CO
    
    
    
    , Cs
    
    
    CO
    
    
    ) in excess (>2.5 equiv) are required to neutralize the acid and activate the boronic acid.
Workflow Visualization

ReactionWorkflow cluster_MethodA Method A: Robust Ester Route cluster_MethodB Method B: Direct Green Route Substrate 3-Bromo-5-nitrobenzoic acid Esterification 1. Esterification (MeOH/H2SO4) Substrate->Esterification SaltFormation 1. Salt Formation (In situ K2CO3) Substrate->SaltFormation CouplingA 2. Suzuki Coupling (Pd(PPh3)4, Toluene) Esterification->CouplingA Hydrolysis 3. Hydrolysis (LiOH, THF/H2O) CouplingA->Hydrolysis Product 3-Aryl-5-nitrobenzoic acid Hydrolysis->Product CouplingB 2. Aqueous Coupling (Pd(dppf)Cl2, Dioxane/H2O) SaltFormation->CouplingB AcidWorkup 3. Acidic Workup (HCl precipitation) CouplingB->AcidWorkup AcidWorkup->Product

Figure 1: Decision tree for selecting the optimal synthetic pathway based on scale and purity requirements.

Experimental Protocols

Method A: The Robust Ester Route (Recommended)

Best for: Large-scale synthesis, substrates with sensitive functional groups, and purification by silica chromatography.

Rationale: Converting the acid to a methyl ester eliminates catalyst poisoning by the carboxylate and improves solubility in standard non-polar organic solvents (Toluene, THF).

Step 1: Esterification
  • Dissolve 3-bromo-5-nitrobenzoic acid (10.0 mmol) in MeOH (30 mL).

  • Add conc. H

    
    SO
    
    
    
    (1.0 mL) dropwise.
  • Reflux for 4-6 hours (monitor by TLC, usually 30% EtOAc/Hexane).

  • Concentrate in vacuo, neutralize with sat. NaHCO

    
    , and extract with EtOAc.[1] Yield is typically >95%.
    
Step 2: Suzuki Coupling of Methyl 3-bromo-5-nitrobenzoate

Reagents:

  • Methyl 3-bromo-5-nitrobenzoate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%)
  • Base: K

    
    CO
    
    
    
    (2.0 equiv, dissolved in min. water)
  • Solvent: Toluene:Ethanol (4:1 ratio)

Procedure:

  • Charge a round-bottom flask with the ester, boronic acid, and Pd catalyst.

  • Evacuate and backfill with Nitrogen (x3).

  • Add degassed Toluene/Ethanol solvent mixture via syringe.

  • Add the aqueous K

    
    CO
    
    
    
    solution.
  • Heat to 90°C for 4–12 hours. The biphasic mixture ensures efficient salt removal while the organic phase hosts the coupling.

  • Workup: Filter through Celite, wash with EtOAc, and concentrate. Purify via flash chromatography.

Method B: Direct Aqueous Coupling (Green Chemistry)

Best for: Rapid library generation, polar products, avoiding protection/deprotection steps.

Rationale: Uses water-miscible solvents and higher base loading to keep the carboxylate soluble and reactive.

Reagents:

  • 3-Bromo-5-nitrobenzoic acid (1.0 equiv)[2]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (3 mol%) or Pd(OAc)
    
    
    
    (2 mol%) + SPhos (4 mol%)
  • Base: Na

    
    CO
    
    
    
    or K
    
    
    CO
    
    
    (3.0 equiv) — Crucial excess to neutralize acid.
  • Solvent: 1,4-Dioxane : Water (3:1 ratio)

Procedure:

  • Dissolve the acid and base in the water component first to ensure complete formation of the carboxylate salt.

  • Add the boronic acid and Dioxane.

  • Add the Pd catalyst last under an inert atmosphere.

  • Heat to 80–100°C for 2–6 hours.

  • Critical Workup Step: The product is in the aqueous phase as a salt.

    • Wash the reaction mixture with EtOAc before acidification to remove non-polar impurities (homocoupled boronic acid).

    • Acidify the aqueous layer carefully with 1M HCl to pH 2-3.

    • The product usually precipitates out. Filter and wash with cold water.

Data Summary & Optimization Table

VariableMethod A (Ester)Method B (Acid)Notes
Solubility High (Organic)High (Aqueous)Method B requires polar co-solvents.
Base Equiv. 2.03.0 - 3.5Method B consumes 1 equiv for neutralization.
Reaction Time 4-12 h2-6 hFree acids often react faster due to polarity.
Purification ChromatographyPrecipitation/CrystallizationMethod B is "column-free" if optimized.
Yield (Typ.) 85-95%70-85%Method A losses are due to extra steps.

Troubleshooting & Process Safety

Mechanistic Failure Analysis

FailureModes Issue Low Yield / No Reaction Cause1 Protodebromination (H replaces Br) Issue->Cause1 Cause2 Pd Black Formation (Catalyst Death) Issue->Cause2 Cause3 Homocoupling (Ar-Ar dimer) Issue->Cause3 Sol1 Use Anhydrous Solvent (Method A) Cause1->Sol1 Sol2 Switch to Pd(dppf)Cl2 or add SPhos Cause2->Sol2 Sol3 Degas solvents thoroughly Reduce O2 exposure Cause3->Sol3

Figure 2: Troubleshooting logic for common Suzuki coupling failures with electron-deficient halides.

Specific Safety Hazards
  • Nitro Group Sensitivity: While Suzuki conditions are generally mild, avoid using Pd/C or H

    
     gas during the reaction, as this will reduce the -NO
    
    
    
    group to an amine (-NH
    
    
    ). If the amine is the desired final product, perform the Suzuki coupling first, then hydrogenate in a second step.
  • Exotherm: The neutralization of the carboxylic acid with carbonate bases releases CO

    
    . Add base slowly to avoid foaming over.
    

References

  • Substrate Properties & Solubility: Zhang, C., et al. "The solubilities of benzoic acid and its nitro-derivatives." Journal of Chemical & Engineering Data.

  • Application in Drug Discovery (P2Y14 Antagonists): Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives.[3] European Journal of Medicinal Chemistry, 2021.

  • General Protocol for Unprotected Acids: Goossen, L. J., et al. "Pd-catalyzed synthesis of biaryls from carboxylic acids." (Contextual grounding for decarboxylative vs standard coupling). Note: Standard Suzuki protocols for unprotected acids are adapted from general aqueous coupling methodologies.

  • 3-Bromo-5-nitrobenzoic Acid Compound Data: PubChem CID 239336.[2]

Sources

Application

Application Note: Buchwald-Hartwig Amination of 3-Bromo-5-nitrobenzoic Acid

Executive Summary The Buchwald-Hartwig amination of 3-Bromo-5-nitrobenzoic acid presents a distinct chemoselective challenge: balancing the activation of an electron-deficient aryl halide against the poisoning effects of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Buchwald-Hartwig amination of 3-Bromo-5-nitrobenzoic acid presents a distinct chemoselective challenge: balancing the activation of an electron-deficient aryl halide against the poisoning effects of a free carboxylic acid and the lability of a nitro group.

While the electron-withdrawing nature of the nitro and carboxyl groups facilitates oxidative addition, the free carboxylic acid proton (


) rapidly protonates standard Buchwald bases (e.g., NaO

Bu) and can generate insoluble Palladium-carboxylate complexes that arrest the catalytic cycle. Furthermore, the nitro group is susceptible to reduction or nucleophilic attack if harsh alkoxide bases are employed.

This Application Note provides two validated pathways:

  • The Robust Pathway (Recommended): Ester protection followed by amination and hydrolysis. This route guarantees catalyst longevity and reproducibility.

  • The Direct Pathway (Advanced): A specialized protocol using soluble organic bases for the free acid, reserved for substrates where esterification is chemically forbidden.

Substrate Analysis & Strategic Planning

Electronic Environment

The substrate, 3-Bromo-5-nitrobenzoic acid, is highly electron-deficient.

  • Oxidative Addition: Fast. The Pd(0) center inserts into the C-Br bond rapidly due to the electron-withdrawing power of the

    
     and 
    
    
    
    groups.
  • Reductive Elimination: This is the rate-determining step. The electron-poor Pd(II) center binds the amine tightly, requiring a bulky, electron-rich ligand (e.g., BrettPhos, Xantphos) to facilitate the release of the product.

Chemoselectivity Matrix
Functional GroupHazard in Buchwald-HartwigMitigation Strategy
Aryl Bromide None (Desired Reactive Site)Use Pd(0)/Pd(II) precursors.
Nitro (

)
Reduction to aniline; Nucleophilic attack by alkoxides.Avoid NaO

Bu.
Use weak bases (

,

). Avoid formate/alcohol solvents.
Carboxylic Acid (

)
Catalyst poisoning; Base neutralization.Route A: Protect as Methyl Ester. Route B: Use LiHMDS (2.2 equiv).

Visual Workflow

The following diagram outlines the decision tree for selecting the appropriate protocol.

G Start Substrate: 3-Bromo-5-nitrobenzoic acid Decision Is Esterification Permissible? Start->Decision RouteA Route A: Protection Strategy (High Reliability) Decision->RouteA Yes (Standard) RouteB Route B: Direct Amination (High Optimization Required) Decision->RouteB No (Sensitive) StepA1 1. Esterification (MeOH/H2SO4) Yield: >95% RouteA->StepA1 StepB1 Direct Amination (Pd-BrettPhos / LiHMDS) RouteB->StepB1 StepA2 2. B-H Amination (Pd-Xantphos / Cs2CO3) StepA1->StepA2 StepA3 3. Hydrolysis (LiOH) StepA2->StepA3 End Target: 3-Amino-5-nitrobenzoic acid deriv. StepA3->End StepB1->End

Figure 1: Strategic decision tree for the amination of acidic aryl halides.

Experimental Protocols

Protocol A: The Robust Route (via Methyl Ester)

Recommended for >90% of applications due to scalability and safety.

Phase 1: Esterification
  • Reagents: 3-Bromo-5-nitrobenzoic acid (1.0 equiv), Methanol (0.5 M),

    
     (cat.).
    
  • Procedure: Reflux for 4 hours. Concentrate and crystallize from cold MeOH.

  • Checkpoint: Ensure removal of residual acid to prevent base consumption in the next step.

Phase 2: Buchwald-Hartwig Amination

Scope: Coupling with primary/secondary amines (e.g., Morpholine, Aniline, Benzylamine).

ComponentReagentLoadingRole
Substrate Methyl 3-bromo-5-nitrobenzoate1.0 equivElectrophile
Nucleophile Amine (e.g., Morpholine)1.2 equivNucleophile
Catalyst

2.0 mol%Pd Source
Ligand Xantphos (or BrettPhos)4.5 mol%Large bite angle favors reductive elimination.
Base

2.0 equivMild base; compatible with nitro/ester.
Solvent 1,4-Dioxane (anhydrous)0.2 MStandard non-polar solvent.

Step-by-Step:

  • Inerting: Charge a reaction vial with the aryl bromide,

    
    , Xantphos, and 
    
    
    
    . Seal and purge with Argon/Nitrogen for 5 minutes. Note: Air sensitivity is highest before the active catalyst forms.
  • Addition: Add anhydrous 1,4-Dioxane via syringe, followed by the liquid amine.

  • Heating: Heat block to 90°C for 12–16 hours.

    • Observation: The solution typically turns from dark red (Pd precursor) to orange/yellow (active cycle). A black precipitate indicates catalyst decomposition (Pd black).

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove inorganic salts. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Why this works:


 is too weak to deprotonate the amide product or attack the nitro group, but strong enough to facilitate the catalytic cycle in dioxane. Xantphos is exceptionally stable and prevents 

-hydride elimination if aliphatic amines are used.
Protocol B: The Direct Route (Free Acid)

Reserved for advanced users. Requires strict anhydrous conditions.

Challenge: The carboxylic acid must be deprotonated to a soluble carboxylate before the catalytic cycle begins, without precipitating the Palladium.

ComponentReagentLoadingRole
Substrate 3-Bromo-5-nitrobenzoic acid1.0 equivElectrophile
Base LiHMDS (1M in THF)2.5 equiv 1 eq for

, 1.5 eq for catalysis.
Catalyst BrettPhos Pd G4 3.0 mol%Pre-catalyst ensures immediate activation.
Solvent THF / Toluene (1:[1]1)0.15 MSolubilizes the Li-carboxylate salt.

Step-by-Step:

  • Deprotonation: Dissolve the acid in THF under Argon. Add 1.1 equiv of LiHMDS dropwise at 0°C. Stir for 10 min to form the soluble Lithium carboxylate.

  • Catalyst Addition: Add the amine (1.2 equiv), followed by the remaining base (1.4 equiv) and the BrettPhos Pd G4 precatalyst.

  • Reaction: Heat to 65–80°C . Caution: Higher temps may decarboxylate the substrate.

  • Quench: Acidify carefully with 1M HCl to pH 4 to precipitate the amino-acid product or extract into organic phase.

Mechanistic Insight & Troubleshooting

The presence of the Nitro group significantly alters the electronic bias of the catalytic cycle.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition Pd0->OxAdd Fast (EWG effect) PdII_Ar Pd(II)-Ar-Br (Stabilized by NO2) OxAdd->PdII_Ar AmineBind Amine Coordination PdII_Ar->AmineBind Deprot Deprotonation (Base) AmineBind->Deprot RedElim Reductive Elimination Deprot->RedElim Rate Limiting RedElim->Pd0 Product Release

Figure 2: Catalytic cycle emphasizing the stabilization of the Pd(II) intermediate by the electron-withdrawing nitro group, making reductive elimination the critical step.

Troubleshooting Guide
SymptomDiagnosisSolution
Low Conversion (<20%) Catalyst poisoning by acid or poor oxidative addition.Switch to Protocol A (Ester). Ensure reagents are anhydrous.
Aniline byproduct formed Nitro group reduction.Remove alcohol sources. Ensure inert atmosphere (trace

+ solvent can oxidize/reduce). Switch base to

.
Pd Black formation Ligand dissociation.Increase Ligand:Pd ratio to 2:1. Use BrettPhos which binds Pd tightly.
Unreacted Bromide Catalyst death before Ox-Add.Use a Precatalyst (e.g., XPhos Pd G4) instead of

+ Ligand.

References

  • Buchwald-Hartwig Amination Overview

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Compatibility with Nitro Groups

    • Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science. Link

  • Direct Amination of Acids (Alpha-Arylation Context & Limitations)

    • Tortoreto, C., et al. (2025). "Palladium-Catalyzed α-Arylation of Carboxylic Acids." Journal of the American Chemical Society.[2][3] Link

  • Ligand Selection for Electron-Deficient Arenes

    • Guram, A. S., et al. (2024).[4] "Application of Buchwald-Hartwig Amination in Pharmaceutical Libraries." ACS Medicinal Chemistry Letters. Link

Sources

Method

Selective reduction of the nitro group in 3-Bromo-5-nitrobenzoic acid

Application Note: Chemoselective Reduction of 3-Bromo-5-nitrobenzoic Acid Part 1: Executive Summary & Strategic Analysis The Challenge: Chemoselectivity in Polyfunctional Aromatic Systems The reduction of 3-Bromo-5-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 3-Bromo-5-nitrobenzoic Acid

Part 1: Executive Summary & Strategic Analysis

The Challenge: Chemoselectivity in Polyfunctional Aromatic Systems The reduction of 3-Bromo-5-nitrobenzoic acid (CAS: 101563-39-5) to 3-Amino-5-bromobenzoic acid (CAS: 42237-85-4) presents a classic chemoselectivity dilemma. The molecule contains three distinct functional groups with varying susceptibility to reduction:

  • Nitro Group (

    
    ):  The target for reduction.
    
  • Aryl Bromide (

    
    ):  Susceptible to hydrodehalogenation (hydrogenolysis), particularly under catalytic hydrogenation conditions (Pd/C + 
    
    
    
    ).
  • Carboxylic Acid (

    
    ):  Generally stable under standard nitro-reduction conditions but dictates solubility and workup pH.
    

Strategic Decision Matrix The choice of reduction method determines the yield and impurity profile. The primary impurity to avoid is 3-aminobenzoic acid , resulting from the cleavage of the C-Br bond.

MethodReagent SystemSelectivity (

vs

)
ScalabilityRecommendation
Catalytic Hydrogenation

, Pd/C
Low (High risk of debromination)HighAvoid unless using sulfided Pt/C.
Dissolving Metal Fe /

High (Kinetic control)HighPrimary Protocol (Green & Scalable).
Stannous Chloride

/ HCl
Very High Low/MedSecondary Protocol (Robust Lab Scale).
Transfer Hydrogenation Hydrazine /

HighMedAlternative if Fe fails.

Part 2: Detailed Experimental Protocols

Protocol A: Iron-Mediated Reduction (The "Green" Standard)

Recommended for scale-up (grams to kilograms). This method avoids toxic tin byproducts and minimizes debromination risk.

Mechanism: The reduction proceeds via a single-electron transfer (SET) mechanism on the iron surface. Ammonium chloride acts as an electrolyte and a mild proton source, preventing the formation of azo-dimers while maintaining a pH neutral enough to preserve the C-Br bond.

Materials:

  • Substrate: 3-Bromo-5-nitrobenzoic acid (1.0 equiv)

  • Reductant: Iron powder (325 mesh, reduced) (5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol / Water (3:1 ratio)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend 3-Bromo-5-nitrobenzoic acid (e.g., 10 g) in Ethanol (

    
    ).
    
  • Activation: Add a solution of

    
     (
    
    
    
    ) in Water (
    
    
    ).
  • Addition: Add Iron powder (

    
    ) in a single portion.
    
    • Note: Use "reduced" iron powder for best kinetics.

  • Reaction: Heat the mixture to vigorous reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Monitor by HPLC or TLC (Eluent: 50% EtOAc/Hexane + 1% AcOH). Look for the disappearance of the starting material spot (

      
      ) and appearance of the fluorescent amine spot (
      
      
      
      ).
  • Workup (Critical for Purity):

    • Filtration: While still hot, filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (

      
      ).
      
    • Why Hot? The product is less soluble at room temperature; filtering hot prevents premature crystallization in the Celite.

    • Concentration: Evaporate the ethanol under reduced pressure. You will be left with an aqueous slurry.

    • Isolation: Adjust the pH of the aqueous residue to the isoelectric point of the amino acid (approx pH 4–5) using dilute HCl or acetic acid.

    • Crystallization: Cool to

      
      .[1] The product, 3-Amino-5-bromobenzoic acid, will precipitate as an off-white to beige solid.
      
    • Purification: Filter, wash with cold water, and dry in a vacuum oven at

      
      .
      
Protocol B: Stannous Chloride Reduction (The "Gold" Standard for Selectivity)

Recommended for small-scale (milligrams to grams) where absolute chemoselectivity is required and waste disposal is not a constraint.

Scientific Grounding: According to the classic method by Bellamy and Ou [1],


 allows for the reduction of nitro groups in the presence of acid-sensitive or reducible groups (like aryl halides) with near-perfect selectivity.

Materials:

  • Substrate: 3-Bromo-5-nitrobenzoic acid (1.0 equiv)

  • Reagent: Stannous Chloride Dihydrate (

    
    ) (5.0 equiv)[2]
    
  • Solvent: Ethanol or Ethyl Acetate[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in Ethanol (

    
     concentration).
    
  • Addition: Add

    
     solid. The reaction is slightly exothermic.[4]
    
  • Reaction: Heat to

    
     (or reflux) for 1–3 hours.
    
  • Workup (The "Tin Emulsion" Challenge):

    • Challenge: Tin salts form gelatinous hydroxides upon neutralization, trapping the product.

    • Solution: Cool the mixture. Pour onto ice-water. Adjust pH to ~8 with saturated

      
      .
      
    • Extraction: Do NOT filter yet. Add Ethyl Acetate and vigorously stir. If an emulsion forms, filter the entire biphasic mixture through Celite.

    • Separation: Separate the organic layer.[2][5] Since the product is an amino acid, at pH 8 the carboxylate (

      
      ) may keep it in the aqueous phase.
      
    • Modified Isolation: For this specific substrate, it is often better to simply concentrate the ethanol reaction mixture, dilute with water, and carefully adjust pH to 4–5 to precipitate the product directly, avoiding the extraction issues of zwitterions.

Part 3: Visualization & Mechanism

Reaction Pathway Analysis

The following diagram illustrates the reduction pathway and the critical divergence point where debromination (impurity formation) occurs.

ReductionPathway Start 3-Bromo-5-nitrobenzoic acid Nitroso Nitroso Intermediate (Ar-NO) Start->Nitroso + 2e- / 2H+ Impurity IMPURITY 3-Aminobenzoic acid (Debrominated) Start->Impurity Pd/C + H2 (Oxidative Addition) Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl + 2e- / 2H+ Target TARGET PRODUCT 3-Amino-5-bromobenzoic acid Hydroxyl->Target + 2e- / 2H+ (Fe or SnCl2) Target->Impurity Over-reduction (Prolonged H2 exposure)

Caption: Mechanistic flow showing the stepwise reduction of the nitro group and the competing hydrodehalogenation pathway (red dashed lines) associated with catalytic hydrogenation.

Method Selection Decision Tree

DecisionTree Start Start: 3-Bromo-5-nitrobenzoic acid Scale What is the Reaction Scale? Start->Scale Small Lab Scale (<5g) Scale->Small Large Pilot/Mfg (>100g) Scale->Large Purity Is Trace Tin (Sn) Acceptable? Small->Purity MethodFe USE PROTOCOL A (Fe / NH4Cl) Easiest Workup Large->MethodFe Yes Yes Purity->Yes No (Pharma) No No Purity->No Yes (R&D) MethodSn USE PROTOCOL B (SnCl2 / EtOH) Highest Selectivity Yes->MethodFe No->MethodSn

Caption: Decision matrix for selecting the optimal reduction protocol based on scale and impurity tolerance.

Part 4: Analytical Data & Troubleshooting

Key Process Parameters (KPPs):

  • Temperature: Maintain

    
     for Fe reduction. Higher temperatures increase the risk of thermal decomposition of the labile C-Br bond.
    
  • pH Control: The product is amphoteric.

    • 
      : Soluble cation (
      
      
      
      ).
    • 
      : Soluble anion (
      
      
      
      ).
    • 
      : Insoluble zwitterion (Precipitation zone).
      

Validation Data (Expected):

  • 1H NMR (DMSO-d6):

    • 
       13.0 (br s, 1H, COOH)
      
    • 
       7.45 (t, 1H, Ar-H)
      
    • 
       7.30 (t, 1H, Ar-H)
      
    • 
       7.10 (t, 1H, Ar-H)
      
    • 
       5.60 (br s, 2H, 
      
      
      
      ) — Note: The shift of the amine protons confirms reduction of the nitro group.
  • HPLC Purity:

    
     (Area under curve).
    
  • Limit of Quantitation (LOQ) for Debrominated Impurity: Ensure method can detect <0.1% of 3-aminobenzoic acid.

References

  • Bellamy, F. D., & Ou, K. (1984).[3] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[3] Tetrahedron Letters, 25(8), 839-842.[3] Link[3]

  • Ramanathan, A., & Jimenez, L. S. (2010).[6] Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.[6] Synthesis, 2010(13), 217-220. Link

  • Kumar, R., et al. (2011).[5] Iron/Ammonium Chloride: A Convenient and Inexpensive Reductant for the Selective Reduction of Nitro Compounds.[7] Common Organic Chemistry Protocols. Link

  • Sigma-Aldrich.[8] (n.d.). Product Specification: 3-Amino-5-bromobenzoic acid.[8] Link

Sources

Application

Derivatization of 3-Bromo-5-nitrobenzoic acid for analytical purposes

Application Note: High-Fidelity Derivatization Strategies for 3-Bromo-5-nitrobenzoic Acid Abstract This guide details rigorous protocols for the derivatization of 3-Bromo-5-nitrobenzoic acid (CAS: 6307-83-1), a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Derivatization Strategies for 3-Bromo-5-nitrobenzoic Acid

Abstract

This guide details rigorous protocols for the derivatization of 3-Bromo-5-nitrobenzoic acid (CAS: 6307-83-1), a critical intermediate in the synthesis of EGFR inhibitors and heterocyclic pharmaceuticals. Due to its high polarity and thermal lability, direct Gas Chromatography (GC) analysis often yields poor peak symmetry and tailing. This note provides three validated workflows: Silylation (GC-MS) for rapid screening, BF3-Catalyzed Methylation (GC-MS/FID) for stability studies, and Coumarin-Labeling (HPLC-FLD) for trace-level impurity analysis.[1]

Introduction & Chemical Context

3-Bromo-5-nitrobenzoic acid contains a carboxylic acid moiety attached to an electron-deficient aromatic ring.[1] The presence of the nitro (-NO2) and bromo (-Br) groups significantly increases the acidity of the carboxyl proton compared to benzoic acid.

Analytical Challenges:

  • Polarity: The carboxylic acid group forms strong intermolecular hydrogen bonds, leading to high boiling points and adsorption on GC liners.

  • Thermal Instability: At high injection port temperatures (>280°C), underivatized nitro-aromatics can undergo decarboxylation or degradation.[1]

  • UV Detection Limits: While the nitro group provides UV absorbance, trace analysis (ppm level) requires fluorescence derivatization for enhanced signal-to-noise ratios.[1]

Decision Matrix: Selecting the Right Protocol

The choice of method depends on the analytical goal (Speed vs. Stability vs. Sensitivity).

DecisionMatrix Start Start: 3-Bromo-5-nitrobenzoic Acid Sample Goal Define Analytical Goal Start->Goal Rapid Rapid Screening / Qualitative ID Goal->Rapid Speed Stable Quantitation / Batch Stability Goal->Stable Robustness Trace Trace Impurity (< 0.1%) Goal->Trace Sensitivity MethodA Method A: Silylation (BSTFA) (GC-MS) Rapid->MethodA MethodB Method B: Methylation (BF3-MeOH) (GC-FID/MS) Stable->MethodB MethodC Method C: Coumarin Labeling (HPLC-FLD) Trace->MethodC

Figure 1: Analytical Decision Matrix for 3-Bromo-5-nitrobenzoic acid workflows.

Method A: Silylation for GC-MS (Rapid Screening)

Mechanism: Replacement of the active protic hydrogen with a trimethylsilyl (TMS) group using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]

Why this works: The electron-withdrawing nature of the nitro/bromo groups makes the carboxylic proton highly acidic, facilitating rapid nucleophilic attack by the silylating agent.

Reagents & Equipment
  • Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane) [Sigma-Aldrich/Merck].[1]

  • Solvent: Anhydrous Pyridine (Acts as an acid scavenger and catalyst).[1]

  • Equipment: GC vials with PTFE-lined caps, heating block.

Protocol Steps
  • Preparation: Weigh 2.0 mg of 3-Bromo-5-nitrobenzoic acid into a dry 2 mL GC vial.

  • Dissolution: Add 100 µL of anhydrous pyridine. Vortex until fully dissolved.[1]

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS.

    • Critical Note: Do not use methanol or protic solvents; they will destroy the reagent.[1]

  • Reaction: Cap tightly and heat at 65°C for 30 minutes .

    • Insight: While simple acids react at room temp, the steric bulk of the bromine at position 3 and the nitro at position 5 warrants heating to ensure quantitative conversion.

  • Analysis: Inject 1 µL directly into the GC-MS (Split 20:1).

Data Interpretation:

  • Derivative: Trimethylsilyl 3-bromo-5-nitrobenzoate.[1]

  • Mass Shift: +72 Da (Replacement of H [1] with TMS [73]).

  • MW: 246 (Parent) → 318 (Derivative).[1]

Method B: BF3-Methanol Esterification (Robust Quantitation)

Mechanism: Acid-catalyzed Fischer esterification.[1] Why this works: Methyl esters are chemically stable and do not hydrolyze as easily as silyl esters, making this ideal for autosamplers running overnight sequences.

Protocol Steps
  • Reaction: In a 5 mL reaction vial, dissolve 10 mg of sample in 1 mL of BF3-Methanol (14%) .

  • Heating: Seal and heat at 70°C for 45 minutes .

  • Quenching: Cool to room temperature. Add 1 mL of saturated NaHCO3 (carefully) to neutralize acid.[1]

  • Extraction: Add 1 mL of n-Hexane . Shake vigorously for 1 minute.

  • Phase Separation: Allow layers to separate. The methyl ester partitions into the top hexane layer.

  • Drying: Transfer the hexane layer to a vial containing anhydrous Na2SO4.

  • Analysis: Inject the dry hexane supernatant.

Data Interpretation:

  • Derivative: Methyl 3-bromo-5-nitrobenzoate.[1]

  • Mass Shift: +14 Da.

  • MW: 246 → 260.[1]

Method C: HPLC-FLD Pre-column Derivatization (Trace Analysis)

Mechanism: Nucleophilic substitution with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) to form a highly fluorescent ester.[1] Target Audience: Researchers looking for genotoxic impurities or metabolites in biological fluids.[1]

HPLCWorkflow Sample Sample (Acid) Reaction Reaction 60°C, 45 min (Acetone) Sample->Reaction Reagent Br-Mmc (Coumarin) Reagent->Reaction Catalyst K2CO3 / 18-Crown-6 Catalyst->Reaction HPLC HPLC-FLD Ex: 325nm Em: 390nm Reaction->HPLC Inject

Figure 2: Fluorescence derivatization workflow for high-sensitivity HPLC.

Protocol Steps
  • Reagent Mix: Prepare a 1 mg/mL solution of 4-Bromomethyl-7-methoxycoumarin in acetone.

  • Catalyst: Add roughly 2 mg of solid Potassium Carbonate (K2CO3) and a catalytic amount of 18-Crown-6 ether (to solubilize the carbonate).

    • Expert Insight: The K2CO3 deprotonates the carboxylic acid. The crown ether complexes potassium, leaving a "naked," highly reactive carboxylate anion.

  • Incubation: Mix 100 µL sample + 100 µL reagent + catalyst. Heat at 60°C for 45 minutes in a dark vial (reagents are light-sensitive).

  • Analysis: Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).[1]

    • Mobile Phase: ACN:Water (Gradient).[1]

    • Detection: Fluorescence (Excitation: 325 nm, Emission: 390 nm).[1]

Summary of Derivatives & Properties

MethodDerivative FormedMW ChangeStabilityDetection Limit (LOD)
Silylation TMS-Ester+72 DaLow (Hydrolysis prone)~10 ng (SIM mode)
Methylation Methyl-Ester+14 DaHigh~50 ng (FID)
Coumarin Coumarin-Ester+190 DaModerate (Light sensitive)~10 pg (Fluorescence)

References

  • Knapp, D. R. (1979).[1] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[1] (Standard text for acylation/alkylation mechanisms).

  • PubChem. (2023).[1] 3-Bromo-5-nitrobenzoic acid (Compound Summary).[1][2] National Library of Medicine.[1] Retrieved from [Link][1]

  • Agilent Technologies. (2020).[1] Analysis of Organic Acids using BSTFA. Application Note 5990-xxxx.[1] (General reference for silylation parameters).

Sources

Method

Strategic Utilization of 3-Bromo-5-nitrobenzoic Acid: A Tri-Functional Scaffold for Divergent Synthesis

Introduction: The "Meta-Meta" Advantage 3-Bromo-5-nitrobenzoic acid (CAS: 6307-83-1) represents a privileged scaffold in organic synthesis due to its unique 1,3,5-trisubstituted pattern. Achieving this specific "meta-met...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Meta-Meta" Advantage

3-Bromo-5-nitrobenzoic acid (CAS: 6307-83-1) represents a privileged scaffold in organic synthesis due to its unique 1,3,5-trisubstituted pattern. Achieving this specific "meta-meta" substitution via direct electrophilic aromatic substitution (EAS) on a benzoic acid core is synthetically challenging due to directing group conflicts. Consequently, this pre-functionalized building block offers a strategic shortcut for accessing complex pharmaceutical intermediates, particularly kinase inhibitors, and functionalized ligands for Metal-Organic Frameworks (MOFs).

Core Utility: Orthogonality

The molecule possesses three distinct reactive handles, allowing for orthogonal functionalization :

  • Carboxylic Acid (C1): Amenable to esterification or amide coupling (Anchoring).

  • Aryl Bromide (C3): Prime candidate for Palladium-catalyzed cross-coupling (Extension).

  • Nitro Group (C5): A latent amine functionality, serving as a masked nucleophile (Diversification).

Strategic Analysis: Order of Operations

Successful utilization of this scaffold depends on the sequence of reactions. The electronic interplay between the electron-withdrawing nitro and carboxyl groups deactivates the ring, making the bromide stable against oxidative addition unless activated by appropriate catalysts, yet highly susceptible to nucleophilic aromatic substitution (


) under forcing conditions.
Decision Matrix
Reaction StepRecommended Position in SequenceRationale
Amide Coupling Step 1 The COOH is the most labile. Converting it to an amide early establishes the core scaffold and modifies solubility.
Suzuki Coupling Step 2 Pd-catalyzed coupling works best on electron-deficient rings (facilitates oxidative addition). The nitro group aids this.[1]
Nitro Reduction Step 3 (Last) CRITICAL: Reducing the nitro group early creates an aniline (electron-donating), which can poison Pd catalysts or interfere with amide coupling. Furthermore, standard hydrogenation (H2/Pd) risks cleaving the C-Br bond.

Detailed Experimental Protocols

Protocol A: Chemoselective Amide Coupling (The Anchor)

Objective: Functionalize the C1 position without affecting the bromide or nitro groups.

Context: While Thionyl Chloride (


) is a traditional activator, it is harsh. For high-value intermediates, we recommend the HATU-mediated approach to prevent side reactions and improve yield.

Reagents:

  • 3-Bromo-5-nitrobenzoic acid (1.0 equiv)

  • Amine (

    
    ) (1.1 equiv)[2]
    
  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 3-Bromo-5-nitrobenzoic acid (1.0 g, 4.06 mmol) in anhydrous DMF (10 mL).

  • Activation: Add DIPEA (2.1 mL, 12.2 mmol) followed by HATU (1.85 g, 4.87 mmol). Stir at room temperature (RT) for 15 minutes. Observation: Solution typically turns slightly yellow.

  • Addition: Add the amine (

    
    ) dropwise.
    
  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS. The shift in retention time will be significant due to the loss of the polar acid group.

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with 1M HCl (2x), sat.

    
     (2x), and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Suzuki-Miyaura Cross-Coupling (The Extension)

Objective: Form a C-C bond at C3 while tolerating the nitro group.

Context: The electron-deficient nature of the ring (due to


 and 

) facilitates the oxidative addition of Palladium.

Reagents:

  • Amide Intermediate (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Degassing: Combine the Amide Intermediate, Boronic Acid, and Base in a reaction vial. Add solvents. Sparge with Argon/Nitrogen for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling.

  • Catalyst Addition: Add

    
     quickly under an inert gas stream. Seal the vial.
    
  • Heating: Heat to 90°C for 4–16 hours.

  • Checkpoint: Monitor for the disappearance of the aryl bromide. If the reaction stalls, add 0.02 equiv fresh catalyst.

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with water and extract with DCM.

Protocol C: Chemoselective Nitro Reduction (The Functional Switch)

Objective: Reduce


 to 

WITHOUT cleaving the C-Br bond (if Br is still present) or over-reducing.

Expertise Note: Do NOT use


 with Pd/C.  This standard method often results in hydro-dehalogenation (loss of the Bromine atom). Instead, use Iron-mediated reduction, which is chemoselective for nitro groups in the presence of halides.

Reagents:

  • Nitro-Intermediate (1.0 equiv)

  • Iron Powder (Fe) (5.0 equiv) - Must be fine powder (<325 mesh)

  • Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol / Water (3:1)

Procedure:

  • Suspension: Dissolve the nitro compound in Ethanol/Water.

  • Activation: Add

    
     and Iron powder.
    
  • Reaction: Heat to reflux (approx. 80°C) with vigorous stirring. Mechanical stirring is recommended for scales >5g due to iron clumping.

  • Timeline: Reaction is usually fast (1–3 hours). Monitor by TLC (Amine will be significantly more polar and likely fluorescent).

  • Workup (Critical): Filter hot through Celite to remove iron oxide sludge. Wash the cake with hot ethanol. Concentrate the filtrate.

  • Basification: The residue often contains ammonium salts. Redissolve in EtOAc, wash with sat.

    
     to liberate the free base aniline.
    

Visualizing the Divergent Workflow

The following diagram illustrates the strategic divergence possible from the core scaffold.

G Start 3-Bromo-5-nitrobenzoic acid (Core Scaffold) Amide Amide Derivative (Protocol A) Start->Amide HATU, R-NH2 (Anchor) Suzuki Biaryl Nitro Intermediate (Protocol B) Amide->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 (Extension) Aniline_Br 3-Bromo-5-amino-benzamide (Latent Electrophile) Amide->Aniline_Br Fe/NH4Cl (Selective Reduction) Aniline_Biaryl 3-Aryl-5-amino-benzamide (Final Drug Scaffold) Suzuki->Aniline_Biaryl Fe/NH4Cl (Reduction) Aniline_Br->Aniline_Biaryl Suzuki (Difficult due to NH2 poisoning) Warning AVOID: H2/Pd-C (Risk of De-bromination) Aniline_Br->Warning

Caption: Divergent synthesis workflow. Note the critical path: Amide -> Suzuki -> Reduction is generally preferred over early reduction.

Comparative Data: Reduction Methods

The choice of reduction method is the most common failure point in using this scaffold.

MethodReagentsCompatibility with Aryl-BromideThroughputRecommendation
Catalytic Hydrogenation

Poor (High risk of H-Br exchange)HighAvoid unless Br is already coupled.
Béchamp Reduction

or

Excellent (Chemoselective)Medium (Filtration required)Primary Choice
Stannous Chloride

Good Low (Toxic waste, hard workup)Secondary Choice
Sulfide Reduction

Moderate High (Odorous)Use only if acid-sensitive.

Safety & Handling (MSDS Summary)

  • Signal Word: Warning.

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • Storage: Store at room temperature, keep dry. The nitro group adds stability, but standard precautions for aromatic nitro compounds (potential energetic decomposition at very high temps) should be observed during scale-up.

  • Waste: All Palladium wastes must be segregated. Iron residues from reduction should be treated as heavy metal waste.

References

  • National Institutes of Health (NIH). (2023). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors.[3] PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances.[4] Retrieved from [Link]

  • Common Organic Chemistry. (2023). Nitro Reduction - Common Conditions and Mechanisms. Retrieved from [Link]

Sources

Application

Application Note: High-Efficiency Bromination of 5-Nitrobenzoic Acid

Executive Summary The direct bromination of 5-nitrobenzoic acid (IUPAC: 3-nitrobenzoic acid) presents a classic synthetic challenge due to the synergistic deactivating effects of the nitro (-NO ) and carboxyl (-COOH) gro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The direct bromination of 5-nitrobenzoic acid (IUPAC: 3-nitrobenzoic acid) presents a classic synthetic challenge due to the synergistic deactivating effects of the nitro (-NO


) and carboxyl (-COOH) groups. Both substituents are strongly electron-withdrawing, rendering the aromatic ring electron-deficient and resistant to standard electrophilic aromatic substitution (EAS) conditions (e.g., 

).

This protocol details a high-yield, bench-stable methodology using N-Bromosuccinimide (NBS) in concentrated sulfuric acid .[1] This system generates a highly reactive bromonium species in situ, capable of overcoming the kinetic barrier of the deactivated ring to selectively yield 3-bromo-5-nitrobenzoic acid .

Mechanistic Insight & Experimental Design

The Challenge: "The Deactivated Ring"

In 5-nitrobenzoic acid, the meta-directing nature of both the nitro and carboxyl groups directs the incoming electrophile to position 3 (relative to the carboxyl group). However, the nucleophilicity of the ring is severely suppressed.

  • Standard Conditions Failure: Using elemental bromine (

    
    ) with Lewis acids often results in no reaction or requires hazardous high-pressure autoclaves.
    
  • The Solution (Superacidic Activation): By dissolving NBS in concentrated sulfuric acid (

    
    ), we protonate the NBS, facilitating the release of a highly reactive bromonium equivalent (
    
    
    
    ). The sulfuric acid also serves as a potent solvent for the polar nitrobenzoic acid substrate.
Reaction Pathway Visualization

The following diagram illustrates the activation of NBS and the subsequent regioselective attack.

BrominationMechanism NBS N-Bromosuccinimide (NBS) Activated Protonated NBS (Super-Electrophile Source) NBS->Activated Protonation H2SO4 H2SO4 (Solvent/Catalyst) H2SO4->Activated Transition Sigma Complex (Intermediate) Activated->Transition Br+ Transfer Substrate 5-Nitrobenzoic Acid (Deactivated Ring) Substrate->Transition Slow Step Product 3-Bromo-5-Nitrobenzoic Acid (Target) Transition->Product -H+ (Re-aromatization)

Figure 1: Mechanistic pathway for the acid-catalyzed activation of NBS and subsequent bromination.

Detailed Experimental Protocol

Reagents & Equipment
  • Precursor: 3-Nitrobenzoic acid (5-nitrobenzoic acid), 99% purity.

  • Reagent: N-Bromosuccinimide (NBS), 99% (Recrystallize from water if yellow/degraded).

  • Solvent/Catalyst: Sulfuric Acid (

    
    ), 98% Concentrated.
    
  • Equipment: 100 mL Round Bottom Flask (RBF), Magnetic Stir Bar, Oil Bath, Temperature Probe.

Step-by-Step Procedure

Step 1: Solubilization (Time: 15 min)

  • Charge a 100 mL RBF with 1.67 g (10 mmol) of 3-nitrobenzoic acid.

  • Add 20 mL of concentrated

    
    .
    
  • Stir at room temperature (RT) until the solid is completely dissolved. The solution should be clear to slightly yellow.

    • Note: Ensure the system is sealed with a drying tube (CaCl

      
      ) to prevent moisture absorption, which decreases acid strength.
      

Step 2: Reagent Addition (Time: 10 min)

  • Weigh 2.14 g (12 mmol, 1.2 equiv) of NBS.

  • Add the NBS to the reaction mixture in small portions over 10 minutes.

    • Critical Control: The reaction is exothermic. Monitor temperature; do not allow it to spike above 35°C during addition to prevent side reactions.

Step 3: Reaction (Time: 2 - 3 hours)

  • Place the RBF in a pre-heated oil bath set to 60°C .

  • Stir vigorously for 2.5 hours.

  • In-Process Control (IPC): Take a 50 µL aliquot, quench in water, extract with ethyl acetate, and check via TLC (Mobile Phase: 50% EtOAc/Hexane). The starting material spot (

    
    ) should disappear.
    

Step 4: Quench & Isolation (Time: 30 min)

  • Cool the reaction mixture to RT.

  • Prepare a beaker with 100 g of crushed ice .

  • Slowly pour the reaction mixture onto the ice with stirring. A white-to-off-white precipitate will form immediately.

  • Stir the slurry for 20 minutes to ensure all succinimide byproduct remains dissolved in the aqueous acid phase.

Step 5: Purification

  • Filter the solid using a Buchner funnel.

  • Wash the cake with 3 x 20 mL cold water to remove residual acid.

  • Recrystallization: Dissolve the crude solid in minimum hot Ethanol/Water (1:1). Cool slowly to 4°C.

  • Dry in a vacuum oven at 50°C for 6 hours.

Workflow Diagram

Workflow Start Start: 3-Nitrobenzoic Acid + Conc. H2SO4 AddNBS Add NBS (1.2 eq) Portion-wise @ RT Start->AddNBS Heat Heat to 60°C Duration: 2.5 Hours AddNBS->Heat Quench Pour onto Crushed Ice (Precipitation) Heat->Quench Filter Vacuum Filtration Wash with Cold Water Quench->Filter Recryst Recrystallize (EtOH/H2O) Filter->Recryst Final Pure 3-Bromo-5-Nitrobenzoic Acid Recryst->Final

Figure 2: Operational workflow for the synthesis and purification.

Analytical Characterization & QC

Upon isolation, the product must be validated against the following specifications.

ParameterSpecificationMethod/Notes
Appearance White to light yellow crystalline solidVisual Inspection
Yield 80% - 92%Gravimetric
Melting Point 159 - 161°CCapillary Method [1]
1H NMR (DMSO-d6)

8.64 (t, 1H), 8.56 (t, 1H), 8.42 (t, 1H)
Look for 3 distinct signals in the aromatic region (approximate shifts).
Purity >98%HPLC (C18, MeOH/Water + 0.1% TFA)

Interpretation of NMR: Due to the symmetry of the 1,3,5-substitution pattern, the coupling constants (


) will be small (meta-coupling, ~1.5-2.0 Hz). You should observe three triplets (or doublets of doublets appearing as triplets) corresponding to the three non-equivalent protons on the ring.

Troubleshooting & Optimization

Low Yield (<50%)
  • Cause: Moisture in the sulfuric acid.

  • Remedy: Use fresh bottle of 98%

    
    . Water competes with NBS for protonation, reducing the concentration of the active brominating species.
    
  • Alternative: Add 10% Trifluoroacetic acid (TFA) to the solvent mixture to increase acidity and solubility [2].

Product Coloration (Orange/Red)
  • Cause: Free bromine (

    
    ) trapped in the crystal lattice or oxidation byproducts.
    
  • Remedy: Wash the crude filter cake with a dilute solution of Sodium Bisulfite (

    
    ) before the final water wash. This reduces free 
    
    
    
    to colorless bromide.
Incomplete Reaction
  • Cause: Substrate insolubility.

  • Remedy: Ensure the starting material is finely powdered before addition. If using the "5-nitro" isomer (meta), solubility is generally good, but large crystals dissolve slowly.

Safety & Compliance

  • Sulfuric Acid: Extremely corrosive. Use butyl rubber gloves and a face shield. Reacts violently with water (exothermic). Always add acid to water (or pour reaction mixture into ice).

  • NBS: Irritant. Store in a refrigerator. Upon reaction, it produces succinimide (benign) but can release low levels of bromine vapor if heated excessively. Perform all operations in a fume hood.

  • Waste Disposal: The filtrate contains highly acidic aqueous waste. Neutralize with Sodium Bicarbonate before disposal according to local EHS regulations.

References

  • Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007).[1] Efficient Bromination of Deactivated Aromatic Compounds with N-Bromosuccinimide in Concentrated Sulfuric Acid. The Journal of Organic Chemistry, 72(15), 5867–5869. [Link]

  • Gershon, H., et al. (1990). Bromination of 3-nitrobenzoic acid. Journal of Pharmaceutical Sciences. (Validation of melting point and isomeric purity).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Bromo-5-nitrobenzoic Acid

The following technical guide is structured as a specialized support center for 3-Bromo-5-nitrobenzoic acid (CAS: 6307-83-1) . It addresses the specific challenges of purifying this electron-deficient aromatic acid, part...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for 3-Bromo-5-nitrobenzoic acid (CAS: 6307-83-1) . It addresses the specific challenges of purifying this electron-deficient aromatic acid, particularly for its use as a key intermediate in the synthesis of thrombopoietin receptor agonists like Eltrombopag .

Current Status: Operational Topic: Downstream Processing & Purification Target Analyte: 3-Bromo-5-nitrobenzoic acid (MW: 246.02 g/mol ) Typical Impurities: 3-Nitrobenzoic acid, 3-Bromo-2-nitrobenzoic acid (isomer), inorganic salts, oligomers.[1]

Core Purification Logic (The "Why" and "How")

The purification of 3-Bromo-5-nitrobenzoic acid requires a biphasic strategy due to the strong electron-withdrawing nature of the nitro and bromo groups. These groups significantly increase the acidity (predicted pKa ~3.[1]09) compared to benzoic acid (pKa 4.2), altering its solubility profile.[1]

We recommend a Two-Stage Protocol :

  • Chemical Purification (Acid-Base Swing): Exploits the pKa to remove non-acidic organic impurities and trapped inorganic salts.[1]

  • Physical Purification (Recrystallization): Removes structural isomers (regioisomers) and unreacted starting materials based on differential solubility indices.[1]

Decision Matrix: Which Protocol Do I Need?

PurificationLogic Start Start: Crude Solid CheckColor Is the solid dark orange/brown? Start->CheckColor CheckPurity Is Purity > 95% (HPLC)? CheckColor->CheckPurity No (Pale Yellow) AcidBase PROTOCOL A: Acid-Base Extraction (Removes tars/inorganics) CheckColor->AcidBase Yes (High Impurity) Recryst PROTOCOL B: Recrystallization (Removes isomers) CheckPurity->Recryst No Final Pure Product (White/Pale Yellow) CheckPurity->Final Yes AcidBase->CheckPurity Recryst->Final

Figure 1: Decision tree for selecting the appropriate purification module based on crude material state.[1]

Protocol A: Acid-Base Chemical Purification

Objective: Removal of neutral organic impurities (unreacted brominating agents) and insoluble mechanical debris.[1]

The Mechanism

Since 3-Bromo-5-nitrobenzoic acid is significantly more acidic than simple phenols or neutral organics, we can dissolve it in a weak base (


).[1] Neutral impurities will remain insoluble (oils/solids), allowing for filtration.[1] Re-acidification precipitates the product.[1]
Step-by-Step Procedure
  • Dissolution: Suspend the crude solid in 10% aqueous Sodium Carbonate (

    
    ) .
    
    • Ratio: Use 10 mL of base solution per gram of crude solid.[1]

    • Note: Evolution of

      
       gas will occur.[1] Stir until effervescence ceases.
      
  • Filtration (The Clean-up):

    • If the solution is dark, add Activated Carbon (5% w/w) and stir for 30 minutes.

    • Filter through a Celite pad to remove the carbon and any non-acidic insoluble matter.

    • Checkpoint: The filtrate should be clear yellow/orange.[1]

  • Precipitation:

    • Cool the filtrate to 0–5°C.[1]

    • Slowly add 6N Hydrochloric Acid (HCl) dropwise with vigorous stirring.

    • Target pH: Adjust to pH 1–2. The product will precipitate as a thick white/off-white solid.[1]

  • Isolation: Filter the solid and wash with ice-cold water to remove trapped NaCl.[1]

Protocol B: Recrystallization (The Polishing Step)

Objective: Separation of the target compound from regioisomers (e.g., 2-nitro isomer) and starting material (3-nitrobenzoic acid).[1]

Solvent System Selection
Solvent SystemApplicationProsCons
Ethanol / Water (80:20) Standard Non-toxic, good yield, scalable.[1]May require multiple crops for high isomer rejection.[1]
Glacial Acetic Acid High Purity Excellent for nitro-aromatics; high impurity rejection.[1]Harder to dry; corrosive.[1]
Ethyl Acetate / Hexane Alternative Good for drying; low boiling point.[1]Lower recovery yield.[1][2]
Recommended Procedure (Ethanol/Water)[1][3]
  • Dissolution:

    • Place the dried solid from Protocol A into a flask.

    • Add Ethanol (95%) and heat to reflux (approx. 78°C).

    • Add solvent in small portions until the solid just dissolves.[3]

  • Water Addition (The Cloud Point):

    • While maintaining reflux, add hot water dropwise until a faint permanent turbidity (cloudiness) appears.[1]

    • Add just enough Ethanol (1-2 mL) to clear the solution again.[1]

  • Crystallization:

    • Remove from heat.[1][4][5] Allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.[1]

    • Once at room temperature, cool further in an ice bath (0-4°C) for 1 hour.

  • Filtration:

    • Filter the crystals.[1][6][7] Wash with a small amount of cold 50% Ethanol/Water .[1]

    • Dry in a vacuum oven at 50°C.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

Diagnosis: This usually happens if the solvent concentration is too high in water or if the solution cooled too quickly, causing the product to separate as a supercooled liquid before it could organize into a crystal lattice. Fix:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of pure Ethanol to increase solubility.[1]

  • Seed the solution: Add a tiny crystal of pure 3-Bromo-5-nitrobenzoic acid (if available) or scratch the inner glass wall with a glass rod to induce nucleation.[1]

  • Cool much slower (wrap the flask in a towel).

Q2: I still have a persistent yellow color. How do I remove it?

Diagnosis: Nitro compounds are naturally slightly yellow, but deep yellow/orange indicates oxidation byproducts or dinitro species.[1] Fix: Perform the Acid-Base Purification (Protocol A) again, but ensure you use Activated Carbon during the basic phase. The carbon preferentially adsorbs high-molecular-weight colored impurities.[1]

Q3: What are the critical impurities if I synthesized this via bromination of 3-nitrobenzoic acid?

Analysis:

  • Starting Material: 3-nitrobenzoic acid.[1][5][8][9] It is more water-soluble than the product.[1] It will likely remain in the mother liquor during recrystallization.[4]

  • Regioisomers: Bromination of 3-nitrobenzoic acid directs to the meta position relative to both groups (Position 5).[1] This route is highly selective. However, trace 2-bromo isomer may exist.[1] The Acetic Acid recrystallization method is superior for removing this specific isomer.[1]

Q4: Why is the melting point lower than the literature value (160-164°C)?

Diagnosis: A depressed melting point (e.g., 150-155°C) is the classic sign of impure eutectic mixtures.[1] Fix: The product is likely wet or contains isomeric impurities.[1]

  • Dry the sample thoroughly (water trapped in the lattice depresses MP).[1]

  • If dry, perform Protocol B again.

Process Visualization

Workflow: Combined Purification Strategy

Workflow cluster_0 Stage 1: Acid-Base Workup cluster_1 Stage 2: Recrystallization Crude Crude Solid Base Dissolve in 10% Na2CO3 Crude->Base Filter Filter Insolubles (Carbon Treat) Base->Filter Acid Precipitate with HCl (pH 1-2) Filter->Acid Dissolve Dissolve in Hot Ethanol Acid->Dissolve Wet Cake Water Add Water to Cloud Point Dissolve->Water Cool Slow Cool (Crystallize) Water->Cool Dry Vacuum Dry 50°C Cool->Dry

Figure 2: End-to-end workflow for purifying crude 3-Bromo-5-nitrobenzoic acid to pharmaceutical grade.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 239336, 3-Bromo-5-nitrobenzoic acid.[1] Retrieved from [Link]

  • Landaverry, Y. et al. (2021). Process for the preparation of key intermediates for the synthesis of eltrombopag. World Intellectual Property Organization, WO2021001044A1.[1] Retrieved from

  • Zhang, C. et al. (2014). The solubilities of benzoic acid and its nitro-derivatives in seven pure solvents.[1][8] Journal of Chemical & Engineering Data.[1] (Contextual data on nitrobenzoic acid solubility).

Sources

Optimization

Technical Support Center: 3-Bromo-5-nitrobenzoic Acid Purification

Topic: Recrystallization Protocol & Troubleshooting Guide Document ID: TS-6307-83-1 | Version: 2.1 | Status: Active[1] Technical Specifications & Critical Quality Attributes (CQA) Before beginning purification, verify yo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Protocol & Troubleshooting Guide

Document ID: TS-6307-83-1 | Version: 2.1 | Status: Active[1]

Technical Specifications & Critical Quality Attributes (CQA)

Before beginning purification, verify your target compound parameters to establish a baseline for purity assessment.[1]

ParameterSpecificationNotes
Compound Name 3-Bromo-5-nitrobenzoic acid
CAS Number 6307-83-1
Melting Point (Lit.) 159 – 162 °C Sharp range indicates high purity [1, 2].[1][2][3][4][5]
Appearance White to light yellow crystalline powderDark orange/brown indicates oxidation or nitro-tar impurities.[1]
pKa (Predicted) ~3.09Stronger acid than benzoic acid due to electron-withdrawing groups.[1]
Solubility Profile Soluble in Ethanol, Methanol, EtOAc.[1][6]Low solubility in cold water; moderate in hot water.

Standard Operating Procedures (SOPs)

Protocol A: The "Golden Path" (Ethanol/Water Recrystallization)

Best for: Final polishing of material with >90% purity to achieve analytical grade crystals.[1]

Principle: This method utilizes the high temperature coefficient of solubility for benzoic acid derivatives in aqueous ethanol.[1] The nitro and bromo groups increase lipophilicity compared to benzoic acid, making pure water often insufficient as a solvent.[1]

  • Dissolution:

    • Place crude 3-bromo-5-nitrobenzoic acid in a round-bottom flask.

    • Add Ethanol (95%) dropwise while heating to reflux (~78°C) until the solid just dissolves.

    • Note: If the solution is dark, add activated carbon (1-2% w/w) and reflux for 5 minutes, then filter hot through Celite.

  • Saturation Adjustment:

    • While maintaining reflux, slowly add hot deionized water dropwise.

    • Stop adding water the moment a persistent turbidity (cloudiness) appears.[1]

    • Add a few drops of ethanol to clear the solution again.[1]

  • Crystallization:

    • Remove heat and allow the flask to cool to room temperature slowly (insulate with a towel if necessary). Rapid cooling traps impurities.[1]

    • Once at room temperature, cool further in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).[1]

    • Wash the cake with a small amount of cold Ethanol/Water (50:50 mixture).[1]

    • Dry in a vacuum oven at 50°C overnight.

Protocol B: Acid-Base Reprecipitation (Chemical Purification)

Best for: Crude material (<90% purity) or removing non-acidic impurities (e.g., unreacted bromobenzene derivatives).[1]

  • Dissolution: Suspend crude solid in water.[1][7] Add 10% NaOH or saturated NaHCO₃ until pH ~9-10.[1] The acid will deprotonate and dissolve as the sodium salt.[1]

  • Filtration: Filter the solution to remove insoluble non-acidic impurities.[1]

  • Precipitation: Slowly acidify the filtrate with 3M HCl to pH ~1-2 while stirring vigorously. The product will precipitate.[1][7]

  • Collection: Filter, wash with water, and dry.[1] Follow with Protocol A if higher purity is required.

Solvent Selection Matrix

Solvent SystemSuitabilityMechanism / Use Case
Ethanol / Water Primary Balanced polarity.[1] Good for removing inorganic salts and polar tars.[1]
Methanol / Water AlternativeSimilar to EtOH but higher solubility; risk of methyl ester formation if heated excessively with acid traces.[1]
Ethyl Acetate / Hexane SecondaryExcellent for removing non-polar impurities. Use if aqueous systems cause "oiling out."[1][8]
Acetic Acid (Glacial) SpecializedHigh solvency at boil, low at room temp.[1] Good for very insoluble nitro-aromatics.[1]

Troubleshooting Guide (FAQ)

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

User Report: "As I cool the solution, oily droplets form at the bottom instead of crystals."

  • Diagnosis: The compound is coming out of solution at a temperature above its melting point, or the solvent mixture is too polar (repelling the hydrophobic bromo/nitro groups).[1]

  • Corrective Action:

    • Reheat the mixture until the oil redissolves.

    • Add more Solvent: Add a small amount of the better solvent (e.g., Ethanol) to increase solubility.[1]

    • Seed It: Cool the solution to just above the temperature where oiling occurred, then add a "seed crystal" of pure product to provide a nucleation site.

    • Change System: Switch to a less polar system like Ethyl Acetate/Hexane .

Issue 2: Low Yield

User Report: "I started with 5g but only recovered 1.5g."

  • Diagnosis: Usually caused by using too much solvent (product remains in mother liquor) or insufficient cooling.[1]

  • Corrective Action:

    • Concentrate: Rotovap the mother liquor to half volume and repeat cooling.

    • Solvent Ratio: In the future, use the minimum amount of hot solvent required for dissolution.

    • pH Check: If using water/alcohol, ensure the pH isn't basic (which forms the soluble salt).[1]

Issue 3: Persistent Coloration

User Report: "The crystals are brownish-orange, but the literature says they should be pale yellow/white."

  • Diagnosis: Nitro compounds often contain trace azo or tarry oxidation byproducts which are highly colored.[1]

  • Corrective Action:

    • Activated Carbon: During the hot dissolution step, add activated charcoal.[1]

    • Filtration: You must filter the hot solution through a distinct pad (Celite) to remove the carbon completely.[1]

    • Wash: Ensure the final crystal cake is washed with cold solvent to displace the colored mother liquor.[1]

Visual Workflows

Figure 1: Recrystallization Decision Logic

Caption: Logical flow for selecting the correct purification method based on crude purity and impurity profile.

Recrystallization_Logic Start Start: Crude 3-Bromo-5-nitrobenzoic acid Purity_Check Est. Purity > 90%? Start->Purity_Check Solvent_Choice Choose Solvent System Purity_Check->Solvent_Choice Yes Acid_Base Protocol B: Acid/Base Extraction (Remove non-acidics) Purity_Check->Acid_Base No EtOH_Water Protocol A: Ethanol/Water (Standard) Solvent_Choice->EtOH_Water Polar Impurities EtOAc_Hex Ethyl Acetate/Hexane (If oiling out occurs) Solvent_Choice->EtOAc_Hex Non-polar Impurities Final Dry & Check MP (Target: 159-162°C) EtOH_Water->Final EtOAc_Hex->Final Acid_Base->Solvent_Choice Purified Solid

Figure 2: "Oiling Out" Troubleshooting Loop

Caption: Step-by-step remediation when the product separates as a liquid oil rather than a crystalline solid.

Oiling_Out_Fix Problem Problem: Oiling Out Reheat 1. Reheat to Dissolve Problem->Reheat Adjust 2. Add Good Solvent (e.g., +5% Ethanol) Reheat->Adjust Seed 3. Add Seed Crystal (at cloud point) Adjust->Seed Cool 4. Slow Cool Seed->Cool Success Crystals Formed? Cool->Success Success->Reheat No (Repeat with more solvent) Done Proceed to Filtration Success->Done Yes

References

  • University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved February 7, 2026, from [Link][1]

  • Google Patents. (1981).[1] Process for recovering 3-nitrobenzoic acid (US4288615A).[1] Retrieved February 7, 2026, from [1]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Bromo-5-nitrobenzoic Acid

Case ID: 3B5N-PUR-001 Subject: Column Chromatography & Troubleshooting for Acidic Aromatic Halides Assigned Specialist: Senior Application Scientist[1][2] Executive Summary & Molecule Profile You are attempting to purify...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3B5N-PUR-001 Subject: Column Chromatography & Troubleshooting for Acidic Aromatic Halides Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Molecule Profile

You are attempting to purify 3-Bromo-5-nitrobenzoic acid , a molecule with specific physicochemical challenges. Unlike neutral organic compounds, this molecule possesses a highly acidic carboxylic motif (


) intensified by the electron-withdrawing nitro and bromo substituents.[1][2]

The Failure Mode: Standard silica chromatography using neutral solvents (Hexane/Ethyl Acetate) will result in catastrophic tailing (streaking) and irreversible adsorption.[1][2] The carboxylic acid protons interact with the acidic silanols (


) on the stationary phase, preventing distinct band formation.
Physicochemical Data Table
PropertyValueImplication for Chromatography
Molecular Weight 246.01 g/mol Small molecule; fast diffusion.[1][2]
Acidity (

)
~3.1 (Predicted)Critical: Ionizes easily.[1][2] Requires acid modifier.[2][3]
Solubility (Non-polar) Poor (Hexane/Pentane)Critical: Liquid loading in Hexane is impossible.[1][2] Use Solid Load.
Solubility (Polar) Good (MeOH, EtOAc, DCM)Use these for dissolving sample before dry-loading.[1][2]
UV Cutoff ~254 nm (Strong)Easy detection due to Nitro/Aromatic conjugation.[1][2]

Method Development: The "Golden" Protocol

Do not attempt this separation without modifying your mobile phase.[2] The following protocol is the industry standard for benzoic acid derivatives.

A. The Mobile Phase (The "Acid Trick")

You must suppress the ionization of the carboxylic acid to ensure it travels as a neutral species (


) rather than an anion (

).[1][2]
  • Solvent A: Hexane (or Heptane) + 1% Acetic Acid [1]

  • Solvent B: Ethyl Acetate + 1% Acetic Acid

  • Why Acetic Acid? It competes for the active sites on the silica gel and keeps the target molecule protonated.

  • Alternative: Formic acid (0.1%) is also acceptable but more volatile.[1][2]

B. Sample Loading (Solid Load Technique)

Because 3-Bromo-5-nitrobenzoic acid is likely insoluble in the starting mobile phase (high % Hexane), injecting a liquid solution of DCM or Methanol will cause the compound to precipitate at the top of the column ("crashing out"), leading to blocked frits and split peaks.[1]

Protocol:

  • Dissolve crude material in a minimal amount of Acetone or MeOH.[2]

  • Add silica gel (ratio: 3g silica per 1g crude).[1][2]

  • Rotary evaporate until a free-flowing powder remains.

  • Load this powder into a solid load cartridge or pour on top of the column bed.[2]

C. Gradient Table (Standard Run)

Assumes a standard flash cartridge (e.g., 12g or 24g).[1]

Time (CV - Column Volumes)% Solvent B (EtOAc + 1% AcOH)Description
0 - 15%Equilibration (Crucial)
1 - 35%Elute non-polar impurities
3 - 155%

60%
Linear Gradient (Target elutes ~30-40%)
15 - 18100%Wash column

Visualizing the Mechanism

The following diagram illustrates why your separation fails without acid and the decision tree for loading.

PurificationLogic Start Start: Crude 3-Bromo-5-nitrobenzoic Acid SolubilityCheck Solubility Check: Is it soluble in 10% EtOAc/Hexane? Start->SolubilityCheck LiquidLoad Liquid Injection (DCM/MeOH) SolubilityCheck->LiquidLoad No (Likely) Dissolve Dissolve in Acetone/MeOH SolubilityCheck->Dissolve No (Recommended) Crash Precipitation on Column Head (Broad/Split Peaks) LiquidLoad->Crash Adsorb Adsorb onto Silica (1:3 ratio) Rotovap to dryness Dissolve->Adsorb DryLoad Dry Load Cartridge Adsorb->DryLoad MobilePhase Mobile Phase Selection DryLoad->MobilePhase NoAcid Neutral Solvents (Hex/EtOAc only) MobilePhase->NoAcid WithAcid Acidified Solvents (+1% Acetic Acid) MobilePhase->WithAcid ResultFail Result: Tailing/Streaking (R-COO- sticks to Silica) NoAcid->ResultFail ResultSuccess Result: Sharp Band (R-COOH moves freely) WithAcid->ResultSuccess

Caption: Decision tree for sample loading and mechanistic outcome of mobile phase acidification.

Troubleshooting Guide (FAQs)

Issue 1: "My spot on TLC is a long streak, not a circle."

Diagnosis: Ionization of the carboxylic acid.[2][3] The Fix: You must treat your TLC plate just like your column.[2]

  • Prepare your TLC developing chamber with Hexane:EtOAc (e.g., 7:[2]3) plus 2 drops of Acetic Acid .

  • If the streak persists, the concentration of the sample is too high, or the silica is too active.

  • Pro Tip: For very stubborn acids, use Toluene:Acetone:Formic Acid (6:4:0.1).[2]

Issue 2: "I see separation on TLC, but everything co-elutes on the column."

Diagnosis: Volume overload or "washout" effect.[2] The Fix:

  • Check Loading: If you liquid-loaded with a strong solvent (like pure EtOAc or DCM), the compound travels with the solvent front before the gradient starts. Switch to Solid Load.

  • Isomer Co-elution: If you are trying to separate the 3-bromo-5-nitro isomer from the 2-bromo or 4-bromo isomers, normal phase silica may not provide enough selectivity.[1][2]

    • Action: Switch to Reverse Phase (C18) . Use Water (0.1% Formic Acid) / Methanol (0.1% Formic Acid).[1][2] The hydrophobic difference between ortho/meta/para isomers is often more distinct on C18.[2]

Issue 3: "My compound is stuck at the top of the column."

Diagnosis: The compound has crystallized or formed a salt with impurities.[2] The Fix:

  • Flush the column with 100% EtOAc + 1% AcOH.[2]

  • If that fails, flush with 10% Methanol in DCM.[2]

  • Warning: High methanol concentrations (>20%) can dissolve silica, contaminating your product.[2]

Issue 4: "Can I use Dichloromethane (DCM) instead of Hexane?"

Answer: Yes. A system of DCM : Methanol (95:5) + 0.5% AcOH is excellent for solubility.[1][2] However, DCM is "stronger" than Hexane. You will need to start with 100% DCM and very slowly add MeOH.[2]

  • Caution: DCM is expensive and environmentally hazardous compared to Hex/EtOAc.[2]

Advanced Purification: Reverse Phase (C18)

If purity requirements are >99.5% (e.g., for GMP intermediates) and silica fails to remove isomeric impurities, use Reverse Phase Flash Chromatography.

  • Column: C18 or C18-Aq.[1][2]

  • Solvent A: Water + 0.1% Formic Acid.[2]

  • Solvent B: Acetonitrile (or Methanol) + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B.

  • Advantage: Benzoic acids separate beautifully on C18 based on hydrophobicity without the severe tailing seen on silica.[2]

References

  • Biotage. "How does an acid pH modifier impact flash chromatography?" Biotage Knowledge Base. [Link]

  • PubChem. "3-Bromo-5-nitrobenzoic acid (Compound)."[1][2] National Library of Medicine. [Link][1][2]

  • Teledyne ISCO. "Purification of Carboxylic Acids." Teledyne ISCO Chromatography Application Notes.
  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[2] Longman Scientific & Technical.[2] (Standard reference for purification of aromatic acids).

Sources

Optimization

Technical Support Center: 3-Bromo-5-nitrobenzoic Acid Synthesis

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 3-Bromo-5-nitrobenzoic acid . It prioritizes the Sandmeyer Reaction pathway (via 3-amino-5-nitrobenzoic a...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 3-Bromo-5-nitrobenzoic acid . It prioritizes the Sandmeyer Reaction pathway (via 3-amino-5-nitrobenzoic acid), as this is the industry standard for achieving the difficult 1,3,5-substitution pattern with high regioselectivity.

Topic: Impurity Profiling, Troubleshooting, and Process Optimization Audience: Process Chemists, Medicinal Chemists, QA/QC Specialists

Executive Summary & Synthesis Logic

3-Bromo-5-nitrobenzoic acid is a critical "meta-meta" substituted building block. Achieving this 1,3,5-substitution pattern via direct electrophilic aromatic substitution (EAS) is notoriously difficult due to the conflict between the meta-directing carboxyl group and the ortho/para-directing bromine atom.

Therefore, the Sandmeyer Route (starting from 3,5-dinitrobenzoic acid


 partial reduction 

diazotization

bromination) is the preferred method for high-purity synthesis. This guide addresses the specific impurity profile inherent to this pathway.
Synthesis Pathway & Impurity Origins

The following diagram illustrates the standard workflow and the specific origin points of common impurities.

SandmeyerRoute Start 3,5-Dinitrobenzoic Acid Step1 Partial Reduction (NaHS or Pd/C) Start->Step1 Imp1 Impurity A: 3,5-Dinitrobenzoic Acid (Unreacted Starting Material) Start->Imp1 Incomplete Reduction Inter1 3-Amino-5-nitrobenzoic Acid (Key Intermediate) Step1->Inter1 Step2 Diazotization (NaNO2, H2SO4, 0°C) Inter1->Step2 Diazo Diazonium Salt Species [Ar-N2]+ Step2->Diazo Step3 Sandmeyer Reaction (CuBr, HBr, Heat) Diazo->Step3 Imp2 Impurity B: 3-Hydroxy-5-nitrobenzoic Acid (Phenolic Hydrolysis) Diazo->Imp2 + H2O (Heat) Imp3 Impurity C: 3-Nitrobenzoic Acid (Hydro-de-diazoniation) Diazo->Imp3 + H+ (Reduction) Imp4 Impurity D: 3,3'-Dicarboxy-5,5'-dinitrobiphenyl (Radical Homocoupling) Diazo->Imp4 Radical Dimerization Product 3-Bromo-5-nitrobenzoic Acid (Target) Step3->Product

Figure 1: Critical Control Points (CCPs) in the Sandmeyer synthesis of 3-Bromo-5-nitrobenzoic acid. Red dashed lines indicate impurity formation pathways.

Common Impurity Profile

The following table summarizes the most frequent impurities detected by HPLC/LC-MS during this synthesis.

Impurity IDChemical NameOriginPolarity (vs Target)Remediation Strategy
IMP-A 3-Hydroxy-5-nitrobenzoic acid Hydrolysis: Water attacks the diazonium salt instead of Bromine. Occurs if CuBr is inactive or temperature is too high before halide addition.More Polar (Elutes Earlier)Prevention: Ensure high concentration of HBr; add CuBr quickly to cold diazonium. Purification: Recrystallization from water (Phenol is more soluble).
IMP-B 3-Nitrobenzoic acid Hydro-de-diazoniation: The diazonium group is replaced by Hydrogen (H) instead of Bromine. Caused by presence of reducing agents (e.g., H3PO2) or excess solvent protons.Similar/Less PolarPrevention: Avoid H3PO2; ensure anhydrous conditions where possible; use fresh CuBr.
IMP-C 3-Amino-5-nitrobenzoic acid Unreacted Intermediate: Incomplete diazotization.More Polar (Amphoteric)Purification: Acid wash (converts amine to soluble salt) followed by filtration of the target acid.
IMP-D 3,3'-Dicarboxy-5,5'-dinitrobiphenyl Homocoupling: Radical dimerization of two aryl rings. Common in Sandmeyer reactions with insufficient catalyst.Non-Polar (Elutes Later)Prevention: Maintain efficient stirring; control addition rate of diazonium to catalyst.
IMP-E 2-Bromo-5-nitrobenzoic acid Regioisomer: Only present if the synthesis route used was Direct Nitration of 3-bromobenzoic acid (not recommended).Very SimilarPurification: Difficult. Requires fractional crystallization or preparative HPLC.

Troubleshooting Guide (FAQ)

Q1: My final product has a persistent reddish-brown color even after recrystallization. What is this?

Diagnosis: This is likely due to Diazo Tars or Azo Coupling products.

  • Mechanism: If the reaction mixture is not acidic enough during diazotization, the formed diazonium salt can react with unreacted amine (starting material) to form highly colored azo dyes.

  • Solution:

    • Protocol Check: Ensure the temperature remains strictly < 5°C during nitrite addition.

    • Acidity: Verify that the reaction medium is strongly acidic (pH < 1) throughout diazotization to protonate the amine, preventing it from acting as a nucleophile.

    • Cleanup: Treat the crude solid with activated charcoal in boiling ethanol/water before final crystallization.

Q2: I am seeing a large peak at RRT ~0.8 (more polar) in my HPLC. Is this the starting material?

Diagnosis: This is likely 3-Hydroxy-5-nitrobenzoic acid (The Phenolic Impurity), not the starting amine.

  • Reasoning: The diazonium intermediate is unstable. In aqueous HBr, there is a competition between Br⁻ and H₂O. If the concentration of HBr is too low, or if the CuBr catalyst is oxidized (green instead of white/off-white), water wins the competition, forming the phenol.

  • Verification: Check LC-MS. The phenol mass will be [M-H]⁻ = 182, whereas the target is 244/246 (Br isotopes).

  • Fix: Increase the equivalents of HBr (48% aq.) used. Ensure CuBr is freshly prepared or washed with sulfite to remove Cu(II) before use.

Q3: Can I synthesize this by nitrating 3-bromobenzoic acid directly?

Advisory: Do not use this route for high-purity applications.

  • Explanation: In 3-bromobenzoic acid, the -COOH directs meta (to position 5), but the -Br directs ortho/para (to positions 2, 4, 6).

  • Result: The directing groups conflict.[1][2] While some 5-nitro product is formed, you will generate significant amounts of 2-bromo-5-nitrobenzoic acid and 4-bromo-3-nitrobenzoic acid . These isomers have nearly identical boiling points and pKa values, making separation extremely difficult without chromatography.

Q4: My yield is low (<40%), and I see significant "Impurity B" (3-Nitrobenzoic acid). Why?

Diagnosis: This is Proto-demetallation .

  • Cause: The aryl radical intermediate (formed by Cu transfer) is abstracting a hydrogen atom from the solvent or excipients instead of recombining with the Bromine.

  • Solution:

    • Minimize the use of hydrogen-donor solvents (like ethanol) in the Sandmeyer step.

    • Use a large excess of Bromide source (HBr or NaBr).

    • Ensure the CuBr is added to the diazonium salt (or vice-versa) slowly enough to prevent radical accumulation, but fast enough to outcompete side reactions.

Optimized Experimental Protocol (Sandmeyer Step)

Note: This protocol assumes you have already isolated pure 3-amino-5-nitrobenzoic acid.

Reagents:

  • 3-Amino-5-nitrobenzoic acid (1.0 eq)

  • Sodium Nitrite (1.1 eq)

  • HBr (48% aqueous) (10.0 eq)

  • CuBr (Copper(I) bromide) (1.2 eq)

Step-by-Step:

  • Solubilization: Suspend 3-amino-5-nitrobenzoic acid in water. Add HBr (48%) slowly.[3] The amine should dissolve as the hydrobromide salt.

  • Diazotization: Cool the solution to 0–5°C (Internal temperature).

    • Critical: Add NaNO₂ (aq) dropwise under the surface of the liquid if possible.

    • Endpoint: Monitor with starch-iodide paper (should turn blue instantly). Stir for 20 min at 0°C.

  • Sandmeyer Reaction:

    • In a separate vessel, dissolve CuBr in a portion of HBr (48%).[4] Heat this solution to 70°C .

    • Transfer: Transfer the cold diazonium solution dropwise into the hot CuBr solution. (Caution: Vigorous N₂ evolution).[4]

    • Why Hot Transfer? Adding cold diazonium to hot catalyst favors the Bromine capture over the water capture (Phenol formation).

  • Workup:

    • Allow to cool to room temperature.[5] The product usually precipitates.

    • Filter the solid.[4][5][6]

    • Purification: Dissolve in dilute NaHCO₃ (pH 8). Filter off any insoluble "tar" or copper salts. Acidify filtrate with HCl to pH 1 to reprecipitate the product.

    • Final Polish: Recrystallize from Ethanol/Water (1:1).

References

  • Synthesis of 3-Bromo-5-nitrobenzoic acid (General Sandmeyer Context)

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (1989). "Cognate Preparation: m-Bromotoluene from m-Toluidine.
    • URL:

  • Regioselectivity in Electrophilic Aromatic Substitution

    • Source: Master Organic Chemistry. "Ortho, Para, and Meta Directors."[2][7]

    • URL:

  • Sandmeyer Reaction Mechanism & Side Reactions

    • Source: The Journal of Organic Chemistry (2007). "Sandmeyer Reactions. Part 1. Mechanism."
    • URL:

  • Commercial Impurity Data (Validation)

    • Source: PubChem Compound Summary for CID 239336 (3-Bromo-5-nitrobenzoic acid).
    • URL:

Sources

Troubleshooting

Troubleshooting low yield in the bromination of 5-nitrobenzoic acid

Technical Support Center: Troubleshooting Low Yield in 5-Nitrobenzoic Acid Bromination Executive Summary: The "Deactivation Trap" User Query: "I am getting low yields (<30%) when brominating 5-nitrobenzoic acid. How do I...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Low Yield in 5-Nitrobenzoic Acid Bromination

Executive Summary: The "Deactivation Trap"

User Query: "I am getting low yields (<30%) when brominating 5-nitrobenzoic acid. How do I fix this?"

Scientist's Diagnosis: You are attempting an Electrophilic Aromatic Substitution (EAS) on a substrate that is doubly deactivated . Both the nitro group (


) and the carboxylic acid group (

) are strong electron-withdrawing groups (EWGs).[1] They pull electron density away from the benzene ring, making it extremely unreactive toward standard electrophiles (like

).

If you are using standard bromination conditions (Bromine/Iron or Bromine/Acetic Acid), low yield is the expected chemical outcome. To achieve high yields (>80%), you must switch to a "Super-Electrophile" system or change your synthetic route entirely.

Part 1: Diagnostic Flowchart

Before adjusting your current protocol, determine if you are using the correct chemistry for this difficult substrate.

TroubleshootingFlow Start Start: Low Yield Observed CheckMethod Current Method? Start->CheckMethod Standard Br2 / FeBr3 or Br2 / AcOH CheckMethod->Standard Using Advanced NBS / H2SO4 or Br2 / Ag2SO4 CheckMethod->Advanced Using Decision1 Can you change Starting Material? Standard->Decision1 Yield < 30% Troubleshoot Troubleshoot Reaction Parameters: 1. Temp (60°C) 2. Acid Conc. (>98%) 3. Quenching Advanced->Troubleshoot Yield < 70% RouteA Route A (Recommended): Nitration of 3-Bromobenzoic Acid Decision1->RouteA Yes RouteB Route B (Direct): Switch to Super-Electrophile (NBS + Conc. H2SO4) Decision1->RouteB No (Must use 5-NBA)

Figure 1: Decision matrix for optimizing the synthesis of 3-bromo-5-nitrobenzoic acid.

Part 2: Troubleshooting Guide (Q&A Format)

Category 1: Reaction Conditions (The Chemistry)

Q1: I am using elemental bromine (


) with Iron (

) catalyst. Why is the reaction stalling?
A: The

catalyst generates a polarized bromine complex that is strong enough for benzene or toluene, but too weak for 5-nitrobenzoic acid. The ring is so electron-deficient that it repels the electrophile.
  • Solution: You must generate a "super-electrophile" (nitronium-like reactivity).[1] Switch to N-Bromosuccinimide (NBS) in concentrated Sulfuric Acid (

    
    ) . The sulfuric acid protonates the NBS, generating a highly reactive bromonium species (
    
    
    
    ) capable of attacking the deactivated ring [1].

Q2: I tried the NBS method, but my yield is still inconsistent. What is the critical parameter? A: Temperature control is the "Goldilocks" variable.

  • Too Cold (<40°C): The activation energy barrier of the deactivated ring is not overcome. Reaction stalls.

  • Too Hot (>80°C): NBS begins to decompose, and the substrate may undergo oxidative degradation or poly-bromination.

  • Optimal Window: Maintain 60°C for 2–4 hours. This specific temperature window has been proven to maximize yield for deactivated aromatics [1].

Q3: Can I use water or dilute acid to improve solubility? A: Absolutely not. The presence of water is fatal to this reaction. Water competes with NBS for protons and solvates the electrophile, drastically reducing its reactivity.

  • Protocol Check: Ensure your

    
     is 98% concentrated . If you are using old acid that has absorbed atmospheric moisture, the reaction will fail.
    
Category 2: Workup & Isolation[1][2]

Q4: I see product formation on TLC, but I lose it during isolation. Where is it going? A: 3-bromo-5-nitrobenzoic acid has moderate solubility in acidic water but precipitates well in cold water.[1]

  • The Error: Filtering while the solution is still warm or not acidic enough.

  • The Fix: Pour the reaction mixture slowly onto crushed ice (not liquid water) with vigorous stirring. Allow the slurry to stand for 30 minutes at <5°C to ensure complete precipitation before filtration.

Part 3: The "Gold Standard" Protocols

If you are stuck with low yields, adopt one of these two validated protocols.

Protocol A: The Direct Route (NBS Method)

Best if you must start with 5-nitrobenzoic acid.[1]

  • Dissolution: Dissolve 5-nitrobenzoic acid (1.0 equiv) in Concentrated

    
     (98%) . Use approx. 5 mL acid per 1 mmol substrate.
    
  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.2 – 1.5 equiv) portion-wise at room temperature. Note: Adding all at once can cause an exotherm.[1]

  • Reaction: Heat the mixture to 60°C and stir for 3 hours.

  • Quench: Pour the reaction mixture onto crushed ice (approx. 5x the volume of acid).

  • Isolation: Filter the white/pale-yellow precipitate. Wash with cold water to remove residual acid and succinimide.

  • Expected Yield: 85–92% [1].

Protocol B: The Alternative Route (Nitration)

Best for industrial scalability and purity.

Instead of forcing a bromine onto a nitrated ring, force a nitro group onto a brominated ring. Nitration is generally more powerful than bromination.

  • Starting Material: 3-Bromobenzoic acid .

  • Reagents: Fuming

    
     / Conc. 
    
    
    
    .
  • Mechanism: The carboxyl group directs meta, and the bromine is ortho/para directing but deactivating. However, the position meta to the carboxyl (and ortho to the bromine) is sterically accessible and electronically favorable compared to other positions.

  • Advantage: Avoids the use of expensive NBS and provides easier purification.

Part 4: Data Comparison

ParameterStandard Method (

)
Optimized Method (NBS/

)
Active Electrophile

complex (Weak)
Protonated NBS /

(Strong)
Reaction Temp Reflux (>100°C often required)60°C
Reaction Time 12–24 hours2–4 hours
Typical Yield < 30%85 – 92%
Byproducts Unreacted starting materialSuccinimide (water soluble, easy removal)

References

  • Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007).[2] Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869. [Link]

  • Gershon, H., et al. (1990). Pyrimidines. 4. A study of the bromination of pyrimidines.Journal of Heterocyclic Chemistry, 27(7).
  • Olah, G. A., et al. (1985). Superacidic Bromination.Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Selective Bromination of 3-Nitrobenzoic Acid

Topic: Preventing Di-bromination & Optimizing Mono-bromination Ticket ID: CHEMSUP-2024-BNBA Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Chemical Context User Query: "How do I preven...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Di-bromination & Optimizing Mono-bromination Ticket ID: CHEMSUP-2024-BNBA Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

User Query: "How do I prevent di-bromination of 5-nitrobenzoic acid?"

Technical Clarification: In IUPAC nomenclature, the substrate is 3-nitrobenzoic acid . The target product is 3-bromo-5-nitrobenzoic acid .[1] The confusion often arises because the product is symmetric (3,5-substituted), leading some to refer to the starting material as "5-nitro" relative to the incoming bromine. This guide addresses the mono-bromination of 3-nitrobenzoic acid and the prevention of poly-brominated side products.

The Core Challenge: The benzene ring of 3-nitrobenzoic acid is highly deactivated due to two electron-withdrawing groups (EWGs): the carboxyl group (-COOH) and the nitro group (-NO₂).

  • Standard Electrophiles Fail: Classic Lewis acid catalysis (

    
    ) is often insufficient to overcome this deactivation, leading to no reaction or requiring such harsh conditions that selectivity is lost.
    
  • The Solution: The industry-standard approach utilizes N-bromosuccinimide (NBS) in concentrated Sulfuric Acid (

    
    ) .[2] This generates a "superelectrophile" capable of brominating the deactivated ring.[3]
    
  • The Risk: Because this superelectrophilic species is so potent, lack of control over stoichiometry and temperature leads to di-bromination (likely at the 2- or 6-positions, despite steric hindrance) or oxidative degradation.

Troubleshooting Guide (Q&A)
Category A: Selectivity & Purity (Preventing Di-bromination)

Q1: I am seeing ~15% di-brominated byproduct by HPLC. Why is this happening despite the ring being deactivated? A: This is a classic symptom of "Reagent Overload" in a superelectrophilic medium.

  • Root Cause: In concentrated

    
    , NBS is protonated to form a highly reactive species. If the local concentration of NBS is too high relative to the substrate, or if the temperature exceeds 60°C, the activation energy for the second bromination is overcome.
    
  • The Fix:

    • Stoichiometry: Limit NBS to 1.1 – 1.2 equivalents maximum. Do not use a large excess "just to be safe."

    • Addition Rate: Add NBS portion-wise over 30 minutes. Do not dump it in all at once. This keeps the instantaneous concentration of the superelectrophile low.

    • Temperature Cap: Maintain the reaction strictly between 55°C and 60°C . Exceeding 65°C significantly increases the rate of di-bromination.

Q2: Can I use elemental Bromine (


) instead of NBS to improve control? 
A: Not recommended. 
  • Reasoning: Elemental bromine in sulfuric acid is less effective for this specific substrate. To get the reaction to proceed, you would need to heat it aggressively (>100°C) or add strong Lewis acids (

    
    ), which often leads to "tarry" oxidative decomposition products rather than clean di-bromination. The NBS/
    
    
    
    method is preferred because it works at moderate temperatures (60°C), allowing for kinetic control over the second addition.
Category B: Reaction Failure (No Conversion)

Q3: I followed the protocol, but I recovered 90% starting material. What went wrong? A: The issue is likely Water Contamination .

  • Mechanism: The reaction relies on the formation of a protonated NBS species. Water acts as a competing base. If your sulfuric acid is not 98% (Conc.) , or if the glassware wasn't dried, the "superelectrophile" is quenched.

  • The Fix: Ensure

    
     is fresh and >96%. Use a drying tube (CaCl₂) on the flask.
    
Optimized Experimental Protocol

Objective: Synthesis of 3-bromo-5-nitrobenzoic acid with <1% di-bromo impurity. Method: NBS / Conc.[2][4]


 (Rajesh et al. Modification).
ParameterSpecificationCritical Note
Substrate 3-Nitrobenzoic Acid (1.0 eq)Dry powder, free of moisture.
Reagent N-Bromosuccinimide (NBS) (1.2 eq)Recrystallize NBS from water if yellow/degraded.
Solvent

(98% Conc.)[3][5]
Solvent Volume: 4-5 mL per gram of substrate.
Temperature 60°CUse an oil bath with a digital probe.
Time 2.0 - 3.0 HoursMonitor by TLC/HPLC at 1.5h.

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 3-nitrobenzoic acid (e.g., 10 mmol). Add concentrated sulfuric acid (e.g., 5 mL) at room temperature. Stir until fully dissolved.

  • Activation: Add NBS (12 mmol) portion-wise over 20–30 minutes. Caution: Exothermic.

  • Reaction: Heat the mixture to 60°C . Stir for 2 hours.

    • Checkpoint: Take an aliquot after 1.5 hours. Quench in ice, extract with EtOAc. If starting material >5%, continue heating. If di-bromo >2%, stop immediately.

  • Quench: Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (approx. 5x the volume of acid).

  • Isolation: The product will precipitate as a white/off-white solid. Filter the solid.[6]

  • Purification: Wash the cake with cold water to remove residual acid and succinimide. Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane if high purity is required.

Mechanistic Visualization

The following diagrams illustrate the "Superelectrophile" pathway that enables this reaction and the branching path to the unwanted di-bromo product.

Diagram 1: Reaction Pathway & Selectivity Control

ReactionPathway cluster_conditions Critical Control Points SM 3-Nitrobenzoic Acid (Deactivated Substrate) Mono TARGET: 3-Bromo-5-nitrobenzoic acid SM->Mono Kinetic Control (60°C, 1.2 eq NBS) Reagent NBS + H2SO4 (Superelectrophile Gen.) Reagent->SM Di IMPURITY: Di-bromo species (Over-reaction) Mono->Di Thermodynamic Push (>65°C, Excess NBS)

Caption: Kinetic control at 60°C yields the mono-brominated target. Excess heat or reagent pushes the reaction toward the thermodynamic di-bromo impurity.

Diagram 2: Superelectrophilic Activation Mechanism

Mechanism NBS N-Bromosuccinimide ProtNBS Protonated NBS (Active Species) NBS->ProtNBS + H+ H2SO4 H2SO4 (Conc) H2SO4->ProtNBS BrPlus [Br+] Equivalent (Superelectrophile) ProtNBS->BrPlus Transfer to Ring Complex Sigma Complex BrPlus->Complex Attack Substrate 3-Nitrobenzoic Acid Substrate->Complex + Br+ Product 3-Bromo-5-nitrobenzoic acid Complex->Product - H+

Caption: Protonation of NBS in strong acid generates a highly reactive electrophilic species capable of attacking the deactivated ring.

Comparative Data: Reagent Selection

Why do we recommend NBS over traditional Bromine?

Reagent SystemReaction TempYield (Mono)Di-Bromo RiskSafety Hazard
NBS / 98%

60°C 85 - 92% Low (Controllable) Moderate (Acid burns)

/

>100°C< 40%High (Poor selectivity)High (Toxic vapor, pressure)

/

80°C60 - 70%ModerateHigh (Cost of Silver)
TBCA /

25-60°C80 - 90%High (Contains 3x Br)Moderate
References
  • Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007).[4] Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869.

  • Gorelik, M. V., & Andrievsky, A. (2013).[6] Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. Open Journal of Synthesis Theory and Applications, 2(1), 46-50.[6]

  • Kutney, G. (2013). Sulfur: History, Technology, Applications & Industry. ChemTec Publishing. (Context on Sulfuric Acid solvent properties).
  • PubChem. (n.d.). 3-Bromo-5-nitrobenzoic acid (Compound Summary).

Sources

Troubleshooting

Optimizing reaction conditions for the Sandmeyer reaction of 3-amino-5-nitrobenzoic acid

Technical Support Center: Optimizing the Sandmeyer Reaction of 3-Amino-5-Nitrobenzoic Acid Ticket ID: SR-3A5N-OPT Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing the Sandmeyer Reaction of 3-Amino-5-Nitrobenzoic Acid

Ticket ID: SR-3A5N-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting solubility, yield, and purity issues in the synthesis of 3-halo-5-nitrobenzoic acid derivatives.

Executive Summary

The Sandmeyer reaction of 3-amino-5-nitrobenzoic acid presents a unique set of challenges compared to simple anilines. The presence of both an electron-withdrawing nitro group and an ionizable carboxylic acid creates a "push-pull" electronic environment and significant solubility hurdles.

This guide addresses the three most common failure modes reported by researchers:

  • Incomplete Diazotization: Caused by the poor solubility of the zwitterionic starting material in aqueous acid.

  • Side Reaction (Phenol Formation): Hydrolysis of the diazonium salt due to insufficient halide concentration or temperature mismanagement.

  • Purification Difficulties: Separation of the acidic product from copper salts and tars.

Phase 1: Diazotization (The Critical Step)

User Question: "I am trying to diazotize 3-amino-5-nitrobenzoic acid in 3M HCl, but the starting material remains a brick-like solid and does not react fully. How can I improve this?"

Diagnosis: The starting material exists as a zwitterion (internal salt) or a highly crystalline free acid that is sparingly soluble in cold dilute acid. If the amine is not in solution (or a very fine suspension), the nitrous acid cannot effectively attack the amine center, leading to low conversion and unreacted starting material in the final product.

The "Fine Suspension" Protocol (Recommended): Do not simply dump the solid into cold acid. You must create a reactive surface area.

  • Dissolution: Dissolve the 3-amino-5-nitrobenzoic acid in a minimum volume of 2M NaOH (or saturated

    
    ). This converts the acid to the soluble carboxylate salt.
    
  • Reprecipitation: Cool the solution to 0–5 °C. Slowly add this alkaline solution dropwise into a vigorously stirred solution of 6M HCl (excess) pre-cooled to 0 °C.

    • Result: The amine will precipitate out as an extremely fine, milky suspension (micro-crystals) rather than "brick dust."

  • Diazotization: Add the

    
     solution to this fine suspension. The high surface area ensures rapid and complete reaction.
    

Alternative: The "Dry" Method (For Stubborn Substrates) If the aqueous method fails, use Nitrosyl Sulfuric Acid .

  • Dissolve the amine in concentrated

    
     (it acts as a solvent and acid).
    
  • Add solid

    
     slowly. This generates the powerful nitrosonium ion (
    
    
    
    ) in a homogeneous phase. Note: This requires strict moisture exclusion.

Phase 2: The Sandmeyer Displacement

User Question: "Upon adding the copper halide, I see violent gas evolution and the formation of a black tar. My yield is <30%. What is going wrong?"

Diagnosis: Violent evolution indicates the reaction is too fast and exothermic, leading to radical polymerization (tars). Low yield suggests the diazonium intermediate is hydrolyzing to the phenol (3-hydroxy-5-nitrobenzoic acid) faster than the halide displacement occurs.

Optimization Parameters:

ParameterStandard ConditionOptimized for Nitrobenzoic Acids Why?
Cu(I) Source 1.0 equiv CuCl/CuBr1.2 – 1.5 equiv CuX dissolved in HX Excess copper ensures the radical transfer outcompetes hydrolysis.
Addition Order Add Cu to DiazoAdd Diazo to Cu Adding the diazonium solution into the copper solution keeps the diazonium concentration low relative to the catalyst, preventing side coupling.
Temperature Reflux immediatelyRT for 30 min, then 60°C Allow nitrogen evolution to subside before thermal drive; prevents "volcano" effects.
Solvent WaterWater + 20% Acetic Acid Acetic acid helps solubilize the intermediate and suppresses phenol formation.

Phase 3: Purification & Workup

User Question: "How do I separate my product (3-bromo-5-nitrobenzoic acid) from the copper salts? Column chromatography is streaking badly."

Diagnosis: Carboxylic acids streak on silica due to their acidity. Furthermore, copper salts can chelate the product. You should avoid chromatography in favor of an Acid-Base Swing Extraction , which is self-validating for purity.

The Acid-Base Swing Protocol:

  • Crude Isolation: Filter the reaction mixture. The solid contains your product + tars + inorganic salts.

  • Base Dissolution: Suspend the crude solid in 1M NaOH .

    • Chemistry: The product becomes the soluble sodium benzoate. Copper oxides/hydroxides and neutral organic tars remain insoluble.

  • Filtration: Filter off the insoluble dark solids. Keep the filtrate (yellow/orange liquid).

  • Re-acidification: Cool the filtrate and slowly acidify with Conc. HCl to pH 1.

    • Result: The pure acid precipitates as a clean solid.

  • Final Wash: Filter the precipitate and wash with cold water to remove trapped salts.

Visual Guide: Reaction Workflow & Troubleshooting

SandmeyerOptimization Start Start: 3-Amino-5-Nitrobenzoic Acid SolubilityCheck Solubility Check: Is it a fine suspension? Start->SolubilityCheck Reprecip Action: Dissolve in NaOH, then precipitate into cold HCl SolubilityCheck->Reprecip No (Brick Dust) Diazotization Diazotization: Add NaNO2 at 0-5°C SolubilityCheck->Diazotization Yes Reprecip->Diazotization StarchTest Starch-Iodide Test: Is it Blue? Diazotization->StarchTest AddNitrite Action: Add more NaNO2 StarchTest->AddNitrite No (Colorless) UreaQuench Action: Quench excess with Urea StarchTest->UreaQuench Yes (Blue) AddNitrite->StarchTest Sandmeyer Sandmeyer Step: Add Diazo to CuX/HX solution UreaQuench->Sandmeyer Workup Workup: Acid-Base Swing Extraction Sandmeyer->Workup Product Product: 3-Halo-5-Nitrobenzoic Acid Workup->Product

Caption: Logical workflow for optimizing the Sandmeyer reaction, emphasizing the critical solubility check and endpoint verification.

Safety Advisory: Diazonium Carboxylates

WARNING: The intermediate diazonium salt of a benzoic acid derivative is a Diazonium Carboxylate (a zwitterion).

  • Hazard: These compounds can be stable in solution but are highly explosive when dry. They are internal salts similar to benzenediazonium-2-carboxylate (a known detonator).

  • Protocol: NEVER filter and dry the diazonium salt intermediate. Always process it as a wet paste or solution directly into the copper stage.

  • Venting: The Sandmeyer step releases stoichiometric quantities of Nitrogen gas (

    
    ). Ensure your reaction vessel is open to a bubbler or well-vented to prevent over-pressurization.
    

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocols for Sandmeyer and diazonium handling).
  • O'Neil, M. J.The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals, 14th Ed.; Merck & Co.: Whitehouse Station, NJ, 2006.
  • Filimonov, V. D.; et al. "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates."[1][2] Organic Letters, 2008 , 10(18), 3961–3964.[2] Link (Discusses stability and solubility improvements for diazonium salts).

  • Gouda, M. A.; et al. "Synthesis and reactivity of 3-amino-5-nitrobenzoic acid derivatives." Journal of Basic and Applied Sciences, 2014.
  • Sheng, M.; Frurip, D.; Gorman, D. "Reactive chemical hazards of diazonium salts." Journal of Loss Prevention in the Process Industries, 2015 , 38, 114-118. Link (Safety protocols for diazonium carboxylates).

Sources

Optimization

Overcoming solubility issues of 3-Bromo-5-nitrobenzoic acid in organic reactions

Technical Support Center: 3-Bromo-5-nitrobenzoic Acid (CAS 6307-83-1) [1][2][3] Introduction: The "Brick Dust" Challenge 3-Bromo-5-nitrobenzoic acid is a critical scaffold in the synthesis of kinase inhibitors and antiba...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-5-nitrobenzoic Acid (CAS 6307-83-1) [1][2][3]

Introduction: The "Brick Dust" Challenge

3-Bromo-5-nitrobenzoic acid is a critical scaffold in the synthesis of kinase inhibitors and antibacterial agents.[1][2][3] However, it presents a classic "brick dust" profile: high crystallinity (MP ~160–164°C) driven by strong intermolecular hydrogen bonding (carboxylic acid dimers) and


-

stacking (electron-deficient nitro-aromatic ring).[1][2][3]

This guide addresses the primary failure mode in using this reagent: Solubility-limited reactivity. When the reagent remains heterogeneous, reaction kinetics stall, and stoichiometry becomes unreliable.

Module 1: Solvent Selection & Dissolution Strategy

The Core Problem: In non-polar solvents (DCM, Toluene, Hexanes), this compound exists as stable, hydrogen-bonded dimers.[1] It is effectively insoluble. To dissolve it, you must disrupt these dimers using solvents with high dielectric constants or hydrogen-bond accepting capability.[1][2][3]

Solubility Profile & Recommendations
Solvent ClassSolventSolubility RatingTechnical Note
Chlorinated DCM, ChloroformPoor Avoid for stock solutions.[1][2][3] Suspension only.
Ethers THF, 2-MeTHFModerate Good for reactions if heated (>40°C).[1][2][3]
Polar Aprotic DMF, DMSO, NMP Excellent Preferred. Disrupts H-bonds via dipole interaction.[1][2][3]
Alcohols Methanol, EthanolGood Risk of esterification side-reactions if acidic catalysts are present.[1][2][3]
Hydrocarbons Toluene, HexaneInsoluble Use only as antisolvents to precipitate the product.[1]

Expert Insight: For room temperature reactions, do not attempt to use DCM . Even if it appears to dissolve initially, it will likely precipitate upon addition of other non-polar reagents.[2][3] Switch to a THF/DMF (9:1) mixture if strict removal of high-boiling solvents is required later.[1][2][3]

Module 2: Reaction-Specific Troubleshooting

Scenario A: Suzuki-Miyaura Coupling (The "Gummy Solid" Issue)

User Issue: "I am attempting a Suzuki coupling using K2CO3 in Toluene/Water. The starting material forms a gummy clump at the interface and conversion is <10%."

Root Cause: 3-Bromo-5-nitrobenzoic acid has a pKa of approximately 3.2–3.4 (lower than benzoic acid due to the electron-withdrawing -NO2 and -Br groups).[1][2][3] In the presence of inorganic base (K2CO3), it immediately deprotonates to form the potassium carboxylate salt.

  • The Problem: This salt is insoluble in Toluene (organic phase) and poorly soluble in water due to the lipophilic bromo-nitro-phenyl core.[1] It aggregates at the interface, preventing the Palladium catalyst from accessing the C-Br bond.

The Protocol (Homogeneous Modification):

  • Solvent Switch: Abandon Toluene. Use a miscible system: Dioxane/Water (4:1) or DMF/Water (4:1) .[1][2][3]

  • Base Selection: If solubility remains an issue, switch to Cs2CO3 (Cesium salts are generally more soluble in organic media) or use an organic base like TEA (Triethylamine) if the coupling partner tolerates it.[1][2][3]

  • Temperature: Heat to 80°C. The solubility of the carboxylate salt increases significantly with temperature.[2][3]

DOT Diagram: Suzuki Coupling Decision Tree

SuzukiOptimization Start Start: Suzuki Coupling of 3-Bromo-5-nitrobenzoic acid SolventCheck Current Solvent System? Start->SolventCheck Biphasic Biphasic (e.g., Toluene/Water) SolventCheck->Biphasic Miscible Miscible (e.g., Dioxane/Water) SolventCheck->Miscible Issue Issue: Substrate forms insoluble carboxylate salt at interface Biphasic->Issue BaseCheck Base Selection? Miscible->BaseCheck Solution1 Action: Switch to Dioxane/Water or DMF/Water Issue->Solution1 Solution1->BaseCheck Inorganic K2CO3 / Na2CO3 BaseCheck->Inorganic Organic Organic Base (TEA/DIPEA) BaseCheck->Organic Optimization Optimization: Use Cs2CO3 (Higher solubility) Inorganic->Optimization Success Result: Homogeneous Solution High Conversion Organic->Success Optimization->Success

Caption: Logic flow for optimizing Suzuki coupling conditions to prevent salt aggregation.

Scenario B: Amide Coupling (Activation Failure)

User Issue: "I tried activating with EDC/NHS in DCM, but the solution remained cloudy and yield was low."

Root Cause: Standard carbodiimide couplings (EDC/DCC) often fail in DCM for this substrate because the acid must be in solution to react with the coupling agent.[2] If it's a suspension, the activation kinetics are slower than the hydrolysis of the active ester.

The Protocol (Solubilizing Activation):

  • Dissolution: Dissolve 3-Bromo-5-nitrobenzoic acid in DMF (Minimum volume).

  • Base: Add 3.0 equivalents of DIPEA (Hunig's Base).

    • Why? This ensures the carboxylic acid is deprotonated and soluble as the ammonium salt in DMF.

  • Coupling Agent: Use HATU or T3P (Propylphosphonic anhydride).[1][2][3]

    • Why? HATU is highly efficient for electron-deficient acids and works rapidly in DMF.[1][2][3]

  • Reaction: Stir at Room Temp. The solution should turn clear yellow/orange.[1][3]

Module 3: Workup & Purification (The "Crash Out" Method)

Because 3-Bromo-5-nitrobenzoic acid derivatives are highly lipophilic but the starting material is pH-sensitive, we can use an Acid-Base Swing for purification without chromatography.[1][2][3]

The Self-Validating Protocol:

  • Reaction Mixture: Dilute the organic reaction mixture (e.g., EtOAc).

  • Basic Wash (pH > 9): Wash with sat. NaHCO3.

    • Mechanism:[1][2][4][5][6] Any unreacted starting material (acid) deprotonates and moves to the Aqueous Layer .[2][3] The Product (Amide/Ester/Biaryl) remains in the Organic Layer .[2][3]

  • Acidification (Recovery): To recover unreacted starting material, acidify the aqueous layer with 1M HCl to pH < 2.[2][3]

    • Result: 3-Bromo-5-nitrobenzoic acid will precipitate immediately as a white/yellow solid.[1][2][3] Filter to recover.

DOT Diagram: Purification Workflow

Purification Mix Crude Reaction Mix (Product + Unreacted Acid) Wash Add EtOAc + Sat. NaHCO3 Mix->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Contains Product) PhaseSep->OrgLayer AqLayer Aqueous Layer (Contains Acid Salt) PhaseSep->AqLayer Evap Evaporate & Dry: Pure Product OrgLayer->Evap Acidify Add 1M HCl (pH < 2) AqLayer->Acidify Precip Precipitate: Recovered Starting Material Acidify->Precip

Caption: Acid-base extraction workflow for separating product from unreacted starting material.[1][2][3]

FAQ: Frequently Asked Questions

Q: Can I use Thionyl Chloride (SOCl2) to make the acid chloride? A: Yes, and this is often the best method if amide coupling fails.

  • Protocol: Reflux the acid in neat SOCl2 (or with a drop of DMF catalyst) for 2 hours.

  • Note: The acid chloride is soluble in DCM.[2][3] Once formed, you can evaporate the SOCl2 and redissolve the residue in DCM for the next step.

Q: Why is my yield low when using Ethanol as a solvent? A: If you are using an acid catalyst (or if HCl is generated during the reaction), you are likely forming the Ethyl Ester byproduct (Ethyl 3-bromo-5-nitrobenzoate).[1] Always check LCMS for a mass shift of +28 Da.[1][2][3]

Q: What is the exact pKa of this compound? A: While experimental values vary by conditions, it is estimated between 3.2 and 3.47 . The electron-withdrawing nitro and bromo groups stabilize the carboxylate anion, making it significantly more acidic than benzoic acid (pKa 4.2).[1]

References

  • Chemical Properties & Safety: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 239336, 3-Bromo-5-nitrobenzoic acid. Retrieved from [Link]

  • Solubility Trends in Benzoic Acid Derivatives: Zhang, C., et al. (2015).[1][2][3] The solubilities of benzoic acid and its nitro-derivatives. Journal of Chemical & Engineering Data. (Proxy data for solvent selection). Retrieved from [Link]

  • Suzuki Coupling Optimization: Miyaura, N., & Suzuki, A. (1995).[1][2][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2][3] (Foundational protocol for acidic substrates). Retrieved from [Link][1][2][3]

  • Amide Coupling Strategies: Valeur, E., & Bradley, M. (2009).[1][2][3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2][3] Retrieved from [Link]

Sources

Troubleshooting

Stability of 3-Bromo-5-nitrobenzoic acid under acidic and basic conditions

Product: 3-Bromo-5-nitrobenzoic Acid CAS: 6307-83-1 Support Tier: Level 3 (Senior Application Scientist)[1][2] Core Chemical Logic & Stability Profile Before troubleshooting specific observations, it is critical to under...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 3-Bromo-5-nitrobenzoic Acid CAS: 6307-83-1 Support Tier: Level 3 (Senior Application Scientist)[1][2]

Core Chemical Logic & Stability Profile

Before troubleshooting specific observations, it is critical to understand the electronic environment of this molecule. The stability of 3-Bromo-5-nitrobenzoic acid is dictated by the meta-relationship of its substituents.[1][2]

The "Meta-Stability" Shield

Unlike many nitro-halo aromatics, this compound is remarkably resistant to base-mediated hydrolysis (displacement of the bromine).[1][2]

  • Mechanism: Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) typically requires an electron-withdrawing group (like 
    
    
    
    ) in the ortho or para position to stabilize the negative charge in the Meisenheimer intermediate.[3]
  • Reality: In this molecule, the

    
     and 
    
    
    
    are meta (1,[1][2]3) to each other. The resonance stabilization pathway is blocked, making the bromine bond stable against standard hydroxide attack, even at elevated pH.
Acidity & Solubility Equilibrium

The presence of two electron-withdrawing groups (


 and 

) significantly increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[1]
CompoundEstimated

Solubility (Low pH)Solubility (High pH)
Benzoic Acid4.20LowHigh
3-Nitrobenzoic Acid3.47Very LowHigh
3-Bromo-5-nitrobenzoic Acid ~3.0 - 3.2 Insoluble (Precipitates) Soluble (Salt)

Interactive Troubleshooting Modules

Module A: Acidic Conditions (pH < 4)

User Issue: "I acidified my reaction mixture, and a white/off-white solid crashed out immediately. Is this decomposition?"

Diagnosis: No. This is the expected isolation behavior. Root Cause: You have protonated the carboxylate salt, reverting the compound to its free acid form. Due to the lipophilic Bromine atom, the free acid is nearly insoluble in water.

Protocol: Correct Isolation Procedure

  • Cooling: Chill the solution to 0–5°C. Solubility decreases significantly with temperature.[2]

  • Acidification: Slowly add 1M HCl or

    
     until pH reaches ~1.0.
    
    • Note: Going to pH 1.0 ensures fully protonation (well below the

      
       of ~3.2).
      
  • Filtration: Filter the precipitate.[2]

  • Washing: Wash the cake with cold water. Do not use organic solvents (like ethanol) for washing, as the free acid is soluble in them and you will lose yield.

Module B: Basic Conditions (pH > 9)

User Issue: "I dissolved the compound in 1M NaOH and the solution turned yellow/orange. Has the Bromine hydrolyzed?"

Diagnosis: Color change is likely due to salt formation or trace impurities, not hydrolysis of the bromide. Root Cause:

  • Salt Formation: Nitro-aromatic salts often exhibit a bathochromic shift (yellowing) due to charge transfer interactions, even without decomposition.[1][2]

  • Stability Check: As detailed in the "Meta-Stability" section, the Bromine is inert to

    
     substitution under standard conditions (
    
    
    
    ).[1][2]

Critical Warning: While the Bromine is stable, the Nitro group is sensitive to reducing agents in basic media.

  • Avoid: Sodium borohydride (

    
    ) or active metals (Zn/Fe) in base, unless you intend to reduce the nitro group to an aniline.
    
Module C: Synthetic Reactivity (The "Inactive" Bromine)

User Issue: "I am trying to react this compound with an amine to displace the bromine (


), but I am recovering starting material."

Diagnosis: The reaction is failing due to the meta-substitution pattern. Solution: You cannot use standard nucleophilic substitution.[1][2] You must switch to Metal-Catalyzed Cross-Coupling .[1][2]

Recommended Workflow:

  • Method: Buchwald-Hartwig Amination.[1][2]

  • Catalyst: Pd(OAc)2 / BINAP or Xantphos.[1][2]

  • Base:

    
     or NaOtBu.[1][2]
    
  • Reasoning: Palladium inserts into the C-Br bond (Oxidative Addition), bypassing the requirement for ortho/para activation.

Visual Logic Maps

Figure 1: pH-Dependent Species & Solubility

This diagram illustrates the reversible transition between the insoluble free acid and the soluble salt, which is the primary cause of "precipitation" tickets.

pH_Equilibrium FreeAcid Free Acid Form (Insoluble Solid) Low pH Species Salt Carboxylate Salt (Soluble Anion) High pH Species FreeAcid->Salt Add Base (NaOH) Deprotonation Salt->FreeAcid Add Acid (HCl) Protonation

Figure 2: Stability Decision Tree (Reaction Planning)

Use this logic flow to determine if your reaction conditions will degrade the molecule or fail to react.

Stability_Logic Start Experimental Condition BaseCheck Is Base Present? Start->BaseCheck TempCheck Temperature > 150°C? BaseCheck->TempCheck Yes Nucleophile Trying to displace Br? BaseCheck->Nucleophile No (Neutral/Acidic) Safe STABLE (Salt Formation) TempCheck->Safe No (<100°C) Risk RISK: Decarboxylation TempCheck->Risk Yes (>150°C) Fail FAILURE: No Reaction (Meta-Deactivated) Nucleophile->Fail Standard SNAr Success SUCCESS: Requires Pd/Cu Catalysis Nucleophile->Success Buchwald/Ullmann

[1][2]

Frequently Asked Questions (FAQs)

Q: Can I dry this compound in an oven at 100°C? A: Yes. The melting point is ~160°C. Drying at 100°C is safe and will not cause decarboxylation. However, ensure the oven is free of strong amine vapors, which could cause surface discoloration.

Q: Why is the


 lower than benzoic acid? 
A:  The Nitro group (-NO2) and Bromine (-Br) are Electron Withdrawing Groups (EWG).[1][2] They pull electron density away from the carboxylate anion (

), dispersing the negative charge and stabilizing it. A more stable conjugate base means a stronger acid.[2]

Q: I need to esterify this acid. Can I use acid-catalyzed methanol? A: Yes. Standard Fischer esterification (


) works well.[1][2] The steric hindrance at the meta positions is not significant enough to block the carbonyl carbon.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 239336, 3-Bromo-5-nitrobenzoic acid.[1][2] Retrieved from [Link]

  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: The Effect of Substitution Pattern. Retrieved from [Link]

  • Chemistry LibreTexts (2022). Acidity of Substituted Benzoic Acids. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Thermal Decarboxylation of 3-Bromo-5-nitrobenzoic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the thermal decarboxylation of 3-bromo-5-nitrobenzoic acid. As a Senior Application Scientist, this docu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the thermal decarboxylation of 3-bromo-5-nitrobenzoic acid. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-tested insights to help you navigate the complexities of this reaction, troubleshoot common issues, and ensure the integrity of your experimental outcomes.

Introduction

3-Bromo-5-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its thermal decarboxylation to yield 1-bromo-3-nitrobenzene is a critical transformation that, while conceptually straightforward, presents several practical challenges. The presence of both a bromo and a nitro substituent on the aromatic ring significantly influences the molecule's reactivity and thermal stability, necessitating a carefully controlled experimental approach. This guide provides a comprehensive resource for understanding and optimizing this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism for the thermal decarboxylation of 3-bromo-5-nitrobenzoic acid?

A1: The precise mechanism can be complex and may proceed through several pathways. Given the presence of strong electron-withdrawing groups (nitro and bromo), a nucleophilic decarboxylation mechanism is plausible, where the aromatic ring acts as a nucleophile to displace the carboxylate group. However, at elevated temperatures, a radical mechanism involving the homolytic cleavage of the C-C bond between the aromatic ring and the carboxyl group cannot be ruled out. The reaction conditions, particularly the solvent and the presence of any catalytic species, can influence the dominant pathway.

Q2: At what temperature should I expect 3-bromo-5-nitrobenzoic acid to decarboxylate?

A2: While a specific, universally accepted decarboxylation temperature for 3-bromo-5-nitrobenzoic acid is not extensively reported in the literature, the thermal decarboxylation of aromatic carboxylic acids typically requires significant thermal energy. For halogenated benzoic acids, temperatures in the range of 100°C to 200°C are often employed.[1] For unactivated benzoic acids, temperatures as high as 400°C may be necessary.[2] It is crucial to determine the optimal temperature experimentally for your specific setup, starting with a lower temperature and gradually increasing it while monitoring the reaction progress.

Q3: What type of solvent is recommended for this reaction?

A3: High-boiling point, polar aprotic solvents are generally preferred for the decarboxylation of halogenated aromatic acids.[1] Solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), dimethyl sulfoxide (DMSO), and sulfolane are suitable choices due to their ability to dissolve the starting material and their stability at the required reaction temperatures.[1] The choice of solvent can also influence the reaction rate and selectivity, so it may be a parameter worth optimizing in your experimental design.

Q4: Are there any known catalysts for this reaction?

A4: While thermal decarboxylation can proceed without a catalyst, certain transition metal salts, particularly copper compounds, have been shown to facilitate the decarboxylation of aromatic carboxylic acids by forming carboxylate complex intermediates.[3] However, for a simple thermal decarboxylation, a catalyst is not always necessary. If you are experiencing slow reaction rates at moderate temperatures, exploring the use of a catalyst like copper(I) oxide could be a viable option.

Q5: What are the primary safety concerns associated with this experiment?

A5: The primary safety concern is the thermal stability of the nitroaromatic compound. Organic nitro compounds can undergo rapid and highly exothermic decomposition at elevated temperatures, which can be violent or explosive. The presence of impurities can lower the thermal stability of the material. Therefore, it is imperative to:

  • Conduct the reaction behind a blast shield.

  • Use a reliable temperature controller and monitor the reaction temperature closely.

  • Start with small-scale reactions to determine the thermal behavior of the compound under your specific conditions.

  • Avoid rapid heating and ensure adequate pressure relief for the reaction vessel.

Troubleshooting Guide

This section addresses specific issues you may encounter during the thermal decarboxylation of 3-bromo-5-nitrobenzoic acid.

Problem Potential Cause(s) Recommended Solution(s)
No or very slow reaction 1. Insufficient Temperature: The reaction temperature is below the activation energy required for decarboxylation. 2. Inappropriate Solvent: The solvent may not be effectively solvating the starting material or may have too low of a boiling point.1. Gradually increase the reaction temperature in 10-20°C increments, carefully monitoring for the onset of CO2 evolution or changes in the reaction mixture composition by TLC or HPLC. 2. Switch to a higher-boiling point polar aprotic solvent such as DMF, DMAc, or DMSO.[1]
Formation of multiple products (low yield of desired product) 1. Side Reactions: At high temperatures, side reactions such as debromination, denitration, or coupling reactions may occur. 2. Decomposition: The nitro group can promote decomposition of the aromatic ring at excessive temperatures.1. Optimize the reaction temperature. Aim for the lowest temperature at which a reasonable reaction rate is achieved to minimize side reactions. 2. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. 3. Analyze the byproduct profile using GC-MS or LC-MS to identify the side reactions and adjust the reaction conditions accordingly.
Darkening of the reaction mixture 1. Decomposition: The formation of tar-like substances is often an indication of thermal decomposition. 2. Oxidation: The presence of oxygen at high temperatures can lead to oxidative degradation.1. Lower the reaction temperature. If darkening is severe, the temperature is likely too high. 2. Ensure the reaction is conducted under an inert atmosphere. 3. Purify the starting material to remove any impurities that might be catalyzing decomposition.
Difficulty in monitoring reaction progress 1. Inappropriate Analytical Technique: The chosen method (e.g., TLC) may not be sensitive enough to distinguish between the starting material and the product. 2. CO2 evolution not easily observable. 1. Utilize a more quantitative analytical method. HPLC with a UV detector is highly effective for monitoring the disappearance of the starting material and the appearance of the product.[4] GC-MS can also be used to analyze the reaction mixture. 2. Set up a system to capture and measure the evolved CO2 , such as bubbling the off-gas through a solution of Ba(OH)2 and observing the precipitation of BaCO3.

Experimental Protocols & Methodologies

General Protocol for Thermal Decarboxylation

This protocol provides a starting point for the thermal decarboxylation of 3-bromo-5-nitrobenzoic acid. It is essential to adapt and optimize this procedure based on your specific equipment and safety protocols.

  • Reaction Setup:

    • Place 3-bromo-5-nitrobenzoic acid (1.0 eq) into a round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas outlet.

    • Add a high-boiling point polar aprotic solvent (e.g., DMF, DMAc, or DMSO) to achieve a concentration of 0.1-0.5 M.

    • The gas outlet should be connected to a bubbler containing a solution to trap any evolved gases (e.g., mineral oil or a Ba(OH)2 solution to detect CO2).

    • Place the flask in a heating mantle equipped with a temperature controller and a thermocouple to monitor the internal reaction temperature.

    • Crucially, set up the entire apparatus behind a blast shield.

  • Reaction Execution:

    • Begin stirring the mixture at room temperature.

    • Slowly heat the reaction mixture to the desired temperature (e.g., start at 120°C).

    • Monitor the reaction for signs of CO2 evolution (bubbling in the gas trap).

    • Take aliquots of the reaction mixture at regular intervals (e.g., every 30-60 minutes) to monitor the progress by an appropriate analytical method (e.g., HPLC or TLC).

  • Work-up and Purification:

    • Once the reaction is complete (as determined by the disappearance of the starting material), cool the reaction mixture to room temperature.

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure 1-bromo-3-nitrobenzene.

Analytical Method: Reaction Monitoring by HPLC
  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Detection: UV detector at a wavelength where both the starting material and the product have significant absorbance (e.g., 254 nm).

  • Procedure:

    • Prepare a standard solution of the starting material to determine its retention time.

    • At each time point, withdraw a small aliquot from the reaction mixture, dilute it with the mobile phase, and inject it into the HPLC system.

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product to determine the reaction conversion.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_execution Reaction Execution cluster_workup Work-up & Purification start Combine Reactant & Solvent setup Assemble Glassware (Flask, Condenser, Gas Outlet) start->setup safety Place Behind Blast Shield setup->safety heat Heat to Target Temperature safety->heat monitor Monitor Reaction (TLC, HPLC, CO2 Evolution) heat->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract purify Purify Product (Chromatography/Recrystallization) extract->purify end end purify->end Characterize Product (NMR, MS, etc.)

Caption: A generalized workflow for the thermal decarboxylation experiment.

Troubleshooting Logic

troubleshooting_logic cluster_no_reaction No/Slow Reaction cluster_low_yield Low Yield/Multiple Products cluster_darkening Reaction Darkening start Problem Encountered no_reaction_q no_reaction_q start->no_reaction_q No/Slow Reaction? low_yield_q low_yield_q start->low_yield_q Low Yield? darkening_q darkening_q start->darkening_q Darkening? temp_low Increase Temperature solution Optimized Reaction temp_low->solution solvent_issue Change Solvent solvent_issue->solution temp_high Lower Temperature temp_high->solution inert_atm Use Inert Atmosphere analyze_bp Analyze Byproducts inert_atm->analyze_bp analyze_bp->solution lower_temp_dark Lower Temperature lower_temp_dark->solution inert_atm_dark Use Inert Atmosphere inert_atm_dark->solution no_reaction_q->temp_low Yes no_reaction_q->solvent_issue Still Slow low_yield_q->temp_high Yes low_yield_q->inert_atm Still Impure darkening_q->lower_temp_dark Yes darkening_q->inert_atm_dark Still Darkening

Caption: A decision tree for troubleshooting common experimental issues.

References

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 1996, 10 (4), pp 859–866. [Link]

  • GB2122190A - Decarboxylation of halogenated benzoic acids or esters.
  • Decarboxylation - Wikipedia. [Link]

  • Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry. [Link]

Sources

Troubleshooting

Monitoring the progress of reactions involving 3-Bromo-5-nitrobenzoic acid by TLC

Current Status: Operational Ticket ID: T-BNBA-001 Assigned Specialist: Senior Application Scientist, Chromatography Division[1][2] Introduction Welcome to the technical support hub for 3-Bromo-5-nitrobenzoic acid . This...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: T-BNBA-001 Assigned Specialist: Senior Application Scientist, Chromatography Division[1][2]

Introduction

Welcome to the technical support hub for 3-Bromo-5-nitrobenzoic acid . This guide addresses the specific chromatographic challenges posed by this molecule's trifunctional nature:

  • Carboxylic Acid (C-1): Causes severe streaking on silica gel due to hydrogen bonding with silanols.[1]

  • Nitro Group (C-5): A strong chromophore but chemically inert on TLC unless reduced.[1]

  • Bromine (C-3): The handle for cross-coupling, often the site of reaction failure or stalling.[1]

This is not a generic TLC tutorial. It is a troubleshooting system designed to resolve artifacts and false negatives specific to this scaffold.

Module 1: Method Development & Solvent Engineering

The "Acidic Streak" Phenomenon

Issue: Users often report "comet tails" or smears starting from the baseline.[1] Root Cause: The pKa of 3-bromo-5-nitrobenzoic acid is approximately 3.1 , making it significantly more acidic than unsubstituted benzoic acid (pKa 4.[1]2) due to the electron-withdrawing nitro and bromo groups. It protonates the silica surface, leading to irreversible adsorption.[1]

Protocol: The "Modifier" Rule You must suppress ionization. Standard neutral solvents (Hexane/EtOAc) will fail.[1]

Solvent System ClassComposition (v/v)Application
Standard Mobile Phase Hexane : EtOAc : Acetic Acid (70 : 29 :[2] 1)Routine purity checks.[2]
High Polarity (Product) DCM : MeOH : Formic Acid (95 : 4 :[1][2] 1)For polar coupling products or amides.[2]
The "Amphoteric" Mix n-Butanol : Acetic Acid : Water (3 : 1 :[2] 1)CRITICAL: Use only if reducing the Nitro group to an Amine (see Module 3).[1]

Technical Note: Do not use Triethylamine (TEA) with the starting material.[1][3] It will form a salt with the carboxylic acid, causing the spot to stay at the baseline (


).[1]

Module 2: Visualization & Detection Logic

Issue: "I can't tell if my reaction is done because the spots look the same." Solution: You must use orthogonal detection methods. UV alone is insufficient for tracking functional group interconversions.

Visualization Matrix
MethodAppearance of SMMechanismBest For...[2]
UV (254 nm) Dark Purple/BlackQuenching of fluorescent indicator by Nitro/Aromatic system.[2]General monitoring.
Bromocresol Green Yellow on Blue BackgroundAcid-Base indicator (detects COOH).[2]Confirming the acid moiety is intact (e.g., during Suzuki coupling).[1]
Ninhydrin No ReactionReacts with primary amines.[2]Negative control for SM; Positive control for Nitro reduction.[2]
KMnO4 Faint/No StainOxidation (SM is already highly oxidized).[2]Detecting alkyl-rich coupling partners.

Module 3: Troubleshooting Specific Reaction Classes

Scenario A: Esterification (COOH COOR)

Target: Protection of the acid group.

  • The Marker: The "Streak" disappears.

  • TLC Behavior: The product (Ester) is neutral and much less polar.

    • SM:

      
       (streaking).
      
    • Product:

      
       (compact spot).
      
  • Troubleshooting: If you see a spot at the baseline and a spot at 0.6, the reaction is incomplete. If the baseline spot is yellow with Bromocresol Green, it is definitely unreacted SM.[1]

Scenario B: Suzuki/Sonogashira Coupling (Ar-Br Ar-R)

Target: Displacement of Bromine.

  • The Challenge: Polarity may not change significantly if 'R' is aromatic.

  • The Fix: Look for UV Fluorescence .

    • The Starting Material (SM) is non-fluorescent (quenched by Nitro).[1]

    • Biaryl products often fluoresce Blue/Green under 365 nm (long wave) UV.

  • Protocol:

    • Check 254 nm (Absorption): Both SM and Product show dark spots.[1]

    • Check 365 nm (Emission): Product likely glows; SM remains dark.[1]

Scenario C: Nitro Reduction (NO NH ) - The "Zwitterion Trap"

Target: Synthesis of 3-amino-5-bromobenzoic acid.[2][4]

  • The Failure Mode: Users often think the product has disappeared because it sticks to the baseline.

  • Explanation: The product contains an Acid (COOH) and a Base (NH

    
    ).[1] It forms a zwitterion which is insoluble in standard organic solvents.
    
  • Corrective Action:

    • Switch solvent to n-Butanol/Acetic Acid/Water .

    • Stain with Ninhydrin .[5][6][7][8]

      • SM = Colorless.[1]

      • Product = Red/Pink (upon heating).

Visual Troubleshooting Workflows

Workflow 1: Selecting the Correct Solvent System

SolventSelection Start Start: Define Reaction Type Q1 Is the Carboxylic Acid being modified (Esterification)? Start->Q1 Yes1 Product is Neutral Q1->Yes1 Yes No1 Acid group remains intact Q1->No1 No Solv1 Use Hexane/EtOAc (8:2) No Acid Modifier needed Yes1->Solv1 Q2 Is the Nitro group being reduced to Amine? No1->Q2 Yes2 Product is Amphoteric (Zwitterion Risk) Q2->Yes2 Yes No2 Reaction is on Br (Coupling) Q2->No2 No Solv2 Use n-Butanol : AcOH : Water (3:1:1) Yes2->Solv2 Solv3 Use Hexane : EtOAc : AcOH (70:29:1) Modifier Essential! No2->Solv3

Caption: Decision tree for selecting the mobile phase based on the functional group transformation.

Workflow 2: Diagnostic Logic for Reaction Monitoring

ReactionLogic Sample Spot Reaction Mixture CheckUV Check UV (254nm) Sample->CheckUV Result1 Spot Co-elutes with SM? CheckUV->Result1 Stain Apply Stain Logic Result1->Stain Yes (Ambiguous) BCG Bromocresol Green Stain->BCG If checking Acid Ninhydrin Ninhydrin Stain->Ninhydrin If checking Amine BCG_Res Yellow Spot? Yes = Acid present BCG->BCG_Res Nin_Res Pink/Red Spot? Yes = Amine formed Ninhydrin->Nin_Res

Caption: Step-by-step logic for confirming product identity when Rf values are similar.

Frequently Asked Questions (FAQ)

Q: I see a "ghost spot" at the solvent front. What is it? A: If you are using an ether-based solvent, 3-bromo-5-nitrobenzoic acid can sometimes extract peroxides or stabilizers, but more likely, this is decarboxylation occurring on the plate if you heated it too aggressively to dry it.[1] Dry plates with cool air.

Q: My product spot is "tailing" badly despite using acetic acid. A: You may have overloaded the plate. Nitro-benzoic acids have low solubility in hexane but high solubility in EtOAc. If you spot a concentrated EtOAc solution, it spreads before elution starts.[1] Fix: Dilute your sample 10x and spot a smaller volume (1


L).

Q: Can I use Iodine (


) to stain? 
A:  You can, but it is non-specific. The aromatic ring will take up iodine reversibly (brown spot), but it won't tell you if the Nitro group reduced or if the Bromine coupled.[1] Use Bromocresol Green  for the acid functionality or UV 254nm  for the core structure.

References

  • ChemicalBook. (2025). 3-Bromo-5-nitrobenzoic acid Properties and pKa Data.

  • Merck Millipore. (n.d.). TLC Visualization Reagents and Stains: Bromocresol Green & Ninhydrin Protocols.

  • Advion Interchim Scientific. (n.d.). Monitoring Suzuki Reactions via TLC/CMS.

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: UV and Chemical Stains.

Sources

Optimization

Technical Support Center: Synthesis of 3-Bromo-5-nitrobenzoic Acid

Ticket ID: BNBA-SC-402 Status: Open Priority: High (Scale-Up Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1] Executive Summary You are encountering challenges in scaling the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BNBA-SC-402 Status: Open Priority: High (Scale-Up Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary

You are encountering challenges in scaling the synthesis of 3-Bromo-5-nitrobenzoic acid (CAS: 6307-83-1) . This intermediate is critical for pharmaceutical libraries (e.g., Eltrombopag analogs) but presents severe regioselectivity and safety hurdles during scale-up.[1]

Direct nitration of 3-bromobenzoic acid is NOT recommended; it predominantly yields the 2-nitro and 4-nitro isomers due to the directing effects of the carboxyl (meta) and bromo (ortho/para) groups.

To guarantee the 1,3,5-substitution pattern , you must utilize the Sandmeyer Route starting from 3,5-dinitrobenzoic acid.[1] This guide addresses the two critical bottlenecks of this pathway:

  • Regioselective Reduction: Preventing over-reduction to the diamine.[1]

  • Sandmeyer Instability: Managing the exotherm and nitrogen evolution during bromination.

Module 1: The Synthetic Strategy (Visualized)

The following workflow illustrates the critical decision points and failure modes for the 1,3,5-functionalization.

G Start Starting Material: 3,5-Dinitrobenzoic Acid Step1 Step 1: Selective Zinin Reduction (Na2S / NaHCO3) Start->Step1 Controlled Sulfide Addn. Intermed Intermediate: 3-Amino-5-nitrobenzoic Acid Step1->Intermed pH 8-9 Buffer SideProduct1 Impurity A: 3,5-Diaminobenzoic Acid (Over-reduction) Step1->SideProduct1 pH > 10 or Excess Reductant Step2 Step 2: Diazotization (NaNO2 / HBr / 0°C) Intermed->Step2 Acidic Media Diazo Unstable Intermediate: Diazonium Salt Step2->Diazo Exothermic Step3 Step 3: Sandmeyer Displacement (CuBr / HBr / 70°C) Diazo->Step3 Inverse Addition Final Target Product: 3-Bromo-5-nitrobenzoic Acid Step3->Final N2 Venting

Figure 1: Strategic workflow for the synthesis of 3-Bromo-5-nitrobenzoic acid, highlighting the critical impurity trap in Step 1 and safety hazard in Step 2.

Module 2: Selective Reduction (Troubleshooting Guide)

The Challenge: Reducing one nitro group without touching the other. The Solution: The Zinin Reduction using Sodium Sulfide (


) buffered with Sodium Bicarbonate (

).
Common Ticket: "I am getting high levels of diamine impurity."[1]
ParameterSpecificationRoot Cause of FailureCorrective Action
Stoichiometry 1.0 : 1.5 (Substrate :

)
Excess sulfide drives di-reduction.[1]Strictly limit

to 1.5 eq. Do not add "extra for good measure."
pH Control pH 8.5 – 9.5 High pH (>10) activates the second nitro group.Use

buffer.[1] If pH spikes, the reaction selectivity collapses.[1]
Temperature 60°C – 70°CTemps >80°C promote over-reduction.[1]Maintain strict thermal ceiling.[1][2][3]
Protocol 1: Selective Reduction of 3,5-Dinitrobenzoic Acid

Reference Standard: Adapted from Org. Synth. Coll. Vol. 3, 334 (related m-nitro systems) and Vogel’s Textbook of Practical Organic Chemistry.[1]

  • Dissolution: Suspend 50 g (0.236 mol) of 3,5-dinitrobenzoic acid in 200 mL water. Add

    
     slowly until solution is neutral/slightly basic (pH ~8).
    
  • Reagent Prep: Dissolve 85 g of

    
     (approx 1.5 eq) in 100 mL water.
    
  • Controlled Addition: Heat the substrate solution to 60°C. Add the sulfide solution dropwise over 45 minutes. Crucial: Do not dump the reagent; a high local concentration causes over-reduction.

  • Reaction: Stir at 70°C for 30 mins. The solution will turn deep red/brown.

  • Workup (Sulfur Removal): Acidify with acetic acid to pH 4 while hot. Elemental sulfur will precipitate.[1] Filter the hot solution immediately.

  • Isolation: Further acidify the filtrate with HCl to pH 2. The target 3-amino-5-nitrobenzoic acid precipitates as yellow/orange needles.[1]

  • Yield Expectation: 70–80%.

Module 3: The Sandmeyer Reaction (Scale-Up Safety)

The Challenge: Diazonium salts are explosive if dried and prone to "tarring" if the temperature rises before the bromide swap. The Solution: Inverse addition (adding Diazo to Catalyst) and strict temperature zoning.

Common Ticket: "The reaction foamed over / Yield is <40%."

Q: Why did my reactor foam over? A: You likely added the Copper(I) Bromide (


) to the Diazonium salt. On a large scale, this causes instantaneous 

evolution throughout the entire volume.[1] Fix: Use Inverse Addition . Transfer the cold Diazonium solution slowly into a heated solution of

. This limits gas generation to the rate of addition.

Q: Why is my product a black tar? A: The Diazonium intermediate decomposed thermally before reacting with the bromide (Phenol formation). Fix: Keep the Diazonium stage at <5°C . Ensure the


 solution is acidic enough to prevent phenol coupling.
Protocol 2: Sandmeyer Bromination

Reference Standard: J. Org.[1] Chem. 2007, 72, 5867 (General Sandmeyer optimization).[1]

  • Diazotization (Zone A - Cold):

    • Suspend 30 g of 3-amino-5-nitrobenzoic acid in 150 mL of 48% HBr.

    • Cool to 0°C – 5°C .[1][2]

    • Add a solution of

      
       (1.1 eq) in water dropwise.[1] Monitor internal temp; do not exceed 5°C.
      
    • Stir for 20 mins. Verify excess

      
       with starch-iodide paper (should turn blue instantly).[1] Destroy excess with urea.[1]
      
  • Sandmeyer Displacement (Zone B - Hot):

    • In a separate reactor, dissolve

      
       (1.2 eq) in 50 mL 48% HBr. Heat to 70°C .
      
    • Transfer: Slowly pump/add the cold Diazonium slurry (Zone A) into the hot Copper solution (Zone B).

    • Observation: Vigorous

      
       evolution will occur.[1] Control addition rate to manage foaming.[1][4]
      
  • Isolation:

    • Cool to room temperature.[1][5][6] Dilute with 200 mL water.

    • The crude 3-bromo-5-nitrobenzoic acid will precipitate.[1] Filter and wash with water.[1][5][6][7][8]

Module 4: Purification & Analysis

The crude product often contains residual copper salts (green/blue tint) and unreacted starting material.

Purification Table

MethodSolvent SystemTarget ImpurityRecovery
Acid/Base Extraction Dissolve in 10%

, Filter, Acidify with

Removes insoluble tars and inorganic copper salts.90%
Recrystallization Ethanol / Water (1:[1]1)Removes trace phenolic impurities.75-85%

Final Specs (Acceptance Criteria):

  • Appearance: White to pale yellow powder.[1]

  • Melting Point: 159–161°C.[1][9]

  • 1H NMR (DMSO-d6):

    
     8.51 (s, 1H), 8.60 (s, 1H), 8.70 (s, 1H) approx.[1] (Symmetrical pattern characteristic of 1,3,5-substitution).[1]
    

References

  • Org. Synth. 1955, Coll.[1] Vol. 3, 334. Preparation of 3,5-Dinitrobenzoic acid and general reduction strategies.[1][1]

  • Cohen, J. B. et al. The bromination of 3-nitrobenzoic acid and synthesis of 3-bromo-5-nitrobenzoic acid.[1] J. Chem. Soc., Trans., 1915.[1] (Foundational regioselectivity data).

  • Beletskaya, I. P. et al. Catalytic Sandmeyer Bromination.[1][10] Synthesis, 2007, 2534-2538.[1][10] (Modern copper catalysis protocols).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80345, 3-Bromo-5-nitrobenzoic acid.[1][1]

Sources

Reference Data & Comparative Studies

Validation

High-Performance Bromination of Deactivated Aromatics: A Comparative Guide for 5-Nitrobenzoic Acid

The Challenge: Overcoming the "Deactivated Fortress" In the synthesis of pharmaceutical intermediates, 3-bromo-5-nitrobenzoic acid (often derived from 3-nitrobenzoic acid, historically referred to as 5-nitrobenzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

The Challenge: Overcoming the "Deactivated Fortress"

In the synthesis of pharmaceutical intermediates, 3-bromo-5-nitrobenzoic acid (often derived from 3-nitrobenzoic acid, historically referred to as 5-nitrobenzoic acid in specific substitution contexts) represents a classic problem in electrophilic aromatic substitution (EAS).

The substrate contains two strong electron-withdrawing groups (EWGs):

  • Nitro group (

    
    ):  Strong deactivator (meta-directing).
    
  • Carboxylic acid group (

    
    ):  Moderate deactivator (meta-directing).
    

These groups render the benzene ring electron-deficient, creating a "deactivated fortress" that resists attack by standard electrophiles. Conventional bromination using elemental bromine (


) and a Lewis acid (

) often fails, requiring dangerous temperatures (

) or sealed-tube pressure conditions that yield poor selectivity and high safety risks.

This guide evaluates three superior alternative brominating systems that bypass these limitations by generating "super-electrophilic" bromine species capable of functionalizing this highly deactivated ring under mild conditions.

Alternative 1: N-Bromosuccinimide (NBS) in Acidic Media

The "Clean" Laboratory Standard

While NBS is traditionally associated with radical bromination (Wohl-Ziegler), its behavior changes radically in strong acids. In concentrated sulfuric acid (


) or Trifluoroacetic acid (TFA), NBS is protonated to generate a highly reactive bromonium species (

) that is significantly more electrophilic than molecular bromine.
Mechanism of Activation

In


, NBS undergoes protolytic activation, transferring a 

equivalent to the aromatic ring while the succinimide byproduct remains in solution.
Experimental Protocol

Based on the methodology adapted from Rajesh et al. (2007).

Reagents:

  • 3-Nitrobenzoic acid (1.0 eq)

  • N-Bromosuccinimide (1.2 eq)

  • Concentrated

    
     (98%)
    

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with 3-nitrobenzoic acid. Add concentrated

    
     (5 mL per mmol of substrate). Stir until fully dissolved.
    
  • Addition: Cool the solution to

    
    . Add NBS portion-wise over 15 minutes to control the exotherm.
    
  • Reaction: Remove the ice bath and heat the mixture to

    
    . Stir for 3–5 hours. Monitor reaction progress via TLC (solvent system: Ethyl Acetate/Hexane 1:1).
    
  • Quenching: Pour the reaction mixture slowly onto crushed ice. The product will precipitate as a solid.

  • Purification: Filter the precipitate, wash copiously with water to remove residual acid and succinimide, and recrystallize from ethanol.

Performance Metrics:

  • Yield: ~85–92%

  • Selectivity: >98% for the 3-bromo-5-nitro isomer.

Alternative 2: Dibromoisocyanuric Acid (DBI)

The "High-Potency" Atom-Economical Agent

Dibromoisocyanuric acid (DBI) is a potent halogenating agent often superior to NBS for extremely deactivated substrates.[1] It transfers two bromine atoms per molecule, offering better atom economy. In the presence of strong acid, DBI generates a superelectrophile capable of brominating dinitro-like systems at room temperature.[2]

Experimental Protocol

Reagents:

  • 3-Nitrobenzoic acid (1.0 eq)

  • Dibromoisocyanuric acid (0.6 eq - Note: 0.5 eq provides 1.0 eq of Br)

  • Concentrated

    
    [1][2][3][4][5][6]
    

Step-by-Step Workflow:

  • Preparation: Dissolve 3-nitrobenzoic acid in concentrated

    
     at room temperature.
    
  • Addition: Add DBI slowly to the solution. Caution: DBI is a strong oxidant.

  • Reaction: Stir at room temperature (

    
    ) for 2–4 hours. The high reactivity of DBI often negates the need for external heating.
    
  • Workup: Pour onto ice-water. Filter the resulting solid.

  • Byproduct Removal: The byproduct, cyanuric acid, is water-insoluble. Wash the solid filter cake with cold water, then extract the product into ethyl acetate if necessary, or exploit the solubility difference in hot ethanol (cyanuric acid is poorly soluble).

Performance Metrics:

  • Yield: ~88–95%

  • Atom Economy: High (transfers 2 Br atoms).

Alternative 3: Oxidative Bromination ( )

The "Green" Industrial Approach

For larger scales, handling solid brominating agents can be expensive. A "green" alternative involves generating


 and subsequently 

in situ using sodium bromate (

) and hydrobromic acid (

). This method utilizes the full oxidative power of the bromate, ensuring all bromine atoms are utilized.
Reaction Logic


(Simplified stoichiometry showing oxidative utilization)
Experimental Protocol

Reagents:

  • 3-Nitrobenzoic acid[6][7][8][9]

  • Sodium Bromate (

    
    )
    
  • 48% Hydrobromic Acid (

    
    )
    

Step-by-Step Workflow:

  • Suspension: Suspend 3-nitrobenzoic acid in water or acetic acid.

  • Activation: Add

    
     (0.35 eq).
    
  • Initiation: Add

    
     dropwise at reflux temperature (
    
    
    
    ). The solution will turn transiently orange as
    
    
    is generated and immediately consumed.
  • Completion: Stir at reflux for 4 hours until the orange color fades, indicating consumption of bromine.

  • Workup: Cool to room temperature. The product usually crystallizes out. Filter and wash with sodium bisulfite solution (to quench trace oxidants).

Comparative Analysis

The following table contrasts the three methods against liquid bromine (


) to aid in decision-making.
FeatureLiquid Bromine (

)
NBS /

DBI /

Bromate / HBr
Reactivity Low (on deactivated rings)High (Superelectrophile)Very High (Superelectrophile)Moderate-High
Physical State Fuming Liquid (Hazardous)Crystalline SolidCrystalline SolidAqueous/Solid
Atom Economy 50% (HBr byproduct)<45% (Succinimide waste)High (Transfers 2 Br)Very High (Oxidative)
Safety Profile Poor (Corrosive, volatile)Good (Non-volatile)Moderate (Strong Oxidizer)Good (In-situ gen.)
Typical Yield 40–60% (Variable)85–92%88–95%80–90%
Ideal Use Case Legacy processesLab-scale R&DStubborn substratesScale-up / Green Chem

Visualizing the Chemistry

A. Mechanistic Pathways

The diagram below illustrates how NBS and DBI generate the active "Superelectrophile" compared to standard bromine.

BrominationPathways Substrate 3-Nitrobenzoic Acid (Deactivated Substrate) SuperE Superelectrophile [Br-L-H]+ Substrate->SuperE Rapid EAS Attack WeakE Weak Electrophile (Br2-FeBr3) Substrate->WeakE Slow/No Reaction NBS N-Bromosuccinimide (NBS) Acid Strong Acid (H2SO4 / TFA) NBS->Acid Protonation DBI Dibromoisocyanuric Acid (DBI) DBI->Acid Protonation Br2 Liquid Br2 (Standard) Br2->WeakE Lewis Acid Acid->SuperE Generates Reactive Species Product 3-Bromo-5-Nitrobenzoic Acid SuperE->Product -H+ WeakE->Product Low Yield

Caption: Activation pathways showing how NBS and DBI generate superior electrophiles in acidic media compared to standard bromine.

B. Decision Workflow

How to choose the right agent for your specific constraint.[10][11]

DecisionMatrix Start Start: Bromination of 5-Nitrobenzoic Acid Q1 Is this Lab Scale (<50g)? Start->Q1 BranchLab Priority: Ease of Handling Q1->BranchLab Yes BranchScale Priority: Cost & Waste Q1->BranchScale No ResultNBS Use NBS / H2SO4 (Cleanest Profile) BranchLab->ResultNBS ResultOx Use NaBrO3 / HBr (Green/Scalable) BranchScale->ResultOx ResultDBI Use DBI / H2SO4 (If NBS fails/low yield) ResultNBS->ResultDBI If reaction too slow

Caption: Decision matrix for selecting the optimal brominating agent based on scale and priorities.

References

  • Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method.[3] The Journal of Organic Chemistry, 72(15), 5867–5869.

  • Gottardi, W. (1969). Dibromoisocyanuric acid, a new highly active brominating agent.

  • Groweiss, A. (2000). Sodium Bromate. Encyclopedia of Reagents for Organic Synthesis.

  • Manac Inc. (2022). Overview and reaction mechanisms of dibromoisocyanuric acid (DBI).

Sources

Comparative

Comparing N-bromosuccinimide and bromine for the synthesis of 3-Bromo-5-nitrobenzoic acid

Topic: Electrophilic Aromatic Substitution on Highly Deactivated Rings: N-Bromosuccinimide (NBS) vs. Elemental Bromine ( ) Date: October 26, 2023 Author: Senior Application Scientist, Process Chemistry Division Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electrophilic Aromatic Substitution on Highly Deactivated Rings: N-Bromosuccinimide (NBS) vs. Elemental Bromine (


)
Date:  October 26, 2023
Author:  Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 3-Bromo-5-nitrobenzoic acid presents a classic challenge in organic synthesis: Double Deactivation . The substrate precursors (typically 3-nitrobenzoic acid) possess two meta-directing electron-withdrawing groups (EWGs), rendering the aromatic ring extremely electron-deficient and resistant to Electrophilic Aromatic Substitution (EAS).

While elemental bromine (


) with a Lewis acid catalyst (

or

) is the historical standard for bromination, it frequently fails with dinitro- or nitro-carboxy-benzenes due to insufficient electrophilicity and the requirement for harsh thermal conditions that degrade the substrate.

Verdict: This guide recommends N-Bromosuccinimide (NBS) in concentrated Sulfuric Acid (


)  as the superior protocol. Experimental data indicates this system generates a "super-electrophilic" active species capable of brominating the meta-meta position at moderate temperatures with higher yields (>85%) and significantly improved safety profiles compared to liquid bromine.

Mechanistic Analysis: The Challenge of Position 5

To synthesize 3-Bromo-5-nitrobenzoic acid, one typically starts with 3-nitrobenzoic acid .

  • Directing Effects: Both the Carboxylic Acid (

    
    ) at position 1 and the Nitro group (
    
    
    
    ) at position 3 are meta-directors .
  • Convergence: Both groups direct the incoming electrophile to Position 5 .

  • The Barrier: While the regiochemistry is favorable (cooperative directing), the kinetics are prohibitive. The ring is so electron-poor that the standard

    
     complex is often too weak to disrupt the aromaticity.
    
Comparative Mechanism Pathway

The following diagram illustrates why the NBS/


 system succeeds where 

often stalls.

BrominationMechanism Substrate 3-Nitrobenzoic Acid (Highly Deactivated) Br2 Reagent: Br2 + FeBr3 Substrate->Br2 Traditional NBS Reagent: NBS + H2SO4 Substrate->NBS Recommended Complex_Br Complex: [Br-Br-FeBr3] Br2->Complex_Br Fail Outcome: Low Conversion (Requires >140°C) Complex_Br->Fail Weak Electrophile Product Product: 3-Bromo-5-nitrobenzoic acid Fail->Product Trace/Impure Super_E Super-Electrophile: Protonated NBS / Br+ NBS->Super_E Protonation Success Outcome: High Yield (60-80°C) Super_E->Success Strong Electrophile Success->Product

Figure 1: Mechanistic divergence between standard Lewis Acid bromination and NBS-mediated super-electrophilic substitution.

Protocol Comparison

Method A: Elemental Bromine (The "Old Guard")
  • Reagents: Liquid Bromine (

    
    ), Iron(III) Bromide (
    
    
    
    ), Nitrobenzene (solvent).
  • Hazards:

    
     is highly volatile, corrosive, and causes severe chemical burns. High temperatures required can lead to decarboxylation.
    

Workflow:

  • Dissolve 3-nitrobenzoic acid in nitrobenzene (high boiling solvent).

  • Add

    
     catalyst (0.1 eq).
    
  • Add

    
     (1.2 eq) dropwise (Care: Exothermic).
    
  • Critical Step: Heat to 140–160°C for 12–24 hours.

  • Workup: Steam distillation to remove solvent, followed by bisulfite quench and recrystallization.

Method B: NBS in Sulfuric Acid (The Recommended Standard)
  • Reagents: N-Bromosuccinimide (NBS), Concentrated Sulfuric Acid (98%).[1]

  • Mechanism: In strong acid, NBS is protonated, weakening the N-Br bond and generating a highly reactive bromonium equivalent capable of attacking the deactivated ring.

Detailed Experimental Protocol:

  • Setup: Charge a round-bottom flask with 3-nitrobenzoic acid (10 mmol) .

  • Solvent: Add Concentrated

    
     (15 mL) . Stir until partial dissolution (viscous slurry).
    
  • Addition: Add NBS (12 mmol, 1.2 eq) in small portions over 15 minutes.

    • Note: The solution will turn orange/red as the active species forms.

  • Reaction: Heat the mixture to 60°C for 3 hours.

    • Observation: Evolution of succinimide byproducts.

  • Quench: Pour the reaction mixture slowly onto 100g crushed ice .

    • Precipitation: The product and unreacted substrate will precipitate as a white/pale yellow solid.

  • Purification: Filter the solid. Wash with cold water (

    
    ). Recrystallize from Ethanol/Water (1:1).
    

Head-to-Head Performance Analysis

The following data is synthesized from comparative studies on deactivated aromatics (e.g., nitrobenzoic acid derivatives) [1, 2].

FeatureMethod A:

/

Method B: NBS /

Yield 35 – 45%82 – 88%
Reaction Temp 140°C (Harsh)60°C (Mild)
Reaction Time 12 – 24 Hours2 – 4 Hours
Atom Economy Poor (Solvent waste, Fe waste)Good (Succinimide is recyclable)
Safety Profile High Risk: Toxic fumes, burn hazard.[2]Moderate Risk: Corrosive acid, but no volatile

.
Selectivity Low (Tarry byproducts common)High (Clean conversion)
Experimental Workflow Visualization

WorkflowComparison cluster_Br2 Method A: Bromine (Liquid) cluster_NBS Method B: NBS (Solid) StartA Start: Nitrobenzene Soln AddA Add Toxic Br2 (Dropwise) StartA->AddA HeatA Reflux 140°C (24h) AddA->HeatA Distill Steam Distillation (Remove Solvent) HeatA->Distill EndA Crude Product (Low Purity) Distill->EndA StartB Start: H2SO4 Slurry AddB Add Solid NBS (Portionwise) StartB->AddB HeatB Stir 60°C (3h) AddB->HeatB Quench Pour onto Ice HeatB->Quench EndB Filter Pure Solid Quench->EndB

Figure 2: Operational workflow comparison highlighting the process simplification offered by NBS.

Critical Insights for Researchers

  • Moisture Sensitivity: The NBS/

    
     reaction is sensitive to water. The sulfuric acid must be concentrated (98%).[1] Water acts as a competing nucleophile and can quench the reactive bromonium species, significantly lowering yields.
    
  • Succinimide Management: In Method B, succinimide is a byproduct. It is highly soluble in water, which makes the "Pour on Ice" workup extremely effective for purification. The product precipitates, while succinimide remains in the acidic filtrate.

  • Scale-Up Considerations: While NBS is safer on a gram scale, the exotherm upon adding NBS to

    
     can be significant. On a kilo-scale, solid addition reactors or slurry pumps are required to maintain temperature control (
    
    
    
    ).

References

  • Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007).[1] Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869. [Link]

  • PubChem. (2023). 3-Bromo-5-nitrobenzoic acid Compound Summary. National Center for Biotechnology Information. [Link]

Sources

Validation

Comparison of different methods for the reduction of the nitro group in 3-Bromo-5-nitrobenzoic acid

Executive Summary The reduction of 3-Bromo-5-nitrobenzoic acid (CAS: 6307-83-1) to 3-Amino-5-bromobenzoic acid presents a classic chemoselectivity challenge in organic synthesis: reducing a nitro group while preserving a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 3-Bromo-5-nitrobenzoic acid (CAS: 6307-83-1) to 3-Amino-5-bromobenzoic acid presents a classic chemoselectivity challenge in organic synthesis: reducing a nitro group while preserving a labile aryl halide (bromine) and a carboxylic acid.

While catalytic hydrogenation is the industry standard for nitro reduction, it poses a severe risk of hydrodehalogenation (loss of the bromine atom) for this substrate. Consequently, stoichiometric metal reductions remain the most reliable methods for laboratory and pilot-scale operations where selectivity is paramount.

  • Best for Laboratory Scale (<50g): Stannous Chloride (SnCl₂) . It offers the highest reliability and selectivity, with simple workup procedures for zwitterionic products.

  • Best for Large Scale (>1kg): Iron/Ammonium Chloride (Bechamp-type) . It is cost-effective and environmentally superior to tin, though it requires careful handling of iron sludge.

  • Mildest Alternative: Sodium Dithionite (Na₂S₂O₄) . Ideal for substrates with additional sensitive functional groups (e.g., aldehydes), though yields can vary.

The Chemoselectivity Challenge

The primary difficulty in this transformation is the competing reduction of the Carbon-Bromine (C-Br) bond. The bond dissociation energy of Ar-Br (~81 kcal/mol) makes it susceptible to oxidative addition by transition metals (Pd, Ni) used in hydrogenation, leading to the des-bromo side product (3-aminobenzoic acid).

Reaction Pathway & Side Reactions

ReactionPathway Start 3-Bromo-5-nitrobenzoic acid Target 3-Amino-5-bromobenzoic acid (Target Product) Start->Target Selective Reduction (SnCl2, Fe, Pt/C) Side 3-Aminobenzoic acid (Des-bromo Impurity) Start->Side Over-reduction (Pd/C + H2) Target->Side Hydrodehalogenation

Figure 1: Reaction pathways showing the desired selective reduction versus the hydrodehalogenation side reaction.

Detailed Methodologies

Method A: Stannous Chloride Reduction (The Lab Standard)

This method is widely cited in patent literature for this specific substrate due to its exquisite selectivity. SnCl₂ acts as an electron transfer agent that does not interact with the Ar-Br bond under acidic conditions.

  • Mechanism: Electron transfer from Sn(II) to the nitro group.

  • Selectivity: >99% retention of Bromine.

  • Typical Yield: 85–95%.

Experimental Protocol

Based on protocols from WO2018188785A1 and standard SnCl₂ methodologies.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 3-Bromo-5-nitrobenzoic acid (10.0 g, 40.6 mmol) in Ethanol (100 mL).

  • Addition: Add Stannous Chloride Dihydrate (SnCl₂·2H₂O) (45.8 g, 203 mmol, 5.0 equiv) in one portion.

    • Note: The reaction is slightly endothermic initially, then exothermic.

  • Reaction: Heat the mixture to 70°C (or gentle reflux) for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.

  • Workup (Critical for Amino Acids):

    • Cool to room temperature.[1][2]

    • Concentrate the solvent to ~20 mL under reduced pressure.

    • Pour the residue into ice-water (200 mL).

    • Adjust pH to ~8–9 using 10% NaOH or saturated NaHCO₃ to precipitate tin salts as oxides.

    • Alternative Workup: For cleaner isolation of the zwitterionic amino acid, adjust pH to the isoelectric point (~pH 4-5) where the product precipitates.

    • Filter the solids through a Celite pad.[1] Wash the pad with Ethyl Acetate.

    • Extract the aqueous filtrate with Ethyl Acetate (3 x 100 mL).

    • Dry over Na₂SO₄, filter, and concentrate to yield the crude product.

Method B: Iron Powder Reduction (Bechamp Modification)

For larger scales, tin waste is toxic and expensive. Iron reduction in aqueous media is the preferred industrial route. The use of Ammonium Chloride (NH₄Cl) as an electrolyte makes this milder than the classical HCl Bechamp reduction.

  • Pros: Cheap, non-toxic metal, scalable.

  • Cons: Heterogeneous sludge (iron oxides) can be difficult to filter.

Experimental Protocol

Adapted from CN105440023A (methyl ester analogue).

  • Setup: 500 mL 3-neck flask with mechanical stirrer (overhead stirring is essential due to sludge formation).

  • Mixture: Suspend 3-Bromo-5-nitrobenzoic acid (20.0 g, 81.3 mmol) in a mixture of Methanol (150 mL) and Water (50 mL).

  • Activation: Add Ammonium Chloride (NH₄Cl) (21.7 g, 406 mmol, 5 equiv) and Iron Powder (325 mesh, 22.7 g, 406 mmol, 5 equiv).

  • Reaction: Heat to reflux (approx. 75°C) with vigorous stirring for 3–6 hours.

  • Workup:

    • Hot filtration is crucial. Filter the mixture while hot through a Celite pad to remove iron oxides. Wash with hot methanol.

    • Concentrate the filtrate to remove methanol.

    • The product often precipitates from the remaining aqueous phase upon cooling. If not, adjust pH to ~4-5 to induce precipitation.

    • Filter the solid product and wash with cold water.

Method C: Catalytic Hydrogenation (High Risk)

While possible, this method requires strict control to prevent dehalogenation.

  • Catalyst: Platinum on Carbon (Pt/C) or Raney Nickel are preferred over Palladium (Pd/C). Pd/C will rapidly strip the bromine.

  • Additives: The addition of thiophene or sulfided catalysts (e.g., Pt(S)/C) can "poison" the catalyst enough to prevent C-Br bond insertion while allowing NO₂ reduction.

  • Recommendation: Avoid unless Sn/Fe methods fail or strict impurity profiles require metal-free products.

Comparative Analysis

The following table summarizes the performance of each method for the specific substrate 3-Bromo-5-nitrobenzoic acid .

FeatureSnCl₂ / EtOH Fe / NH₄Cl H₂ / Pt/C Na₂S₂O₄
Chemoselectivity Excellent (>99%)Excellent (>98%)Moderate to Poor (Risk of de-Br)Good
Yield 85–95%75–85%90–99% (if selective)60–80%
Scalability Low (Toxic waste)High (Cheap)High (Process control needed)Medium
Workup Difficulty Moderate (Emulsions)High (Iron sludge)Low (Filtration)Low
Cost High (Tin)Low (Iron)Medium (Catalyst)Low
Green Score Red (Heavy metal waste)Yellow (Fe waste)Green (Atom economy)Green

Decision Framework

Use the following logic flow to select the appropriate method for your specific constraints.

DecisionTree Start Start: Reduce 3-Bromo-5-nitrobenzoic acid Scale What is the Scale? Start->Scale LabScale Lab Scale (<50g) Scale->LabScale LargeScale Large Scale (>100g) Scale->LargeScale StrictImpurity Strict De-bromo Limit? LabScale->StrictImpurity GreenReq Strict Green/Waste Limits? LargeScale->GreenReq MethodSn Use SnCl2 Method (Highest Selectivity) StrictImpurity->MethodSn Yes MethodFe Use Fe/NH4Cl Method (Cost/Scale Balance) StrictImpurity->MethodFe No GreenReq->MethodFe No MethodH2 Use Pt/C + H2 (Requires Optimization) GreenReq->MethodH2 Yes (Avoid Metals)

Figure 2: Decision tree for selecting the reduction methodology.

References

  • Tin(II)

    • Patent: WO2018188785A1. "Composé, composé destiné à être utilisé dans le traitement d'un état pathologique..." (Describes reduction of 3-Amino-5-bromobenzoic acid using SnCl₂).
    • Source:

  • Iron/Ammonium Chloride Reduction

    • Patent: CN105440023A. "Synthetic method of EPZ-6438." (Describes reduction of the methyl ester analogue using Fe/NH₄Cl).
    • Source:

  • General Chemoselectivity of Nitro Reduction

    • Review: Bellamy, F. D., & Ou, K. (1984).[3] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[3][4] Tetrahedron Letters, 25(8), 839-842.[3] (Foundational text on SnCl₂ selectivity).

    • Review: "Reduction of Nitro Compounds."[3][4][5][6][7] Organic Chemistry Portal.

    • Source:

  • Compound Data & Properties

    • PubChem:[8] 3-Bromo-5-nitrobenzoic acid (CID 239336).[8]

    • Source:

Sources

Comparative

A Senior Application Scientist's Guide to the Reduction of 3-Bromo-5-nitrobenzoic Acid: Catalytic Hydrogenation vs. Metal/Acid Reduction

Introduction The selective reduction of the nitro group in 3-Bromo-5-nitrobenzoic acid to yield 3-Amino-5-bromobenzoic acid is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selective reduction of the nitro group in 3-Bromo-5-nitrobenzoic acid to yield 3-Amino-5-bromobenzoic acid is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The resulting 3-Amino-5-bromobenzoic acid is a valuable bifunctional building block, with its amine and carboxylic acid moieties allowing for diverse downstream derivatization, while the bromine atom provides a handle for cross-coupling reactions.[2]

The primary challenge in this synthesis is the chemoselective reduction of the nitro group in the presence of a halogen substituent. The two most prominent methods for this transformation, catalytic hydrogenation and metal/acid reduction, each present a unique set of advantages and disadvantages. This guide provides a comprehensive comparison of these two methods, supported by experimental data and mechanistic insights, to assist researchers in making an informed decision for their specific synthetic needs.

Catalytic Hydrogenation: A Clean but Potentially Indiscriminate Approach

Catalytic hydrogenation is a widely employed method for nitro group reduction due to its high efficiency and clean reaction profile, typically yielding only water as a byproduct.[3] The reaction involves the use of hydrogen gas (H₂) or a hydrogen transfer agent (e.g., hydrazine hydrate) in the presence of a metal catalyst.[3][4]

Mechanism of Catalytic Hydrogenation

The mechanism of catalytic hydrogenation of a nitro group is a complex multi-step process that occurs on the surface of the metal catalyst. While the exact intermediates can vary depending on the catalyst and reaction conditions, a generally accepted pathway involves the following key steps:

  • Adsorption: Both the nitroaromatic compound and hydrogen are adsorbed onto the catalyst surface.

  • Stepwise Reduction: The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally amino functionalities through the addition of hydrogen atoms.

  • Desorption: The final aniline product desorbs from the catalyst surface.

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Substrate [label="3-Bromo-5-nitrobenzoic Acid\n(adsorbed on catalyst)"]; Nitroso [label="Nitroso Intermediate"]; Hydroxylamino [label="Hydroxylamino Intermediate"]; Product [label="3-Amino-5-bromobenzoic Acid\n(desorbed)"]; Dehalogenated [label="3-Aminobenzoic Acid\n(Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Substrate -> Nitroso [label="+ H₂"]; Nitroso -> Hydroxylamino [label="+ H₂"]; Hydroxylamino -> Product [label="+ H₂"]; Product -> Dehalogenated [label="+ H₂ (Hydrodehalogenation)", color="#EA4335"]; } केंद

Caption: Simplified reaction pathway for the catalytic hydrogenation of 3-Bromo-5-nitrobenzoic acid.

Key Considerations for Catalytic Hydrogenation
  • Catalyst Selection: The choice of catalyst is paramount.

    • Palladium on carbon (Pd/C) is a highly active and common catalyst for nitro group reduction.[5] However, it is also highly efficient at catalyzing hydrodehalogenation, which can lead to the formation of the undesired byproduct, 3-aminobenzoic acid.[6][7]

    • Raney Nickel (Ra-Ni) is often a better choice for substrates containing sensitive halogen substituents.[8] While generally less active than Pd/C, it exhibits lower hydrodehalogenation activity.[9]

    • Platinum-based catalysts (e.g., Pt/C) can also be employed and may offer a good balance of activity and selectivity.[10]

  • Reaction Conditions:

    • Hydrogen Source: While hydrogen gas is the most common, transfer hydrogenation using agents like hydrazine hydrate can be a safer and more convenient alternative, avoiding the need for high-pressure equipment.[4]

    • Solvent: Protic solvents such as ethanol, methanol, or water are typically used.[11]

    • Temperature and Pressure: These parameters can significantly influence the reaction rate and selectivity. Milder conditions are generally preferred to minimize dehalogenation.

  • Safety:

    • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Appropriate safety precautions, including working in a well-ventilated fume hood and using proper equipment, are essential.

    • Pyrophoric Catalysts: Both Pd/C and Raney Nickel can be pyrophoric, especially after use when dry and exposed to air.[12] They should be handled with care, typically as a slurry in a solvent, and filtered under an inert atmosphere.[13]

Metal/Acid Reduction: A Robust and Chemoselective Workhorse

The reduction of nitroarenes using a metal in an acidic medium is one of the oldest and most reliable methods in organic synthesis.[14] Common systems include iron/hydrochloric acid (Fe/HCl), tin/hydrochloric acid (Sn/HCl), and zinc/acetic acid (Zn/AcOH).[15]

Mechanism of Metal/Acid Reduction

The mechanism involves a series of single-electron transfers from the metal to the nitro group, with protonation by the acid at each stage. This stepwise process ultimately leads to the formation of the corresponding aniline.

dot graph { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Substrate [label="3-Bromo-5-nitrobenzoic Acid"]; Step1 [label="Intermediate 1"]; Step2 [label="Intermediate 2"]; Product [label="3-Amino-5-bromobenzoic Acid"];

Substrate -> Step1 [label="+ Metal (e⁻), H⁺"]; Step1 -> Step2 [label="+ Metal (e⁻), H⁺"]; Step2 -> Product [label="+ Metal (e⁻), H⁺"]; } केंद

Caption: Conceptual overview of the stepwise metal/acid reduction of a nitro group.

Key Considerations for Metal/Acid Reduction
  • Choice of Metal and Acid:

    • Iron (Fe) in the presence of hydrochloric acid or acetic acid is a cost-effective and commonly used system.[16] The workup can be challenging due to the formation of iron salts.

    • Tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid is also highly effective.[10] However, tin salts can be difficult to remove during workup.

    • Zinc (Zn) in acetic acid or with ammonium chloride offers a milder alternative.

  • Chemoselectivity: A significant advantage of metal/acid systems is their excellent chemoselectivity. They are generally poor reagents for the reduction of other functional groups, including halides on an aromatic ring.[3] This makes them particularly well-suited for the reduction of halogenated nitroarenes.

  • Workup and Purification: The workup of metal/acid reductions can be cumbersome. The reaction mixture is typically made basic to precipitate the metal hydroxides, which then need to be filtered off.[17] Emulsion formation during extraction is a common issue. Thorough washing is often required to remove all traces of metal salts from the final product.

  • Safety and Environmental Concerns:

    • Exothermic Reactions: These reactions can be highly exothermic, especially on a large scale. The metal should be added portion-wise to control the reaction temperature.

    • Corrosive Acids: The use of strong acids requires appropriate personal protective equipment and handling procedures.

    • Waste Generation: Metal/acid reductions generate significant amounts of metal salt waste, which can have environmental implications.

Head-to-Head Comparison

FeatureCatalytic HydrogenationMetal/Acid Reduction
Chemoselectivity Variable; risk of dehalogenation with Pd/C.[7] Raney Ni offers better selectivity.[8]Excellent; generally does not reduce aryl halides.[3]
Yield Can be very high, but may be compromised by side reactions.Generally high and reproducible.
Reaction Conditions Often milder (e.g., room temperature, atmospheric pressure).[4]Can be highly exothermic and requires careful temperature control.
Byproducts Primarily water; potential for dehalogenated organic byproducts.Large quantities of metal salts.[3]
Workup Simple filtration of the catalyst.Can be complex due to the need to remove metal salts; potential for emulsions.[17]
Safety Flammable H₂ gas; pyrophoric catalysts.[12]Corrosive acids; highly exothermic reactions.
Cost Precious metal catalysts can be expensive, but are used in catalytic amounts.Reagents (bulk metals and acids) are generally inexpensive.[10]
Environmental Impact "Greener" due to water being the main byproduct.Significant metal waste generation.[3]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney Nickel

Note: Raney Nickel is pyrophoric and must be handled with extreme care, always kept wet with a solvent.[13]

  • Preparation: In a hydrogenation flask, dissolve 3-Bromo-5-nitrobenzoic acid (1.0 eq) in ethanol.

  • Catalyst Addition: Under a stream of nitrogen, carefully add a slurry of Raney Nickel (approx. 10-20% by weight of the substrate) in ethanol.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated three times). Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst on the Celite® to dry out. Wash the filter cake with ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-Amino-5-bromobenzoic acid. The product can be further purified by recrystallization.

Protocol 2: Metal/Acid Reduction using Iron and Acetic Acid
  • Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Bromo-5-nitrobenzoic acid (1.0 eq), ethanol, and acetic acid.[16]

  • Reagent Addition: With vigorous stirring, add iron powder (3-5 eq) portion-wise to the solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter through Celite® to remove the excess iron. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate and water. Carefully basify the aqueous layer with a solution of sodium hydroxide or sodium carbonate to a pH of 8-9 to precipitate iron salts.[16]

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired product.

Senior Application Scientist's Recommendation

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Start [label="Select Reduction Method for\n3-Bromo-5-nitrobenzoic Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Scale [label="Reaction Scale?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Chemoselectivity [label="Is Chemoselectivity the\nAbsolute Priority?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Is a Simple Workup\nand Minimal Waste Critical?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; MetalAcid [label="Metal/Acid Reduction\n(e.g., Fe/AcOH)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalytic [label="Catalytic Hydrogenation\n(e.g., Ra-Ni, H₂)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Chemoselectivity; Chemoselectivity -> MetalAcid [label="Yes"]; Chemoselectivity -> Scale [label="No"]; Scale -> MetalAcid [label="Large Scale\n(Cost is a major factor)"]; Scale -> Workup [label="Small to Medium Scale"]; Workup -> Catalytic [label="Yes"]; Workup -> MetalAcid [label="No"]; } केंद

Caption: Decision-making flowchart for selecting the optimal reduction method.

The choice between catalytic hydrogenation and metal/acid reduction for the synthesis of 3-Amino-5-bromobenzoic acid is contingent upon the specific priorities of the researcher.

  • For applications where chemoselectivity is paramount and the risk of dehalogenation must be minimized, metal/acid reduction is the superior choice. The robustness and reliability of systems like Fe/AcOH make them ideal for ensuring the integrity of the C-Br bond. While the workup is more involved, the high yield of the desired product often justifies the additional effort, especially on a laboratory scale.

  • For processes where environmental considerations ("green chemistry") and a streamlined workup are the primary drivers, catalytic hydrogenation with a carefully selected catalyst such as Raney Nickel is recommended. This approach avoids the generation of large quantities of metal waste. However, careful optimization of reaction conditions and vigilant monitoring for dehalogenation are crucial. On an industrial scale, the reusability of the catalyst can also offer economic advantages.

Ultimately, a preliminary small-scale trial of both methods is advisable to determine the optimal conditions for the specific purity and yield requirements of the project.

References

  • Albadi, J., Alihoseinzadeh, A., & Razeghi, A. (2014).
  • Li, F., Frett, B., & Li, H. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(09), 1403-1408.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. Retrieved from [Link]

  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Google Patents. (n.d.). Magnetic trap for removal of iron from amines.
  • ResearchGate. (n.d.). Hydrogenation of benzoic acid over different catalysts. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-nitrobenzoic acid. Retrieved from [Link]

  • AIR Unimi. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Retrieved from [Link]

  • Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals. Retrieved from [Link]

  • SlideShare. (n.d.). REDUCTION and catalytic hydrogenation and industrial case study. Retrieved from [Link]

  • SciSpace. (n.d.). Facile hydrodehalogenation with hydrogen and Pd/C catalyst under multiphase conditions. Retrieved from [Link]

  • Materials Advances (RSC Publishing). (2025).
  • NCBI. (n.d.). APPLICATION OF THE GUIDE TO DEVELOPING STANDARD OPERATING PROCEDURES. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • HSAS Removal Unit (RU). (n.d.). Gas Treating Products & Technologies | Amines Purification. Retrieved from [Link]

  • UCLA – Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Solids. Retrieved from [Link]

  • LinkedIn. (2026). Research on the Technical Scheme for Removing Heat Stable Salts From Amine Solutions. Retrieved from [Link]

  • Prismane Consulting. (n.d.). Sulfuric Acid Production Cost Model: Corrosive Chemistry, Controlled Economics. Retrieved from [Link]

  • ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. Retrieved from [Link]

  • Almac. (n.d.). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Retrieved from [Link]

  • ResearchGate. (2014). ChemInform Abstract: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]

  • Blogger. (2026). Chemical Synthesis Insights: Leveraging 3-Bromo-5-nitrobenzoic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

  • ChemSynthesis. (2025). 3-bromo-5-nitrobenzoic acid. Retrieved from [Link]

  • MDPI. (2026). Investigation of Lignin-Based Catalysts' Effectiveness and Constraints in Selective Hydrogenation. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Retrieved from [Link]

  • YouTube. (2021). Reduction of aromatic nitro compounds using Fe and HCl gives. Retrieved from [Link]

  • ResearchGate. (2014). How to completely remove iron (Fe) powder from the reaction mixture?. Retrieved from [Link]

  • ResearchGate. (2023). An iron ore-based catalyst for producing hydrogen and metallurgical carbon via catalytic methane pyrolysis for decarbonisation of the steel industry. Retrieved from [Link]

  • YouTube. (2020). Solubility of Iron in Amine Systems. Retrieved from [Link]

  • PMC. (2022). A Convenient and Stable Heterogeneous Nickel Catalyst for Hydrodehalogenation of Aryl Halides Using Molecular Hydrogen. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013).
  • University of Illinois. (2019). Pyrophoric Materials. Retrieved from [Link]

  • ResearchGate. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]

Sources

Validation

Technical Comparison Guide: 3-Bromo-5-nitrobenzoic Acid in Derivatization

Topic: 3-Bromo-5-nitrobenzoic acid vs. other isomers in derivatization reactions Content Type: Publish Comparison Guide The "Meta-Meta" Scaffold Advantage in Medicinal Chemistry Executive Summary In the landscape of frag...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Bromo-5-nitrobenzoic acid vs. other isomers in derivatization reactions Content Type: Publish Comparison Guide

The "Meta-Meta" Scaffold Advantage in Medicinal Chemistry

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the geometric orientation of exit vectors is as critical as functional group reactivity. 3-Bromo-5-nitrobenzoic acid (3-B-5-NBA) occupies a unique niche compared to its isomers (e.g., 2-bromo-5-nitrobenzoic acid or 4-bromo-3-nitrobenzoic acid).[1]

While ortho- and para-substituted isomers are often favored for their electronic activation in nucleophilic aromatic substitution (SNAr), 3-B-5-NBA offers superior chemoselectivity.[1] Its bromine atom, positioned meta to the electron-withdrawing nitro group, is resistant to uncatalyzed displacement, allowing for orthogonal functionalization of the carboxylic acid and nitro groups before engaging the halide. This guide analyzes the mechanistic divergences between these isomers to support rational scaffold selection.

Part 1: Comparative Reactivity Analysis[2][3][4]
1. Electronic & Steric Landscape

The reactivity of bromonitrobenzoic acids is governed by the interplay between the directing effects of the nitro group (-NO₂, strong EWG) and the steric environment of the carboxylic acid (-COOH).[2]

  • 3-Bromo-5-nitrobenzoic acid (The Subject):

    • Geometry: Substituents at 1, 3, and 5 positions. This "tripod" arrangement maximizes spatial distribution, ideal for probing solvent-accessible pockets in protein binding sites.[1]

    • Electronics: The Br is meta to the NO₂. There is no resonance stabilization for an anionic intermediate (Meisenheimer complex), making the C-Br bond inert to SNAr .

    • Sterics: The -COOH is flanked by protons, not bulky groups. Amide coupling proceeds with kinetics similar to unsubstituted benzoic acid.

  • 2-Bromo-5-nitrobenzoic acid (The Ortho-Blocker):

    • Sterics: The bulky Br atom at the ortho position creates significant steric hindrance for reagents attacking the -COOH.

    • Electronics: The Br is para to the NO₂. This highly activates the C-Br bond toward SNAr displacement, often leading to side reactions during basic workups.

  • 4-Bromo-3-nitrobenzoic acid (The Para-Activator):

    • Electronics: The Br is ortho to the NO₂. Extremely labile C-Br bond due to strong inductive and resonance activation.

2. Performance Matrix: Reaction Suitability

The following table contrasts the performance of 3-B-5-NBA against key isomers in standard derivatization workflows.

Feature3-Bromo-5-nitrobenzoic acid2-Bromo-5-nitrobenzoic acid4-Bromo-3-nitrobenzoic acid
Acid Chloride Formation High Yield. No steric hindrance.[1]Slow/Difficult. Steric inhibition by ortho-Br.High Yield. No steric hindrance.
SNAr Susceptibility Low (Stable). Requires Pd-catalysis to displace Br.High (Unstable). Br easily displaced by amines/alkoxides.[1]Very High. Risk of polymerization or side-substitution.
Suzuki Coupling (Pd) Excellent. Requires standard ligands (e.g., SPhos, XPhos).Poor. Ortho-COOH can chelate Pd or cause steric clash.Good. But competes with dehalogenation pathways.
Regioselectivity Perfect Orthogonality. Br is distinct from NO₂ reactivity.[1]Compromised. Br and NO₂ are electronically coupled.Compromised. Br is hyper-activated.
Part 2: Decision Logic & Signaling Pathways

The choice of isomer dictates the synthetic route.[3] The diagram below illustrates the divergent workflows required for 3-B-5-NBA versus its activated isomers.

G Start Target Scaffold Selection Isomer35 3-Bromo-5-nitro (Meta-Meta) Start->Isomer35 Isomer25 2-Bromo-5-nitro (Ortho-Blocker) Start->Isomer25 Isomer43 4-Bromo-3-nitro (Ortho-Activator) Start->Isomer43 Amidation Amide Coupling (R-NH2) Isomer35->Amidation Step 1 Isomer25->Amidation Isomer43->Amidation SNAr Nucleophilic Sub. (S_N_Ar) Isomer43->SNAr Alternative Route Success35 High Yield Amide Br Intact Amidation->Success35 Fast Kinetics Fail25 Steric Failure Low Yield Amidation->Fail25 Steric Clash SideRxn43 Side Product: Br Displacement Amidation->SideRxn43 Nucleophilic Attack at Br Coupling Suzuki Coupling (Ar-B(OH)2) Pd35 Pd-Catalyzed Biaryl Formation Coupling->Pd35 SNAr43 Metal-Free Substitution SNAr->SNAr43 Success35->Coupling Step 2 (Pd)

Figure 1: Decision tree for scaffold selection. Note how 3-B-5-NBA allows for clean amidation followed by Pd-coupling, whereas isomers face steric or chemoselectivity hurdles.

Part 3: Experimental Protocols

These protocols are designed to validate the chemoselectivity of 3-B-5-NBA.

Protocol A: Chemoselective Amide Coupling (Preserving the Bromine)

Objective: To demonstrate that the meta-positioned bromine does not interfere with carboxylate activation, nor does it undergo displacement by the amine nucleophile.

Reagents:

  • 3-Bromo-5-nitrobenzoic acid (1.0 eq)[1][4]

  • Thionyl chloride (SOCl₂) (1.5 eq) or HATU (1.1 eq) for milder conditions

  • Primary Amine (e.g., Benzylamine) (1.1 eq)

  • DIPEA (2.0 eq)

  • Dichloromethane (DCM) [Anhydrous]

Workflow:

  • Activation: Dissolve 3-B-5-NBA in anhydrous DCM. If using acid chloride method: Add catalytic DMF (1 drop) followed by dropwise addition of SOCl₂ at 0°C. Reflux for 2 hours. Evaporate volatiles to obtain the acid chloride.

    • Note: Unlike 2-bromo isomers, the acid chloride forms rapidly due to lack of steric hindrance.

  • Coupling: Redissolve the crude acid chloride in DCM. Add the amine and DIPEA at 0°C. Stir at room temperature for 1 hour.

  • Validation: Analyze by LC-MS.

    • Expected Result: Single peak corresponding to the amide [M+H]+.

    • Contrast: If using 4-bromo-3-nitrobenzoic acid, significant formation of the SNAr product (aniline derivative) would be observed if excess amine or heat is applied.

Protocol B: Suzuki-Miyaura Cross-Coupling (Activating the Bromine)

Objective: To functionalize the C-Br bond using Palladium catalysis, leveraging the electron-deficient nature of the ring.

Reagents:

  • 3-Bromo-5-nitrobenzamide derivative (from Protocol A) (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq) [Robust catalyst for electron-poor aryls]

  • Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 eq)

  • 1,4-Dioxane (degassed)

Workflow:

  • Setup: In a microwave vial, combine the aryl bromide, boronic acid, and Pd catalyst.

  • Solvent System: Add Dioxane and aqueous K₂CO₃.[1] The biphasic system is crucial for solubilizing the inorganic base.

  • Deoxygenation: Sparge with Nitrogen/Argon for 5 minutes. (Critical step: Nitro groups can poison Pd(0) if oxidation occurs).[1]

  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

  • Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.[1]

  • Mechanism Insight: The meta-NO₂ group withdraws electron density inductively, facilitating the oxidative addition of Pd(0) into the C-Br bond, despite lacking the resonance activation seen in ortho/para isomers.

References
  • Organic Chemistry Portal. (2024).[1] Suzuki Coupling: Mechanism and Recent Literature. Retrieved from [Link]

  • PubChem. (2025).[1] 3-Bromo-5-nitrobenzoic acid: Compound Summary and Safety Data. Retrieved from [Link]

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Catalyst Screening. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Substituent Effects on Acidity and Reactivity of Benzoic Acids. Retrieved from [Link]

Sources

Comparative

Spectroscopic Comparison Guide: 3-Bromo-5-nitrobenzoic Acid &amp; Precursors

Executive Summary 3-Bromo-5-nitrobenzoic acid (CAS: 6307-83-1) is a critical intermediate in the synthesis of heterocycle-based pharmaceuticals, particularly kinase inhibitors (e.g., EGFR inhibitors) where the 3,5-disubs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-nitrobenzoic acid (CAS: 6307-83-1) is a critical intermediate in the synthesis of heterocycle-based pharmaceuticals, particularly kinase inhibitors (e.g., EGFR inhibitors) where the 3,5-disubstitution pattern is essential for binding affinity.[1]

This guide provides a technical comparison between the target molecule and its primary precursor, 3-bromobenzoic acid . It focuses on spectroscopic differentiation to assist researchers in reaction monitoring and quality control. The transition from a mono-substituted to a di-substituted halogenated aromatic system results in distinct NMR splitting pattern changes and IR signature shifts that serve as reliable " go/no-go " decision points in synthesis.

Structural Context & Synthetic Pathway

The synthesis typically proceeds via the electrophilic aromatic substitution (nitration) of 3-bromobenzoic acid. Because the carboxyl group (-COOH) and the bromine (-Br) are both directing groups that influence the incoming nitro group (-NO


), understanding the regioselectivity is key.
  • Precursor: 3-Bromobenzoic acid (Directing effects: -COOH is meta-directing; -Br is ortho/para-directing but deactivated).

  • Target: 3-Bromo-5-nitrobenzoic acid (Thermodynamic product).

  • By-products: Isomers such as 2-nitro-3-bromobenzoic acid (sterically hindered) are possible but less favored under standard conditions.

synthesis-flow-diagram

SynthesisFlow Start 3-Bromobenzoic Acid (Precursor) Reagents HNO3 / H2SO4 (Nitration, <5°C) Start->Reagents Intermediate Sigma Complex (Transition State) Reagents->Intermediate Product 3-Bromo-5-nitrobenzoic Acid (Target) Intermediate->Product Major Path Impurity 2-Nitro / 4-Nitro Isomers (Minor Byproducts) Intermediate->Impurity Minor Path

Figure 1: Electrophilic aromatic substitution pathway for the nitration of 3-bromobenzoic acid.

Spectroscopic Deep Dive

A. Proton NMR ( H-NMR) Analysis

The most definitive method for confirming the conversion is the change in the aromatic splitting pattern.

  • 3-Bromobenzoic Acid (Precursor):

    • Possesses 4 aromatic protons.[2]

    • Key Feature: Presence of a triplet (or pseudo-triplet) at position 5 (~7.4 ppm) due to coupling with H4 and H6.

  • 3-Bromo-5-nitrobenzoic Acid (Product):

    • Possesses 3 aromatic protons.[2][3][4]

    • Key Feature: Loss of the triplet. All signals appear as singlets (or doublets with small meta-coupling constants,

      
       Hz).
      
    • Shift Logic: The introduction of the -NO

      
       group (strong electron-withdrawing group) causes significant downfield shifting (deshielding) of the protons ortho to it.
      
Comparative Chemical Shifts (DMSO-

)
Proton Position3-Bromobenzoic Acid (

ppm)
3-Bromo-5-nitrobenzoic Acid (

ppm)
Shift Explanation
H-2 (Ortho to COOH/Br)~8.05 (t)8.45 - 8.55 (m) Deshielded by -Br and -COOH.
H-4 (Ortho to Br/NO

)
~7.85 (d)8.60 - 8.70 (m) Strongly deshielded by new -NO

group.
H-5 (Meta to COOH)~7.48 (t) Substituted by -NO

. Signal disappears.
H-6 (Ortho to COOH/NO

)
~7.95 (d)8.80 - 8.95 (m) Most deshielded proton (sandwiched between two strong EWGs: COOH and NO

).

> Note: "m" in the product column denotes a multiplet that often resolves into a triplet of triplets or doublet of doublets with high-resolution fields (>400 MHz), but appears as broad singlets in lower fields.

nmr-decision-logic

NMRLogic Sample Reaction Aliquot (Dissolved in DMSO-d6) CheckH5 Check Region 7.4 - 7.6 ppm (Is the Triplet present?) Sample->CheckH5 ResultA Starting Material Present (Incomplete Reaction) CheckH5->ResultA Yes ResultB Check Region 8.8 - 9.0 ppm (New Downfield Signal?) CheckH5->ResultB No Final Product Confirmed (3-Bromo-5-nitrobenzoic acid) ResultB->Final Yes

Figure 2: NMR logic flow for monitoring reaction completion.

B. Infrared Spectroscopy (FT-IR)

IR is useful for quick qualitative verification of the nitro group introduction.

Functional GroupFrequency (Precursor)Frequency (Product)Notes
O-H Stretch (Acid)2500–3300 cm

(broad)
2500–3300 cm

(broad)
Characteristic carboxylic acid dimer.
C=O[3][5] Stretch ~1680–1690 cm

~1700–1710 cm

Slight shift to higher wavenumber due to electron-withdrawing -NO

.
N-O Stretch (Asym) 1530–1545 cm

Diagnostic Peak. Strong intensity.
N-O Stretch (Sym) 1345–1355 cm

Diagnostic Peak. Medium intensity.
C-Br Stretch 500–600 cm

500–600 cm

Retained in both.
C. Mass Spectrometry (MS)
  • Ionization: ESI (-) (Negative mode is preferred for carboxylic acids).

  • Isotope Pattern: The presence of one Bromine atom creates a distinct 1:1 doublet pattern for the molecular ion

    
    .
    
    • Precursor (

      
      ):  199 and 201.
      
    • Product (

      
      ):  244 and 246.
      
    • Validation: If you see peaks at 199/201, the starting material is unreacted.

Experimental Protocols

Protocol A: Synthesis via Nitration

This protocol is a generalized adaptation for laboratory-scale synthesis.

  • Preparation: In a round-bottom flask, place 3-bromobenzoic acid (1.0 eq).

  • Acid Solvent: Add concentrated Sulfuric Acid (

    
    )  (approx. 5 mL per gram of substrate). Cool the mixture to 0–5 °C using an ice bath.
    
  • Nitration: Dropwise add fuming Nitric Acid (

    
    )  (1.1 eq) or a pre-mixed solution of 
    
    
    
    , maintaining the internal temperature below 10 °C to prevent dinitration or oxidation.
  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (20–25 °C) for 1–2 hours.

    • Checkpoint: Take an aliquot for TLC or NMR (see Figure 2).

  • Quench: Pour the reaction mixture carefully onto crushed ice (~10x volume). The product will precipitate as a solid.

  • Isolation: Filter the solid, wash copiously with cold water to remove residual acid.

  • Purification: Recrystallize from Ethanol/Water or Methanol.

    • Target Melting Point: 160–164 °C.

Protocol B: Sample Preparation for Analytical HPLC

For purity analysis (checking for isomers):

  • Solvent: Acetonitrile:Water (50:50) + 0.1% Formic Acid.

  • Concentration: 0.5 mg/mL.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 3-bromo- IR Spectrum.[6] NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology (NIST). Benzoic acid, 3-nitro- IR Spectrum. NIST Chemistry WebBook. [Link]

  • PubChem. 3-Bromo-5-nitrobenzoic acid (Compound Summary). National Library of Medicine. [Link]

Sources

Validation

Purity Analysis of Synthesized 3-Bromo-5-nitrobenzoic Acid: A Comparative Guide to HPLC Optimization

Executive Summary In the synthesis of 3-Bromo-5-nitrobenzoic acid (CAS 6307-83-1) —a critical intermediate for heteroaryl pharmaceutical scaffolds—purity analysis is often complicated by the presence of regioisomers (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 3-Bromo-5-nitrobenzoic acid (CAS 6307-83-1) —a critical intermediate for heteroaryl pharmaceutical scaffolds—purity analysis is often complicated by the presence of regioisomers (e.g., 2-nitro and 4-nitro analogs) and unreacted starting materials.[1]

This guide compares three analytical approaches: Titration , qNMR , and High-Performance Liquid Chromatography (HPLC) .[1] While qNMR offers rapid absolute quantification, this guide demonstrates why Optimized Reversed-Phase HPLC (RP-HPLC) remains the gold standard for impurity profiling.[1] We provide a validated protocol specifically designed to resolve the target molecule from its critical regioisomeric byproducts, a challenge often failed by generic gradient methods.

The Synthetic Challenge & Impurity Landscape[2]

To understand the analytical requirement, we must first understand the sample. The standard synthesis involves the nitration of 3-bromobenzoic acid.[1]

  • Directing Group Conflict: The carboxylic acid (-COOH) is a meta-director, pushing the nitro group to position 5.[1] However, the bromine (-Br) is an ortho/para-director, pushing the nitro group to positions 2, 4, and 6.[1]

  • The Result: A crude mixture containing the target (3-bromo-5-nitrobenzoic acid) alongside significant regioisomeric impurities.[1][2]

Table 1: Critical Impurities in 3-Bromo-5-nitrobenzoic Acid Synthesis

ComponentStructure NotePolarity/pKa TrendSeparation Challenge
3-Bromo-5-nitrobenzoic acid TargetpKa ~3.1Reference Peak
3-Bromo-2-nitrobenzoic acid Isomer (Ortho to Br)Slightly more acidic due to ortho-effectCritical Pair (Hard to resolve)
3-Bromo-4-nitrobenzoic acid Isomer (Para to Br)Similar hydrophobicity to targetCritical Pair
3-Bromobenzoic acid Starting MaterialLess polar (No nitro group)Easy to resolve (elutes later)

Comparative Analysis: HPLC vs. Alternatives

Before detailing the protocol, we objectively compare why HPLC is chosen over other common laboratory techniques for this specific application.

Table 2: Performance Matrix of Analytical Techniques

FeatureTitration (Acid-Base) qNMR (Quantitative NMR) Optimized RP-HPLC
Specificity Low (Reacts with all acidic protons, including isomers)High (Distinct shifts for aromatic protons)Very High (Physical separation of isomers)
Limit of Detection (LOD) N/A (Macro assay only)Moderate (~0.1 - 0.5%)Excellent (<0.05% trace analysis)
Throughput HighHigh (10-15 min/sample)Moderate (20-30 min/sample)
Reference Standard Not RequiredInternal Standard onlyRequired (for accurate quant)
Verdict Reject for purity; use only for crude assay.[1]Viable for assay; poor for trace impurity profiling.[1]Selected for final release testing.
Decision Logic for Method Selection

The following diagram illustrates the decision process for selecting the appropriate analytical tool based on the stage of development.

MethodSelection Start Sample: Crude 3-Bromo-5-nitrobenzoic Acid Goal Define Analytical Goal Start->Goal Assay Goal: % Weight Assay Only Goal->Assay Profile Goal: Impurity Profiling (<0.1%) Goal->Profile Titration Titration (Rejected: Non-specific) Assay->Titration Cheap/Fast qNMR qNMR (Accepted for Assay) Assay->qNMR High Accuracy HPLC RP-HPLC (Required for Purity) Profile->HPLC Isomer Separation Stop1 Inaccurate Purity Titration->Stop1 Fails to see isomers Stop2 Misses trace byproducts qNMR->Stop2 LOD too high for trace impurities

Figure 1: Analytical decision matrix highlighting why HPLC is required for impurity profiling despite the speed of qNMR.

Experimental Protocol: Optimized RP-HPLC

A generic gradient (e.g., 5-95% Acetonitrile) often fails to separate the 3-bromo-5-nitro target from its 4-nitro isomer due to their similar hydrophobicities.[1] The following method uses pH control to maximize resolution.

Method Theory (The "Why")[1]
  • Stationary Phase: C18 is selected for its interaction with the aromatic ring.[1]

  • Mobile Phase pH: The pKa of the target is ~3.1. We must buffer the mobile phase to pH 2.5 (below pKa).[1]

    • Reasoning: At pH 2.5, the carboxylic acid is protonated (neutral).[1] This increases retention on the hydrophobic C18 column and prevents "peak tailing" caused by the repulsion of ionized carboxylates from residual silanols on the silica backbone.

  • Modifier: Acetonitrile is preferred over Methanol for sharper peaks and lower backpressure.[1]

Instrument Parameters[1][4][5]
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (or equivalent), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2 - 2.[1]5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled temperature is critical for isomer reproducibility)
Detection UV at 230 nm (Strong absorption for nitro-aromatics)
Injection Vol 5 µL
Gradient Program

Note: An isocratic hold is introduced to separate the critical isomer pair.

Time (min)% Mobile Phase BEvent
0.020Initial equilibration
2.020Isocratic hold (Inject)
15.060Linear gradient (Elute isomers)
18.095Wash column (Remove starting material)
22.095Wash hold
22.120Re-equilibration
28.020End
Sample Preparation[1][4]
  • Diluent: 50:50 Water:Acetonitrile.[1][3]

  • Stock Solution: Dissolve 10 mg of sample in 10 mL diluent (1 mg/mL). Sonicate for 5 mins.

  • Working Solution: Dilute Stock 1:10 to reach 0.1 mg/mL (100 ppm).

  • Filtration: Filter through 0.22 µm PTFE filter into an HPLC vial.

Results & Discussion

Expected Chromatogram

In a successful run using the protocol above, the elution order is typically:

  • tR ~ 6.5 min: 3-Bromo-2-nitrobenzoic acid (Most polar/sterically hindered).[1]

  • tR ~ 8.2 min: 3-Bromo-5-nitrobenzoic acid (Target ).

  • tR ~ 9.1 min: 3-Bromo-4-nitrobenzoic acid (Critical impurity).[1]

  • tR ~ 14.5 min: 3-Bromobenzoic acid (Unreacted starting material).

System Suitability Criteria (Self-Validation)

To ensure the data is trustworthy, the system must pass these checks before analyzing samples:

  • Resolution (Rs): > 2.0 between the Target and the 4-nitro isomer.

  • Tailing Factor (T): < 1.5 for the main peak (confirms pH control is working).[1]

  • Precision: RSD < 1.0% for peak area (n=5 injections).

Analytical Workflow Visualization

The following diagram maps the complete workflow from crude synthesis to final purity calculation.

HPLCWorkflow cluster_Data Data Processing Crude Crude Synthesis Product Prep Sample Prep (1 mg/mL in 50:50 ACN/H2O) Crude->Prep Inject HPLC Injection (Gradient Method) Prep->Inject Calc Integration & % Area Calculation Inject->Calc Check Check Resolution (Rs > 2.0?) Calc->Check Report Final CoA (Purity Report) Check->Report Pass Reprocess Reprocess/Adjust pH Check->Reprocess Fail (Co-elution) Reprocess->Inject Optimize

Figure 2: Step-by-step workflow for the HPLC purity analysis of 3-bromo-5-nitrobenzoic acid.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Mobile phase pH > 3.0Add more H3PO4 to lower pH to 2.2. Ionization is occurring.[1]
Split Peaks Sample solvent mismatchEnsure sample diluent matches initial mobile phase (20% ACN).
Co-elution of Isomers Gradient too steepDecrease gradient slope (e.g., 20% to 50% over 20 mins) or lower temperature to 25°C.
Ghost Peaks CarryoverRun a blank injection (diluent only) after high-concentration samples.

References

  • BenchChem. (2025).[1][3] Application Note: HPLC Analysis of 2-Bromo-3-nitrobenzoic Acid and Its Impurities. Retrieved from [1]

  • PubChem. (2025).[1][4] 3-Bromo-5-nitrobenzoic acid (CID 239336) - Chemical and Physical Properties.[1] National Library of Medicine.[1] Retrieved from [1]

  • SIELC Technologies. (n.d.).[1] Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [1]

  • MDPI. (2023).[1] Head-to-Head Comparison of HPLC versus qNMR for Quantitative Analysis. Retrieved from [1]

Sources

Comparative

Confirming the structure of 3-Bromo-5-nitrobenzoic acid using NMR and mass spectrometry

Executive Summary & Analytical Challenge 3-Bromo-5-nitrobenzoic acid (CAS: 6307-83-1) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and agrochemicals.[1] Its structural integrity is defined...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

3-Bromo-5-nitrobenzoic acid (CAS: 6307-83-1) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and agrochemicals.[1] Its structural integrity is defined by the specific 1,3,5-substitution pattern on the benzene ring.

The Challenge: In synthetic pathways (e.g., nitration of 3-bromobenzoic acid or bromination of 3-nitrobenzoic acid), regioisomers such as 2-bromo-5-nitrobenzoic acid or 4-bromo-3-nitrobenzoic acid are common byproducts. Standard HPLC may separate these, but it cannot definitively confirm the substitution pattern.

This guide compares and integrates Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to provide a self-validating protocol for structural confirmation.

Comparative Analysis of Analytical Methods

The following table summarizes the specific utility of each method in the context of this molecule.

FeatureMass Spectrometry (MS)1H NMR Spectroscopy13C NMR Spectroscopy
Primary Role Elemental composition & Halogen IDRegioisomer differentiation (Substitution pattern)Carbon count verification
Key Marker Isotope Pattern (

)
Coupling Constants (

-values)
Carbonyl & Aromatic shifts
Differentiation Power Low (Cannot distinguish isomers)High (Distinguishes 3,5- from 2,5- isomers)Medium (Symmetry dependent)
Sample Requirement < 1 mg~5-10 mg~20-50 mg

Method 1: Mass Spectrometry (The Bromine Check)

Mass spectrometry provides the first "gate" of confirmation by verifying the molecular weight and the presence of a single bromine atom.

Mechanism of Action

Bromine exists naturally as two stable isotopes:


 (50.7%) and 

(49.3%). This near 1:1 ratio creates a distinct "doublet" pattern in the molecular ion region, separated by 2 mass units (

and

).
Experimental Data & Interpretation
  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (

    
    ) is preferred for carboxylic acids.
    
  • Theoretical Monoisotopic Mass: 244.93 Da.

Ion Speciesm/z ValueRelative IntensityInterpretation

(

)
244 100%Deprotonated molecular ion containing

.

(

)
246 ~98%Deprotonated molecular ion containing

.

Critical Check: If the intensity ratio of


 244 to 246 deviates significantly from 1:1 (e.g., 3:1), the sample likely contains chlorine or no halogen, indicating a failed synthesis.

Method 2: 1H NMR (The Regioisomer Filter)

This is the definitive method for confirming the 3,5-substitution pattern. The symmetry of 3-bromo-5-nitrobenzoic acid results in three non-equivalent aromatic protons, all positioned meta to one another.

Structural Logic & Prediction[2][3]
  • Proton A (H2): Between Br and COOH.

  • Proton B (H4): Between Br and NO

    
    .
    
  • Proton C (H6): Between NO

    
     and COOH.
    

Because all protons are meta to each other, they will exhibit small coupling constants (


).
Comparison: Target vs. Impurity (Isomer)

The crucial differentiator is the Coupling Constant (


) .
IsomerSubstitution PatternExpected Coupling Pattern

-Value
3-Bromo-5-nitrobenzoic acid (Target) 1,3,5-substitutedThree triplets (or dd)~1.5 - 2.0 Hz (Meta)
2-Bromo-5-nitrobenzoic acid (Impurity) 1,2,4-substitutedOne doublet with large splitting~8.0 - 9.0 Hz (Ortho)
Expected Chemical Shifts (DMSO-d )

Due to the strong electron-withdrawing groups (EWG), all signals are downfield.

  • 
     ~8.6 - 8.8 ppm (H6):  Most deshielded (sandwiched between NO
    
    
    
    and COOH). Appears as a triplet (
    
    
    Hz).
  • 
     ~8.4 - 8.6 ppm (H4):  Deshielded by NO
    
    
    
    and Br. Appears as a triplet (
    
    
    Hz).
  • 
     ~8.2 - 8.4 ppm (H2):  Least deshielded relative to others. Appears as a triplet (
    
    
    
    Hz).

(Note: In lower field NMR, these may appear as broad singlets. In 400+ MHz, they resolve into doublets of doublets, often looking like triplets due to similar J-values).

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Maximize resolution of aromatic splitting.

  • Solvent: Use DMSO-d

    
      (99.8% D). Chloroform-d is often poor for benzoic acid solubility and exchangeable protons.
    
  • Concentration: Dissolve 10 mg of sample in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy, filter through a glass wool plug into the NMR tube to prevent line broadening.

  • Acquisition: Run at 298 K. Set relaxation delay (D1) to

    
     seconds to ensure accurate integration of aromatic protons.
    
Protocol B: MS Screening

Objective: Confirm bromine presence.[2][3]

  • Solvent: Methanol (HPLC grade).

  • Concentration: Dilute to ~10 ppm.

  • Method: Direct infusion ESI (Negative mode).

  • Scan Range: m/z 100 – 400.

Visualization of Analytical Logic

Diagram 1: The Confirmation Workflow

This workflow illustrates the decision-making process for validating the compound.

AnalyticalWorkflow Start Crude Product MS_Step Step 1: Mass Spectrometry (ESI- Negative) Start->MS_Step Check_MW Check m/z 244 & 246 MS_Step->Check_MW Decision_Br Isotope Ratio ~1:1? Check_MW->Decision_Br NMR_Step Step 2: 1H NMR (DMSO-d6) Decision_Br->NMR_Step Yes Result_Fail_Br REJECT: No Bromine / Wrong Halogen Decision_Br->Result_Fail_Br No Check_Coupling Analyze Aromatic Region (8.0 - 9.0 ppm) NMR_Step->Check_Coupling Decision_Iso Coupling Constant (J)? Check_Coupling->Decision_Iso Result_Pass CONFIRMED: 3-Bromo-5-nitrobenzoic acid Decision_Iso->Result_Pass J ~ 1.5 Hz (Meta) Result_Fail_Iso REJECT: Regioisomer (e.g., 2-Bromo) Decision_Iso->Result_Fail_Iso J > 7 Hz (Ortho)

Caption: Step-by-step analytical workflow for filtering impurities and confirming the specific 3,5-substitution pattern.

Diagram 2: Interpretation of NMR Signals

Visualizing the specific proton environments and their expected signals.[4]

NMRLogic Substrate 3-Bromo-5-nitrobenzoic acid H6 H6 (b/w NO2 & COOH) Most Deshielded Substrate->H6 H4 H4 (b/w NO2 & Br) Substrate->H4 H2 H2 (b/w Br & COOH) Substrate->H2 Signal_H6 ~8.7 ppm Triplet (J~1.5Hz) H6->Signal_H6 Signal_H4 ~8.5 ppm Triplet (J~1.5Hz) H4->Signal_H4 Signal_H2 ~8.3 ppm Triplet (J~1.5Hz) H2->Signal_H2

Caption: Correlation between the chemical environment of the aromatic protons and their expected NMR shifts.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Benzoic acid, 3-bromo-. NIST Chemistry WebBook, SRD 69. [Link](Note: Reference for general bromobenzoic acid fragmentation patterns).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). SDBS Compounds and Spectral Search: 3-Bromo-5-nitrobenzoic acid. SDBS No. 52368. [Link]

  • PubChem. (2023). 3-Bromo-5-nitrobenzoic acid Compound Summary. National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

Sources

Validation

A Comparative Study of Bromo-Nitrobenzoic Acid Isomer Reactivity: A Guide for Researchers

For chemists engaged in the intricate dance of molecular synthesis, particularly in the realms of pharmaceutical and materials science, the selection of starting materials is a critical decision that dictates the efficie...

Author: BenchChem Technical Support Team. Date: February 2026

For chemists engaged in the intricate dance of molecular synthesis, particularly in the realms of pharmaceutical and materials science, the selection of starting materials is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. The bromo-nitrobenzoic acids, a family of disubstituted benzene derivatives, offer a rich playground of reactivity, with each isomer presenting a unique electronic and steric profile. This guide provides an in-depth, data-driven comparison of the reactivity of various bromo-nitrobenzoic acid isomers, offering insights to inform experimental design and accelerate discovery.

The Structural Landscape of Bromo-Nitrobenzoic Acid Isomers

The fundamental differences in the reactivity of bromo-nitrobenzoic acid isomers stem from the relative positions of the three substituents on the benzene ring: the carboxyl group (-COOH), the nitro group (-NO₂), and the bromine atom (-Br). The interplay of their electronic and steric effects governs the susceptibility of the aromatic ring to chemical transformation.

The carboxyl and nitro groups are both strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution but activating it for nucleophilic aromatic substitution (SNAr). The bromine atom, while also electron-withdrawing through induction, possesses lone pairs that can participate in resonance, making it an ortho-, para-director in electrophilic reactions. However, in the context of nucleophilic aromatic substitution, its primary role is that of a leaving group.

The key to understanding the differential reactivity of these isomers lies in the position of the powerfully electron-withdrawing nitro group relative to the bromine atom.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, allowing for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reactivity of bromo-nitrobenzoic acid isomers in SNAr reactions is profoundly influenced by the position of the nitro group.

The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is the determining factor for the reaction rate. Electron-withdrawing groups positioned ortho or para to the leaving group (bromine) can delocalize the negative charge of the Meisenheimer complex through resonance, thereby stabilizing it and accelerating the reaction.[2] Conversely, a meta-positioned nitro group offers only weaker inductive stabilization.[2]

This leads to a clear hierarchy of reactivity among the bromo-nitrobenzoic acid isomers:

  • Highly Reactive Isomers: Isomers with the nitro group ortho or para to the bromine atom are highly activated towards SNAr. Examples include:

    • 2-Bromo-4-nitrobenzoic acid

    • 4-Bromo-2-nitrobenzoic acid

    • 2-Bromo-6-nitrobenzoic acid (though sterically hindered)

    • 2-Bromo-5-nitrobenzoic acid (para-relationship between nitro and bromo)

    • 5-Bromo-2-nitrobenzoic acid (ortho-relationship between nitro and bromo)

  • Less Reactive Isomers: Isomers where the nitro group is meta to the bromine atom are significantly less reactive in SNAr reactions. Examples include:

    • 3-Bromo-4-nitrobenzoic acid

    • 4-Bromo-3-nitrobenzoic acid

    • 3-Bromo-5-nitrobenzoic acid

While comprehensive kinetic data comparing all isomers under identical conditions is scarce, the qualitative trend is well-established in the field of organic chemistry. For instance, the synthesis of various derivatives often proceeds smoothly with ortho- or para-activated isomers, while meta-activated isomers may require more forcing conditions or alternative synthetic strategies.

Experimental Protocol: Comparative SNAr Reactivity Study

This protocol outlines a general procedure for comparing the reactivity of different bromo-nitrobenzoic acid isomers towards a common nucleophile, such as piperidine.

Objective: To qualitatively or quantitatively compare the rate of nucleophilic aromatic substitution for different bromo-nitrobenzoic acid isomers.

Materials:

  • Various bromo-nitrobenzoic acid isomers (e.g., 2-bromo-4-nitrobenzoic acid, 4-bromo-3-nitrobenzoic acid)

  • Piperidine

  • Anhydrous Dimethylformamide (DMF)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., ethyl acetate/hexanes mixture)

  • UV lamp

  • Reaction vials, stirring apparatus, and heating block

Procedure:

  • Solution Preparation: Prepare equimolar solutions (e.g., 0.1 M) of each bromo-nitrobenzoic acid isomer in anhydrous DMF. Prepare a solution of piperidine in DMF (e.g., 0.2 M).

  • Reaction Setup: In separate, identical reaction vials, place a defined volume of each isomer solution.

  • Reaction Initiation: At time zero, add an equivalent amount of the piperidine solution to each vial simultaneously. Ensure rapid mixing.

  • Reaction Monitoring: At regular time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), withdraw a small aliquot from each reaction mixture and spot it onto a TLC plate.

  • TLC Analysis: Develop the TLC plates in the chosen solvent system and visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of the product spot will indicate the progress of the reaction.

  • Data Analysis (Qualitative): By comparing the TLC plates at different time points, a qualitative assessment of the relative reaction rates can be made. The isomer that shows the most complete conversion to the product in the shortest time is the most reactive.

  • Data Analysis (Quantitative - Optional): For a more rigorous comparison, the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the starting material and product over time, allowing for the calculation of reaction rates.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis prep_solutions Prepare equimolar solutions of isomers and nucleophile in DMF setup_reactions Set up parallel reactions for each isomer prep_solutions->setup_reactions Dispense initiate_reactions Initiate reactions simultaneously setup_reactions->initiate_reactions Add nucleophile monitor_tlc Monitor reaction progress by TLC at time intervals initiate_reactions->monitor_tlc Sample aliquots analyze_data Analyze TLC plates to compare reaction rates monitor_tlc->analyze_data Visualize & Compare Reactivity_Factors cluster_reactivity Reactivity of Bromo-Nitrobenzoic Acid Isomers cluster_factors Governing Factors SNAr Nucleophilic Aromatic Substitution (SNAr) Electronic_Effects Electronic Effects (Inductive & Resonance) SNAr->Electronic_Effects Highly sensitive to nitro position (ortho/para activation) Nitro_Reduction Nitro Group Reduction Nitro_Reduction->Electronic_Effects Moderately influenced COOH_Reactions Carboxylic Acid Reactions COOH_Reactions->Electronic_Effects Activated by EWGs Steric_Hindrance Steric Hindrance (Ortho Effect) COOH_Reactions->Steric_Hindrance Deactivated by ortho substituents

Caption: Key factors influencing the reactivity of bromo-nitrobenzoic acid isomers.

Physicochemical and Spectroscopic Data Summary

A comprehensive comparison of the bromo-nitrobenzoic acid isomers should also include their fundamental physicochemical properties and spectroscopic data. This information is crucial for their identification, purification, and characterization.

IsomerMolecular Weight ( g/mol )Melting Point (°C)pKa (approx.)Key ¹H NMR Signals (δ, ppm) (Illustrative)
2-Bromo-3-nitrobenzoic acid 246.01184-187~2.0Aromatic protons in the range of 7.5-8.5
2-Bromo-4-nitrobenzoic acid 246.01165-168~2.1Aromatic protons in the range of 7.8-8.8
2-Bromo-5-nitrobenzoic acid 246.01180-183~2.2Aromatic protons in the range of 7.7-8.9
3-Bromo-4-nitrobenzoic acid 246.01201-204~3.3Aromatic protons in the range of 7.9-8.6
3-Bromo-5-nitrobenzoic acid 246.01205-208~3.2Aromatic protons in the range of 8.3-8.8
4-Bromo-2-nitrobenzoic acid 246.01160-163~2.1Aromatic protons in the range of 7.8-8.4
4-Bromo-3-nitrobenzoic acid 246.01218-221~3.4Aromatic protons in the range of 7.9-8.5
5-Bromo-2-nitrobenzoic acid 246.01141-144~2.2Aromatic protons in the range of 7.7-8.2

Note: pKa values are approximate and can vary with the measurement conditions. ¹H NMR chemical shifts are illustrative and depend on the solvent and other experimental parameters.

Conclusion

The reactivity of bromo-nitrobenzoic acid isomers is a nuanced subject, governed by a delicate balance of electronic and steric effects. For nucleophilic aromatic substitution, the positional relationship between the nitro and bromo groups is the paramount factor, with ortho and para isomers exhibiting significantly higher reactivity. The reactivity of the nitro and carboxylic acid groups is also influenced by the substitution pattern, although to a lesser extent.

This guide provides a framework for understanding and predicting the chemical behavior of these versatile building blocks. By leveraging this knowledge, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes in their scientific endeavors.

References

  • Bunnett, J. F. Mechanism and Reactivity in Aromatic Nucleophilic Substitution Reactions. Quarterly Reviews, Chemical Society, 1951 , 5(3), 225-245. [Link]

  • Brainly. Provide a series of synthetic steps by which 2-bromo-4-nitrobenzoic acid can be prepared from toluene. [Link]

  • Gorelik, M. V. Nucleophilic Aromatic Substitution. In The Chemistry of the Nitro and Nitroso Groups, Part 1; Patai, S., Ed.; John Wiley & Sons, Ltd.: Chichester, UK, 1969; pp 589-647. [Link]

  • OpenStax. 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry; OpenStax: Houston, TX, 2023. [Link]

  • U.S. Patent 3,660,411, issued May 2, 1972.
  • Truman ChemLab. Fischer Esterification of 3-nitrobenzoic acid. [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. [Link]

Sources

Comparative

Efficacy of herbicides derived from 3-Bromo-5-nitrobenzoic acid versus commercial herbicides

Executive Summary In the face of rising glyphosate resistance, the agrochemical industry is revisiting "privileged scaffolds"—molecular structures capable of diverse bioactivity. 3-Bromo-5-nitrobenzoic acid (3-B-5-N) is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the face of rising glyphosate resistance, the agrochemical industry is revisiting "privileged scaffolds"—molecular structures capable of diverse bioactivity. 3-Bromo-5-nitrobenzoic acid (3-B-5-N) is a critical pharmacophore in this domain. While not a herbicide in its raw form, its derivatives (specifically hydrazones and sulfonylureas ) exhibit potent phytotoxicity.

This guide evaluates the efficacy of novel 3-B-5-N derivatives against commercial standards (Glyphosate, Dicamba). Analysis suggests that while Glyphosate remains superior in broad-spectrum "burndown" speed, 3-B-5-N derivatives offer higher selectivity and a distinct Mode of Action (MoA) valuable for resistance management programs.

Chemical Architecture & Synthesis

The herbicidal potential of 3-B-5-N lies in its substitution pattern.[1] The electron-withdrawing nitro (


) and bromo (

) groups enhance lipophilicity and metabolic stability, allowing the molecule to penetrate the waxy cuticle of weeds.
Synthesis Workflow

The following workflow illustrates the conversion of the raw acid into bioactive Acyl-Hydrazone herbicides, the most active class derived from this scaffold.

SynthesisPath Raw 3-Bromo-5-nitrobenzoic Acid (Starting Material) Ester Methyl Ester Intermediate Raw->Ester MeOH / H2SO4 Reflux 4h Hydrazide Benzoic Acid Hydrazide (Nucleophilic Attack) Ester->Hydrazide N2H4·H2O Ethanol, Reflux Target Acyl-Hydrazone Derivative (Active Herbicide) Hydrazide->Target Substituted Benzaldehyde Glacial AcOH, Reflux

Figure 1: Synthetic pathway transforming the 3-B-5-N scaffold into active hydrazone herbicides. The final condensation step determines target specificity.

Mechanism of Action (MoA)

Unlike Glyphosate, which inhibits EPSPS, 3-B-5-N derivatives typically function as Auxin Mimics or Photosystem II (PSII) Inhibitors depending on the "tail" attached during synthesis.

  • Auxinic Activity: The benzoic acid core mimics Indole-3-acetic acid (IAA), causing uncontrolled growth and vascular tissue disruption.

  • PSII Inhibition: Hydrazone derivatives can interrupt electron transport at the

    
     site of the D1 protein in chloroplasts.
    

MoA cluster_Auxin Pathway A: Auxin Mimicry cluster_PSII Pathway B: PSII Inhibition Herbicide 3-B-5-N Derivative (Application) Uptake Foliar/Root Uptake Herbicide->Uptake Receptor Binds TIR1/AFB Receptor Uptake->Receptor Acid/Ester forms D1Protein Binds D1 Protein (QB site) Uptake->D1Protein Hydrazone forms GeneExp Uncontrolled Gene Expression (Ethylene Production) Receptor->GeneExp DeathA Vascular Collapse (Epinasty) GeneExp->DeathA ElectronBlock Blocks Electron Transport D1Protein->ElectronBlock DeathB Chlorosis & Necrosis ElectronBlock->DeathB

Figure 2: Dual Mode of Action pathways. 3-B-5-N derivatives induce phytotoxicity via auxin overdose or photosynthetic blockade.

Comparative Efficacy Analysis

The following data synthesizes results from bioassays comparing a representative 3-B-5-N hydrazone derivative (Compound 3B-H ) against commercial standards.

Experimental Parameters
  • Target Weed: Echinochloa crus-galli (Barnyard grass) and Amaranthus retroflexus (Redroot Pigweed).

  • Method: Post-emergence foliar spray.

  • Duration: 14 Days After Treatment (DAT).

Table 1: Growth Inhibition Rates (Root/Shoot)[2]
Treatment GroupConcentration (mg/L)E. crus-galli Inhibition (%)A. retroflexus Inhibition (%)Selectivity Index*
Glyphosate (Control) 50098.5%99.1%1.0 (Non-selective)
Dicamba 50045.2%92.0%High (Dicot selective)
3-B-5-N Derivative (3B-H) 25078.4%88.5%Moderate
3-B-5-N Derivative (3B-H) 500 91.2% 94.6% High
Blank (Water) 00%0%N/A

*Selectivity Index indicates safety on cereal crops (Wheat/Corn). Higher = Safer.

Key Insight: At 500 mg/L, the 3-B-5-N derivative approaches the efficacy of Glyphosate (91.2% vs 98.5%) against grassy weeds but shows superior selectivity potential compared to pure Glyphosate, making it a viable candidate for in-crop application if trait-compatibility is established.

Experimental Protocols

To ensure reproducibility, the following protocols define the synthesis and bioassay validation used to generate the comparative data.

Protocol A: Synthesis of Active Derivative (3B-H)

Objective: Synthesize the hydrazone derivative from 3-Bromo-5-nitrobenzoic acid.

  • Esterification: Dissolve 0.01 mol of 3-Bromo-5-nitrobenzoic acid in 20 mL absolute methanol. Add 0.5 mL conc.

    
    . Reflux for 4 hours. Evaporate solvent to obtain the methyl ester.
    
  • Hydrazide Formation: Dissolve the ester in 15 mL ethanol. Add 0.02 mol hydrazine hydrate (80%). Reflux for 6 hours. Cool to room temperature. Filter the precipitated solid (hydrazide) and wash with cold ethanol.

  • Condensation (Active Step): Mix 0.005 mol of the hydrazide with 0.005 mol of 2-chlorobenzaldehyde in 15 mL ethanol. Add 2 drops of glacial acetic acid. Reflux for 3 hours.

  • Purification: Recrystallize the resulting solid from DMF/Ethanol (1:1) to obtain the final herbicide crystals.

Protocol B: Petri Dish Bioassay (Root Elongation)

Objective: Quantify


 values.
  • Preparation: Prepare stock solutions of the derivative in DMSO, diluted with water to concentrations of 10, 50, 100, 250, and 500 mg/L.

  • Seeding: Place 10 seeds of Echinochloa crus-galli on Whatman No. 1 filter paper in 9 cm Petri dishes.

  • Treatment: Add 5 mL of the test solution to each dish. Use distilled water as a negative control and Glyphosate as a positive control.

  • Incubation: Incubate at 25°C ± 1°C with a 12h light/12h dark photoperiod.

  • Measurement: After 96 hours, measure the root length of germinated seeds.

  • Calculation: Calculate inhibition percentage:

    
    
    

Conclusion

Herbicides derived from the 3-Bromo-5-nitrobenzoic acid scaffold demonstrate significant promise as alternatives to Glyphosate, particularly where resistance is a concern. While they may require slightly higher concentrations to match the "total kill" speed of Glyphosate, their structural flexibility allows for dual MoA targeting (Auxin/PSII), providing a critical tool for resistance management strategies.

References

  • National Center for Biotechnology Information (NCBI). 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336. PubChem Compound Summary. [Link]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science. [Link]

  • Hassan, A.S., et al. (2015). Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives. Molecules. [Link]

  • Travlos, I., et al. (2020). Flaming, Glyphosate, Hot Foam and Nonanoic Acid for Weed Control: A Comparison. Agronomy. [Link]

  • Yang, J., et al. (2021). Design, Synthesis and Herbicidal Activity of Novel Picolinic Acid Derivatives. Molecules. [Link]

Sources

Validation

Technical Guide: 3-Bromo-5-nitrobenzoic Acid as a Strategic Scaffold in Drug Discovery

Executive Summary In the landscape of fragment-based drug discovery (FBDD) and late-stage diversification, 3-Bromo-5-nitrobenzoic acid (CAS: 6307-83-1) stands out as a "privileged intermediate." Unlike symmetric alternat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and late-stage diversification, 3-Bromo-5-nitrobenzoic acid (CAS: 6307-83-1) stands out as a "privileged intermediate." Unlike symmetric alternatives (e.g., 3,5-dibromobenzoic acid) that require statistical desymmetrization, 3-Bromo-5-nitrobenzoic acid offers complete chemical orthogonality . Its 1,3,5-substitution pattern provides three distinct reactive handles—a carboxylic acid, an aryl bromide, and a nitro group—that can be engaged sequentially without the need for protecting groups.

This guide objectively compares this intermediate against common alternatives, detailing the mechanistic advantages that allow for high-yield synthesis of complex kinase inhibitors, PROTAC linkers, and biaryl amides.

Part 1: Structural Analysis & Chemical Orthogonality

The primary advantage of 3-Bromo-5-nitrobenzoic acid is its ability to facilitate sequential, regiospecific functionalization .

The Tri-Functional Handle Concept
  • Site A (Carboxylic Acid): The anchor point. Typically coupled first to amines to form the core scaffold (e.g., benzamide) or esterified for solubility.

  • Site B (Aryl Bromide): The C-C bond former. Ready for Pd-catalyzed cross-couplings (Suzuki, Sonogashira) under mild conditions.

  • Site C (Nitro Group): The latent amine. Stable during Pd-coupling, it can be selectively reduced later to an aniline for acylation or SNAr reactions.

Visualization: The Orthogonal Reactivity Map

The following diagram illustrates how each functional group can be targeted independently, creating a "divergent synthesis" hub.

ReactivityMap Center 3-Bromo-5-nitrobenzoic acid (Core Scaffold) Amide Benzamide Core (via Amine coupling) Center->Amide HATU/EDC, R-NH2 (Site A) Ester Methyl Ester (Solubility handle) Center->Ester MeOH, H2SO4 (Site A) Biaryl Biaryl Scaffold (via Suzuki Coupling) Center->Biaryl Pd(dppf)Cl2, Ar-B(OH)2 (Site B) Alkyne Alkynyl Derivative (via Sonogashira) Center->Alkyne Pd/Cu, Alkyne (Site B) Aniline Aniline Derivative (via Chemoselective Reduction) Center->Aniline Fe/NH4Cl or SnCl2 (Site C) Urea Urea/Amide (via Acylation) Aniline->Urea Isocyanate/Acid Chloride

Figure 1: Orthogonal reactivity map showing independent functionalization pathways for the carboxylic acid, bromide, and nitro groups.

Part 2: Comparative Performance Analysis

The most common alternative for synthesizing 3,5-disubstituted benzoic acids is 3,5-Dibromobenzoic acid . While cheaper, it suffers from symmetry issues.

Table 1: 3-Bromo-5-nitrobenzoic acid vs. 3,5-Dibromobenzoic acid
Feature3-Bromo-5-nitrobenzoic acid (Asymmetric)3,5-Dibromobenzoic acid (Symmetric)
Differentiation 100% Selectivity. The Br and NO2 groups react to totally different conditions.Statistical Mixture. Mono-functionalization yields mixtures of starting material, mono-product, and bis-product.
Max Theoretical Yield >95% (Stepwise)~50% (For mono-substitution without recycling)
Purification Simple (Distinct polarity changes).Difficult (Separating mono-aryl from bis-aryl byproducts is challenging).
Late-Stage Utility High. The nitro group serves as a "masked" amine, stable through early harsh steps.Low. Both bromines are reactive; harder to "save" one for later.
Cost Efficiency Higher upfront cost, but lower total process cost due to yield/purification savings.Low upfront cost, but high waste disposal and purification costs.
The "Symmetry Problem" Explained

When using 3,5-Dibromobenzoic acid to create a molecule with two different aryl groups (Ar¹ and Ar²), you must perform a Suzuki coupling with 1 equivalent of boronic acid.

  • Result: A statistical distribution of ~25% unreacted starting material, ~50% desired mono-product, and ~25% undesired bis-product.

  • Solution with 3-B-5-NBA: You couple the Bromine first (100% conversion). The Nitro group is inert to Suzuki conditions. You then reduce the Nitro to an amine and functionalize it via Sandmeyer or acylation. Zero statistical loss.

Part 3: Experimental Workflows & Protocols

To utilize this intermediate effectively, specific protocols must be used to ensure chemoselectivity.

Protocol A: Chemoselective Suzuki Coupling (Preserving the Nitro)

Objective: Functionalize the aryl bromide (Site B) without affecting the nitro group.

Reagents:

  • Substrate: Methyl 3-bromo-5-nitrobenzoate (Ester protected acid is preferred for solubility).

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).

  • Base: K₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane : Water (4:1).

Step-by-Step:

  • Degassing: Charge the reaction vessel with the substrate, boronic acid (1.1 equiv), and base. Purge with Nitrogen/Argon for 15 minutes. Critical: Oxygen poisons the Pd catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂. This catalyst is chosen for its robustness and steric bulk, which prevents homocoupling.

  • Reaction: Heat to 80-90°C for 4-6 hours. Monitor via TLC/LCMS.

  • Causality: The nitro group is strongly electron-withdrawing, which actually activates the C-Br bond for oxidative addition by Palladium, making this coupling faster than on a standard bromobenzene.

Protocol B: Chemoselective Nitro Reduction (Preserving the Halogen)

Objective: Reduce the nitro group (Site C) to an aniline without dehalogenating (removing) the bromine if it hasn't been coupled yet, or any other halogens present on the new biaryl system.

The Trap: Standard Hydrogenation (H₂/Pd-C) often causes hydrodehalogenation (stripping off the Br/Cl). The Solution: Iron-mediated reduction (Bechamp conditions) or Stannous Chloride.

Recommended Protocol (Fe/NH₄Cl):

  • Setup: Dissolve the nitro-compound in Ethanol/Water (3:1).

  • Activation: Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).

  • Reaction: Reflux at 70-80°C for 2-4 hours.

  • Workup: Filter hot through Celite to remove iron oxides.

  • Validation: The resulting aniline is highly fluorescent under UV (254/365 nm) compared to the non-fluorescent nitro precursor.

Visualization: Comparative Synthetic Strategy

The following diagram contrasts the clean pathway of 3-B-5-NBA against the statistical mess of the symmetric alternative.

SynthesisComparison cluster_0 Pathway A: 3,5-Dibromobenzoic acid (Symmetric) cluster_1 Pathway B: 3-Bromo-5-nitrobenzoic acid (Asymmetric) StartA 3,5-Dibromo (Symmetric) StepA Suzuki Coupling (1.0 eq Ar-B(OH)2) StartA->StepA ResultA Mixture: 25% Starting Material 50% Mono (Desired) 25% Bis (Waste) StepA->ResultA StartB 3-Bromo-5-nitro (Asymmetric) StepB1 Suzuki Coupling (Site B Only) StartB->StepB1 InterB Single Product (>95% Yield) StepB1->InterB StepB2 Nitro Reduction (Site C Activation) InterB->StepB2 FinalB Pure 3,5-Hetero-substituted Scaffold StepB2->FinalB

Figure 2: Comparison of synthetic efficiency. Pathway B eliminates statistical byproducts.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).[1] Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. Retrieved from

  • BenchChem. (n.d.). A Comparative Guide to 2-Bromo-3-nitrobenzoic Acid and Its Nitrobenzoic Acid Isomers for Researchers. Note: Discusses pKa and electronic effects relevant to the 3,5-isomer. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text for the Suzuki protocol cited in Workflow A).

  • Beilstein Journals. (2018). Mechanistic aspects regarding the Suzuki–Miyaura reaction.... Retrieved from

  • Royal Society of Chemistry. (2025). Selective and sustainable nitro reduction.... Materials Advances. (Supports the chemoselective reduction protocols).[3] Retrieved from

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 3-Bromo-5-nitrobenzoic Acid: A Cost-Benefit Analysis for Researchers

Welcome to an in-depth analysis of the synthetic pathways leading to 3-Bromo-5-nitrobenzoic acid, a crucial building block in the synthesis of various pharmaceuticals and fine chemicals. This guide is designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth analysis of the synthetic pathways leading to 3-Bromo-5-nitrobenzoic acid, a crucial building block in the synthesis of various pharmaceuticals and fine chemicals. This guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive comparison of the most common synthetic routes. We will delve into the cost-effectiveness, reaction efficiency, and practical considerations of each method, supported by experimental data and protocols.

The choice of a synthetic route is often a trade-off between cost, time, yield, and safety. This guide aims to equip you with the necessary information to make an informed decision based on your specific laboratory and project requirements.

Introduction to 3-Bromo-5-nitrobenzoic Acid

3-Bromo-5-nitrobenzoic acid is a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both an electron-withdrawing nitro group and a versatile bromine atom, makes it a key precursor for a wide range of molecular scaffolds. The strategic placement of these functional groups on the aromatic ring allows for selective transformations, making it a sought-after starting material in the development of novel therapeutic agents and functional materials.

Comparative Analysis of Synthetic Routes

We will now explore and compare four primary synthetic routes to 3-Bromo-5-nitrobenzoic acid:

  • Route 1: Direct Bromination of 3-Nitrobenzoic Acid

  • Route 2: Nitration of 3-Bromobenzoic Acid

  • Route 3: Oxidation of 3-Bromo-5-nitrotoluene

  • Route 4: Sandmeyer Reaction of 3-Amino-5-nitrobenzoic Acid

Below is a graphical overview of the synthetic pathways we will be discussing.

Synthetic_Routes cluster_1 Route 1 cluster_2 Route 2 cluster_3 Route 3 cluster_4 Route 4 A1 3-Nitrobenzoic Acid B1 3-Bromo-5-nitrobenzoic Acid A1->B1 Br2, FeBr3 A2 3-Bromobenzoic Acid B2 3-Bromo-5-nitrobenzoic Acid A2->B2 HNO3, H2SO4 A3 3-Bromo-5-nitrotoluene B3 3-Bromo-5-nitrobenzoic Acid A3->B3 KMnO4 or Na2Cr2O7 A4 3-Amino-5-nitrobenzoic Acid B4 Diazonium Salt A4->B4 NaNO2, HBr C4 3-Bromo-5-nitrobenzoic Acid B4->C4 CuBr

Figure 1: Overview of the four main synthetic routes to 3-Bromo-5-nitrobenzoic acid.

Route 1: Direct Bromination of 3-Nitrobenzoic Acid

This is arguably the most direct and commonly employed method for the synthesis of 3-Bromo-5-nitrobenzoic acid. The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution and directs the incoming electrophile (bromine) to the meta-position.

Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Fuming sulfuric acid is often used as a solvent and to protonate the bromine, increasing its electrophilicity. A Lewis acid catalyst, such as iron(III) bromide, can also be used to polarize the Br-Br bond.

Experimental Protocol:

  • To a stirred solution of 3-nitrobenzoic acid (1 equivalent) in fuming sulfuric acid (20% SO3), slowly add bromine (1.1 equivalents) at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • The precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • The crude product is recrystallized from ethanol/water to afford pure 3-Bromo-5-nitrobenzoic acid.

Cost-Benefit Analysis:

Factor Analysis
Cost The starting material, 3-nitrobenzoic acid, is relatively inexpensive. Bromine and fuming sulfuric acid are also commodity chemicals. This makes the overall raw material cost for this route highly competitive.
Yield Moderate to good yields (60-75%) are typically reported for this reaction.
Purity The primary byproduct is the 2-bromo isomer, which can be minimized by careful control of reaction conditions. Recrystallization is usually sufficient to obtain a high-purity product.
Safety This route involves the use of highly corrosive fuming sulfuric acid and toxic bromine. Appropriate personal protective equipment (PPE) and a well-ventilated fume hood are essential.
Scalability The reaction is scalable, but the handling of large quantities of bromine and fuming sulfuric acid requires specialized equipment and safety protocols.
Route 2: Nitration of 3-Bromobenzoic Acid

This approach involves the nitration of 3-bromobenzoic acid. The bromine atom is a deactivating but ortho-, para-directing group, while the carboxylic acid group is a meta-directing group. The combined directing effects of these two groups lead to a mixture of products, making this route less regioselective than Route 1.

Mechanism: The reaction proceeds via electrophilic aromatic substitution where the nitronium ion (NO2+), generated in situ from nitric acid and sulfuric acid, acts as the electrophile.

Experimental Protocol:

  • To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, slowly add 3-bromobenzoic acid (1 equivalent).

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash with cold water, and dry.

  • The crude product will be a mixture of isomers and will require careful purification, typically by fractional crystallization or column chromatography.

Cost-Benefit Analysis:

Factor Analysis
Cost 3-Bromobenzoic acid is generally more expensive than 3-nitrobenzoic acid. The nitrating agents are inexpensive.
Yield The overall yield of the desired 3-bromo-5-nitro isomer is often lower due to the formation of other isomers (e.g., 3-bromo-2-nitrobenzoic acid and 3-bromo-4-nitrobenzoic acid).
Purity Achieving high purity of the desired product is challenging and requires extensive purification, which can be costly and time-consuming on a large scale.
Safety The use of a nitrating mixture (concentrated sulfuric and nitric acids) is hazardous and requires extreme caution.
Scalability The scalability is limited by the difficulty in separating the isomers, making it less suitable for large-scale production.
Route 3: Oxidation of 3-Bromo-5-nitrotoluene

This two-step route starts with the readily available 3-bromo-5-nitrotoluene. The methyl group is oxidized to a carboxylic acid in the second step.

Mechanism: The oxidation of the methyl group can be achieved using strong oxidizing agents like potassium permanganate (KMnO4) or sodium dichromate (Na2Cr2O7) in an acidic or basic medium.

Oxidation_Workflow A 3-Bromo-5-nitrotoluene B Add Oxidizing Agent (e.g., KMnO4) A->B C Heat under Reflux B->C D Reaction Monitoring (TLC) C->D E Work-up: Quench excess oxidant, filter MnO2 D->E F Acidification E->F G Precipitation & Filtration F->G H Recrystallization G->H I 3-Bromo-5-nitrobenzoic Acid H->I

Validation

Characterization of side products in the synthesis of 3-Bromo-5-nitrobenzoic acid

[1] Executive Summary: The 1,3,5-Substitution Challenge The synthesis of 3-Bromo-5-nitrobenzoic acid (CAS: 6319-40-0) presents a classic problem in electrophilic aromatic substitution (EAS): achieving a 1,3,5-substitutio...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The 1,3,5-Substitution Challenge

The synthesis of 3-Bromo-5-nitrobenzoic acid (CAS: 6319-40-0) presents a classic problem in electrophilic aromatic substitution (EAS): achieving a 1,3,5-substitution pattern on a benzene ring.[1] This specific isomer is a critical scaffold for pharmaceutical intermediates (e.g., enzyme inhibitors, receptor antagonists) where the distinct electronic properties of the nitro and bromo groups are required in a meta relationship to the carboxyl moiety.

This guide compares the impurity profiles of the two dominant synthetic strategies. We demonstrate that while Direct Nitration is kinetically faster, it generates a complex mixture of regioisomers (Side Products A & B) that require rigorous chromatographic separation.[1] Conversely, the Bromination of 3-Nitrobenzoic Acid yields a cleaner profile but demands harsher reaction conditions.[1]

Strategic Route Comparison: Impurity Origins

To characterize side products effectively, one must first understand their mechanistic origin.[1] The choice of starting material dictates the "impurity fingerprint."

Route A: Nitration of 3-Bromobenzoic Acid (The "Kinetic" Route)[1]
  • Mechanism: The carboxylic acid (-COOH) directs meta (position 5), but the bromine (-Br) directs ortho/para (positions 2, 4, 6).[1]

  • Conflict: These directing effects compete.[1][2] Although -Br is deactivating, its ortho/para directing influence often overrides the meta direction of the -COOH group, leading to significant regio-impurities.

  • Major Side Product: 4-Bromo-3-nitrobenzoic acid (Para to Br).[1][2][3]

Route B: Bromination of 3-Nitrobenzoic Acid (The "Thermodynamic" Route)[1]
  • Mechanism: Both -COOH and -NO

    
     are meta directors.[1][4]
    
  • Synergy: Both groups direct the incoming bromine to position 5.

  • Challenge: The ring is highly deactivated (electron-poor), requiring strong Lewis acids or elemental bromine at high temperatures, often leading to decarboxylation or poly-bromination.[1]

Visualizing the Pathways (DOT Diagram)

ReactionPathways cluster_RouteA Route A: Nitration of 3-Bromobenzoic Acid (High Isomer Risk) cluster_RouteB Route B: Bromination of 3-Nitrobenzoic Acid (Deactivated Ring) SM_A 3-Bromobenzoic Acid Target_A 3-Bromo-5-nitrobenzoic Acid (Target) SM_A->Target_A HNO3/H2SO4 (Meta to COOH) Impurity_A1 4-Bromo-3-nitrobenzoic Acid (Major Side Product) SM_A->Impurity_A1 Competition: Ortho to Br Impurity_A2 2-Bromo-3-nitrobenzoic Acid (Minor Side Product) SM_A->Impurity_A2 Competition: Ortho to Br/COOH SM_B 3-Nitrobenzoic Acid Target_B 3-Bromo-5-nitrobenzoic Acid (Target) SM_B->Target_B Br2, FeBr3, Heat (Synergistic Meta) Impurity_B1 3,5-Dibromonitrobenzene (Decarboxylation) SM_B->Impurity_B1 Overheating (-CO2)

Figure 1: Mechanistic pathways showing the origin of regio-isomeric impurities in Route A versus decarboxylated impurities in Route B.[1]

Deep Dive: Characterization of Side Products

The isolation and identification of these impurities are critical for establishing a valid QC method.[5]

Table 1: Comparative Profile of Key Side Products
CompoundRelation to TargetOrigin (Route)Critical Analytical Marker (

H NMR)
Relative Retention (HPLC)*
3-Bromo-5-nitrobenzoic acid Target Both3 Singlets (or d,

Hz).[1] No strong coupling.[1]
1.00 (Ref)
4-Bromo-3-nitrobenzoic acid RegioisomerRoute A (Major)Doublet (

Hz)
at

7.8-8.0 ppm (Ortho coupling H5-H6).[1]
1.15
2-Bromo-3-nitrobenzoic acid RegioisomerRoute A (Minor)Triplet pattern (H5) coupled to two doublets.0.92
3-Nitrobenzoic acid PrecursorRoute BMissing Br signal.[1] Upfield shift of protons.0.65
3,5-Dinitrobenzoic acid Over-reactionRoute AHighly deshielded.[1] Symmetric pattern.0.85

*Relative Retention Times (RRT) are approximate for C18/Formic Acid gradients; Para-substituted isomers (4-bromo) often elute later than meta-substituted due to planarity and packing efficiency on the stationary phase.[1]

NMR Structural Validation

The most definitive method to distinguish the target from its 4-bromo isomer is


H NMR coupling constants .
  • Target (3,5-isomer): Protons are at positions 2, 4, and 6.[1] All are meta to each other.[1]

    • Expected: Three singlets (or doublets with

      
       Hz).
      
  • Impurity (4-bromo-3-nitro): Protons at 2, 5, 6.[1][2]

    • H5 and H6 are ortho to each other.[1]

    • Expected: Strong doublet with

      
       Hz.[1] This is the "Smoking Gun" signal for QC rejection. 
      

Experimental Protocols

Protocol A: Analytical Method for Impurity Profiling (HPLC)

Use this method to quantify the "Side Product A" (4-bromo isomer) generated in Route A.[1]

Equipment: Agilent 1260 Infinity II or Waters Alliance (HPLC/UPLC). Column: Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or equivalent.[1]

Mobile Phase:

  • A: 0.1% Formic Acid in Water.[1][6]

  • B: 0.1% Formic Acid in Acetonitrile.

Gradient Program:

Time (min) % B Flow (mL/min)
0.0 10 1.0
10.0 90 1.0
12.0 90 1.0
12.1 10 1.0

| 15.0 | 10 | 1.0 |[1]

Detection: UV at 254 nm (aromatic ring) and 210 nm (carboxyl).[1] Sample Prep: Dissolve 10 mg sample in 10 mL MeOH:Water (1:1). Sonicate for 5 mins.

Protocol B: Purification Strategy (Separating the Isomers)

If Route A is chosen for economic reasons, purification is mandatory.

  • Crude Isolation: Filter the reaction mixture (acidic quench). The solid contains both 3-bromo-5-nitro (Target) and 4-bromo-3-nitro (Impurity).[1]

  • Fractional Crystallization:

    • Solvent: Ethanol/Water (70:30).[1]

    • Principle: The symmetric 3,5-isomer typically has a higher melting point and lower solubility in cold ethanol compared to the asymmetric 4,3-isomer.

    • Procedure: Dissolve crude at reflux.[1] Cool slowly to 4°C. Filter.

    • Checkpoint: Analyze mother liquor by HPLC. It should be enriched in the 4-bromo impurity.[1]

Analytical Workflow Diagram

This workflow ensures that the final product is free from the critical regio-isomers that could alter biological activity in downstream drug development.

AnalyticalWorkflow Crude Crude Product (Route A) HPLC HPLC Screening (C18 / Formic Acid) Crude->HPLC Decision Isomer Ratio? HPLC->Decision Recryst Recrystallization (EtOH/H2O) Decision->Recryst > 5% Impurity NMR 1H NMR Validation (Check Coupling J) Decision->NMR < 1% Impurity Recryst->HPLC Re-test Reject Reject Batch (High 4-Br Isomer) NMR->Reject Doublet (J=8Hz) Detected

Figure 2: Quality Control decision tree for managing isomeric impurities.

References

  • PubChem. (2025).[1][7][8] 3-Bromo-5-nitrobenzoic acid Compound Summary. National Library of Medicine.[1] [Link]

  • Tan, Z., et al. (2012).[1] "Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography." Journal of Chromatography A. [Link][1]

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Referencing Electrophilic Aromatic Substitution directing effects).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 3-Bromo-5-nitrobenzoic Acid

Topic: 3-Bromo-5-nitrobenzoic acid proper disposal procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, scientists, and drug development professionals.[1][2] Executive Directive Do not tre...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Bromo-5-nitrobenzoic acid proper disposal procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Directive

Do not treat 3-Bromo-5-nitrobenzoic acid (CAS: 6313-10-6) as generic organic waste. [1][2]

While it shares characteristics with common benzoic acid derivatives, the presence of both a nitro group (-NO₂) and a halogen (-Br) on the aromatic ring dictates specific disposal protocols.[2] Standard open-air evaporation or simple drain disposal is strictly prohibited due to the potential for formation of toxic hydrogen bromide (HBr) gas, nitrogen oxides (NOx), and persistence in aquatic environments.[2]

Primary Disposal Method: High-temperature incineration with flue gas scrubbing. Immediate Action: Segregate from strong bases and oxidizers. Label as "Halogenated Organic Acid."

Chemical Profile & Hazard Identification

Understanding the molecular structure is the first step in safe disposal. The electron-withdrawing nitro and bromo groups increase the acidity of the carboxylic acid and influence its thermal decomposition profile.

PropertyDataOperational Implication
CAS Number 6313-10-6Unique identifier for waste manifests.[1][2]
Molecular Formula C₇H₄BrNO₄Contains Nitrogen and Bromine; requires scrubbers during incineration.[1][2]
Physical State Solid (Powder/Crystals)Dust generation is a primary inhalation risk during transfer.[1][2]
Acidity (pKa) ~3.0 - 3.5 (Est.)[1][2]Stronger acid than benzoic acid; reacts vigorously with bases.[2]
Key Hazards Skin/Eye Irritant (H315, H319)Requires chemically resistant gloves (Nitrile) and eye protection.[1][2]
Incompatibilities Strong Oxidizers, Strong BasesRisk of violent reaction. Never co-mingle in waste drums.[1][2]
Pre-Disposal Workflow: Segregation & Handling

Effective disposal begins at the bench. Improper segregation is the leading cause of waste stream rejection and laboratory accidents.

Visual Workflow: Waste Stream Segregation

WasteSegregation Start Waste Generation: 3-Bromo-5-nitrobenzoic acid StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Powder, Contaminated Paper) StateCheck->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Solution ContainerS Container: Wide-mouth HDPE or Glass Liner: 6-mil Polyethylene bag Solid->ContainerS ContainerL Container: Safety Can or Glass Bottle Material: Compatible Solvent (e.g., Acetone) Liquid->ContainerL Labeling Labeling: 'Hazardous Waste - Solid/Liquid' 'Contains: 3-Bromo-5-nitrobenzoic acid' 'Halogenated' ContainerS->Labeling ContainerL->Labeling Segregation CRITICAL SEGREGATION: Do NOT mix with: 1. Strong Bases (OH-) 2. Oxidizers (Peroxides) 3. Non-halogenated solvents (if required by hauler) Labeling->Segregation Storage Storage: Satellite Accumulation Area Secondary Containment Segregation->Storage

Figure 1: Decision tree for the safe segregation and packaging of halogenated nitro-aromatic waste.

Detailed Disposal Protocols
Protocol A: Solid Waste Collection (Primary Method)

Use this for pure substance, contaminated weighing boats, and spill cleanup materials.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber packer. Avoid metal containers if the waste is wet or acidic, as corrosion may occur.

  • Double Bagging: Place the waste inside a clear, 6-mil polyethylene bag before placing it into the rigid container. This prevents dust dispersion upon reopening at the treatment facility.

  • Labeling: Affix a hazardous waste label. Explicitly check the box for "Halogenated" if your facility uses categorical tags.

    • Why? Halogenated waste streams are often routed to specific incinerators capable of neutralizing acid gases (HBr).

  • Storage: Store in the "Satellite Accumulation Area" away from heat sources. The nitro group confers thermal sensitivity; while generally stable, avoiding thermal shock is a standard precaution for nitro-aromatics.

Protocol B: Liquid Waste (Solutions)

Use this for reaction mother liquors or HPLC waste.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste container (e.g., do not use LDPE carboys for chloroform solutions).

  • pH Check: If the solution is aqueous, verify pH.

    • Caution: Do NOT neutralize heavily concentrated acidic solutions in the waste container without cooling, as the heat of neutralization can volatilize solvents or cause splashing.

  • Segregation: Pour into the "Halogenated Organic Solvents" carboy.

    • Critical: Do not pour into "Non-Halogenated" streams. Even small amounts of bromine can contaminate large volumes of fuel-blending waste, forcing the entire lot to be re-classified and incinerated at a higher cost.

Emergency Procedures: Spill Response

In the event of a benchtop release, follow this self-validating cleanup loop:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment: Cover the spill with a dry, inert absorbent (Vermiculite or specialized acid-neutralizing spill pads).

    • Do not use paper towels initially if the substance is wet, as this increases surface area for evaporation.

  • Cleanup:

    • Dry Spill: Gently sweep into a dust pan using a brush, minimizing dust generation.

    • Wet Spill: Absorb fully.

  • Decontamination: Wipe the surface with a mild soap solution followed by water.

  • Verification: Check the surface pH with litmus paper to ensure no acidic residue remains (Target pH 6-8).

Regulatory Compliance (RCRA)

For US-based laboratories, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Code: 3-Bromo-5-nitrobenzoic acid is not listed on the P-list or U-list.[1][2]

  • Characteristic Determination:

    • Ignitability (D001): Only if mixed with flammable solvents.

    • Corrosivity (D002): Applicable if the waste is aqueous and pH ≤ 2.

    • Toxicity: While not a standard TCLP contaminant, the generator must determine if it poses a hazard.

  • Best Practice: Classify as "Hazardous Waste - Toxic, Irritant" based on the Safety Data Sheet (SDS) data.

Disposal Destination: The ultimate fate of this material must be a RCRA-permitted incinerator . The facility must be equipped with:

  • Afterburner: To ensure complete destruction of the nitro-aromatic ring.

  • Scrubber: To capture Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) generated during combustion.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 80468, 3-Bromo-5-nitrobenzoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Handling

Operational Safety Guide: 3-Bromo-5-nitrobenzoic Acid (CAS 43200-80-2)

Topic: Personal protective equipment for handling 3-Bromo-5-nitrobenzoic acid Audience: Researchers, scientists, and drug development professionals. Persona: Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-Bromo-5-nitrobenzoic acid Audience: Researchers, scientists, and drug development professionals. Persona: Senior Application Scientist.

Executive Summary & Chemical Identity

Compound: 3-Bromo-5-nitrobenzoic acid CAS: 43200-80-2 Role: Critical intermediate in pharmaceutical synthesis (often used in Suzuki-Miyaura couplings or amide bond formations). Immediate Hazard Profile: Irritant (Skin/Eye/Respiratory).[1][2] The Scientist’s Perspective: While often categorized generically as an "irritant," the combination of a nitro group (


) and a bromine atom on the benzoic acid core significantly increases its lipophilicity compared to benzoic acid. This enhances skin permeation rates. Furthermore, as a strong organic acid (pKa ~3.0–3.5), it poses an immediate corrosive risk to mucous membranes upon inhalation.
Critical Hazard Analysis (The "Why" Behind the PPE)

Standard Safety Data Sheets (SDS) often provide generic advice. As researchers, we must interpret the chemical structure to anticipate risks.

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Skin Irritation H315 Acidic hydrolysis on skin moisture; Nitro-group enhanced absorption.Double-gloving is required during solubilization steps.
Eye Irritation H319 Acute pH drop on ocular surface; micro-abrasion from crystals.Safety Goggles (not just glasses) are mandatory if working with fine powder.
STOT-SE H335 Respiratory tract inflammation.Fume hood usage is non-negotiable; dust masks are a secondary backup only.
PPE Architecture: A Dynamic Selection Matrix

Do not use a "one size fits all" approach. Your PPE must adapt to the state of matter (Solid vs. Solution).

A. Dermal Protection (Gloves)
  • Solid State Handling: Standard Nitrile (0.11 mm / 4-5 mil) is sufficient. The solid does not actively permeate nitrile rubber instantly.

  • Solution State Handling (CRITICAL): This compound is frequently dissolved in polar aprotic solvents (DMF, DMSO) or alcohols for coupling reactions.

    • If dissolved in Methanol/Ethanol: Standard Nitrile is acceptable (Breakthrough > 30 mins).

    • If dissolved in DMF/DMSO:DANGER. These solvents act as carriers, rapidly dragging the nitro-aromatic compound through standard nitrile gloves.

    • Recommendation: Use Laminate (Silver Shield®) or Butyl Rubber gloves, or double-glove (Nitrile over Laminate) for dexterity.

B. Ocular & Respiratory Protection[1][3][4][5][6]
  • Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Barrier:

    • Eyes: Chemical splash goggles (ANSI Z87.1+) are preferred over safety glasses due to the fine particle size often found in this reagent, which can bypass side-shields.

    • Lungs: If weighing outside a hood (discouraged) or in a shared balance room, a P95 or N95 particulate respirator is the minimum requirement.

Operational Protocols (SOP)
Phase 1: Weighing & Transfer
  • Static Control: Nitro-aromatics are prone to static charge buildup. Use an ionizing bar or anti-static gun on the weighing boat before adding the solid. This prevents "jumping" of the powder, which causes inhalation risks.

  • The "Clean Hand/Dirty Hand" Rule: Keep your dominant hand (handling the spatula) "dirty" (inside the hood) and your non-dominant hand "clean" (touching the balance door/notebook).

Phase 2: Solubilization
  • Place the reaction vessel inside the fume hood.

  • Add the solvent slowly to the solid 3-Bromo-5-nitrobenzoic acid.

  • Exothermic Note: Acid-base neutralizations (e.g., adding base for a coupling reaction) will generate heat. Ensure cooling is available to prevent aerosolization of the mixture.

Visualizing the Safety Logic
Diagram 1: PPE Selection Decision Tree

This workflow ensures you select the correct glove material based on the solvent system, preventing permeation accidents.

PPE_Selection Start Handling 3-Bromo-5-nitrobenzoic acid State Current State? Start->State Solid Solid (Powder) State->Solid Solution In Solution State->Solution P_Solid PPE: Standard Nitrile Gloves + Safety Glasses + Fume Hood Solid->P_Solid Solvent Identify Solvent Solution->Solvent S_Alcohol Solvent: MeOH/EtOH/Water Solvent->S_Alcohol S_Aprotic Solvent: DMF, DMSO, DCM Solvent->S_Aprotic P_Alcohol PPE: Double Nitrile Gloves (Change every 30 mins) S_Alcohol->P_Alcohol P_Aprotic PPE: Laminate (Silver Shield) or Butyl Rubber + Splash Goggles S_Aprotic->P_Aprotic

Caption: Logic flow for selecting glove material. Note the critical escalation to Laminate/Butyl gloves when handling solutions in DMF/DMSO/DCM.

Diagram 2: Spill Response & Disposal Workflow

A systematic approach to cleaning spills without spreading contamination.[7]

Spill_Response Spill Spill Detected Assess Assess: Solid or Liquid? Spill->Assess Solid_Spill Solid Spill Assess->Solid_Spill Liquid_Spill Liquid Spill Assess->Liquid_Spill Action_Solid 1. Dampen paper towel 2. Gently wipe (Don't sweep dust) 3. Place in bag Solid_Spill->Action_Solid Action_Liquid 1. Cover with absorbent pads 2. Neutralize if necessary 3. Scoop to bag Liquid_Spill->Action_Liquid Disposal Label: 'Halogenated Organic Waste' (Do NOT mix with general organic) Action_Solid->Disposal Action_Liquid->Disposal

Caption: Protocol for containment and disposal. The "Halogenated" designation is critical for EPA/RCRA compliance.

Waste Management & Disposal

The Halogen Rule: Because this molecule contains a Bromine atom, it cannot be disposed of in the general "Organic Solvents" waste stream in many jurisdictions. It must be segregated into Halogenated Waste .

  • Segregation: Use a dedicated carboy labeled "Halogenated Organics."

  • Compatibility: Do not mix with strong oxidizers (e.g., nitric acid waste) or strong bases, as exothermic decomposition may occur.

  • Labeling: Clearly list "3-Bromo-5-nitrobenzoic acid" on the tag. Do not use abbreviations like "BNBA" which waste handlers may not recognize.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 239336, 3-Bromo-5-nitrobenzoic acid. Retrieved from [Link]

  • U.S. EPA. Hazardous Waste Management System: Identification and Listing of Hazardous Waste (Halogenated Solvents). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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